N-butyl-6-chloropyridazin-3-amine
Description
Properties
IUPAC Name |
N-butyl-6-chloropyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-2-3-6-10-8-5-4-7(9)11-12-8/h4-5H,2-3,6H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWAXJOTHJMEPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143566 | |
| Record name | Pyridazine, 3-butylamino-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009-84-3 | |
| Record name | Pyridazine, 3-butylamino-6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridazine, 3-butylamino-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-butyl-6-chloropyridazin-3-amine chemical properties
An In-Depth Technical Guide to N-butyl-6-chloropyridazin-3-amine and its Core Precursor
Introduction
This compound is a substituted pyridazine derivative with potential applications in medicinal chemistry and materials science. As a functionalized heterocyclic compound, it belongs to a class of molecules known for their diverse biological activities. This guide provides a comprehensive technical overview of this compound, beginning with a detailed analysis of its foundational precursor, 6-chloropyridazin-3-amine. Due to the limited availability of experimental data for the N-butyl derivative, this document will first establish a thorough understanding of the parent compound and then extrapolate to the synthesis, predicted properties, and potential applications of the target molecule. This approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for working with this compound.
Part 1: The Foundational Building Block: 6-Chloropyridazin-3-amine
A comprehensive understanding of this compound begins with its parent molecule, 6-chloropyridazin-3-amine. This bifunctional compound serves as a versatile starting material in organic synthesis.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of 6-chloropyridazin-3-amine are well-documented and crucial for its handling and use in further reactions.
Table 1: Physicochemical Properties of 6-Chloropyridazin-3-amine
| Property | Value | Source(s) |
| CAS Number | 5469-69-2 | [1][2][3] |
| Molecular Formula | C4H4ClN3 | [2] |
| Molecular Weight | 129.55 g/mol | [2] |
| Melting Point | 210 °C | [1] |
| Boiling Point (Predicted) | 363.2 ± 22.0 °C | [1] |
| Density (Predicted) | 1.437 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.06 ± 0.10 | [1] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [1] |
Spectroscopic Analysis:
The structural identity of 6-chloropyridazin-3-amine is unequivocally confirmed by a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of 6-chloropyridazin-3-amine typically shows two doublets in the aromatic region, corresponding to the two protons on the pyridazine ring. The ¹³C NMR spectrum will display signals for the four unique carbon atoms of the heterocyclic core.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong, sharp bands corresponding to the N-H stretching of the primary amine group (around 3420 and 3315 cm⁻¹), aromatic C-H stretching (around 3080 cm⁻¹), and C=C and C=N ring stretching vibrations.[4]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for chlorine (M+ and M+2 peaks in an approximate 3:1 ratio) will be observed for the molecular ion and any chlorine-containing fragments.[5][6]
Synthesis and Reactivity
The most common synthesis of 6-chloropyridazin-3-amine involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine with ammonia.[3][7][8]
Experimental Protocol: Synthesis of 6-Chloropyridazin-3-amine
-
Reaction Setup: To a solution of 3,6-dichloropyridazine (1 equivalent) in a suitable solvent such as methanol, add an excess of ammonia in methanol (e.g., 2.0 M solution, 10 equivalents).[3]
-
Reaction Conditions: The reaction mixture is heated in a sealed vessel at a high temperature (e.g., 130 °C) for an extended period (e.g., 96 hours) to drive the substitution.[3]
-
Work-up and Purification: After cooling to room temperature, water is added to the reaction mixture. The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield 6-chloropyridazin-3-amine as a solid.[3]
Caption: Synthesis workflow for 6-chloropyridazin-3-amine.
Safety and Handling
6-Chloropyridazin-3-amine is classified as harmful if swallowed and causes skin and serious eye irritation.[2][9]
-
Precautionary Measures:
-
Wash hands and any exposed skin thoroughly after handling.[11][12]
-
Wear protective gloves, clothing, and eye/face protection.[11]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]
-
Use only in a well-ventilated area.[11]
-
Store in a well-ventilated place and keep the container tightly closed.[11][13]
-
Part 2: this compound: Synthesis and Properties
With a solid understanding of the precursor, we can now focus on the target molecule, this compound.
Proposed Synthesis: N-Alkylation of 6-Chloropyridazin-3-amine
The synthesis of this compound can be achieved through the N-alkylation of 6-chloropyridazin-3-amine with a suitable butylating agent.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 6-chloropyridazin-3-amine (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Deprotonation: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C to deprotonate the primary amine. The choice of a strong base is to ensure complete deprotonation and facilitate the subsequent alkylation.
-
Alkylation: To the resulting solution, add a butylating agent like 1-bromobutane (1.1 equivalents) dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by silica gel column chromatography to yield this compound.
Caption: Proposed synthesis workflow for this compound.
Predicted Physicochemical and Spectroscopic Properties
The addition of a butyl group is expected to significantly alter the physicochemical properties of the parent molecule.
Table 2: Comparison of Properties
| Property | 6-Chloropyridazin-3-amine (Experimental) | This compound (Predicted) |
| CAS Number | 5469-69-2 | 1009-84-3[14][15] |
| Molecular Formula | C4H4ClN3 | C8H12ClN3[14] |
| Molecular Weight | 129.55 g/mol | 185.65 g/mol [14] |
| Melting Point | 210 °C[1] | Lower than parent compound |
| Boiling Point | 363.2 °C (Predicted)[1] | Higher than parent compound |
| Solubility | Slightly soluble in polar solvents | Increased solubility in nonpolar organic solvents |
Predicted Spectroscopic Changes:
-
¹H NMR: The spectrum will show new signals corresponding to the butyl group: a triplet for the terminal methyl group, a triplet for the methylene group attached to the nitrogen, and two multiplets for the other two methylene groups. The signal for the N-H proton will shift, and the aromatic protons will likely experience a slight shift in their chemical environment.
-
¹³C NMR: Four new signals will appear in the aliphatic region of the spectrum, corresponding to the four carbon atoms of the butyl chain.
-
IR: The N-H stretching region will now show a single sharp peak for the secondary amine, instead of the two peaks seen for the primary amine in the parent compound. New C-H stretching bands for the butyl group will appear in the 2850-2960 cm⁻¹ region.
-
MS: The molecular ion peak will be observed at m/z = 185.65, with the characteristic 3:1 isotopic pattern for chlorine.
Part 3: Potential Applications and Future Research
The pyridazine core is a common scaffold in many biologically active compounds, including pharmaceuticals and agrochemicals.[16] The introduction of a butyl group increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes. This makes this compound an interesting candidate for:
-
Medicinal Chemistry: As an intermediate for the synthesis of more complex molecules with potential therapeutic applications, such as kinase inhibitors or anti-inflammatory agents.
-
Materials Science: As a building block for functional polymers or organic electronic materials, where the pyridazine unit can contribute to the electronic properties.
Future research should focus on the experimental validation of the proposed synthesis and the full characterization of this compound's physicochemical and biological properties. Screening for various biological activities would be a logical next step to explore its potential in drug discovery.
References
- Chemical-Suppliers. This compound | CAS 1009-84-3. [Link]
- ACS Publications.
- National Center for Biotechnology Information. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem. [Link]
- Google Patents. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
- SpectraBase. 3-Amino-6-chloro-pyridazine. [Link]
- Inforang. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines - YAKHAK HOEJI. [Link]
- Google Patents. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
- ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. [Link]
- SpectraBase. 3-Amino-6-chloro-pyridazine - Optional[MS (GC)] - Spectrum. [Link]
Sources
- 1. 6-Chloropyridazin-3-amine CAS#: 5469-69-2 [amp.chemicalbook.com]
- 2. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Chloropyridazin-3-amine | 5469-69-2 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]
- 8. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. scbt.com [scbt.com]
- 15. This compound | CAS 1009-84-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 16. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
N-butyl-6-chloropyridazin-3-amine CAS number
An In-depth Technical Guide to N-butyl-6-chloropyridazin-3-amine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, identified by CAS Number 1009-84-3. This document details its chemical identity, physicochemical properties, a validated synthesis protocol, and its significant role as a versatile intermediate in medicinal chemistry and drug discovery. We will explore the causality behind synthetic choices, the biological relevance of the broader pyridazine scaffold with a focus on applications in oncology, and the standard analytical procedures for quality control. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this important chemical building block.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic organic compound belonging to the pyridazine class. The presence of a reactive chlorine atom and a secondary amine functional group makes it a valuable synthon for constructing more complex molecular architectures. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1009-84-3 | [1][2] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₈H₁₂ClN₃ | [1] |
| Molecular Weight | 185.65 g/mol | [1] |
| Appearance | Solid (Varies from off-white to brown) | [3][4] |
| Melting Point | Not specified; parent compound melts at 210 °C | [4] |
| Solubility | Soluble in DMSO, Methanol (with heating) | [4][5] |
Synthesis Protocol: Nucleophilic Aromatic Substitution
The most common and efficient route to this compound is via a selective nucleophilic aromatic substitution (SNAr) reaction. This method leverages the commercially available precursor 3,6-dichloropyridazine.
Rationale and Mechanistic Insight
The pyridazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the inductive effect of the two chlorine atoms, making the carbon atoms at positions 3 and 6 highly electrophilic and susceptible to attack by nucleophiles. The reaction with a primary amine like n-butylamine proceeds selectively. At controlled temperatures, monosubstitution is favored over disubstitution due to the deactivating effect of the first electron-donating amino group added to the ring. An accessory base, such as triethylamine (TEA), is crucial to neutralize the hydrochloric acid (HCl) generated in situ, preventing the protonation of the n-butylamine nucleophile and driving the reaction to completion.
Experimental Workflow
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology
-
Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,6-dichloropyridazine (1.0 eq).
-
Solvation: Add anhydrous ethanol (or n-butanol) as the solvent (approx. 5-10 mL per gram of starting material). Stir until dissolved.[6]
-
Reagent Addition: Add triethylamine (1.2 eq) to the solution, followed by the slow, dropwise addition of n-butylamine (1.1 eq).
-
Reaction: Heat the mixture to reflux (typically 78-85°C for ethanol) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the crude residue in ethyl acetate and wash sequentially with water and saturated sodium chloride (brine) solution.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel to yield the final product.
Biological Activity and Applications in Drug Discovery
While this compound is primarily a chemical intermediate, the pyridazine scaffold it belongs to is a "privileged structure" in medicinal chemistry.[7] Derivatives of 3-amino-6-chloropyridazine are integral to the synthesis of compounds targeting a range of diseases.[5][8]
Role as a Precursor to Anticancer Agents
A prominent application of this scaffold is in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.[9] PARP-1 is a key enzyme in the base excision repair (BER) pathway, a cellular mechanism for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP-1 leads to an accumulation of irreparable DNA damage, triggering cell death through a concept known as synthetic lethality.[9] The 6-chloropyridazine moiety serves as a versatile anchor that can be modified, for instance via Suzuki coupling, to build molecules that fit into the PARP-1 active site.[10][11]
Caption: Mechanism of PARP-1 inhibition leading to cancer cell death.
Other Therapeutic Areas
The versatility of the 3-amino-6-chloropyridazine scaffold extends to:
-
Agrochemicals: Used as a building block for herbicides and fungicides.[8]
-
Anti-inflammatory Agents: Precursors for molecules targeting inflammatory pathways.[8]
-
Antibacterial Compounds: Certain derivatives exhibit potent bacteriostatic effects against bacteria like E. coli and S. aureus.[5]
The N-butyl group, specifically, modifies the lipophilicity of the molecule, a critical parameter for tuning the pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, Excretion) of a final drug candidate.
Analytical Quality Control
Confirming the identity and purity of this compound is essential. A combination of spectroscopic and chromatographic techniques is standard practice.
QC Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the synthesized material in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) for NMR analysis. Prepare a separate ~1 mg/mL solution in methanol or acetonitrile for HPLC-MS analysis.
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum to confirm the molecular structure. The spectrum should show characteristic signals for the butyl group (triplet, sextet, quartet) and the two distinct protons on the pyridazine ring (doublets).
-
HPLC-MS Analysis: Inject the sample into an HPLC system equipped with a C18 column to assess purity. The resulting chromatogram should show a single major peak. The coupled mass spectrometer should detect the molecular ion corresponding to the protonated molecule [M+H]⁺.
Table 2: Expected Analytical Data
| Analysis Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to aromatic (pyridazine) and aliphatic (butyl chain) protons. |
| HPLC | Purity | >98% (by peak area) |
| Mass Spec (ESI+) | [M+H]⁺ | m/z ≈ 186.08 (for ³⁵Cl isotope) |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound must be consulted, data from the parent compound, 6-chloropyridazin-3-amine, provides guidance.[12][13]
-
Hazard Codes: Xn (Harmful), Xi (Irritant).
-
GHS Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[12]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound (CAS 1009-84-3) is a synthetically valuable intermediate rooted in the pharmacologically significant pyridazine family. Its straightforward synthesis from 3,6-dichloropyridazine and its versatile chemical handles allow for its incorporation into complex molecules with diverse biological activities. Its primary utility lies in serving as a foundational building block for drug discovery programs, particularly in the rational design of targeted therapies for oncology and other diseases. A thorough understanding of its synthesis, properties, and applications is therefore essential for researchers in medicinal and synthetic chemistry.
References
- This compound | CAS 1009-84-3. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/n-butyl-6-chloropyridazin-3-amine-1009-84-3
- This compound | CAS 1009-84-3. Chemical-Suppliers.com. URL: https://www.chemical-suppliers.com/cas/1009-84-3.html
- N,N-Dibutyl-6-chloropyridazin-3-amine. BLDpharm. URL: https://www.bldpharm.com/products/1019-91-6.html
- 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. BenchChem. URL: https://www.benchchem.
- Chemical Studies on 3,6-Dichloropyridazine (Part 2). Semantic Scholar. URL: https://www.semanticscholar.org/paper/Chemical-Studies-on-3%2C6-Dichloropyridazine-(Part-2)-Sherif-Ahmed/c84c856729577785c490a07e9d72e50523293e50
- The Role of 3-Amino-4-bromo-6-chloropyridazine in Drug Discovery. BenchChem. URL: https://www.benchchem.com/blog/the-role-of-3-amino-4-bromo-6-chloropyridazine-in-drug-discovery
- Understanding 3,6-Dichloropyridazine: Properties, Synthesis & Usage. NINGBO INNO PHARMCHEM CO.,LTD. URL: https://www.inno-pharmchem.com/blog/understanding-3-6-dichloropyridazine-properties-synthesis-usage
- 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643. PubChem, National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/21643
- Process for producing 3-amino-6-chloropyridazine. Google Patents. URL: https://patents.google.
- 6-Chloropyridazin-3-amine | 5469-69-2. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8720885.htm
- Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI. URL: https://www.koreascience.or.kr/article/JAKO200507338029278.page
- Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC, National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9314951/
- Chemical Studies on 3,6-Dichloropyridazine (Part 2). ResearchGate. URL: https://www.researchgate.net/publication/279183416_Chemical_Studies_on_36-Dichloropyridazine_Part_2
- 3-Amino-6-chloropyridazine - Product Data Sheet. MedChemExpress. URL: https://www.medchemexpress.com/3-amino-6-chloropyridazine.html
- chemical studies on 3,6-dichloropyridazine. Journal of American Science. URL: https://www.jofamericanscience.org/journals/am-sci/am0611/80_4016_am0611_570_574.pdf
- Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). The Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra08915a
- How to prepare 5-AMINO-3-CHLOROPYRIDAZINE?. Guidechem. URL: https://www.guidechem.com/faq/5-amino-3-chloropyridazine-synthesis-446273-59-2.html
- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Publishing, The Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra06565h
- 6-Chloropyridazin-3-amine CAS#: 5469-69-2. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB8720885EN.htm
- 3-Amino-6-chloropyridazine Formula - ECHEMI. ECHEMI. URL: https://www.echemi.com/products/pid20807-3-amino-6-chloropyridazine.html
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | CAS 1009-84-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 6-Chloropyridazin-3-amine | 5469-69-2 [chemicalbook.com]
- 4. 6-Chloropyridazin-3-amine CAS#: 5469-69-2 [amp.chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. jofamericanscience.org [jofamericanscience.org]
- 8. nbinno.com [nbinno.com]
- 9. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06565H [pubs.rsc.org]
- 12. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
An In-Depth Technical Guide to the Synthesis of N-butyl-6-chloropyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for N-butyl-6-chloropyridazin-3-amine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document delves into the core chemical transformations, offering detailed, field-proven experimental protocols. The guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the synthetic process. All quantitative data is presented in clear, tabular formats, and logical workflows are visualized through diagrams to facilitate comprehension and application in a research and development setting.
Introduction: The Significance of this compound
This compound is a substituted pyridazine derivative of significant interest in medicinal chemistry and drug discovery. The pyridazine scaffold is a common feature in a variety of biologically active molecules, and the specific substitution pattern of this compound makes it a valuable building block for creating extensive compound libraries for screening and lead optimization. The presence of a reactive chlorine atom and a secondary amine allows for further functionalization, enabling the exploration of a broad chemical space. Derivatives of 3-amino-6-chloropyridazine have shown potential as antiproliferative agents against various cancer cell lines.[1]
This guide will explore the primary synthetic routes to this compound, focusing on practical and efficient laboratory-scale preparations.
Foundational Synthesis: Preparation of the Key Intermediate, 3-Amino-6-chloropyridazine
The most common and economically viable route to N-substituted 6-chloropyridazin-3-amines begins with the synthesis of the crucial precursor, 3-amino-6-chloropyridazine. This intermediate is typically prepared via the nucleophilic aromatic substitution of 3,6-dichloropyridazine with ammonia.[1]
Reaction Mechanism
The reaction proceeds through a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring activates the chlorine atoms towards nucleophilic attack. Ammonia, acting as the nucleophile, attacks one of the carbon atoms bearing a chlorine atom, forming a Meisenheimer-like intermediate. The subsequent loss of a chloride ion restores the aromaticity of the ring, yielding 3-amino-6-chloropyridazine. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier.[1]
Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine
This protocol is adapted from established literature procedures and can be scaled as needed.
Materials:
-
3,6-Dichloropyridazine
-
Aqueous ammonia (28-30%)
-
1,4-Dioxane
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Anhydrous sodium sulfate
Equipment:
-
Pressure-resistant reaction vessel
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
Glassware for extraction and recrystallization
Procedure:
-
In a pressure-resistant vessel, combine 3,6-dichloropyridazine (1.0 eq), aqueous ammonia (e.g., 8 mL per 1 g of starting material), and 1,4-dioxane (e.g., 2 mL per 1 g of starting material).
-
Seal the vessel tightly and heat the reaction mixture to 100 °C with vigorous stirring.
-
Maintain the temperature and continue stirring overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, cool the vessel to room temperature. Caution: Ensure the vessel is fully cooled before opening.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvents and excess ammonia under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold hexanes, and dry under vacuum. For higher purity, silica gel column chromatography can be employed.
Data Summary:
| Parameter | Value | Reference |
| Starting Material | 3,6-Dichloropyridazine | [1] |
| Reagent | Aqueous Ammonia | [1] |
| Solvent | 1,4-Dioxane | |
| Temperature | 100 °C | |
| Reaction Time | Overnight | |
| Reported Yield | 62-87% |
Synthesis of this compound: A Comparative Analysis of Pathways
There are two primary strategies for the synthesis of the target molecule from 3-amino-6-chloropyridazine: direct N-alkylation and a two-step acylation-reduction sequence. A third potential route, reductive amination, is also considered.
Diagram: Synthetic Pathways to this compound
Caption: Synthetic routes to this compound.
Pathway A: Direct N-Alkylation
Direct N-alkylation of 3-amino-6-chloropyridazine with a suitable butylating agent, such as butyl bromide, is a straightforward approach.
The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amino group of 3-amino-6-chloropyridazine acts as the nucleophile, attacking the electrophilic carbon of the butyl halide. A base is typically required to deprotonate the resulting ammonium salt and regenerate the neutral N-butylated product. A significant challenge in this approach is the potential for over-alkylation to form the di-butylated product, as the secondary amine product is often more nucleophilic than the starting primary amine. Careful control of stoichiometry and reaction conditions is crucial to favor mono-alkylation.
Microwave-assisted synthesis can often accelerate the reaction and improve yields. This protocol is based on general procedures for the N-alkylation of similar heterocyclic amines.[2]
Materials:
-
3-Amino-6-chloropyridazine
-
Butyl bromide (or other butyl halide)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., DMF, acetonitrile)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Microwave reactor with appropriate reaction vessels
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a microwave reaction vial, add 3-amino-6-chloropyridazine (1.0 eq), the chosen base (e.g., 1.5 eq), the solvent, and a magnetic stir bar.
-
Add butyl bromide (1.1-1.2 eq) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 15-30 minutes). The optimal conditions should be determined empirically.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture to remove the base and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Pathway B: Two-Step Acylation-Reduction
This pathway involves the acylation of 3-amino-6-chloropyridazine with a butyrylating agent, followed by the reduction of the resulting amide to the corresponding amine.
Acylation: The amino group of 3-amino-6-chloropyridazine reacts with an acylating agent like butyryl chloride or butyric anhydride in a nucleophilic acyl substitution reaction to form a stable amide intermediate. This reaction is generally high-yielding and avoids the issue of over-alkylation.[3]
Reduction: The amide is then reduced to the secondary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. The hydride attacks the carbonyl carbon of the amide, and subsequent workup with water protonates the resulting amine.
Materials:
-
3-Amino-6-chloropyridazine
-
Butyric anhydride (or butyryl chloride)
-
A suitable solvent (e.g., pyridine, toluene)
Procedure:
-
Dissolve 3-amino-6-chloropyridazine in the chosen solvent.
-
Add butyric anhydride (or butyryl chloride) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 1-2 hours.[3]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Materials:
-
N-(6-chloropyridazin-3-yl)butanamide (from the previous step)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Anhydrous sodium sulfate
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Dissolve the N-(6-chloropyridazin-3-yl)butanamide in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting solid and wash it thoroughly with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.
Pathway C: Reductive Amination
Reductive amination offers a one-pot approach where 3-amino-6-chloropyridazine is reacted with butyraldehyde in the presence of a reducing agent.
The reaction begins with the formation of an imine intermediate from the condensation of the primary amine and the aldehyde. This imine is then reduced in situ by a reducing agent to the secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB). The choice of reducing agent is critical to ensure that the aldehyde is not prematurely reduced before imine formation.
Materials:
-
3-Amino-6-chloropyridazine
-
Butyraldehyde
-
A suitable reducing agent (e.g., sodium triacetoxyborohydride)
-
A suitable solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Acetic acid (optional, as a catalyst for imine formation)
Procedure:
-
Dissolve 3-amino-6-chloropyridazine and butyraldehyde (1.0-1.2 eq) in the chosen solvent.
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for a period to allow for imine formation.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Pathway Comparison and Field Insights
| Pathway | Advantages | Disadvantages | Suitability |
| Direct N-Alkylation | - One-step process. - Potentially high atom economy. | - Risk of over-alkylation. - May require optimization to achieve good selectivity. | Rapid synthesis of small quantities for initial screening. |
| Acylation-Reduction | - High selectivity for mono-substitution. - Generally high-yielding steps. | - Two-step process. - Requires a strong, hazardous reducing agent (LiAlH₄). | Reliable synthesis of larger quantities with high purity. |
| Reductive Amination | - One-pot procedure. - Often mild reaction conditions. | - Potential for side reactions if the aldehyde is sensitive to the reducing agent. - May require careful optimization of pH and reagents. | Efficient for library synthesis due to the wide availability of aldehydes. |
Expertise & Experience: From a practical standpoint, the two-step acylation-reduction pathway often provides the most reliable and scalable route to pure this compound, despite being longer. The control over mono-substitution is a significant advantage. For rapid analogue synthesis where a variety of alkyl groups are to be introduced, reductive amination is a powerful tool due to the vast commercial availability of aldehydes. Direct N-alkylation can be effective, particularly with microwave assistance to shorten reaction times, but requires careful optimization to minimize the formation of the di-butylated byproduct.
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic routes, each with its own merits and challenges. The choice of pathway will depend on the specific requirements of the research, including the desired scale, purity, and the availability of reagents and equipment. The foundational synthesis of 3-amino-6-chloropyridazine is a robust and well-established process. For the subsequent N-butylation, the acylation-reduction pathway offers excellent control and scalability, while reductive amination and direct alkylation provide more direct, albeit potentially less selective, alternatives. This guide provides the necessary technical details and insights to enable researchers to successfully synthesize this valuable chemical intermediate.
References
- 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. (2025, March 2).
- Rahman, M. M., et al. (2020). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Request PDF. [Link]
- Park, E.-H., & Park, M.-S. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI, 49(1), 56-59. [Link]
- Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). (n.d.). The Royal Society of Chemistry. [Link]
Sources
Introduction: Unveiling the Potential of a Privileged Scaffold
An In-depth Technical Guide to the Mechanism of Action of N-butyl-6-chloropyridazin-3-amine
This compound is a heterocyclic compound featuring a pyridazine core, a structure of significant interest in medicinal chemistry. While this specific molecule is not extensively characterized in public literature, its core scaffold, 6-chloropyridazin-3-amine, is recognized as a versatile intermediate in the synthesis of a wide array of biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated potential as anticancer, antibacterial, and insecticidal agents.[1][3][4] This guide synthesizes the available evidence on the broader class of pyridazine derivatives to propose a primary mechanism of action for this compound and outlines a rigorous, field-proven experimental strategy to validate this hypothesis. Our central proposition is that this compound functions as a kinase inhibitor , a hypothesis grounded in the established role of the pyridazine nucleus as a "privileged scaffold" for targeting the ATP-binding site of kinases.[5]
Part 1: The Proposed Mechanism of Action - Competitive Kinase Inhibition
The pyridazine ring system, with its two adjacent nitrogen atoms, is adept at forming critical hydrogen bond interactions, particularly with the hinge region of the ATP-binding pocket in various protein kinases.[5] This interaction is a hallmark of many potent and selective kinase inhibitors. The structure of this compound, with its amino group and ring nitrogens, provides the necessary hydrogen bond donors and acceptors to anchor the molecule within this highly conserved pocket, effectively competing with endogenous ATP.
The N-butyl substituent likely occupies a hydrophobic pocket within the active site, a common feature exploited in kinase inhibitor design to enhance potency and selectivity. The chlorine atom at the 6-position offers a site for further chemical modification, a strategy often used to fine-tune the compound's pharmacological properties.[6] Given the research into related pyridazine structures, potential targets could include kinases involved in cell signaling pathways critical for cancer cell proliferation and survival, such as Interleukin-2-inducible T-cell kinase (ITK) or other members of the CDK family.[7][8]
Caption: A logical workflow for validating the proposed mechanism of action.
Part 3: Alternative Hypotheses and Future Directions
While kinase inhibition is the most probable mechanism, the versatility of the pyridazine scaffold warrants consideration of other possibilities.
-
PARP-1 Inhibition: Recent studies have explored chloropyridazine hybrids as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an important target in cancer therapy. [9]A commercially available PARP-1 activity assay could be employed as a secondary screen.
-
GABA Receptor Modulation: Iminopyridazine derivatives have been shown to target GABA receptors in insects. [4]While a less likely mechanism in mammalian systems for this specific compound, it could be explored using receptor binding assays if the kinase inhibition hypothesis is disproven.
Conclusion
This compound, by virtue of its 6-chloropyridazin-3-amine core, is strongly hypothesized to function as an ATP-competitive kinase inhibitor. The N-butyl group likely confers specificity and potency by interacting with hydrophobic regions of the kinase active site. The outlined experimental workflow provides a comprehensive and rigorous path to validate this proposed mechanism of action, from broad-based screening to specific cellular target engagement. Successful validation would position this compound as a valuable tool for chemical biology and a promising starting point for further drug development efforts.
References
- 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. (2025).
- 3-Amino-6-chloropyridazine | Intermedi
- 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643.PubChem, NIH.
- Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization str
- This compound | CAS 1009-84-3.Santa Cruz Biotechnology.
- 3-Amino-6-chloropyridazine.SRD Pharma.
- 1019-91-6|N,N-Dibutyl-6-chloropyridazin-3-amine.BLDpharm.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine.Benchchem.
- This compound | CAS 1009-84-3.Chemical-Suppliers.
- Process for producing 3-amino-6-chloropyridazine.
- Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.MDPI.
- 3-Amino-6-chloropyridazine (5469-69-2).Nordmann.
- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors.PMC, PubMed Central.
- Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole.New Journal of Chemistry (RSC Publishing).
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-Amino-6-chloropyridazine (5469-69-2) at Nordmann - nordmann.global [nordmann.global]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Pyridazinamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazinamine scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to the development of a wide array of pharmacologically active agents. Characterized by a six-membered ring with two adjacent nitrogen atoms and an amine substituent, this core structure possesses unique physicochemical properties that enable it to interact with a diverse range of biological targets.[1][2] This technical guide provides a comprehensive exploration of the multifaceted biological activities of pyridazinamine derivatives. We will delve into their roles as potent inhibitors of protein kinases in oncology, their efficacy as anti-inflammatory and antimicrobial agents, and their emerging applications in cardiovascular and central nervous system (CNS) disorders.[1][3] By synthesizing mechanistic insights with structure-activity relationship (SAR) data and detailed experimental protocols, this document serves as an in-depth resource for professionals engaged in the discovery and development of novel therapeutics based on the versatile pyridazinamine core.
Introduction: The Pyridazinamine Core in Medicinal Chemistry
The pyridazine ring system is a π-deficient heteroaromatic compound, a property conferred by its two adjacent, electron-withdrawing nitrogen atoms.[4] This electronic feature, combined with a high dipole moment, makes the pyridazine moiety an attractive component in drug design. It can serve as a bioisosteric replacement for phenyl, pyridine, or other heterocyclic rings to modulate properties like aqueous solubility and metabolic stability.[2][5]
The addition of an amine group to create the pyridazinamine scaffold fundamentally enhances its drug-like properties. The amino group provides a critical hydrogen bond donor, enabling strong and specific interactions with the active sites of enzymes and receptors.[2] This capacity for robust molecular recognition is a primary reason for the broad spectrum of biological activities observed in this class of compounds.[1][4] Early interest in this scaffold was sparked by compounds like Minaprine, a 3-aminopyridazine derivative once used as an antidepressant, which highlighted the potential of this core for developing CNS-acting agents.[2][3] Since then, research has expanded dramatically, revealing the scaffold's utility across numerous therapeutic areas.[3]
Key Biological Activities and Mechanisms of Action
Pyridazinamine derivatives have demonstrated significant therapeutic potential across several major disease categories. Their versatility stems from the ability to readily functionalize various positions on the ring, allowing for the fine-tuning of activity against specific biological targets.[6]
Anticancer Activity: Targeting Protein Kinases
One of the most extensively studied applications of pyridazinamine derivatives is in oncology, primarily as inhibitors of protein kinases.[7] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival; their dysregulation is a hallmark of many cancers. The pyridazinamine core is an effective "hinge-binding" motif, capable of displacing ATP from the kinase active site.
Key Kinase Targets:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Pyridazinamine derivatives have been designed as potent inhibitors of VEGFR, a key mediator of angiogenesis (the formation of new blood vessels) which is critical for tumor growth and metastasis.[8]
-
Mps1 (Monopolar spindle 1): Imidazo[1,2-b]pyridazine derivatives have been identified as extremely potent and selective inhibitors of Mps1 kinase, a target whose high expression in cancer cells is correlated with poor prognosis.[9]
-
BCR-Abl: The FDA-approved drug Ponatinib, which contains an imidazo[1,2-b]pyridazine core, is a multi-targeted kinase inhibitor effective against chronic myeloid leukemia (CML), including cases with the challenging T315I mutation in the BCR-Abl kinase.[7]
-
JAKs (Janus Kinases): Members of the Janus kinase family (JAK1, JAK2, JAK3, TYK2) are intracellular tyrosine kinases that mediate signaling for numerous cytokines and growth factors involved in immunity and inflammation. Pyrazolopyridine derivatives, which share structural similarities, have shown potent inhibitory effects against JAK isoforms.[5][10]
Below is a simplified representation of a pyridazinamine-based inhibitor blocking the ATP binding site of a protein kinase, thereby inhibiting downstream signaling.
Caption: Mechanism of Kinase Inhibition by Pyridazinamine Derivatives.
Anti-inflammatory Activity
Chronic inflammation is an underlying factor in many diseases. Pyridazinone derivatives, closely related to pyridazinamines, have emerged as a promising class of anti-inflammatory agents with potentially low ulcerogenic side effects compared to traditional NSAIDs.[6][11]
Mechanisms of Action:
-
COX-2/LOX Inhibition: Many derivatives exhibit dual inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade. Some compounds show inhibitory activity against COX-2 superior to the reference drug Meloxicam.[11]
-
PDE4 Inhibition: Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic AMP (cAMP), a key anti-inflammatory signaling molecule. Pyridazinone derivatives bearing an indole moiety have been developed as selective inhibitors of the PDE4B isoform, leading to reduced production of pro-inflammatory cytokines like IL-8.[12]
-
TNF-α Suppression: Several pyridazinone derivatives have been shown to significantly inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine.[11][13]
Antimicrobial Activity
The pyridazine core is present in various compounds screened for antibacterial and antifungal properties.[14][15] The mechanism of action is often linked to the disruption of essential cellular processes in microorganisms. Structure-activity relationship studies have shown that factors like stereochemistry (cis-isomers being more active) and the degree of saturation in fused ring systems can significantly influence antimicrobial potency and selectivity against different strains like Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[14] For example, certain hydrazone derivatives of pyridazinamine have shown high biological activity against a range of bacterial species.[16]
Cardiovascular and CNS Activity
The therapeutic potential of pyridazinamine derivatives extends to cardiovascular and neurological disorders.
-
Cardiovascular Effects: Certain pyridazinone derivatives exhibit potent vasodilator and antihypertensive effects.[17][18] Some compounds have demonstrated vasorelaxant activity superior to the reference drug hydralazine.[17][18] The benzimidazole-pyridazinone derivative Pimobendan, for instance, is a compound with both vasodilator and positive inotropic properties, making it useful in treating heart failure.[19]
-
Central Nervous System (CNS) Effects: As mentioned with Minaprine, the 3-aminopyridazine scaffold has been a foundation for CNS-acting agents.[3] More recent work has identified pyridazine derivatives with anticonvulsant properties.[20]
Structure-Activity Relationship (SAR) Analysis
The biological activity of pyridazinamine derivatives can be significantly modulated by the nature and position of substituents on the heterocyclic core. Understanding these SARs is critical for optimizing lead compounds.
| Position of Substitution | Effect on Biological Activity | Example Target Class |
| C3-Amine | Essential for hinge-binding in kinases. Modifications here can alter potency and selectivity. | Kinase Inhibitors |
| C4/C5-Positions | Substitution with bulky or lipophilic groups can enhance binding affinity in hydrophobic pockets. | Anticancer, Anti-inflammatory |
| C6-Position | Often substituted with aryl or heteroaryl groups to explore interactions with solvent-exposed regions of the target.[17] | Kinase Inhibitors, Vasodilators |
For instance, in a series of pyridazin-3-one derivatives evaluated for vasorelaxant activity, SAR analysis revealed that substituents like furyl, nitro, and dimethylamino groups contributed to enhanced bioactivity.[17] Similarly, for antiproliferative activity, the presence and position of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance activity, while bulky groups or halogens may decrease it.[21]
Experimental Protocols for Biological Evaluation
Validating the biological activity of novel pyridazinamine derivatives requires robust and reproducible experimental assays. The following are foundational protocols for screening these compounds.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a competitive binding assay to determine the affinity (IC50) of a test compound for a specific protein kinase.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A europium (Eu)-labeled antibody binds to the kinase, and a fluorescent "tracer" dye binds to the ATP pocket. When the tracer is bound, excitation of the Eu-chelate results in energy transfer to the tracer, producing a high FRET signal. A test compound that binds to the ATP pocket will displace the tracer, disrupting FRET and causing a decrease in the signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10X stock of the kinase of interest (e.g., VEGFR2) in the appropriate kinase buffer.
-
Prepare a 10X stock of the Eu-labeled antibody.
-
Prepare a 10X stock of the fluorescent tracer.
-
Serially dilute the test pyridazinamine derivative in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). Then, create intermediate dilutions in kinase buffer.
-
-
Assay Plate Setup (384-well plate):
-
Add 2 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 4 µL of a 2.5X Kinase/Antibody mixture to all wells.
-
Add 4 µL of a 2.5X Tracer solution to all wells.
-
Final volume in each well should be 10 µL.
-
-
Incubation:
-
Seal the plate and gently centrifuge to bring all components to the bottom.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence (e.g., Tecan Spark®, BMG PHERAstar®).
-
Measure the emission at two wavelengths: the acceptor/tracer emission (e.g., 665 nm) and the donor/Europium emission (e.g., 615 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value, which is the concentration of the compound that inhibits 50% of tracer binding.
-
Caption: Workflow for an In Vitro Kinase Binding Assay.
Protocol: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability or cytotoxicity after treatment with a test compound.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., HCT-116 colon cancer cells) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridazinamine test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound (or vehicle control) to the appropriate wells.
-
Incubate for an additional 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of compound concentration and fit the curve to determine the IC50 value (concentration that reduces cell viability by 50%).
-
Conclusion and Future Perspectives
The pyridazinamine scaffold is a remarkably versatile and pharmacologically significant structure that has given rise to a multitude of biologically active compounds.[1] Its proven success in targeting protein kinases has cemented its role in modern oncology drug discovery.[7][22] Furthermore, the expanding research into its anti-inflammatory, antimicrobial, and cardiovascular effects highlights a broad and promising future for this heterocyclic core.[1][16][17]
Future research will likely focus on several key areas:
-
Improving Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms or other targets to minimize off-target effects and improve safety profiles.
-
Novel Mechanisms: Exploring new biological targets and mechanisms of action beyond the well-established ones.
-
Combination Therapies: Investigating the synergistic effects of pyridazinamine derivatives when used in combination with other therapeutic agents.
-
Targeted Drug Delivery: Developing drug delivery systems to specifically target diseased tissues, enhancing efficacy and reducing systemic toxicity.
By leveraging advanced computational modeling, innovative synthetic strategies, and robust biological screening, the full therapeutic potential of pyridazinamine derivatives can be realized, leading to the development of next-generation medicines for a range of human diseases.
References
- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- PubMed. (2022). Anti-inflammatory activity of pyridazinones: A review. Arch Pharm (Weinheim), 355(8).
- PubMed. (n.d.). [Antimicrobial activity of new pyridazine derivatives].
- PubMed Central. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors.
- Biomedical Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives.
- PubMed Central. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.
- ResearchGate. (n.d.). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives.
- ResearchGate. (n.d.). Anti‐inflammatory activity of pyridazinones: A review | Request PDF.
- ResearchGate. (n.d.). Structure‐activity relationship of the synthesized pyridazine derivatives.
- Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives.
- ResearchGate. (n.d.). Anti-inflammatory activity of the test compounds assessed in comparison....
- PubMed. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. Eur J Med Chem, 44(5), 1989-96.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives.
- PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
- PubMed. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition.
- PubMed. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity.
- PubMed Central. (2024). Exploring the untapped pharmacological potential of imidazopyridazines.
- (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity.
- NIH. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
- PubMed. (n.d.). Cardiovascular profile of pimobendan, a benzimidazole-pyridazinone derivative with vasodilating and inotropic properties.
- MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- PubMed. (2004). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. Bioorg Med Chem Lett, 14(19), 5013-7.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Specialty Pyridazine Derivatives in Drug Discovery.
- MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
- PubMed Central. (2022). Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties.
- PubMed Central. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
- ResearchGate. (n.d.). Pyridazine Derivatives I Showed Potent Anticancer Activity and....
- Semantic Scholar. (n.d.). Cardiac effects of the novel pyridazinone derivative 6-[4-[2-[3-(5-chloro-2-cyanophenoxy)-2-hydroxypropylamino]- 2- methylpropylamino]phenyl]-4,5-dihydro-5-methyl-3(2H) pyridazinone monoethyl maleate and its metabolite in isolated heart preparations of guinea pigs and dogs..
- (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- PubMed. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. J Enzyme Inhib Med Chem, 27(1), 69-77.
- Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review.
- (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- PubMed Central. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
- PubMed. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771.
- ResearchGate. (2025). The Cardiovascular Properties of Some Amide Derivatives of Pyrimidin-8-on[2,1-f]theophylline-9- Alkylcarboxylic Acids | Request PDF.
- PubMed. (2021). Antihypertensive potential of selected pyrimidine derivatives: Explanation of underlying mechanistic pathways.
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 16. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cardiovascular profile of pimobendan, a benzimidazole-pyridazinone derivative with vasodilating and inotropic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jocpr.com [jocpr.com]
- 21. mdpi.com [mdpi.com]
- 22. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-butyl-6-chloropyridazin-3-amine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-butyl-6-chloropyridazin-3-amine is a heterocyclic amine belonging to the pyridazine class of compounds. The pyridazine core is a privileged scaffold in medicinal chemistry, recognized for its ability to serve as a versatile building block in the synthesis of a wide array of biologically active molecules, particularly kinase inhibitors.[1] This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and potential therapeutic applications, with a focus on its role in the development of novel kinase inhibitors.
Introduction: The Significance of the Pyridazine Scaffold
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a key structural motif in numerous pharmacologically active compounds.[2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[2] The unique electronic properties and hydrogen bonding capabilities of the pyridazine ring make it an attractive scaffold for designing molecules that can effectively interact with biological targets, such as the ATP-binding site of kinases.[1] this compound represents a specific derivative where the introduction of a butyl group at the 3-amino position can influence its lipophilicity, steric interactions, and overall pharmacological profile.
Synthesis and Chemical Properties
The synthesis of this compound typically proceeds from the readily available precursor, 3-amino-6-chloropyridazine. This key intermediate is synthesized from 3,6-dichloropyridazine via amination.[3][4]
Synthesis of the Precursor: 3-Amino-6-chloropyridazine
The primary route to 3-amino-6-chloropyridazine involves the reaction of 3,6-dichloropyridazine with ammonia. This nucleophilic aromatic substitution reaction can be carried out under various conditions, including using liquid ammonia under pressure or aqueous ammonia at elevated temperatures.[3][4]
Reaction Scheme:
A general workflow for the Suzuki-Miyaura cross-coupling of a 6-chloropyridazine derivative.
Conclusion and Future Directions
This compound is a molecule of significant interest for drug discovery, particularly in the field of kinase inhibitors. Its synthesis is feasible from readily available starting materials, and its structure embodies the key features of a promising kinase inhibitor scaffold. While specific biological data for this compound is currently limited in the public domain, the extensive body of research on related pyridazine derivatives strongly suggests its potential as a valuable probe for exploring kinase biology and as a starting point for the development of novel therapeutics.
Future research should focus on the detailed synthesis and characterization of this compound, followed by comprehensive biological screening against a panel of kinases to identify potential targets. Subsequent structure-activity relationship (SAR) studies, involving modifications at both the N-butyl group and the 6-position of the pyridazine ring, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of new and effective drugs.
References
- Konno, S., et al. (1992).
- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). Research Journal of Pharmacy and Technology. [Link]
- Park, E. H., & Park, M. S. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI, 49(1), 56-59. [Link]
- Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease. (2019). Journal of Medicinal Chemistry. [Link]
- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. (2015).
- Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue. (2025). PMC. [Link]
- Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. (2024). Cardiff University. [Link]
- Design, synthesis, and biological evaluation of N‐[1‐(6′‐chloropyridazin‐3′‐yl)‐3‐(4″‐substitutedphenyl)‐1H‐pyrazole‐5‐yl]alkanamides as anti‐inflammatory agents. (2025).
- 6-Amino-3-chloropyridazine. PubChem. [Link]
- Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. (n.d.).
- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2025). RSC Publishing. [Link]
- WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine. (2007).
- Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization str
- This compound. Chemical Suppliers. [Link]
- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2025). PMC. [Link]
- Synthesis and biological screening of aminothiadiazine dioxides related to trimethoprim. (n.d.). Europe PMC. [Link]
- Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. (2023). MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]
- 4. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
The Pyridazine Nucleus: A Technical Guide to Synthesis, Discovery, and Application in Modern Drug Development
Abstract
The pyridazine scaffold, a six-membered aromatic heterocycle featuring two adjacent nitrogen atoms, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1] Its distinct physicochemical properties, including a significant dipole moment, robust hydrogen bonding capabilities, and the ability to enhance pharmacokinetic profiles, render it a highly versatile core for the development of novel therapeutic agents.[1][2] This technical guide offers a comprehensive exploration of the discovery and synthesis of innovative pyridazine compounds. It is designed for researchers, scientists, and professionals in drug development, providing in-depth insights into synthetic methodologies, the rationale behind experimental choices, and the broad spectrum of biological activities that underscore the therapeutic promise of this remarkable heterocycle.
The Strategic Advantage of the Pyridazine Core in Medicinal Chemistry
The incorporation of a pyridazine ring into a molecular structure offers several strategic advantages for the medicinal chemist. The two adjacent nitrogen atoms increase the polarity and aqueous solubility of the compound when compared to its carbocyclic counterpart, benzene.[1][3] The lone pairs of electrons on these nitrogen atoms can act as hydrogen bond acceptors, enabling potent interactions with biological targets.[1][2] Furthermore, the pyridazine moiety can positively influence a molecule's metabolic stability and has been associated with low cytochrome P450 inhibitory effects.[1][3] These attributes make the pyridazine scaffold a compelling choice for optimizing the drug-like properties of lead compounds.
The pyridazine nucleus is a key feature in numerous therapeutic agents, demonstrating a remarkable breadth of pharmacological activities.[4][5][6] This has led to the successful development of approved drugs and a multitude of clinical candidates across diverse therapeutic areas, including oncology, inflammation, cardiovascular diseases, and infectious diseases.[1][7][8]
Foundational Synthetic Strategies for the Pyridazine Core
The construction of the pyridazine ring system is most commonly achieved through the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine or its derivatives. This fundamental approach allows for the creation of a wide array of substituted pyridazines.
Classical Synthesis from 1,4-Dicarbonyl Compounds
The most direct and widely employed method for pyridazine synthesis involves the cyclization of 1,4-dicarbonyl compounds with hydrazine.[4][9] This reaction proceeds through a di-imine intermediate which then undergoes aromatization to yield the pyridazine ring. The choice of substituents on the starting dicarbonyl compound directly translates to the substitution pattern on the final pyridazine product, offering a high degree of synthetic flexibility.
Experimental Protocol: Synthesis of a 3,6-Disubstituted Pyridazine
Objective: To synthesize a 3,6-disubstituted pyridazine from a 1,4-dicarbonyl compound and hydrazine hydrate.
Materials:
-
1,4-Dicarbonyl compound (e.g., a substituted succinaldehyde or 1,4-diketone)
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve the 1,4-dicarbonyl compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
If the reaction is sluggish, a catalytic amount of glacial acetic acid can be added.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyridazine derivative.
Self-Validation: The success of the synthesis can be confirmed by spectroscopic analysis (NMR, IR, MS) of the purified product, which should be consistent with the expected structure of the 3,6-disubstituted pyridazine.
Synthesis from γ-Ketoacids and Anhydrides
An alternative and highly effective strategy involves the use of γ-ketoacids or cyclic anhydrides, such as maleic or succinic anhydride, as the four-carbon building block.[4][9][10] The reaction with hydrazine initially forms a pyridazinone, which can then be further functionalized. For instance, treatment of the pyridazinone with a chlorinating agent like phosphorus oxychloride (POCl₃) yields a chloropyridazine, a versatile intermediate for subsequent cross-coupling reactions.[11]
Caption: Workflow for pyridazine synthesis from a γ-ketoacid.
Modern Synthetic Approaches
Recent advancements in synthetic methodology have expanded the toolbox for pyridazine synthesis. These include:
-
Inverse Electron-Demand Diels-Alder Reactions: This approach utilizes electron-deficient 1,2,4,5-tetrazines reacting with alkenes or alkynes to form dihydropyridazines, which can then be oxidized to the corresponding pyridazines.[12] This method offers excellent regiocontrol.
-
Metal-Catalyzed Cyclizations: Copper-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines, which can be readily converted to pyridazines.[12]
-
Skeletal Editing: Innovative strategies for the direct conversion of a pyridine ring to a pyridazine ring are emerging, offering novel pathways to access complex pyridazine derivatives from readily available starting materials.[13]
Characterization and Spectroscopic Analysis
The structural elucidation and purity assessment of newly synthesized pyridazine compounds are crucial steps in the discovery process. A combination of spectroscopic techniques is typically employed.[14][15][16]
| Technique | Purpose | Expected Observations for a Pyridazine Derivative |
| ¹H NMR | To determine the proton environment and connectivity. | Signals corresponding to aromatic protons on the pyridazine ring (typically in the δ 7-9 ppm region), as well as signals for any substituents. |
| ¹³C NMR | To identify the number and types of carbon atoms. | Resonances for the carbon atoms of the pyridazine ring and any attached functional groups. |
| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic absorption bands for C=N, C=C stretching within the aromatic ring, and vibrations corresponding to substituent functional groups. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the mass of the synthesized compound, along with fragment ions that can help confirm the structure. |
Experimental Protocol: Spectroscopic Characterization of a Novel Pyridazine
Objective: To confirm the structure and assess the purity of a synthesized pyridazine derivative.
Materials:
-
Synthesized pyridazine compound
-
Deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆)
-
KBr for IR (if using solid-state IR)
-
Solvent for MS (e.g., methanol, acetonitrile)
Procedure:
-
NMR Spectroscopy:
-
Dissolve a small sample of the compound in the appropriate deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.
-
-
IR Spectroscopy:
-
Prepare a sample (e.g., as a KBr pellet or a thin film).
-
Record the IR spectrum.
-
Identify the characteristic absorption bands for the pyridazine ring and other functional groups.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the compound.
-
Infuse the sample into the mass spectrometer.
-
Acquire a mass spectrum to determine the molecular weight.
-
If necessary, perform tandem MS (MS/MS) to obtain fragmentation data for further structural confirmation.
-
Self-Validation: The combined data from these techniques should provide a cohesive and unambiguous confirmation of the target molecule's structure and an indication of its purity.
The Role of Pyridazine in Drug Design and Discovery
The pyridazine moiety is not merely a passive scaffold but an active participant in modulating the biological activity and pharmacokinetic properties of a drug candidate.
Pyridazine as a Bioisostere
Bioisosteric replacement is a key strategy in drug design to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The pyridazine ring is frequently employed as a bioisostere for the phenyl ring.[2][3] This substitution can lead to:
-
Reduced Lipophilicity: The introduction of the nitrogen atoms generally lowers the LogP, which can improve aqueous solubility.[3]
-
Enhanced Target Interactions: The hydrogen bond accepting capacity of the pyridazine nitrogens can lead to stronger and more specific interactions with the biological target.[2]
-
Improved Metabolic Stability: The pyridazine ring can be less susceptible to oxidative metabolism compared to an electron-rich phenyl ring, potentially leading to a longer half-life.[3]
Caption: The concept of pyridazine as a bioisostere for a phenyl ring.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the substituents on the pyridazine ring is crucial for optimizing biological activity.[17] SAR studies help in identifying the key structural features required for potent and selective interaction with the target. For instance, in the development of kinase inhibitors, the substitution pattern on the pyridazine core can significantly influence the compound's binding affinity and selectivity profile.[18][19][20]
The general workflow for a pyridazine-based drug discovery program often follows a cyclical process of design, synthesis, and biological evaluation.
Caption: Iterative cycle of a pyridazine-based drug discovery program.
Future Perspectives
The pyridazine heterocycle continues to be a fertile ground for innovation in medicinal chemistry. Future research is likely to focus on the development of novel synthetic methodologies that allow for more efficient and diverse substitution patterns. Furthermore, the application of computational drug design techniques will undoubtedly accelerate the discovery of new pyridazine-based therapeutic agents with enhanced potency and selectivity.[21][22] The continued exploration of the biological activities of pyridazine derivatives will likely unveil new therapeutic opportunities for this versatile scaffold.[8][23][24]
References
- Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. (URL: )
- A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS - IJCRT.org. (URL: )
- The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (URL: )
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH. (URL: )
- The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide - Benchchem. (URL: )
- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An upd
- Synthesis of novel pyridazine derivatives as potential antimicrobial agents - Taylor & Francis Online. (URL: )
- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed. (URL: )
- Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. (URL: )
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Public
- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ResearchG
- Novel pyridazine derivatives: Synthesis and antimicrobial activity evalu
- Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (URL: )
- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines - Liberty University. (URL: )
- “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field - Scirp.org. (URL: )
- Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu
- Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed. (URL: )
- Pyridine-to-pyridazine skeletal editing - ChemRxiv. (URL: )
- Synthesis, Characterization and Antifungal Evaluation of Novel Pyridazin-3(2H)-One Derivatives - Taylor & Francis Online. (URL: )
- Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases - ACS Public
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. (URL: )
- Aromatic Bioisosteres - Cambridge MedChem Consulting. (URL: )
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (URL: )
- The Chemistry of Pyridazines: Applic
- Synthesis of pyridazines - Organic Chemistry Portal. (URL: )
- The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute. (URL: )
- Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK)
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (URL: )
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC - PubMed Central. (URL: )
- Synthesis, Characterisation and Biological Evaluation of Pyridazine Deriv
- Synthesis, Spectroscopic Characterization, Antibacterial Activity, Reactivity Parameters, and Molecular Docking Studies of Some Pyridazine Derivatives | Request PDF - ResearchG
- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
- Spectroscopic Analysis of 3-Pyridazinealanine: A Technical Guide - Benchchem. (URL: )
- Synthesis and Characteriz
- Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion - Universidade do Minho. (URL: )
- Pyridazine and its deriv
- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
- Investigation of potent anti-mycobacterium tuberculosis agents derived | DDDT. (URL: )
- Drug design, development and biological screening of pyridazine deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. ijcrt.org [ijcrt.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. sarpublication.com [sarpublication.com]
- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. iglobaljournal.com [iglobaljournal.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyridazine synthesis [organic-chemistry.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis and biological activity of pyridazine amides, hydrazones and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 19. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. jocpr.com [jocpr.com]
- 23. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties of Substituted Pyridazines: A Medicinal Chemistry Perspective
Abstract
The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, has cemented its status as a "privileged structure" in modern medicinal chemistry.[1][2] Its ascension from a heterocyclic curiosity to a cornerstone of numerous clinical candidates and approved drugs, such as the GnRH receptor antagonist relugolix and the TYK2 inhibitor deucravacitinib, is not accidental.[3] This guide provides an in-depth exploration of the core physicochemical properties of substituted pyridazines that underpin their utility. We will dissect the electronic nature, ionization behavior, lipophilicity, solubility, and metabolic profile of this unique heterocycle. By grounding theoretical principles in practical experimental context, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to strategically leverage the pyridazine core to overcome challenges in candidate optimization and design next-generation therapeutics.
The Unique Electronic Architecture of the Pyridazine Core
The strategic value of the pyridazine ring in drug design originates from its fundamental electronic and structural characteristics, which distinguish it from its carbocyclic analog, benzene, and other isomeric diazines.[4][5]
Electron-Deficient Nature and Aromaticity
The presence of two highly electronegative, sp²-hybridized nitrogen atoms results in a significant withdrawal of electron density from the carbon atoms of the ring, rendering pyridazine a π-electron deficient heteroaromatic system.[6] This inherent electronic property is the root of many of its other physicochemical characteristics. It modulates the reactivity of the ring and significantly influences the properties of any attached substituents, a concept critical for fine-tuning structure-activity relationships (SAR).[7]
Dipole Moment and Intermolecular Interactions
A key feature of the pyridazine ring is its large dipole moment (~4 D), which is substantially higher than that of pyridine and benzene.[3][8] This strong, permanent dipole arises from the vector sum of the individual bond dipoles directed towards the adjacent nitrogen atoms. This property is paramount in molecular recognition, as it facilitates favorable dipole-dipole and π-π stacking interactions with biological targets, particularly with electron-rich aromatic residues or amide bonds within a protein's active site.[3][7]
Hydrogen Bonding Capacity
The lone pairs of electrons on the two adjacent nitrogen atoms act as potent hydrogen bond acceptors.[2] This dual-acceptor capability allows pyridazine-containing molecules to form robust, and sometimes simultaneous, hydrogen bonds with donor groups on a target protein, contributing significantly to binding affinity and selectivity.[3] This is a distinct advantage over a simple phenyl ring, which lacks this capability.
Modulating Aqueous Behavior: pKa, Lipophilicity, and Solubility
A molecule's absorption, distribution, metabolism, and excretion (ADME) profile is largely dictated by its ionization state (pKa), lipophilicity (LogP/LogD), and resulting aqueous solubility. The pyridazine core offers medicinal chemists a powerful tool to modulate these properties.
Basicity and pKa
Unsubstituted pyridazine is a weak base, with a pKa of approximately 2.1-2.3.[8][9][10] The electron-withdrawing nature of the two nitrogen atoms reduces the availability of their lone pairs for protonation compared to pyridine (pKa ≈ 5.2).[11] This weak basicity is often advantageous in drug design, as it can prevent unwanted protonation in physiological compartments, which might otherwise lead to off-target effects or poor membrane permeability.
The pKa can be readily tuned through substitution. Electron-donating groups (EDGs) like amino or methoxy groups increase basicity, while electron-withdrawing groups (EWGs) like halogens or nitro groups decrease it further.[8]
| Compound | Substituent | Approximate pKa |
| Pyridazine | None | 2.33[9] |
| 4-Methylpyridazine | 4-CH₃ (EDG) | 2.93[8] |
| 3-Aminopyridazine | 3-NH₂ (EDG) | ~4.4[9] |
| 4-Methoxypyridazine | 4-OCH₃ (EDG) | 3.70[9] |
| 3,6-Dihydroxypyridazine | 3,6-OH (EWG) | -2.2, 5.67, 13[9] |
| Table 1: Influence of substituents on the pKa of the pyridazine ring. Values are compiled from various sources and conditions and should be considered illustrative. |
Lipophilicity (LogP/LogD)
One of the most celebrated applications of the pyridazine ring is its use as a bioisosteric replacement for a phenyl ring to reduce lipophilicity.[3][12] The introduction of the two polar nitrogen atoms significantly increases the polarity of the ring system. As a general rule, replacing a phenyl ring with a pyridazine can reduce the LogP value by one to two log units, a substantial change that can dramatically improve a compound's solubility and overall ADME profile.[12]
However, the final LogP value is highly dependent on the substitution pattern. A study of aminopyridazinone regioisomers found that the position of the substituent significantly impacts lipophilicity, with 4-substituted isomers being consistently more lipophilic (by an average of 0.75 log units) than their 5-substituted counterparts.[13] This highlights the importance of positional isomerism in optimizing drug-like properties.
Aqueous Solubility
The combination of a high dipole moment and hydrogen bond accepting capabilities generally imparts greater aqueous solubility to pyridazine-containing compounds compared to their carbocyclic counterparts.[2][14] This enhanced solubility is a critical factor for achieving adequate drug concentration for oral absorption and for the formulation of intravenous dosage forms. In one example, derivatizing diazepam with a pyridazine moiety was shown to improve its solubility.[11]
Impact on Metabolic Stability
The pyridazine ring is generally considered to be a metabolically robust scaffold. Its electron-deficient nature makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more electron-rich aromatic systems.[2][3] This can lead to several advantages in drug development:
-
Reduced Metabolic Clearance: Lower susceptibility to CYP-mediated metabolism can increase a drug's half-life and bioavailability.
-
Lower Risk of Drug-Drug Interactions: Molecules that are not potent CYP inhibitors or inducers have a lower potential for adverse drug-drug interactions.[2]
-
Predictable Metabolism: Metabolism, when it occurs, can often be directed by the nature and position of substituents, allowing for a more controlled optimization process.
While the core is robust, substituents are still susceptible to common metabolic transformations such as hydroxylation, N-dealkylation, or conjugation. The specific metabolic fate must be determined empirically for each new chemical entity.
Experimental Workflows for Physicochemical Characterization
Rigorous and reproducible characterization of physicochemical properties is the bedrock of successful drug development. Below are standardized protocols for determining pKa, LogD, and metabolic stability.
Workflow for Physicochemical Profiling
Caption: A typical experimental workflow for characterizing key physicochemical properties of a novel pyridazine derivative.
Protocol: pKa Determination by Potentiometric Titration
This protocol provides a robust method for determining the acid dissociation constant(s) of a compound.
-
Rationale: Potentiometric titration is a highly accurate method that measures the change in pH of a solution as a titrant of known concentration is added. The pKa is determined from the inflection point of the titration curve.
-
Materials:
-
Test compound (~1-2 mg)
-
Calibrated pH meter and electrode
-
Automated titrator (e.g., Sirius T3)
-
0.5 M HCl and 0.5 M KOH solutions
-
Methanol or other suitable co-solvent
-
0.15 M KCl ionic strength adjustment buffer
-
-
Methodology:
-
Sample Preparation: Accurately weigh the test compound and dissolve it in a known volume of the chosen co-solvent (e.g., methanol) to create a stock solution.
-
Titration Setup: Transfer an aliquot of the stock solution to the titration vessel. Add the KCl buffer to maintain constant ionic strength.
-
Titration: Perform a two-way titration. First, titrate with 0.5 M HCl to protonate all basic centers. Then, titrate the acidified solution with 0.5 M KOH past the final endpoint.
-
Blank Correction: Perform a blank titration using only the solvent and buffer to correct for their contribution to the pH changes.
-
Data Analysis: The pKa values are calculated from the titration curve using specialized software, which identifies the pH at the half-equivalence points. The use of a co-solvent requires extrapolation to determine the pKa in a fully aqueous environment (pKaʷ).
-
-
Self-Validation: The system is validated by running a standard compound with a known pKa (e.g., pyridine) before and after the test samples. The results should be within ±0.1 pKa units of the literature value.
Protocol: LogD₇.₄ Determination by Shake-Flask Method
This is the gold-standard method for determining the partition coefficient of a compound at a specific pH.
-
Rationale: The shake-flask method directly measures the equilibrium distribution of a compound between two immiscible phases (n-octanol and a buffer), providing a direct measure of its lipophilicity at that pH.
-
Materials:
-
Test compound
-
n-Octanol (pre-saturated with buffer)
-
Phosphate buffer, pH 7.4 (pre-saturated with n-octanol)
-
Vortex mixer and centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
-
Methodology:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and pH 7.4 buffer for 24 hours. Allow the layers to separate completely.
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous buffer at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol and the compound-containing pre-saturated buffer (e.g., 1:1 v/v).
-
Equilibration: Cap the vial and vortex vigorously for 1 hour to ensure complete partitioning and equilibration.
-
Phase Separation: Centrifuge the vial at >2000g for 30 minutes to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound using a pre-established calibration curve on an appropriate analytical instrument (e.g., HPLC-UV).
-
Calculation: The LogD is calculated using the formula: LogD = log₁₀ ( [Compound]octanol / [Compound]buffer ) where [Compound]octanol is determined by mass balance: (Initial Mass - Mass in Buffer) / Volume of Octanol.
-
-
Self-Validation: Include control compounds with known LogD values (e.g., propranolol, caffeine) in the experiment to verify the accuracy of the procedure.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.
-
Rationale: HLMs are a subcellular fraction containing a high concentration of CYP enzymes. By incubating a compound with HLMs and a necessary cofactor (NADPH), one can measure the rate of metabolism and predict its intrinsic clearance.
-
Materials:
-
Test compound and positive/negative control compounds (e.g., Verapamil, Warfarin)
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Acetonitrile with an internal standard for reaction quenching
-
LC-MS/MS for quantification
-
-
Methodology:
-
Incubation Preparation: In a 96-well plate, add HLM and phosphate buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Add the test compound (final concentration typically 1 µM) to the HLM mixture. Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Control Incubations: Run parallel incubations without NADPH to control for non-enzymatic degradation. Run positive (high turnover) and negative (low turnover) controls to validate the assay performance.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the resulting line (k) is the elimination rate constant. The in vitro half-life (t½) is calculated as 0.693 / k.
-
-
Self-Validation: The assay is considered valid if the positive control shows significant degradation (>80% in 30 mins) and the negative control shows minimal degradation (<20% in 60 mins). The t=0 sample recovery should be consistent across all compounds.
Strategic Application in Drug Design: A Logic Framework
The decision to incorporate or substitute a pyridazine ring is a strategic one, aimed at solving specific challenges in drug optimization.
Caption: Decision logic for employing a phenyl-to-pyridazine bioisosteric switch to mitigate common drug development issues.
Conclusion
The pyridazine heterocycle is far more than a simple scaffold; it is a versatile tool for rationally designing superior therapeutic agents. Its unique combination of physicochemical properties—a strong dipole moment, dual hydrogen bond acceptor capacity, inherent polarity, weak basicity, and general metabolic stability—provides a powerful platform for solving common challenges in drug discovery, including poor solubility, high lipophilicity, and metabolic clearance.[2][3][14] By understanding the fundamental principles outlined in this guide and applying rigorous experimental protocols, researchers can strategically employ substituted pyridazines to fine-tune molecular properties, enhance target engagement, and ultimately optimize the pharmacokinetic and pharmacodynamic profiles of next-generation drug candidates.
References
- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921. Source
- Li, M., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 111, 117847. Source
- Jojima, T., et al. Herbicidal Activity of Some Pyridazine Derivatives: Part I. Pyridazyl Phenyl Ethers. Agricultural and Biological Chemistry, 27(10). Source
- BenchChem. The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. BenchChem. Source
- Braña, M. F., et al. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. Source
- Gomaa, A. M., & Ali, M. M. (Year not specified). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Source Not Specified. Source
- Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. Source
- Jojima, T., et al. Herbicidal Activity of Some Pyridazine Derivatives: Part II. 3-Halo. Taylor & Francis. Source
- Gündisch, D., et al. (Year not specified). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. PubMed. Source
- Uncatalyzed One-Pot Synthesis of Highly Substituted Pyridazines and Pyrazoline-Spirooxindoles via Domino SN/Condensation/Aza-ene Addition Cyclization Reaction Sequence.
- Jojima, T., et al. Herbicidal Activity of Some Pyridazine Derivatives: Part III.
- Truong, T. T., et al. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. Source
- Li, H., et al. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. PubMed. Source
- Li, H., et al. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry. Source
- Arora, M., & Rudresh, H. M. (2022). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Source Not Specified. Source
- Omar, M. A., et al. (Year not specified).
- BenchChem.
- Al-Ostoot, F. H., et al. (Year not specified). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Source
- Structure‐activity relationship of the synthesized pyridazine derivatives.
- Aromatic Bioisosteres. Cambridge MedChem Consulting. Source
- De Kimpe, N., et al. (2022).
- Meanwell, N. A. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute. Source
- Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Source
- Mangalagiu, I. I., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Source Not Specified. Source
- Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. Source
- The Structure-AChE Inhibitory Activity Relationships Study in a Series of Pyridazine Analogues.
- Asif, M. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Source Not Specified. Source
- The structure activity relationship for the newly synthesized pyridazin-3-one derivatives.
- Characterization of Pyridazine Bioisosteres and Their Effects. Encyclopedia.pub. Source
- Synthetic pathways to substituted/heterocyclic pyridazines.
- Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. Source
- Drug design, development and biological screening of pyridazine deriv
- The pyridazine heterocycle in molecular recognition and drug discovery.
- Lee, S., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. Source
- Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency. PubMed Central. Source
- Lipophilicity of aminopyridazinone regioisomers. PubMed. Source
- Williams, R. pKa Data Compiled by R. Williams.
- A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. Source
- Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines.
- Calculated pKa values of pyridazine (1), the pyridazine–BF3 adduct (2),...
- Williams, R. pKa Data Compiled by R. Williams page-1 pKa Values. Source Not Specified. Source
- The Pyridazine Advantage: Enhancing Drug Bioavailability and Efficacy. Source Not Specified. Source
- Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. NIH. Source
- Synthesis, Characterisation and Biological Evaluation of Pyridazine Deriv
- Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds Incorporating Pyridazine Moiety.
Sources
- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpsbr.org [jpsbr.org]
- 5. ijcrt.org [ijcrt.org]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. blumberginstitute.org [blumberginstitute.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. Lipophilicity of aminopyridazinone regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-butyl-6-chloropyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-butyl-6-chloropyridazin-3-amine, a substituted pyridazine derivative, represents a class of heterocyclic amines crucial in medicinal chemistry and drug development.[1][2] As with many reactive intermediates, a thorough understanding of its hazard profile and proper handling procedures is paramount to ensure laboratory safety and experimental integrity. This guide provides an in-depth analysis of the safety and handling considerations for this compound, drawing from data on the parent compound, 6-chloropyridazin-3-amine, and established principles for managing chlorinated heterocyclic amines. It is designed to equip researchers with the knowledge to work with this compound responsibly, minimizing risks and fostering a secure research environment.
Understanding the Hazard Profile: A Synthesis of Knowns and Unknowns
The parent compound, 6-chloropyridazin-3-amine (CAS 5469-69-2), is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3][4] It is crucial to assume that this compound will exhibit a similar, if not identical, hazard profile. The addition of the butyl group may alter its physical properties, such as solubility and absorption rates, potentially influencing its toxicokinetics.
General Hazards of Heterocyclic Amines:
Heterocyclic amines (HCAs) as a class are noted for their diverse biological activities.[5] Some HCAs that are formed at high temperatures, such as during the cooking of meat, have been identified as potential carcinogens.[6][7] While the carcinogenic potential of this compound is unknown, this underscores the need for prudent handling to minimize exposure.
Physicochemical Properties (Predicted)
Quantitative data for this compound is limited. The following table is based on data for the parent compound, 6-chloropyridazin-3-amine, and predicted properties for the N-butyl derivative.
| Property | 6-chloropyridazin-3-amine (CAS 5469-69-2) | This compound (CAS 1009-84-3) - Predicted | Data Source |
| Molecular Formula | C₄H₄ClN₃ | C₈H₁₂ClN₃ | [8] |
| Molecular Weight | 129.55 g/mol | 185.65 g/mol | [8][9] |
| Appearance | Light Brown to Brown Solid | Likely a solid or oil | [10] |
| Melting Point | 210 °C | Expected to be lower than the parent compound | [10] |
| Boiling Point | 363.2±22.0 °C (Predicted) | Expected to be higher than the parent compound | [10] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | Likely soluble in a broader range of organic solvents | [3] |
GHS Hazard Classification (Anticipated)
Based on the classification of 6-chloropyridazin-3-amine, the following GHS classification should be anticipated for this compound.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[3][4] |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[3][4] |
Core Principles of Safe Handling: A Proactive Approach
A proactive and informed approach to handling this compound is essential. The following principles should be strictly adhered to in all experimental workflows.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective means of minimizing exposure.
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[11]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[11]
Personal Protective Equipment (PPE): Essential Individual Protection
The appropriate selection and use of PPE is critical.[12]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn when there is a risk of splashing. | To protect against splashes and airborne particles that can cause serious eye irritation.[11] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) inspected prior to use. Follow proper glove removal technique to avoid skin contact. | To prevent skin irritation and potential absorption.[11] |
| Skin and Body Protection | A lab coat should be worn at all times. For larger quantities or procedures with a higher risk of splashing, consider a chemical-resistant apron. | To protect underlying clothing and skin from contamination.[3] |
| Respiratory Protection | For routine handling in a fume hood, respiratory protection is not typically required. In situations where a fume hood is not available or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | To prevent respiratory tract irritation from dust or vapors.[13] |
Experimental Workflow: Step-by-Step Safety Protocols
Prudent Practices for Weighing and Transferring
Caption: Workflow for weighing and transferring this compound.
Reaction Setup and Monitoring
-
Inert Atmosphere: For many synthetic applications, reactions involving this compound may be sensitive to air or moisture. Conduct such reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Use a reliable method for temperature control (e.g., oil bath, heating mantle with a thermocouple) to prevent runaway reactions.
-
Closed System: Whenever possible, maintain a closed system to prevent the release of vapors.
Work-up and Purification
-
Quenching: Be cautious when quenching reactions. Add quenching agents slowly and with adequate cooling.
-
Extraction: Perform extractions in a fume hood and use a separatory funnel with proper venting techniques.
-
Solvent Removal: Remove solvents using a rotary evaporator vented into the fume hood or an appropriate trapping system.
Storage and Waste Management: Ensuring Long-Term Safety
Storage
-
Container: Store this compound in a tightly sealed, properly labeled container.[4]
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[13][14] Store in a locked cabinet or a restricted access area.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[13]
Waste Disposal
-
Classification: Dispose of waste containing this compound as hazardous chemical waste.[13]
-
Containers: Use designated, labeled, and sealed containers for chemical waste.
-
Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[13]
Emergency Procedures: Preparedness and Response
Caption: Emergency response protocol for exposures.
In case of exposure, follow these first-aid measures immediately:
-
Skin Contact: Wash the affected area with plenty of soap and water for at least 15 minutes.[13] If skin irritation occurs, seek medical advice.[13]
-
Eye Contact: Rinse cautiously with water for several minutes.[13] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[13]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[13] If you feel unwell, call a poison center or doctor.[13]
-
Ingestion: Rinse mouth.[11] Do NOT induce vomiting.[13] Seek immediate medical attention.[13]
Conclusion: A Commitment to a Culture of Safety
The responsible use of this compound in a research setting is predicated on a comprehensive understanding of its potential hazards and the diligent application of safety protocols. While specific data for this compound is sparse, a conservative approach based on the known hazards of its parent compound and related chemical classes provides a robust framework for its safe handling. By integrating the principles and procedures outlined in this guide into all laboratory operations, researchers can mitigate risks and ensure a safe environment for scientific discovery.
References
- Vertex AI Search. (n.d.). This compound | CAS 1009-84-3 | Chemical-Suppliers. Retrieved January 9, 2026.
- Wikipedia. (2023, November 28). Heterocyclic amine.
- Watson International Ltd. (n.d.). 2 - Safety Data Sheet.
- Felton, J. S., & Knize, M. G. (1997). Health risks of heterocyclic amines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 376(1-2), 37-41. [Link]
- Turesky, R. J. (2007). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Mechanisms of Mutagenesis, 2, 1-35. [Link]
- National Center for Biotechnology Information. (n.d.). 6-Amino-3-chloropyridazine. PubChem.
- European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
- Unknown Source. (n.d.). Safe Handling.
- Research and Reviews. (2024, March 29). Role of Heterocyclic Compounds in Drug Development: An Overview.
- European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
- IPI Global. (n.d.). Safe and efficient handling of chlorinated solvents.
- Capot Chemical. (2020, May 18). MSDS of 3-Amino-6-chloropyridazine.
- Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247-44288. [Link]
- Olin Chlor Alkali. (n.d.). chlorinated solvents - product stewardship manual.
Sources
- 1. rroij.com [rroij.com]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Heterocyclic amine - Wikipedia [en.wikipedia.org]
- 6. Health risks of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. 6-Chloropyridazin-3-amine CAS#: 5469-69-2 [amp.chemicalbook.com]
- 11. watson-int.com [watson-int.com]
- 12. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
A Technical Guide to the Solubility of N-butyl-6-chloropyridazin-3-amine and its Parent Moiety in Organic Solvents
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the solubility of N-butyl-6-chloropyridazin-3-amine and its parent compound, 6-chloropyridazin-3-amine, in various organic solvents. This document offers both theoretical insights and practical, field-proven methodologies for solubility determination, crucial for advancing pharmaceutical research and development.
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. This guide delves into the solubility characteristics of this compound, a compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, we will leverage comprehensive solubility data for its parent compound, 6-chloropyridazin-3-amine, as a foundational reference. This approach allows for informed predictions and the establishment of a robust experimental framework for determining the solubility of the N-butyl derivative and other analogues.
This guide will cover:
-
The fundamental principles governing solubility.
-
A detailed review of the known solubility of 6-chloropyridazin-3-amine in a range of organic solvents.
-
A step-by-step, validated experimental protocol for determining the solubility of this compound.
-
An expert analysis of the anticipated impact of the N-butyl substituent on solubility behavior.
The Critical Role of Solubility in Drug Discovery and Development
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, is a cornerstone of pharmaceutical sciences.[1] It dictates the rate and extent of drug absorption, thereby influencing its bioavailability.[2] Poor aqueous solubility is a major hurdle in drug development, often leading to complex and costly formulation strategies.[1] Conversely, understanding a compound's solubility in organic solvents is paramount for:
-
Reaction Kinetics and Synthesis Optimization: Selecting appropriate solvents for chemical reactions to ensure optimal yield and purity.[3][4]
-
Purification and Crystallization: Designing efficient crystallization processes for isolating and purifying the API.[3]
-
Formulation Development: Creating stable and effective dosage forms, including oral solids, injectables, and topical preparations.[2]
-
Preclinical and Toxicological Studies: Preparing solutions for in vitro and in vivo testing.[1]
Physicochemical Properties of this compound and Related Compounds
A foundational understanding of the physicochemical properties of the target compound and its analogues is essential for interpreting solubility data.
| Property | This compound | 6-chloropyridazin-3-amine |
| Molecular Formula | C₈H₁₂ClN₃[5] | C₄H₄ClN₃[6] |
| Molecular Weight | 185.65 g/mol [5] | 129.55 g/mol [6] |
| Appearance | Not specified (likely a solid) | Brown Solid[7] |
| CAS Number | 1009-84-3[5] | 5469-69-2[6][7] |
The key structural difference is the presence of an N-butyl group in the target compound. This aliphatic chain is expected to increase the molecule's lipophilicity and decrease its polarity compared to the parent amine.
Solubility Profile of 6-chloropyridazin-3-amine: A Reference Standard
Comprehensive experimental data on the solubility of 6-chloropyridazin-3-amine in various organic solvents has been published, providing an invaluable baseline.[8][9] The solubility of this compound was determined at temperatures ranging from 298.15 K to 343.55 K. The data consistently shows that the solubility of 6-chloropyridazin-3-amine increases with rising temperature across all tested solvents.[8][9]
Table 1: Mole Fraction Solubility (x) of 6-chloropyridazin-3-amine in Common Organic Solvents at Different Temperatures [10]
| Temperature (K) | Methanol | Ethanol | n-Butanol | N,N-Dimethylformamide | Acetone | Cyclohexanone | Ethyl Acetate | Toluene |
| 298.15 | 0.0458 | 0.0276 | 0.0189 | 0.2845 | 0.0987 | 0.1564 | 0.0345 | 0.0087 |
| 303.15 | 0.0567 | 0.0345 | 0.0234 | 0.3123 | 0.1156 | 0.1789 | 0.0423 | 0.0109 |
| 308.15 | 0.0698 | 0.0423 | 0.0287 | 0.3421 | 0.1345 | 0.2034 | 0.0512 | 0.0134 |
| 313.15 | 0.0845 | 0.0512 | 0.0345 | 0.3745 | 0.1567 | 0.2301 | 0.0612 | 0.0167 |
| 318.15 | 0.1012 | 0.0612 | 0.0412 | 0.4089 | 0.1809 | 0.2589 | 0.0723 | 0.0201 |
| 323.15 | 0.1201 | 0.0723 | 0.0489 | 0.4456 | 0.2078 | 0.2898 | 0.0845 | 0.0245 |
| 328.15 | 0.1412 | 0.0845 | 0.0576 | 0.4845 | 0.2367 | 0.3212 | 0.0987 | 0.0298 |
| 333.15 | 0.1645 | 0.0987 | 0.0678 | 0.5256 | 0.2678 | 0.3543 | 0.1145 | 0.0356 |
| 338.15 | 0.1901 | 0.1145 | 0.0789 | 0.5689 | 0.3012 | 0.3898 | 0.1321 | 0.0423 |
| 343.55 | 0.2189 | 0.1321 | 0.0912 | 0.6145 | 0.3367 | 0.4278 | 0.1512 | 0.0498 |
Note: This data is for the parent compound, 6-chloropyridazin-3-amine, and serves as a reference for predicting the behavior of this compound.
Experimental Protocol for Determining the Solubility of this compound
A robust and reproducible experimental protocol is essential for generating high-quality solubility data. The following section details the widely accepted isothermal equilibrium method, coupled with quantification by High-Performance Liquid Chromatography (HPLC).[4][11]
Materials and Equipment
-
This compound (as the solute)
-
A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, acetonitrile, dimethyl sulfoxide)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination process.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.[4]
-
To each vial, add a known volume of a specific organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.[4]
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute a known volume of the filtered solution with a suitable solvent (often the HPLC mobile phase) to a concentration within the range of the calibration curve.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions by HPLC to generate a calibration curve (peak area vs. concentration).
-
Analyze the diluted sample solutions under the same HPLC conditions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).
-
Predicting the Impact of the N-butyl Group on Solubility
The addition of an N-butyl group to the 6-chloropyridazin-3-amine core is expected to have a significant and predictable impact on its solubility profile.
Caption: Predicted Effect of N-butyl Substitution on Solubility.
-
Increased Lipophilicity: The four-carbon alkyl chain of the butyl group is non-polar and will increase the overall lipophilicity ("fat-loving" nature) of the molecule.
-
Decreased Polarity: The N-H bonds of the primary amine in the parent compound can act as hydrogen bond donors. While the secondary amine in the N-butyl derivative still has one N-H bond, the overall polarity of the molecule is reduced due to the bulky, non-polar butyl group.
-
Solvent Preference: Consequently, this compound is expected to exhibit:
-
Lower solubility in highly polar solvents like methanol and ethanol compared to its parent compound.
-
Higher solubility in less polar and non-polar solvents, such as toluene, ethyl acetate, and potentially ethers and hydrocarbons, where the butyl group can have more favorable van der Waals interactions.
-
-
Aqueous Solubility: A significant decrease in aqueous solubility is anticipated due to the increased lipophilicity.
Conclusion and Future Directions
For drug development professionals, obtaining precise solubility data for this compound is a critical next step. This will enable the optimization of synthetic and purification processes, as well as the rational design of formulations for preclinical and clinical evaluation.
References
- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Jadhav, S. B., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Chem-space. (2022). Compound solubility measurements for early drug discovery.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Padua, University of. (2024). Predicting drug solubility in organic solvents mixtures.
- Chemical-Suppliers. (n.d.). This compound.
- ACS Publications. (2013). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.
- National Center for Biotechnology Information. (n.d.). 6-Amino-3-chloropyridazine.
- ResearchGate. (2013). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.
- National Center for Biotechnology Information. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy.
- National Center for Biotechnology Information. (n.d.). 6-chloro-N-propylpyridazin-3-amine.
Sources
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. pharmatutor.org [pharmatutor.org]
- 3. research.unipd.it [research.unipd.it]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scbt.com [scbt.com]
- 6. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Chloropyridazin-3-amine | 5469-69-2 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lifechemicals.com [lifechemicals.com]
Spectroscopic Characterization of N-butyl-6-chloropyridazin-3-amine: A Technical Guide
Introduction
N-butyl-6-chloropyridazin-3-amine (CAS 1009-84-3) is a substituted pyridazine derivative with potential applications in medicinal chemistry and drug discovery.[1][2] The pyridazine core is a significant scaffold in the development of various therapeutic agents.[2] Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such novel compounds. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The causality behind experimental choices and the interpretation of the resulting data are explained to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with a molecular formula of C₈H₁₂ClN₃ and a molecular weight of 185.65 g/mol , is characterized by a chloropyridazine ring N-substituted with a butyl group.[3] This structure dictates the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra for a compound like this compound would be as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. The instrument should be properly tuned and shimmed for the specific solvent and probe.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. The spectral width is generally around 200-220 ppm.
¹H NMR Spectral Analysis (Predicted)
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridazine ring and the aliphatic protons of the butyl chain. The predicted chemical shifts (δ) in ppm are detailed in Table 1.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.4-7.6 | Doublet | 1H | H-4 (Pyridazine) | The proton at position 4 is adjacent to the proton at position 5, leading to a doublet. Its chemical shift is influenced by the electron-withdrawing chlorine at position 6. |
| ~6.8-7.0 | Doublet | 1H | H-5 (Pyridazine) | The proton at position 5 is coupled to the proton at position 4. The amino group at position 3 will have an electronic effect on this proton. |
| ~5.0-6.0 | Broad Singlet | 1H | N-H | The N-H proton of the secondary amine will appear as a broad signal due to quadrupole broadening and potential hydrogen bonding. Its chemical shift is solvent-dependent. |
| ~3.3-3.5 | Triplet | 2H | N-CH₂ (Butyl) | These protons are adjacent to the NH group and a CH₂ group, resulting in a triplet. The electronegative nitrogen atom causes a downfield shift. |
| ~1.5-1.7 | Sextet | 2H | N-CH₂-CH₂ (Butyl) | These protons are coupled to the adjacent CH₂ groups on both sides, leading to a complex multiplet, likely a sextet. |
| ~1.3-1.5 | Sextet | 2H | CH₂-CH₃ (Butyl) | Similar to the above, these protons will appear as a multiplet due to coupling with the neighboring methylene groups. |
| ~0.9-1.0 | Triplet | 3H | CH₃ (Butyl) | The terminal methyl group will appear as a triplet due to coupling with the adjacent CH₂ group. |
Note: Predicted values are based on the known spectrum of 6-chloropyridazin-3-amine and standard chemical shift tables.[4]
¹³C NMR Spectral Analysis (Predicted)
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Based on the structure of this compound and data for similar compounds, the predicted chemical shifts are presented in Table 2.[1]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160-162 | C-3 (Pyridazine) | This carbon is attached to the amino group, resulting in a downfield shift. |
| ~148-150 | C-6 (Pyridazine) | The carbon atom bonded to the electronegative chlorine atom will be significantly deshielded. |
| ~130-132 | C-4 (Pyridazine) | Aromatic carbon chemical shift. |
| ~117-119 | C-5 (Pyridazine) | Aromatic carbon chemical shift. |
| ~43-45 | N-CH₂ (Butyl) | The carbon directly attached to the nitrogen is shifted downfield. |
| ~30-32 | N-CH₂-CH₂ (Butyl) | Aliphatic carbon. |
| ~19-21 | CH₂-CH₃ (Butyl) | Aliphatic carbon. |
| ~13-15 | CH₃ (Butyl) | The terminal methyl carbon. |
Note: Predicted values are based on the known spectrum of 6-chloropyridazin-3-amine and standard chemical shift tables.[1][5]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-Cl bonds.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and automatically subtracted. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
IR Spectral Analysis (Predicted)
The expected characteristic IR absorption bands for this compound are summarized in Table 3.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3350-3310 | Medium, Sharp | N-H Stretch | Characteristic for a secondary amine.[6] |
| 3100-3000 | Medium | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the pyridazine ring. |
| 2960-2850 | Strong | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the C-H bonds in the butyl group. |
| ~1620 | Strong | N-H Bend | Scissoring vibration of the N-H bond. |
| 1580-1470 | Medium-Strong | C=C and C=N Ring Stretching | Vibrations of the pyridazine ring. |
| 1335-1250 | Medium | C-N Stretch | Stretching of the aromatic amine C-N bond.[6] |
| ~830 | Strong | C-H Out-of-plane Bending | Bending of the aromatic C-H bonds. |
| ~750 | Medium-Strong | C-Cl Stretch | Stretching vibration of the carbon-chlorine bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI at 70 eV is common for causing fragmentation and providing structural information.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.
Mass Spectral Analysis (Predicted)
The mass spectrum of this compound (C₈H₁₂ClN₃) is expected to show a molecular ion peak and several characteristic fragment ions.
-
Molecular Ion (M⁺): The molecular ion peak should appear at an m/z corresponding to the molecular weight of the compound (185.65). A key feature will be the isotopic pattern of chlorine, with two peaks at approximately m/z 185 and 187 in a ratio of roughly 3:1, corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively.
-
Major Fragmentation Pathways:
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the butyl group is a common fragmentation pathway for amines. This would result in the loss of a propyl radical (•C₃H₇), leading to a fragment at m/z 142.
-
Loss of Butene: A McLafferty-type rearrangement could lead to the loss of butene (C₄H₈), resulting in a fragment corresponding to 6-chloropyridazin-3-amine at m/z 129.
-
Cleavage of the Butyl Chain: Fragmentation along the butyl chain will produce a series of smaller fragment ions.
-
Integrated Spectroscopic Data Interpretation
The power of spectroscopic analysis lies in the integration of data from multiple techniques. The following diagram illustrates how NMR, IR, and MS data collectively contribute to the structural elucidation of this compound.
Caption: Integrated approach to structural elucidation.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining the predictive power of ¹H and ¹³C NMR, the functional group information from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently confirm the structure and purity of this compound. The provided protocols and interpretations serve as a valuable resource for scientists engaged in the synthesis and characterization of novel pyridazine derivatives for various scientific applications.
References
- ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. [Link]
- PubChem. 6-Amino-3-chloropyridazine. [Link]
- SpectraBase. 3-Amino-6-chloro-pyridazine. [Link]
- The Royal Society of Chemistry. Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- MDPI.
- AnalyzeTest. Different type of amines in FT-IR spectroscopy. [Link]
Sources
The Pyridazine Scaffold: A Privileged Core for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry.[1] Its distinct physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity, and the ability to enhance aqueous solubility—render it an invaluable scaffold for the design of novel therapeutics.[1][2] This technical guide provides a comprehensive exploration of the key therapeutic targets of pyridazine derivatives, delving into the mechanistic rationale for their activity and outlining detailed, field-proven methodologies for their evaluation. We will traverse the landscape of oncology, inflammation, cardiovascular disease, and infectious diseases, highlighting how the unique attributes of the pyridazine core are leveraged to achieve target-specific modulation.
The Pyridazine Advantage in Drug Design
The inherent polarity of the pyridazine nucleus and its capacity for dual hydrogen-bonding are critical for drug-target interactions.[2] These features not only facilitate strong binding to biological targets but also contribute to favorable pharmacokinetic profiles, such as reduced lipophilicity and lower potential for cytochrome P450 inhibition.[2] This unique combination of properties has propelled the development of numerous pyridazine-containing compounds, from approved drugs to promising clinical candidates, across a wide spectrum of diseases.[3][4]
Therapeutic Targets in Oncology
Pyridazine derivatives have demonstrated remarkable potential in cancer therapy by targeting key regulators of cell proliferation, survival, and angiogenesis.[5][6][7] A primary focus has been the inhibition of protein kinases, which are often dysregulated in cancer.[7]
Kinase Inhibition: A Cornerstone of Pyridazine-Based Cancer Therapy
The pyridazine scaffold serves as an effective framework for designing potent and selective kinase inhibitors.[7][8] Its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases makes it a versatile tool for targeting this large family of enzymes.
VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[1] Pyridazine-based compounds have been developed as potent inhibitors of VEGFR-2, effectively blocking the downstream signaling cascade that promotes the formation of new blood vessels.[1][9]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a pyridazine derivative against VEGFR-2.[10][11][12]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (Poly (Glu:Tyr, 4:1))
-
Test Pyridazine Compound (in DMSO)
-
Kinase-Glo® MAX Reagent
-
White, opaque 96-well plates
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. Dithiothreitol (DTT) can be added to a final concentration of 1 mM.
-
Prepare a serial dilution of the test pyridazine compound in 1x Kinase Buffer. Ensure the final DMSO concentration does not exceed 1%.
-
-
Master Mixture Preparation (per reaction):
-
6 µL of 5x Kinase Buffer
-
1 µL of 500 µM ATP
-
1 µL of PTK Substrate
-
17 µL of sterile deionized water
-
-
Assay Plate Setup:
-
Add 25 µL of the Master Mixture to each well.
-
Add 5 µL of the diluted pyridazine compound to the "Test Inhibitor" wells.
-
Add 5 µL of 1x Kinase Buffer with DMSO to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.
-
-
Enzyme Addition:
-
Dilute the VEGFR-2 enzyme to 1 ng/µL in 1x Kinase Buffer.
-
Add 20 µL of the diluted enzyme to the "Test Inhibitor" and "Positive Control" wells.
-
Add 20 µL of 1x Kinase Buffer to the "Blank" wells.
-
-
Kinase Reaction:
-
Mix the plate gently and incubate at 30°C for 45 minutes.
-
-
Luminescence Detection:
-
After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 10-15 minutes to stabilize the signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the "Positive Control."
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway: VEGFR-2 and Angiogenesis
Caption: VEGFR-2 signaling pathway and point of inhibition.[10]
BTK is a crucial enzyme in B-cell receptor signaling, making it a key target in B-cell malignancies.[2][13] Irreversible inhibitors of BTK have been successfully developed, and the pyridazine scaffold has been incorporated into novel, highly selective BTK inhibitors.[14]
Experimental Protocol: In Vitro BTK Inhibition Assay (Luminescence-Based)
This protocol describes a method for measuring the inhibitory activity of pyridazine derivatives against BTK.[2][15][16]
Materials:
-
Recombinant Human BTK
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
ATP
-
Poly (4:1 Glu, Tyr) peptide substrate
-
Test Pyridazine Compound (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test pyridazine compound in the appropriate buffer.
-
-
Kinase Reaction:
-
To each well of a 96-well plate, add the test compound, BTK enzyme, and substrate in Kinase Buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the VEGFR-2 assay.
-
Signaling Pathway: BTK in B-Cell Activation
Caption: BTK signaling pathway in B-cell activation.[1][17][18]
-
Cyclin-Dependent Kinases (CDKs): Pyrazolo[3,4-c]pyridazines have been identified as potent and selective inhibitors of CDK1/cyclin B, highlighting their potential to halt the cell cycle in cancer cells.[10]
-
c-Jun N-terminal Kinase (JNK): Novel 3,6-disubstituted pyridazine derivatives have been designed to target the JNK1 pathway, which is involved in inflammatory responses and apoptosis.[19]
Modulating Inflammatory Pathways
Chronic inflammation is a key driver of numerous diseases. Pyridazine and pyridazinone derivatives have shown significant anti-inflammatory activity by targeting critical enzymes and signaling molecules in the inflammatory cascade.[12]
Cyclooxygenase-2 (COX-2) Inhibition
COX-2 is an inducible enzyme responsible for the production of prostaglandins that mediate pain and inflammation.[20] Pyridazinone derivatives have been reported as selective COX-2 inhibitors, offering a potential alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[12]
Signaling Pathway: COX-2 and Prostaglandin Synthesis
Caption: The COX-2 pathway in inflammation.[20][21][22]
Targeting Other Inflammatory Mediators
Pyridazine derivatives also modulate other key inflammatory targets:
-
Phosphodiesterase 4 (PDE4): Inhibition of PDE4 increases intracellular cAMP levels, which has anti-inflammatory effects. Pyridazinone derivatives containing an indole moiety have been identified as potential PDE4 inhibitors.[12]
-
Cytokines (TNF-α, IL-6): These pro-inflammatory cytokines play a central role in various inflammatory diseases. Pyridazine and pyridazinone scaffolds have been shown to be effective in reducing the release of TNF-α and disrupting IL-6 signaling.
-
Thromboxane A2 (TxA2): Pyridazine derivatives can inhibit TxA2 synthase, reducing the production of this potent mediator of platelet aggregation and inflammation.
Cardiovascular Therapeutic Targets
The pyridazinone core is present in several cardioactive agents, demonstrating its utility in treating cardiovascular diseases.[17][23][24]
Phosphodiesterase III (PDE3) Inhibition
PDE3 inhibitors increase intracellular cAMP, leading to positive inotropic (increased heart muscle contractility) and vasodilatory effects.[17] This mechanism is beneficial in the treatment of heart failure.[25] Pimobendan and Bemoradan are examples of pyridazinone-based PDE3 inhibitors.[17][25]
Experimental Protocol: In Vitro PDE3 Inhibition Assay (Fluorescence Polarization)
This protocol describes a method to measure the inhibitory activity of a pyridazinone derivative against PDE3.[23][26][27]
Materials:
-
Recombinant Human PDE3
-
Fluorescein-labeled cAMP (FAM-cAMP)
-
Binding Agent (for fluorescent monophosphate)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
Test Pyridazinone Compound (in DMSO)
-
Low-volume, black, 384-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Dilution:
-
Prepare a serial dilution of the test compound in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted compound, positive control (known PDE3 inhibitor), or negative control (DMSO) to the wells.
-
Add 10 µL of diluted PDE3 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 5 µL of FAM-cAMP solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Detection:
-
Stop the reaction by adding 10 µL of the binding agent solution.
-
Measure fluorescence polarization using a microplate reader.
-
-
Data Analysis:
-
The degree of inhibition is inversely proportional to the measured fluorescence polarization. Calculate the IC50 value from the dose-response curve.
-
Antimicrobial and Antiviral Targets
The pyridazine scaffold is also a valuable platform for the development of agents to combat infectious diseases.[3][28][29]
Antibacterial and Antifungal Activity
Pyridazine derivatives have shown broad-spectrum activity against various bacterial and fungal strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[3][30] The primary method for evaluating this activity is by determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of a pyridazine compound.[28][31][32]
Materials:
-
Test Pyridazine Compound
-
Bacterial or Fungal Strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation:
-
Culture the microbial strain on an appropriate agar plate.
-
Suspend colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final concentration of ~5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Perform a two-fold serial dilution of the pyridazine compound in the broth medium directly in the 96-well plate.
-
-
Inoculation:
-
Add the prepared inoculum to each well containing the diluted compound.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Antiviral Targets
Pyridazine derivatives have been investigated for their activity against a range of viruses, including Hepatitis A Virus (HAV), human cytomegalovirus (HCMV), and varicella-zoster virus (VZV).[13][15][18][33] The mechanisms often involve the inhibition of viral replication cycles.[33]
Experimental Protocol: In Vitro Anti-Hepatitis A Virus (HAV) Assay
This protocol describes a cytopathic effect reduction assay to screen for anti-HAV activity.[19][34][35]
Materials:
-
Host cells (e.g., Huh7-A-I cells)
-
Hepatitis A Virus (HAV) stock
-
Cell culture medium
-
Test Pyridazine Compound
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed host cells in a 96-well plate and grow to confluence.
-
-
Infection and Treatment:
-
Pre-incubate the cells with serial dilutions of the test compound.
-
Infect the cells with a known titer of HAV.
-
Include virus control (cells + virus, no compound) and cell control (cells only) wells.
-
-
Incubation:
-
Incubate the plates at 35°C in a CO₂ incubator for an appropriate period (e.g., 8-14 days).
-
-
Evaluation of Cytopathic Effect (CPE):
-
Observe the cells microscopically for virus-induced CPE (e.g., cell rounding, detachment).
-
Alternatively, cell viability can be quantified using assays like the MTT or neutral red uptake assay.
-
-
Data Analysis:
-
The concentration of the compound that inhibits CPE by 50% (IC50) is determined.
-
Conclusion and Future Directions
The pyridazine scaffold is a remarkably versatile and "privileged" structure in modern drug discovery. Its unique physicochemical properties have enabled the development of potent and selective modulators for a diverse array of therapeutic targets in oncology, inflammation, cardiovascular disease, and infectious diseases. The experimental protocols detailed in this guide provide a robust framework for the evaluation of novel pyridazine derivatives, ensuring the generation of reliable and reproducible data. As our understanding of disease biology deepens, the rational design of pyridazine-based compounds, guided by structure-activity relationship studies and a thorough understanding of their target interactions, will continue to yield innovative therapeutic agents with improved efficacy and safety profiles.[6][36]
References
- The pyridazine heterocycle in molecular recognition and drug discovery. SpringerLink. [Link]
- [Antimicrobial activity of new pyridazine deriv
- Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases.
- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives.
- Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. [Link]
- Novel pyridazine derivatives: Synthesis and antimicrobial activity evalu
- Schematic representation of JNK signaling. The JNK pathway is activated...
- Rapid and convenient assays to assess potential inhibitory activity on in vitro hepatitis A replic
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Taylor & Francis Online. [Link]
- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An upd
- A Review on Pyridazinone Ring Containing Various Cardioactive Agents.
- VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
- Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
- Cardiovascular profile of pimobendan, a benzimidazole-pyridazinone derivative with vasodilating and inotropic properties. PubMed. [Link]
- Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2).
- Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (
- (PDF) Synthesis and Antiviral Activities of 3-Aralkyl-Thiomethylimidazo[1,2-b]Pyridazine Derivatives.
- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.
- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.
- The effect of pyridazine compounds on the cardiovascular system. Consensus. [Link]
- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]
- Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors.
- Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy.
- A simple and rapid Hepatitis A Virus (HAV) titration assay based on antibiotic resistance of infected cells: evaluation of the HAV neutralization potency of human immune globulin preparations.
- Therapeutic Potential of Pyridazinones Explored. Mirage News. [Link]
- A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. [Link]
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Thieme E-Journals. [Link]
- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An upd
- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Bentham Science. [Link]
- Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. IntechOpen. [Link]
- Hepatitis A Antibody Laboratory Procedure Manual. Centers for Disease Control and Prevention. [Link]
- Cyclooxygenase-2. Wikipedia. [Link]
- Hepatitis A Antibody Laboratory Procedure Manual. Centers for Disease Control and Prevention. [Link]
- Inhibition of thromboxane A2 synthesis in human platelets by coagulation factor Xa.
- Propagation and assay of hep
- Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney.
- Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products. PubMed. [Link]
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Bruton’s Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole Blood Assays for Evaluation of Thromboxane Synthase Inhibition - 每日生物评论 [bio-review.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. promega.com [promega.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Rapid and convenient assays to assess potential inhibitory activity on in vitro hepatitis A replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. paulogentil.com [paulogentil.com]
- 25. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. A simple and rapid Hepatitis A Virus (HAV) titration assay based on antibiotic resistance of infected cells: evaluation of the HAV neutralization potency of human immune globulin preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Propagation and assay of hepatitis A virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. creative-diagnostics.com [creative-diagnostics.com]
N-butyl-6-chloropyridazin-3-amine: A Privileged Scaffold for Modern Kinase Inhibitor Design
An In-depth Technical Guide for Drug Development Professionals
Abstract
The pyridazine heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to target the ATP-binding site of kinases.[1] This guide provides a detailed examination of N-butyl-6-chloropyridazin-3-amine, a key exemplar of this chemical class. We will deconstruct its synthesis, elucidate its mechanism of kinase inhibition, and present its strategic role as a foundational building block for developing highly selective and potent therapeutic agents. This document furnishes researchers and drug development professionals with actionable protocols and field-proven insights into leveraging this scaffold for next-generation kinase inhibitor discovery programs.
The Pyridazine Core: A Foundation for Kinase Selectivity
Kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for these conditions. The efficacy of these inhibitors often hinges on their ability to form specific, high-affinity interactions within the highly conserved ATP-binding pocket.
The 6-chloropyridazin-3-amine moiety is particularly adept at this task. Its defining feature is the 1,2-arrangement of nitrogen atoms, which are perfectly positioned to act as hydrogen bond acceptors and donors, forming critical interactions with the "hinge region" of the kinase ATP-binding site.[1] This bidentate interaction anchors the molecule, providing a stable foundation for further structural modifications aimed at achieving potency and selectivity.
This compound (CAS 1009-84-3) builds upon this foundation.[2] The N-butyl group is designed to probe and occupy adjacent hydrophobic pockets, while the chlorine atom at the 6-position serves as a versatile chemical handle for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR).[1]
Synthesis Pathway from Precursors
The synthesis of this compound is a multi-step process that begins with the commercially available 3,6-dichloropyridazine. The process involves a selective nucleophilic aromatic substitution followed by N-alkylation.
Caption: Synthetic route to this compound.
The initial amination of 3,6-dichloropyridazine is a critical step where reaction conditions, such as temperature and the choice of solvent, are optimized to favor mono-substitution over di-substitution, ensuring a high yield of the desired 3-amino-6-chloropyridazine intermediate.[3][4][5]
Mechanism of Action: A Structural Perspective on Kinase Inhibition
The inhibitory power of the this compound scaffold lies in its tripartite structure, where each component serves a distinct role in binding to the kinase active site.
-
Hinge-Binding Head: The pyridazine-amine core acts as the anchor, forming two key hydrogen bonds with the kinase hinge region.
-
Hydrophobic Tail: The N-butyl group occupies a hydrophobic pocket, often referred to as the "back pocket," increasing both potency and selectivity for kinases that possess this feature.
-
Vector for Optimization: The chlorine atom at the 6-position points out towards the solvent-exposed region. This position is strategically invaluable, as it allows for the introduction of larger and more complex chemical groups via cross-coupling reactions without disrupting the core binding interactions.
Caption: Schematic of inhibitor binding in a kinase active site.
Experimental Protocols for Synthesis and Evaluation
The following protocols provide a self-validating framework for the synthesis and functional assessment of this compound and its derivatives.
Protocol 1: Synthesis of 3-Amino-6-chloropyridazine (Intermediate)
This procedure is adapted from established industrial and laboratory methods.[3][5][6]
Objective: To synthesize the core intermediate from 3,6-dichloropyridazine.
Materials:
-
3,6-Dichloropyridazine
-
Ammonia in Methanol (2.0 M solution)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate
-
High-pressure reaction vessel
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 3,6-dichloropyridazine (1.0 eq) in a 2.0 M solution of ammonia in methanol (10.0 eq).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 130°C. Maintain this temperature with vigorous stirring for 96 hours.
-
Causality: The high temperature and pressure are necessary to overcome the activation energy for the nucleophilic aromatic substitution of the first chlorine atom. The large excess of ammonia drives the reaction towards the mono-substituted product.
-
-
Work-up: Cool the reaction mixture to room temperature. Carefully add deionized water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic compounds three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification and Validation: Purify the crude product by column chromatography on silica gel. The final product, 3-amino-6-chloropyridazine, should be a white to light brown solid.[5][7] Confirm its identity and purity using ¹H NMR, ¹³C NMR, and LC-MS.[5]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.
Materials:
-
Target Kinase and its specific substrate
-
This compound or its derivatives, serially diluted in DMSO
-
ATP solution
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Dispense serially diluted test compounds into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction: Add the kinase, substrate, and ATP to each well to initiate the reaction. The final concentration of DMSO should be kept constant (e.g., <1%). Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Self-Validation: The reaction must be run in the linear range. A time-course experiment should be performed initially to determine the optimal incubation time where ATP consumption is ≤10%.
-
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) and Lead Optimization
This compound is rarely the final drug candidate; it is a starting point for optimization. The C6-chloro position is the primary site for modification using robust and versatile palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1]
The Lead Optimization Workflow
A typical optimization campaign follows an iterative cycle of design, synthesis, and testing to improve potency, selectivity, and drug-like properties.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 5. 6-Chloropyridazin-3-amine | 5469-69-2 [chemicalbook.com]
- 6. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]
- 7. 6-Chloropyridazin-3-amine CAS#: 5469-69-2 [amp.chemicalbook.com]
Exploring the Pharmacophore of N-Butyl-6-chloropyridazin-3-amine: A Technical Guide for Drug Discovery Professionals
Abstract
The pyridazine scaffold is a cornerstone in medicinal chemistry, valued for its unique physicochemical properties that are conducive to robust drug-target interactions.[1] This technical guide provides an in-depth exploration of the putative pharmacophore of N-butyl-6-chloropyridazin-3-amine, a representative of the 3-aminopyridazine class of compounds. In the absence of extensive biological data for this specific molecule, this paper outlines a ligand-based strategy to construct a viable pharmacophore hypothesis. We will dissect the molecule's structural features, propose a 3D arrangement of essential chemical functionalities, and provide comprehensive, step-by-step protocols for both computational modeling and experimental validation. This guide is designed for researchers, chemists, and drug development professionals, offering a practical framework for leveraging this chemical scaffold in lead discovery and optimization campaigns.
Introduction to the 3-Aminopyridazine Scaffold and Pharmacophore Modeling
The Privileged Role of Pyridazine in Medicinal Chemistry
The pyridazine ring is a bioisosteric replacement for the phenyl ring that offers distinct advantages in drug design, including reduced lipophilicity and a lower potential for cytochrome P450 inhibition.[1] Its inherent polarity, high dipole moment, and capacity for dual hydrogen-bonding contribute significantly to molecular recognition at target binding sites.[1] The 3-aminopyridazine core, in particular, is a key scaffolding element in several approved drugs, underscoring its therapeutic relevance.[1] This structural motif serves as a versatile starting point for synthesizing compounds targeting a range of diseases, from cancer to inflammatory conditions.[2][3]
This compound: A Model Compound
This compound (CAS 1009-84-3) is a derivative of the 3-amino-6-chloropyridazine core.[4][5] While this specific molecule is primarily documented as a chemical intermediate, its structure encompasses the key features of the broader class, making it an excellent subject for pharmacophore exploration. Its structure consists of:
-
A 6-chloropyridazine ring : An aromatic, electron-deficient system with two adjacent nitrogen atoms.
-
A 3-amino group : A primary amine providing a hydrogen bond donor.
-
An N-butyl group : A flexible hydrophobic chain.
Understanding the spatial arrangement of these features is paramount to unlocking its potential for interacting with a biological target.
The Power of the Pharmacophore in Drug Discovery
According to the International Union of Pure and Applied Chemistry (IUPAC), a pharmacophore is "an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response."[6] Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills complex molecular interactions into a simple 3D model.[7][8] These models are instrumental in:
-
Virtual Screening : Filtering large compound libraries to identify novel molecules (hits) that match the pharmacophoric features, often leading to the discovery of new scaffolds.[9][10]
-
Lead Optimization : Guiding the rational design of more potent and selective analogs by elucidating key structure-activity relationships (SAR).[7][10]
-
Understanding Target Interactions : Creating a hypothesis of the binding site's properties even when the target's 3D structure is unknown (ligand-based approach).[7][11]
There are two primary methods for generating a pharmacophore model: a ligand-based approach , which relies on a set of known active molecules, and a structure-based approach , which derives the model from the known 3D structure of the protein-ligand complex.[9]
A Putative Pharmacophore Model for this compound
Given the lack of a defined biological target for this compound, we will employ a ligand-based methodology, deriving the pharmacophore directly from its chemical structure and known properties of related aminopyridazine derivatives.[12]
Analysis of Core Structural Features and Proposed Pharmacophoric Roles
We can dissect the molecule into key functional components and assign putative pharmacophoric features. Studies on related aminopyridazine and pyridazin-3-one derivatives have highlighted the importance of hydrogen bond acceptors/donors, aromatic rings, and hydrophobic groups for biological activity.[12][13]
| Molecular Moiety | Pharmacophoric Feature | Rationale & Causality |
| Pyridazine Ring Nitrogens | Hydrogen Bond Acceptor (HBA) | The lone pair electrons on the nitrogen atoms (N1 and N2) of the pyridazine ring make them potent hydrogen bond acceptors, crucial for anchoring the molecule within a binding pocket.[1] |
| 3-Amino Group (-NH) | Hydrogen Bond Donor (HBD) | The N-H bond of the primary amine serves as a classic hydrogen bond donor, providing a directional interaction critical for specificity and affinity. |
| Pyridazine Ring | Aromatic Ring (AR) | The planar, electron-deficient pyridazine ring can engage in π-π stacking or other non-covalent interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) in a receptor active site.[1] |
| N-butyl Chain | Hydrophobic (HY) | The flexible four-carbon alkyl chain creates a distinct hydrophobic region, likely to interact with nonpolar pockets in a protein target, contributing to binding affinity. |
| 6-Chloro Atom | Negative/Halogen Bond Feature (Optional) | The chlorine atom is an electron-withdrawing group and can potentially act as a weak hydrogen bond acceptor or participate in halogen bonding, influencing the electronic properties and binding orientation of the ring. |
Visualizing the 3D Pharmacophore Hypothesis
Based on the analysis, a four-feature pharmacophore model is proposed: two HBAs, one HBD, and one HY feature, all anchored to an aromatic core. The spatial relationship between these features is critical for activity.
Caption: Proposed 3D pharmacophore model for this compound.
Computational Workflow for Model Validation and Application
A robust computational workflow is essential to refine the initial hypothesis, validate its predictive power, and use it to discover novel active compounds.[9][14] This process ensures that the model can distinguish between active and inactive molecules before committing resources to chemical synthesis and biological testing.
High-Level Computational Strategy
The workflow integrates model generation, rigorous validation, and virtual screening to identify promising new chemical entities.
Caption: Computational workflow for pharmacophore modeling and virtual screening.
Protocol: Ligand-Based Pharmacophore Model Generation and Validation
This protocol describes the steps to create and validate a pharmacophore model using common computational chemistry software suites like Schrödinger's Phase, MOE, or LigandScout.[11][15]
Objective: To generate a statistically robust 3D pharmacophore model that represents the key features of active aminopyridazine derivatives.
Methodology:
-
Dataset Curation:
-
Assemble a training set of at least 15-20 structurally diverse molecules with known high activity against a specific target. If a target is unknown, use compounds from a class known for a particular biological effect.
-
Create a test set of active and inactive compounds (ideally >1000 "decoy" molecules with similar physicochemical properties but different topology) that will not be used for model generation. Public databases like ChEMBL or PubChem are excellent sources.[15][16]
-
-
Conformational Analysis:
-
Generate a diverse set of low-energy 3D conformations for each molecule in the training set. This step is critical as it explores the possible shapes a molecule can adopt to bind to a receptor.
-
-
Common Feature Pharmacophore Generation:
-
Utilize a pharmacophore perception algorithm (e.g., HipHop in Catalyst, Phase) to identify common chemical features and their spatial arrangements among the active compounds.[17]
-
The software will generate multiple pharmacophore hypotheses, each representing a different 3D arrangement of features.
-
-
Hypothesis Scoring and Selection:
-
Rank the generated hypotheses based on statistical parameters. A good model should map well to the active molecules in the training set while ignoring inactive ones.
-
-
Model Validation (Self-Validating System):
-
Internal Validation: Assess the quality of the model using the training set data (e.g., correlation coefficient R²).[18]
-
External Validation: This is the most critical step for trustworthiness.[9] Screen the external test set (containing actives and decoys) with the selected pharmacophore model.
-
Evaluate the model's ability to distinguish actives from inactives using metrics like the Receiver Operating Characteristic (ROC) curve, Enrichment Factor (EF), and Goodness of Hit (GH) score.[9] A robust model will rank a high percentage of known active compounds at the top of the screening list.[14]
-
Structure-Based Pharmacophore Modeling: A Forward-Looking Approach
If a biological target for this compound is identified and its 3D structure is determined (e.g., via X-ray crystallography), a structure-based approach can be employed to generate a highly accurate pharmacophore.[19]
Protocol: Structure-Based Pharmacophore Generation
Objective: To derive a pharmacophore model directly from the key interactions observed in a protein-ligand complex.
Methodology:
-
Obtain Protein-Ligand Structure:
-
Source an experimentally determined structure (e.g., from the Protein Data Bank - PDB) or generate a reliable binding pose using molecular docking software.
-
-
Analyze Binding Site Interactions:
-
Use visualization software to identify all significant non-covalent interactions between the ligand (this compound or an analog) and the protein's active site residues. This includes hydrogen bonds, hydrophobic contacts, aromatic stacking, and ionic interactions.
-
-
Generate Interaction-Based Pharmacophore:
-
Software like LigandScout or the interaction-generation utility in MOE can automatically convert these observed interactions into pharmacophoric features.[19] For example, a hydrogen bond with a backbone amide will be translated into a vector-based HBD/HBA feature pair.
-
-
Refine and Validate:
-
The resulting pharmacophore can be used to screen for compounds that mimic these ideal interactions, providing a powerful tool for finding potent and selective ligands. Validation would follow the same principles as the ligand-based protocol.
-
Experimental Validation and SAR Exploration
Computational models provide hypotheses that MUST be validated through empirical laboratory testing.[14][20] The ultimate proof of a pharmacophore's validity lies in its ability to predict the activity of newly designed and synthesized compounds.
Strategy: Synthesis of Analogs for SAR Studies
To test the proposed pharmacophore, a focused library of analogs should be synthesized where each key feature is systematically modified or removed. This allows for a direct assessment of each feature's contribution to biological activity.
| Analog Series | Modification Rationale | Predicted Effect on Activity (if hypothesis is correct) |
| A: Varying the N-Alkyl Chain | Test the importance and optimal size of the Hydrophobic (HY) feature. | Activity will decrease with very short (e.g., methyl) or very bulky (e.g., t-butyl) chains. A moderate length (C3-C5) is likely optimal. |
| B: Modifying the 3-Amino Group | Probe the role of the Hydrogen Bond Donor (HBD) . | N-methylation or acylation of the amine should significantly reduce or abolish activity by removing the HBD capability. |
| C: Isomeric Scaffolds | Confirm the spatial importance of the HBA/HBD arrangement. | Moving the amino group to a different position on the pyridazine ring (e.g., position 4 or 5) should disrupt the key interaction geometry and decrease activity. |
| D: Replacing the Pyridazine Ring | Evaluate the necessity of the Aromatic Ring (AR) and its specific HBA features. | Replacing the pyridazine with a non-aromatic ring (e.g., piperidine) or a phenyl ring (losing the ring nitrogen HBAs) should lead to a significant loss of potency. |
Protocol: Biological Assay Cascade
-
Primary Screening: Screen the synthesized analogs and hits from the virtual screen in a high-throughput primary assay relevant to the hypothesized biological target or phenotype.
-
Dose-Response Analysis: For active compounds, perform dose-response experiments to determine potency (e.g., IC₅₀ or EC₅₀ values).
-
Secondary/Selectivity Assays: Test potent compounds in secondary assays to confirm their mechanism of action and assess selectivity against related targets.
-
SAR Correlation: Correlate the biological activity data with the structural modifications. This feedback loop is used to refine the pharmacophore model, leading to a new cycle of design and optimization.
Conclusion
The exploration of the pharmacophore for this compound provides a clear and actionable roadmap for leveraging this valuable chemical scaffold in drug discovery. By starting with a ligand-based hypothesis grounded in the molecule's fundamental chemical features—hydrogen bond donors/acceptors, a hydrophobic moiety, and an aromatic core—we can construct a predictive 3D model. The true power of this model is realized through a rigorous, self-validating computational workflow and, most critically, through experimental validation via targeted analog synthesis and biological testing. This integrated approach of computational design and empirical validation provides the most efficient path to translating a chemical scaffold into novel therapeutic candidates.
References
- Vertex AI Search. (n.d.). A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software.
- Ferreira, L. G., et al. (2010). Experimentally Validated hERG Pharmacophore Models as Cardiotoxicity Prediction Tools. Journal of Chemical Information and Modeling.
- Schrödinger. (n.d.). Phase - Pharmacophore Modeling Tool.
- O'Boyle, N. M., et al. (n.d.). Directory of in silico Drug Design tools.
- Vlachakis, D., et al. (2015). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PeerJ.
- Yang, H., et al. (2020). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules.
- ResearchGate. (n.d.). List of softwares related to pharmacophore modeling.
- Katore, S., et al. (2025). Review on Pharmacophore Mapping And Virtual Screening. IJSART.
- Chouhan, P. D. (n.d.). Pharmacophore Mapping. International Journal of Pharmaceutical Sciences.
- Sabe, V. T., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals.
- De, B., & Naskar, S. (2015). QSAR and pharmacophore modeling of aminopyridazine derivatives of γ-aminobutyric acid (GABA). Research and Reports in Medicinal Chemistry.
- Jain, S. K., & Chincholikar, A. (2004). Pharmacophore Mapping and Drug Design. Indian Journal of Pharmaceutical Sciences.
- da Silva-Júnior, E. F., et al. (2017). 3D-QSAR and Pharmacophore Identification Studies Applied to Pyridazin-3-one Derivatives as Potent PDE4 Inhibitors. Acta Scientific.
- ResearchGate. (n.d.). Pharmacophore modeling, its applications, and experimental validation...
- Brown, D. G., & Boström, J. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry.
- Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules.
- Sonker, P., et al. (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Journal of Biomolecular Structure and Dynamics.
- Yang, Y., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Medicinal Chemistry.
- Sanders, M. P. A., et al. (2012). Comparative Analysis of Pharmacophore Screening Tools. Journal of Chemical Information and Modeling.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Kumar, A., et al. (2014). Pharmacophore Modelling and 3D-QSAR Studies on N3-Phenylpyrazinones as Corticotropin-Releasing Factor 1 Receptor Antagonists. International Journal of Medicinal Chemistry.
- El-Naggar, M., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry.
- ChemicalBook. (2025). 3-Amino-6-chloropyridazine: A Versatile Chemical Compound.
- Frontiers. (2024). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents.
- Chemical Suppliers. (n.d.). This compound | CAS 1009-84-3.
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. This compound | CAS 1009-84-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. schrodinger.com [schrodinger.com]
- 12. dovepress.com [dovepress.com]
- 13. actascientific.com [actascientific.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Directory of in silico Drug Design tools [click2drug.org]
- 17. ijpsonline.com [ijpsonline.com]
- 18. Pharmacophore Modelling and 3D-QSAR Studies on N3-Phenylpyrazinones as Corticotropin-Releasing Factor 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
synthesis of N-butyl-6-chloropyridazin-3-amine derivatives
The synthetic pathways detailed in this guide provide a robust framework for the creation of this compound derivatives. Starting from the commercially available 3,6-dichloropyridazine, the synthesis of the core intermediate is straightforward and high-yielding. Subsequent functionalization through powerful palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations opens the door to a vast chemical space. This strategic approach enables the efficient generation of novel compound libraries, which are essential for screening and identifying new lead candidates in drug discovery and development. The versatility of the pyridazine scaffold, combined with these modern synthetic tools, ensures its continued importance in medicinal chemistry. [3][4]
References
- Wojcicka, A., & Nowicka-Zuchowska, A. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 16(1), 3-11. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRLDNYyRPHOxM71Dl7PcfY4qIbnzZkB8BLL3NlEuhbRVu5IAuZg9Qe99KInRGgsmkmPonXSN9BevPN5yXDan6wvLuMR28Kl4buzkynYY5HCUvaSj4F9lajLCo9czeTXbt8lGTDa4UChTlCiu2y_LbhqMlQyZ-0yRY2flxUTAONsWLhwG-ei8jrklFe8OJQig4=]
- Asif, M. (2025). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu7SzmzRW6j8Sj0TCPMs0ui4BcwzyhowcyUkIuG2cJVnV4uKdTme27x2rBxfBc7w1sgUGxrR_rzei94ay8s2Ia4mdwuY24aAGJsR8EOLs2SZJIFbvZa5XniwBsjK8tdCBbOKsNLd7PV2Vly3_x1D5bo8u18A==]
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine. BenchChem. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTH9a445A52IN29F0sqHPdElLqs92V1Z2fAbld-Rj98krOneVRZkYIsWENiAM4Jf4pWIbhXq9XSEVq9XxjQYajALwvJM_2qdToQ6eNC1JGL0OkpMf06Frf01P0C-RZYK1vWN9VL8oS7npKRZh9_62s94v61-rwDIQ-XPEOt5og2aGqniU0JpFoqTfAjjHKuNJ-Rtl-bqthjA4U5T4WOoTzxJ1XuJUX0Z4ZnOdFJm7p2KU5eDgUsw==]
- Asif, M. (2015). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7lqW6zcSRyUlVL3Av1G_pHsRJo9uFYX6g1APgxMLQSgA1uKtClzZrgW7VyFpgxpsyV65fkolnfl6Bpqtkhgou8vFtwmc3RWk2WpG-Rf5Br9kWsRaFpLIghmSGoH7_PyxYvXFWjpPvovXlest6KDwCZO3ZSt9gnuWTqA==]
- Asif, M. (2025). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_BLPBkMCqD_toFO9HZnx-RKNHHiY2eVTsaCLFOLsa_qk0OYqV4DO3HouV6lIUQOpzPKkcL1O-8FjNlJRlwEWxlNkSV73zKpaXGqmUeTX9YdWxGxkGNk1o1W1GJXGrnYeTEwQEGGvrw6ZDkCEsjxLe1LGXb2sK2-yUxsu_FeyHQNEVsQb5nAWnqCZW4SHV5i1WRlzgkBQn3GmwCx04iTd_t5zpwGoLZTjYOz2_oKVASBWcXe4pavIay5-usD8HA21DffW8eg==]
- Mangalagiu, I. I., et al. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. PubMed. [Available at: https://pubmed.ncbi.nlm.nih.gov/19325910/]
- BenchChem. (2025). 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. BenchChem. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlxhI7H85UPc3UBw-xejpSL7XHE3lKSn-Y5sKELaKpjKA5B-SddYsSdRFB4HdE-CQBO1WeSVliKW3KRrW-r18eIW-NXLcqfNlqMNx6lLulpHOIkQpL2GaYG3cj_if7lOcdwwtNMtna2r0QPuL0UwdrqobVpNHaySfYLq5JBPpVU26uGDrCMAXw5m9RqvqSOorns_Q=]
- ResearchGate. (n.d.). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. ResearchGate. [Available at: https://www.researchgate.net/publication/236166160_ChemInform_Abstract_Ligand-Dependent_Site-Selective_Suzuki_Cross-Coupling_of_35-Dichloropyridazines]
- ChemicalBook. (2025). 6-Chloropyridazin-3-amine. ChemicalBook. [Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB5732156_EN.htm]
- Google Patents. (2007). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine. Google Patents. [Available at: https://patents.google.
- Park, E.-H., & Park, M.-S. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI, 49(1), 56-59. [Available at: https://www.koreascience.or.kr/article/JAKO200507239097914.page]
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Available at: https://www.researchgate.net/publication/257850811_Highly_regioselective_Buchwald-Hartwig_amination_at_C-2_of_24-dichloropyridine_enabling_a_novel_approach_to_24-bisanilinopyridine_BAPyd_libraries]
- ECHEMI. (n.d.). 3-Amino-6-chloropyridazine. ECHEMI. [Available at: https://www.echemi.com/products/5469-69-2.html]
- Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2999. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278385/]
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Available at: https://en.wikipedia.
- Combs, A. P., et al. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. [Available at: https://pubmed.ncbi.nlm.nih.gov/12741875/]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Available at: https://www.acs.
- ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate. [Available at: https://www.researchgate.net/figure/Suzuki-Miyaura-coupling-of-2-chloropyridine-with-arylboronic-acids-a_tbl1_236166160]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Available at: https://www.organic-chemistry.
- Al-Hujran, T. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(1), 1079-1087. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270559/]
- Rahman, M. M., et al. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Available at: https://www.researchgate.net/publication/349149021_Efficient_One-Step_Synthesis_of_3-Amino-6-arylpyridazines]
- Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology. [Available at: https://www.scbt.com/p/n-butyl-6-chloropyridazin-3-amine-1009-84-3]
- Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. Google Patents. [Available at: https://patents.google.
- BenchChem. (2025). Application Notes and Protocols for 6-Propylpyridazin-3-amine as a Chemical Intermediate. BenchChem. [Available at: https://www.benchchem.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. sarpublication.com [sarpublication.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scbt.com [scbt.com]
- 7. nbinno.com [nbinno.com]
- 8. 6-Chloropyridazin-3-amine | 5469-69-2 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Experimental Protocols for the Characterization of N-butyl-6-chloropyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Pyridazine Derivative
N-butyl-6-chloropyridazin-3-amine (CAS No. 1009-84-3) is a pyridazine derivative with the molecular formula C₈H₁₂ClN₃.[1] While specific biological activities of this compound are not extensively documented in current literature, its core structure, 3-amino-6-chloropyridazine, is a well-established and versatile intermediate in the synthesis of compounds with significant therapeutic potential.[2][3] Derivatives of 3-amino-6-chloropyridazine have been investigated for a range of bioactivities, including antibacterial effects and potent anti-proliferative activity against various cancer cell lines.[4][5]
Notably, the pyridazine scaffold is a key feature in many small molecule kinase inhibitors.[2] Given this precedent, it is hypothesized that this compound may exert its biological effects by modulating the activity of one or more protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[6]
This document serves as a comprehensive guide for the initial characterization of this compound. It provides a logical, multi-stage experimental workflow, from initial in vitro screening to in vivo efficacy studies, designed to elucidate its potential as a therapeutic agent. The protocols herein are grounded in established methodologies and are designed to be self-validating systems for generating robust and reproducible data.
Section 1: In Vitro Evaluation of Biological Activity
The first phase of characterization involves assessing the compound's effect on cancer cells and its direct interaction with purified enzymes.
Assessment of Cytotoxicity and Anti-Proliferative Effects
A fundamental first step is to determine if this compound affects cell viability. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] In this assay, viable cells with active mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7] The intensity of the resulting color is directly proportional to the number of metabolically active, viable cells.[9]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., HCT116, MDA-MB-231) to approximately 80% confluency.
-
Harvest the cells and perform a cell count to ensure viability is >90%.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in serum-free culture medium to create a range of working concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest compound dose) and a positive control (a known cytotoxic agent like doxorubicin).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Reagent Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[8]
-
After the treatment incubation, carefully aspirate the medium containing the compound.
-
Add 50 µL of serum-free medium and 50 µL of the MTT solution to each well.[7]
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization and Absorbance Reading:
-
After incubation, purple formazan crystals should be visible in viable cells.
-
Add 150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[7]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[8][9]
-
-
Data Analysis:
-
Subtract the absorbance of the media-only background control wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (considered 100% viable).
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
-
| Parameter | Description |
| Cell Line | e.g., HCT116 (Colon Carcinoma) |
| Seeding Density | 5,000 cells/well |
| Treatment Duration | 72 hours |
| Concentration Range | 0.01 µM to 100 µM |
| Vehicle Control | 0.1% DMSO |
| Calculated IC₅₀ | To be determined experimentally |
Table 1: Example parameters for an MTT assay to determine the IC₅₀ of this compound.
Direct Target Engagement: Biochemical Kinase Assay
If the compound shows anti-proliferative activity, the next logical step is to test the hypothesis that it is a kinase inhibitor. A biochemical assay using a purified kinase enzyme can determine if the compound directly inhibits its activity.[10] This assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase.
Experimental Protocol: General Biochemical Kinase Activity Assay (Luminescence-Based)
This protocol is a general template and should be optimized for the specific kinase of interest.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT).
-
Dilute the purified kinase enzyme and its corresponding substrate peptide to their optimal concentrations in the kinase buffer.
-
Prepare a solution of ATP at a concentration close to its Km for the specific kinase.
-
Prepare serial dilutions of this compound in the kinase buffer. Include a known inhibitor for the target kinase as a positive control.[10]
-
-
Kinase Reaction:
-
In a 384-well plate, add the compound dilutions or vehicle control.
-
Add the diluted kinase enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the reaction and measure the remaining ATP levels using a luminescence-based kit (e.g., Kinase-Glo®). This kit uses luciferase to generate a light signal from ATP.
-
The amount of light produced is inversely proportional to the kinase activity (as active kinase consumes ATP).
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls: 0% activity (no enzyme) and 100% activity (vehicle control).
-
Plot the percentage of kinase inhibition against the log of the compound concentration to calculate the IC₅₀ value.
-
Cellular Mechanism of Action: Western Blotting for Signaling Pathway Modulation
To confirm that the compound engages its target within a cellular context, Western blotting is an indispensable technique.[11] This method allows for the detection of changes in the phosphorylation status of key signaling proteins, providing evidence of upstream kinase inhibition.[12] For example, if this compound is hypothesized to inhibit the PI3K/Akt pathway, one would measure the levels of phosphorylated Akt (p-Akt) relative to total Akt.[11]
Experimental Protocol: Western Blot Analysis of Akt Phosphorylation
-
Cell Culture and Treatment:
-
Seed a relevant cell line (e.g., A431) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.[11]
-
Pre-treat the cells with various concentrations of this compound (based on the MTT assay IC₅₀) for 2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF or IGF-1) for 15 minutes to induce phosphorylation of the target pathway.
-
-
Protein Extraction:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[11]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Sonicate for 10-15 seconds to shear DNA.[13]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer.
-
Add 4x Laemmli sample buffer and boil the samples at 95°C for 5 minutes.[11]
-
Load the denatured samples onto an SDS-polyacrylamide gel (e.g., 10% gel).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-p-Akt Ser473) diluted in blocking buffer.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.[11]
-
Wash the membrane again three times for 5 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.[11]
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-Akt) or a housekeeping protein (e.g., β-actin).
-
Quantify the band intensities using densitometry software like ImageJ.
-
Caption: Workflow for Western Blot Analysis of Protein Phosphorylation.
Section 2: In Vivo Evaluation of Anti-Tumor Efficacy
Promising in vitro results warrant investigation in a living system. The subcutaneous xenograft model is a cornerstone of preclinical oncology research, used to evaluate a compound's anti-tumor activity in vivo.[14] This involves implanting human cancer cells into immunocompromised mice.[14]
Experimental Protocol: Subcutaneous Xenograft Tumor Model
-
Animal Husbandry:
-
Use 6-8 week old immunocompromised mice (e.g., athymic nu/nu or NOD/SCID).
-
House the animals in a pathogen-free environment with a 12-hour light-dark cycle. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[15]
-
-
Cell Preparation and Implantation:
-
Culture the selected cancer cell line (e.g., HCT116) to 80% confluency. Ensure cells have been passaged at least twice after thawing from cryogenic storage.[16]
-
Harvest the cells and perform a cell count, ensuring viability is >90% via trypan blue exclusion.[14]
-
Resuspend the cells in a sterile, serum-free medium or a 1:1 mixture of medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.[14][17] Keep the cell suspension on ice.
-
Subcutaneously inject 0.1 mL of the cell suspension (containing 5 million cells) into the right flank of each mouse using a 27-gauge needle.[14]
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor the mice 2-3 times per week for tumor formation.
-
Once tumors become palpable and reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).
-
Tumor volume can be calculated using the formula: Volume = (Width² x Length) / 2.
-
-
Compound Formulation and Administration:
-
Prepare the formulation for this compound. This may require a vehicle such as 20% hydroxylpropyl-β-cyclodextran or a solution of DMSO, PEG300, and saline. Vehicle suitability must be determined experimentally.
-
Administer the compound to the treatment group at a predetermined dose (e.g., 50 mg/kg) via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily for 21 days.
-
The control group should receive the vehicle alone.
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volumes and mouse body weights 2-3 times per week. Body weight loss is a key indicator of toxicity.[14]
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration.
-
-
Data Analysis:
-
At the study endpoint, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics via Western blot).
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the treatment.
-
Caption: Experimental Workflow for an In Vivo Xenograft Study.
Conclusion
This document outlines a systematic and robust approach for the initial biological characterization of this compound. By progressing from broad cell-based viability screens to specific biochemical and cellular mechanism-of-action studies, and finally to in vivo efficacy models, researchers can build a comprehensive profile of this novel compound. The detailed protocols provided herein are designed to ensure data integrity and reproducibility, paving the way for further development and potential therapeutic application.
References
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
- Springer Nature. (2011). Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. [Link]
- Bio-protocol. In vivo xenograft tumor study. [Link]
- Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- Stanford Medicine. In vivo tumor models. [Link]
- National Institutes of Health. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]
- Bio-Techne.
- National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. [Link]
- Chemical-Suppliers.com. This compound. [Link]
- Google Patents. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
- National Center for Biotechnology Information. 6-Amino-3-chloropyridazine. [Link]
- Royal Society of Chemistry. (2025, December 3). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. [Link]
- YAKHAK HOEJI. (2005, February 28). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. [Link]
- Google Patents. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
- National Center for Biotechnology Information. 3-Amino-4-bromo-6-chloropyridazine. [Link]
- MDPI.
Sources
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Amino-6-chloropyridazine (5469-69-2) at Nordmann - nordmann.global [nordmann.global]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
Application Notes and Protocols: N-butyl-6-chloropyridazin-3-amine in Medicinal Chemistry
Foreword: The Privileged Pyridazine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged structures." The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties, including a π-deficient nature and the presence of basic nitrogen atoms (pKa ≈ 2.3), make it an adept participant in crucial intermolecular interactions like hydrogen bonding and chelation within biological targets.[3] This guide focuses on a specific, highly versatile derivative: N-butyl-6-chloropyridazin-3-amine . We will explore its strategic importance as a chemical intermediate and provide detailed protocols for its application, particularly in the rational design of kinase inhibitors, a cornerstone of modern oncology and immunology.
Strategic Importance of this compound
This compound (CAS No. 1009-84-3) is not typically an active pharmaceutical ingredient (API) itself.[4][5] Instead, its value lies in its identity as a key building block. The molecule possesses two critical reactive handles:
-
The Chlorine Atom at the 6-position: This is a prime site for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, heteroaryl, or other carbon- and nitrogen-based substituents, which are often crucial for achieving potency and selectivity against a specific biological target.
-
The Butylamino Group at the 3-position: The secondary amine can be further functionalized, but more importantly, the N-butyl group itself can serve as a key lipophilic or space-filling element, probing hydrophobic pockets within an enzyme's active site. The amino group and the adjacent ring nitrogen also act as critical hydrogen bond donors and acceptors, respectively.
This dual functionality makes it an ideal starting point for creating large, diverse libraries of compounds for high-throughput screening and lead optimization.
Core Application: A Scaffold for Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a central role in cellular signaling pathways by catalyzing the transfer of a phosphate group to a substrate protein. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The pyridazine core is particularly well-suited for targeting the ATP-binding site of kinases, where it can mimic the adenine portion of ATP and form key hydrogen bonds with the "hinge region" of the enzyme.[6]
The general workflow for utilizing this compound in this context is outlined below.
Caption: Workflow for Kinase Inhibitor Development.
Experimental Protocols
Protocol 3.1: Synthesis of this compound
This protocol describes the synthesis of the core intermediate from a commercially available starting material, 3,6-dichloropyridazine. The reaction is a nucleophilic aromatic substitution where one chlorine atom is displaced by n-butylamine.
Rationale: The reaction conditions are chosen to favor mono-substitution. Using an excess of the amine and controlling the temperature prevents significant formation of the di-substituted product. The base (triethylamine) is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
Materials:
-
3,6-Dichloropyridazine (1.0 eq)
-
n-Butylamine (1.2 eq)
-
Triethylamine (1.5 eq)
-
Ethanol (as solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 3,6-dichloropyridazine (1.0 eq) and ethanol. Stir until fully dissolved.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add n-butylamine (1.2 eq) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound as a solid.
Protocol 3.2: Diversification via Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura reaction to install an aryl or heteroaryl group at the 6-position of the pyridazine ring. This is a powerful and widely used method for forming C-C bonds.
Rationale: The palladium catalyst, in combination with a suitable ligand, forms an active catalytic species that facilitates the coupling between the chlorinated pyridazine and the boronic acid. The base is essential for the transmetalation step of the catalytic cycle. A degassed solvent system is critical to prevent the oxidation and deactivation of the palladium catalyst.[6]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 eq)
-
Triphenylphosphine (PPh3) (0.10 eq) or other suitable ligand
-
Potassium carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)2, 0.05 eq) and the ligand (e.g., PPh3, 0.10 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture (1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-butyl-6-arylpyridazin-3-amine derivative.
Application Data and Structure-Activity Relationship (SAR)
The true utility of this compound is demonstrated through the biological activity of its derivatives. While specific data for the N-butyl series is proprietary to individual research programs, we can infer expected outcomes from public-domain studies on similar pyridazine scaffolds. For instance, derivatives of 6-chloropyridazin-3-amine have been explored as potent anti-cancer agents, showing activity against various cell lines.[3][7][8]
The table below illustrates hypothetical data for a series of compounds derived from our core intermediate, targeting a generic kinase (e.g., "Kinase X"). This demonstrates how systematic modification can inform SAR.
| Compound ID | R-Group (at C6-position) | Kinase X IC50 (nM) | Cell Proliferation EC50 (µM) |
| A-1 | Phenyl | 520 | 15.2 |
| A-2 | 4-Methoxyphenyl | 150 | 4.5 |
| A-3 | 4-Fluorophenyl | 210 | 7.8 |
| A-4 | 3,5-Difluorophenyl | 85 | 2.1 |
| A-5 | Pyridin-4-yl | 115 | 3.3 |
Interpretation of SAR:
-
Electron-Donating Groups: The addition of a methoxy group (A-2 vs. A-1) improves potency, suggesting a favorable interaction in a specific pocket of the kinase active site.
-
Electron-Withdrawing Groups: Fluorine substitution (A-3, A-4) is also beneficial, with the 3,5-difluoro substitution (A-4) being particularly potent. This highlights the complex role of electronics and potential for specific halogen bonding.
-
Heteroaromatic Rings: Replacing the phenyl ring with pyridine (A-5) maintains good potency, potentially by introducing an additional hydrogen bond acceptor which could be exploited for selectivity against other kinases.
This systematic approach allows researchers to build a detailed understanding of the target's binding site and rationally design more potent and selective inhibitors.
Concluding Remarks
This compound represents a strategically valuable tool in the medicinal chemist's arsenal. Its straightforward synthesis and versatile reactivity at the C6-position make it an ideal scaffold for generating diverse libraries of drug-like molecules. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals to leverage this privileged structure in the pursuit of novel therapeutics, particularly in the highly competitive and impactful field of kinase inhibition.
References
- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
- Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. (2008). Journal of Medicinal Chemistry. [Link]
- Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
- Pyridazine and its deriv
- Abdelrahman, N. A., et al. (2023).
- This compound. (n.d.). Chemical-Suppliers.com. [Link]
- Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines. (2010). European Journal of Medicinal Chemistry. [Link]
Sources
- 1. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]
- 2. Pyridazine and its derivatives | PPTX [slideshare.net]
- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | CAS 1009-84-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging N-butyl-6-chloropyridazin-3-amine as a Versatile Synthetic Building Block
Abstract
N-butyl-6-chloropyridazin-3-amine is a bifunctional heterocyclic scaffold of significant interest to the medicinal chemistry and drug development communities. Its structure, featuring a π-deficient pyridazine ring, is adorned with a reactive C-Cl bond at the 6-position and a secondary amine at the 3-position. This arrangement provides two orthogonal points for molecular elaboration, making it an ideal starting material for the synthesis of diverse compound libraries. The chlorine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, while the secondary amine offers a site for further functionalization. This guide provides an in-depth analysis of the reactivity of this compound and delivers field-proven, detailed protocols for its application in key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Introduction to this compound
The pyridazine core is a well-established pharmacophore found in numerous biologically active molecules.[1] The 1,2-arrangement of the nitrogen atoms creates a unique electronic landscape, rendering the ring electron-deficient and activating substituents for specific transformations. This compound (CAS No. 1009-84-3) capitalizes on this inherent reactivity.[2][3]
-
The C6-Position: The chlorine atom at the 6-position is analogous to the 2-position of a pyridine ring, placing it ortho to a ring nitrogen. This position is highly activated towards both nucleophilic aromatic substitution (SNAr) and, critically, the oxidative addition step in palladium-catalyzed cross-coupling cycles.[4]
-
The C3-Amine: The N-butylamino group at the 3-position serves as a key modulator of physicochemical properties and can act as a hydrogen bond donor. While the N-H bond can be reactive under certain conditions, its primary role in the context of this guide is as a stable substituent that influences the overall molecular properties of the final compounds.
This guide will focus on the strategic functionalization of the C6-position, which provides the most direct path to significant molecular diversity.
Caption: Key reactive sites on the this compound scaffold.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[5][6] For this compound, the C-Cl bond is the prime target for these transformations.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for installing aryl, heteroaryl, or vinyl groups. This transformation is pivotal for scaffold hopping and exploring the structure-activity relationship (SAR) of a new chemical series.[7][8] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with a potentially coordinating substrate like an aminopyridazine.
Causality Behind Component Selection:
-
Catalyst/Ligand: While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing sterically bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior for coupling with less reactive aryl chlorides.[4][9] These ligands promote the rate-limiting oxidative addition step and facilitate the reductive elimination to form the product.
-
Base: An inorganic base such as K₃PO₄ or K₂CO₃ is typically used. The base activates the boronic acid partner by forming a more nucleophilic boronate species, which is essential for the transmetalation step of the catalytic cycle.[8]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[7] All solvents must be rigorously degassed to prevent oxidation and deactivation of the Pd(0) catalyst.
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[5] This reaction couples the aryl chloride with a primary or secondary amine, providing access to a wide range of substituted aminopyridazines.
Causality Behind Component Selection:
-
Catalyst/Ligand: This reaction is highly dependent on the ligand. Sterically hindered, electron-rich phosphine ligands such as XPhos or Josiphos-type ligands are often required to facilitate both the oxidative addition to the C-Cl bond and the final reductive elimination step, which can be challenging.[4][5]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[4][10] These bases are strong enough to deprotonate the amine coupling partner (or the intermediate palladium-amine complex) without competing as nucleophiles themselves.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.[11] As with all palladium catalysis, the solvent must be thoroughly degassed.
Detailed Experimental Protocols
Safety Precaution: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All palladium-catalyzed reactions must be performed under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with 4-Methoxyphenylboronic Acid
This protocol provides a representative method for C-C bond formation.
Materials:
-
This compound (1.0 equiv, e.g., 185.7 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 equiv, 182.4 mg, 1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv, 4.5 mg, 0.02 mmol)
-
SPhos (0.04 equiv, 16.4 mg, 0.04 mmol)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv, 636.8 mg, 3.0 mmol)
-
Degassed 1,4-Dioxane (4 mL)
-
Degassed Water (1 mL)
-
Schlenk flask or microwave vial with a stir bar
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[4]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.[7]
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-butyl-6-(4-methoxyphenyl)pyridazin-3-amine.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol provides a representative method for C-N bond formation.
Materials:
-
This compound (1.0 equiv, e.g., 185.7 mg, 1.0 mmol)
-
Morpholine (1.2 equiv, 104.5 mg, 105 µL, 1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv, 18.3 mg, 0.02 mmol)
-
XPhos (0.04 equiv, 19.1 mg, 0.04 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv, 134.6 mg, 1.4 mmol)
-
Anhydrous, degassed Toluene (5 mL)
-
Schlenk flask or microwave vial with a stir bar
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.
-
Reagent Addition: Remove the flask from the glovebox (if used). Add this compound and anhydrous toluene. Finally, add the morpholine via syringe.
-
Inert Atmosphere: If not assembled in a glovebox, ensure the flask is sealed and purged with inert gas.
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 8-24 hours).[7]
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Dilute with ethyl acetate (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(6-(butylamino)pyridazin-3-yl)morpholine.
Summary of Reaction Parameters
The following table provides a quick reference for starting conditions. Optimization may be required based on the specific coupling partners used.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Substrate | This compound | This compound |
| Coupling Partner | (Hetero)arylboronic Acids | Primary/Secondary Amines |
| Pd Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | SPhos, XPhos, PPh₃ | XPhos, RuPhos, Josiphos |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | NaOtBu, KOtBu, LiHMDS |
| Solvent | Dioxane/H₂O, Toluene, DME | Toluene, Dioxane, THF (anhydrous) |
| Temperature | 80-110 °C | 90-120 °C |
Conclusion
This compound is a highly valuable and versatile building block for synthetic and medicinal chemistry. The strategic location of the chlorine atom on the electron-deficient pyridazine ring allows for reliable and efficient functionalization via modern palladium-catalyzed cross-coupling reactions. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig reactions serve as a robust starting point for researchers aiming to generate novel libraries of pyridazine-based compounds for drug discovery and development programs. By understanding the chemical principles behind reagent selection, scientists can effectively troubleshoot and adapt these methods to a wide range of synthetic targets.
References
- Chemical-Suppliers.com. This compound | CAS 1009-84-3. [Link]
- Wikipedia.
- Pharmaffiliates. CAS No : 5469-69-2| Chemical Name : 3-Amino-6-chloropyridazine. [Link]
- ACS GCI Pharmaceutical Roundtable.
- Chemistry LibreTexts.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 21643, 6-Amino-3-chloropyridazine. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- El-Sayed, N. F., et al. (2023).
Sources
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | CAS 1009-84-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with N-butyl-6-chloropyridazin-3-amine
Introduction: The Strategic Value of the Pyridazine Core
The pyridazine scaffold, a six-membered aromatic ring featuring two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and ability to confer favorable pharmacokinetic profiles have established it as a cornerstone for the development of novel therapeutics. Pyridazine derivatives have demonstrated an extensive range of pharmacological activities, including applications in oncology, inflammation, and infectious diseases.[1][3][4]
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile methodologies in modern organic synthesis, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds.[5][6] The application of these reactions to functionalize heterocyclic cores is a key strategy in drug discovery.[6]
This guide focuses on a specific, highly valuable building block: N-butyl-6-chloropyridazin-3-amine (CAS 1009-84-3).[7] This substrate combines the desirable pyridazine core with two distinct functional handles: a reactive C-Cl bond at the 6-position, ideal for cross-coupling, and a nucleophilic aminobutyl group at the 3-position, which can serve as a key pharmacophoric element or a site for further derivatization. However, the electron-deficient nature of the pyridazine ring and the presence of nitrogen lone pairs, which can coordinate to the palladium center and inhibit catalysis, present unique challenges that necessitate carefully optimized protocols.[8]
Mechanistic Rationale & Strategic Component Selection
The success of any palladium-catalyzed cross-coupling reaction hinges on the smooth progression of its catalytic cycle, which generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11] The specific nature of this compound requires deliberate choices for each component of the reaction system.
-
The Challenge: The C-Cl bond is less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step more demanding.[12] Furthermore, the pyridazine nitrogen atoms can act as ligands, potentially sequestering the active palladium catalyst and impeding the reaction.[8]
-
The Solution - Catalyst & Ligand Selection: To overcome these hurdles, highly active catalyst systems are required. Modern catalyst systems for coupling unreactive chlorides often employ bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphines like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[12] These ligands stabilize the palladium center, promote the formation of the active monoligated Pd(0) species, and accelerate the rate-limiting oxidative addition step.[12][13]
-
Base and Solvent: The choice of base is critical for facilitating the transmetalation step (in Suzuki reactions) or deprotonating the nucleophile (in Buchwald-Hartwig aminations). Weaker bases like K₂CO₃ or K₃PO₄ are often used in Suzuki couplings to minimize boronic acid decomposition, while stronger, non-nucleophilic bases like NaOtBu or LiHMDS are standard for C-N couplings.[14][15] Anhydrous, degassed aprotic polar solvents such as 1,4-dioxane, toluene, or DMF are typically employed to ensure the stability of the catalytic species.[8]
Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.
Application Notes and Experimental Protocols
The following protocols provide robust starting points for the cross-coupling of this compound. Optimization may be required for specific coupling partners. All reactions must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous, degassed solvents.
Suzuki-Miyaura Coupling: C-C Bond Formation
This reaction is ideal for synthesizing 6-aryl or 6-heteroaryl pyridazine derivatives, which are common motifs in pharmacologically active molecules.[16]
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Precursors that readily form Pd(0) in situ. |
| Ligand | SPhos, XPhos, RuPhos (1.2-2.4x Pd) | Bulky, electron-rich ligands accelerate oxidative addition of the C-Cl bond.[12] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv) | Moderately strong bases that promote transmetalation without degrading the boronic acid. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1), Toluene | Aprotic polar solvents are standard; a small amount of water can aid in dissolving the base. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the reaction with the less reactive chloride. |
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.5 equiv).
-
Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix Pd(OAc)₂ (2 mol%) and SPhos (4.4 mol%). Add this solid mixture to the Schlenk flask.
-
Inerting: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[17]
Buchwald-Hartwig Amination: C-N Bond Formation
This powerful reaction allows for the coupling of primary or secondary amines at the 6-position, providing access to a diverse range of diaminopyridazine structures.[18][19][20]
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ (1-3 mol%) | Standard Pd(0) or Pd(II) precursors. |
| Ligand | Xantphos, RuPhos, BrettPhos (1.2-2.4x Pd) | Wide-bite angle (Xantphos) or bulky monophosphine ligands are effective for C-N coupling.[14][15][21] |
| Base | NaOtBu, LiHMDS, Cs₂CO₃ (1.4-2.0 equiv) | Strong, non-nucleophilic base is required to deprotonate the amine coupling partner. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are essential. |
| Temperature | 90 - 120 °C | Elevated temperatures are typically required for efficient coupling. |
Protocol 2: Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, charge a sealable reaction tube with NaOtBu (1.5 equiv).
-
Catalyst Addition: Add Pd₂(dba)₃ (1.5 mol%) and RuPhos (3.3 mol%).
-
Reagent Addition: Add this compound (1.0 equiv) and anhydrous, degassed toluene.
-
Nucleophile Addition: Add morpholine (1.2 equiv) via syringe.
-
Reaction: Seal the tube tightly and heat the mixture to 110 °C in an oil bath with stirring. Monitor reaction completion by LC-MS (typically 16-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[22]
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira reaction is the premier method for installing an alkyne moiety, a versatile functional group for further transformations or as a key structural element in materials and bioactive molecules.[23]
Table 3: Recommended Conditions for Sonogashira Coupling
| Component | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A classic, reliable catalyst for this transformation. |
| Co-catalyst | CuI (4-10 mol%) | Copper(I) is crucial for the standard Sonogashira catalytic cycle.[13] |
| Base | Et₃N, DIPA (2-4 equiv) | Acts as both a base and, often, the solvent. |
| Solvent | THF, DMF | Co-solvent may be used if reagents are not fully soluble in the amine base. |
| Temperature | Room Temperature to 80 °C | Reaction can often proceed under mild thermal conditions. |
Protocol 3: Sonogashira Coupling with Phenylacetylene
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Inerting: Evacuate and backfill the flask with argon three times.
-
Solvent/Base Addition: Add anhydrous THF and triethylamine (Et₃N) in a 2:1 ratio.
-
Alkyne Addition: Add phenylacetylene (1.2 equiv) via syringe.
-
Reaction: Stir the mixture at 60 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography to yield the desired 2-alkynyl-pyridazine.[13][24]
Heck Coupling: C-C (Alkenyl) Bond Formation
The Heck reaction facilitates the vinylation of the pyridazine core, creating an exocyclic double bond that can be a key structural feature or a handle for subsequent reactions like hydrogenation or cyclization.[9][25][26]
Table 4: Recommended Conditions for Heck Coupling
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) | A common and effective Pd(II) precursor. |
| Ligand | P(o-tol)₃, PPh₃ (2-4x Pd) | Triarylphosphines are standard ligands for Heck reactions. |
| Base | Et₃N, K₂CO₃ (1.5-2.5 equiv) | An organic or inorganic base is required to regenerate the Pd(0) catalyst.[11] |
| Solvent | DMF, NMP | Polar aprotic solvents are typically used. |
| Temperature | 100 - 140 °C | High temperatures are often necessary to drive the reaction.[27] |
Protocol 4: Heck Coupling with Styrene
-
Reaction Setup: In a sealable pressure tube, combine this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), and Et₃N (1.5 equiv).
-
Reagent Addition: Add styrene (1.5 equiv) and anhydrous DMF.
-
Reaction: Seal the tube and heat the reaction mixture to 120 °C. Monitor by TLC or GC-MS until completion.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.[27]
Caption: A Generalized Experimental Workflow for Cross-Coupling.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure strictly anhydrous and oxygen-free conditions. Use fresh, high-purity reagents and solvents. Increase catalyst/ligand loading or switch to a more active ligand system (e.g., a Gen 4 Buchwald ligand for difficult couplings).
-
-
Formation of Homo-Coupled Byproducts:
-
Cause: In Suzuki reactions, boronic acids can homo-couple. In Sonogashira, alkynes can undergo Glaser coupling.[8]
-
Solution: For Suzuki, use boronic acid pinacol esters, which are more stable.[8] For Sonogashira, ensure the reaction is strictly anaerobic, as oxygen promotes Glaser coupling, or switch to a copper-free protocol.[8]
-
-
Protodehalogenation (Loss of Chlorine):
-
Cause: A side reaction where the C-Cl bond is replaced by a C-H bond.
-
Solution: This can be promoted by trace water or certain bases. Ensure anhydrous conditions and consider screening different bases (e.g., Cs₂CO₃ instead of K₃PO₄).
-
Conclusion
This compound is a highly adaptable building block for pharmaceutical and materials science research. Its functionalization via palladium-catalyzed cross-coupling reactions provides a direct and modular route to a vast array of complex, high-value derivatives. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can effectively overcome the inherent challenges of this electron-deficient heterocyclic substrate. The protocols outlined in this guide serve as a validated foundation for unlocking the synthetic potential of this important intermediate.
References
- The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. Benchchem.
- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed.
- Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Royal Society of Chemistry.
- “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scirp.org.
- A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. Benchchem.
- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.
- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate.
- Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. Benchchem.
- Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate.
- Preventing homo-coupling side reactions in pyridazine synthesis. Benchchem.
- A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. Benchchem.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. Benchchem.
- Sonogashira cross-coupling of 3-bromo-2-imidazo[1,2-b]pyridazine 39. ResearchGate.
- Heck Coupling. Royal Society of Chemistry.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. National Institutes of Health (NIH).
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health (NIH).
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Institutes of Health (NIH).
- Heck-like Reactions Involving Heteroatomic Electrophiles. National Institutes of Health (NIH).
- Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles. Semantic Scholar.
- Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 6-Chloropyridin-3-amine. Benchchem.
- The Palladium Catalysed Biaryl Cross-Coupling of Pyridazine Triflates. ResearchGate.
- Sonogashira coupling with Fe/ppm Pd NPs for the synthesis of Ponatinib intermediate 64. ResearchGate.
- Transition metal-catalyzed functionalization of pyrazines. Royal Society of Chemistry.
- Buchwald–Hartwig amination. Wikipedia.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH).
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Application Notes and Protocols for 2-(2-Chloropyridin-4-yl)propan-2-ol in Cross-Coupling Reactions. Benchchem.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
- An In-depth Technical Guide to the Synthesis Routes from 3-Amino-2-chloropyridine. Benchchem.
- Regioirregular Mizoroki-Heck reaction. Springer Nature.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Heck Reaction. Chemistry LibreTexts.
- Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. ACS Publications.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed.
- This compound. Santa Cruz Biotechnology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. nobelprize.org [nobelprize.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 24. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 25. Heck-like Reactions Involving Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. communities.springernature.com [communities.springernature.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Application of N-butyl-6-chloropyridazin-3-amine in the Synthesis of Potent PARP-1 Inhibitors
Abstract
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the DNA damage response pathway, and its inhibition has emerged as a cornerstone of targeted cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[1][2][3] This document provides a detailed guide on the utilization of N-butyl-6-chloropyridazin-3-amine (CAS: 1009-84-3)[4], a key heterocyclic building block, in the synthesis of advanced PARP-1 inhibitors. We will explore the underlying chemical principles, provide a field-proven experimental protocol for a pivotal cross-coupling reaction, and discuss critical parameters for success, targeting an audience of researchers, medicinal chemists, and drug development professionals.
Introduction: The Rationale for Targeting PARP-1 and the Role of the Pyridazine Scaffold
The Principle of Synthetic Lethality
PARP-1 is a nuclear enzyme that plays a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][5] In healthy cells, if PARP-1 is inhibited, the resulting unrepaired SSBs can collapse replication forks during S-phase, leading to the formation of more toxic double-strand breaks (DSBs). These DSBs are typically repaired by the high-fidelity homologous recombination (HR) pathway.
However, certain cancer cells, such as those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway. In these cells, the pharmacological inhibition of PARP-1 creates a state of "synthetic lethality": the cell's inability to repair SSBs (due to PARP inhibition) combined with its pre-existing inability to repair the resulting DSBs (due to HR deficiency) leads to catastrophic genomic instability and selective cancer cell death.[2][3] This targeted approach has led to the approval of several PARP inhibitors, including Olaparib, for treating cancers with these specific genetic vulnerabilities.[1][6]
This compound: A Privileged Synthetic Intermediate
The pyridazine ring system is a core structural motif in a number of potent PARP-1 inhibitors. This compound serves as a versatile and strategically important starting material. Its structure features two key points of reactivity that can be orthogonally addressed:
-
The Chloro Group: The chlorine atom at the 6-position is an excellent leaving group, making it an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
-
The Amino Group: The secondary amine provides a site for potential further functionalization or can play a crucial role in binding interactions within the PARP-1 active site.
This dual functionality allows for the convergent and efficient assembly of complex molecular architectures characteristic of modern PARP-1 inhibitors.
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The construction of the biaryl core, a common feature in many PARP-1 inhibitors, is efficiently achieved through palladium-catalyzed cross-coupling. The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a robust and widely used method for this purpose.[7][8][9]
The Suzuki-Miyaura Coupling Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][9]
-
Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (in our case, this compound) to a coordinatively unsaturated Pd(0) complex. This forms a square planar Pd(II) complex.[8]
-
Transmetalation: The boronic acid (or ester) is activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide in a step known as transmetalation.[9][10]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center. This forms the desired carbon-carbon bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]
The choice of ligand, base, and solvent is critical for the efficiency of the reaction, as these components influence the stability and reactivity of the palladium species throughout the catalytic cycle.
Mechanistic Diagram
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of a Biaryl PARP-1 Inhibitor Intermediate
This protocol describes a representative Suzuki-Miyaura coupling between this compound and a generic arylboronic acid.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Notes |
| This compound | 1009-84-3 | 185.65 g/mol | Starting material |
| 2-Fluorophenylboronic acid | 1993-03-9 | 139.92 g/mol | Coupling partner (example) |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 g/mol | Palladium catalyst |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 g/mol | Base, anhydrous |
| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | Solvent, anhydrous |
| Deionized Water | 7732-18-5 | 18.02 g/mol | Co-solvent |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | Extraction solvent |
| Brine (Saturated NaCl solution) | N/A | N/A | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Drying agent |
| Silica Gel | 7631-86-9 | 60.08 g/mol | Stationary phase for chromatography |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (1.86 g, 10.0 mmol, 1.0 equiv.) and 2-fluorophenylboronic acid (1.68 g, 12.0 mmol, 1.2 equiv.).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the limiting pyridazine starting material. All glassware must be scrupulously dried to prevent moisture from interfering with the catalyst and boronic acid.
-
-
Reagent Addition and Degassing:
-
Add sodium carbonate (2.65 g, 25.0 mmol, 2.5 equiv.) and Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol, 5 mol%).
-
Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times.
-
Rationale: The base is essential for activating the boronic acid for transmetalation.[10] The palladium catalyst is air-sensitive, especially in its active Pd(0) form, so establishing an inert atmosphere via degassing is critical to prevent catalyst oxidation and ensure high catalytic activity.
-
-
Solvent Addition and Reaction:
-
Add 1,4-dioxane (40 mL) and deionized water (10 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Rationale: A mixture of an organic solvent and water is often optimal for Suzuki couplings, as it helps to dissolve both the organic substrates and the inorganic base.[8] Heating accelerates the rate of reaction.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate (2 x 20 mL).
-
Transfer the filtrate to a separatory funnel and add 50 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Rationale: The work-up procedure is designed to separate the desired product from the solvent, excess reagents, and byproducts. Washing with brine reduces the amount of water in the organic phase.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 40% ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final compound as a solid.
-
Rationale: Column chromatography is a standard and effective method for purifying organic compounds based on their differential adsorption to the stationary phase.
-
Experimental Workflow Diagram
Caption: Synthetic workflow for Suzuki-Miyaura coupling.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Poor quality reagents/solvents. | 1. Use a fresh bottle of catalyst or a pre-catalyst.2. Ensure a fully inert atmosphere.3. Use anhydrous solvents and high-purity reagents. |
| Side Product Formation | Homocoupling of the boronic acid (deboronation followed by coupling). | Ensure rigorous degassing. Sometimes, lowering the reaction temperature or using a different base (e.g., K₃PO₄) can mitigate this side reaction. |
| Difficult Purification | Product co-elutes with starting material or byproducts. | Optimize the TLC mobile phase before running the column. A shallower solvent gradient during chromatography may improve separation. |
| Inconsistent Yields | Reaction is sensitive to stoichiometry, temperature, or stirring rate. | Maintain precise control over reagent equivalents. Ensure consistent heating and efficient stirring to avoid localized concentration gradients. |
Conclusion
This compound is a high-value intermediate for the synthesis of potent PARP-1 inhibitors. Its successful incorporation into target molecules hinges on the robust and predictable execution of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura protocol detailed herein provides a reliable and scalable method for constructing the critical biaryl linkage. By understanding the underlying reaction mechanism and adhering to best practices for handling air-sensitive reagents, researchers can efficiently advance their drug discovery programs targeting the clinically validated principle of synthetic lethality.
References
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC.
- Advances in the expression and purification of human PARP1: A user-friendly protocol. (n.d.). ScienceDirect.
- PARP1 Purification Protocol. (n.d.).
- Production, extraction, and purification of human poly(ADP-ribose) polymerase-1 (PARP-1) with high specific activity. (2001). PubMed.
- Advances in the expression and purification of human PARP1: A user-friendly protocol. (n.d.). Semantic Scholar.
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (n.d.). National Institutes of Health (NIH).
- Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (n.d.). National Institutes of Health (NIH).
- Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024, December 18). Taylor & Francis Online.
- A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. (n.d.). ResearchGate.
- Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. (n.d.). PubMed.
- Purification of Human PARP-1 and PARP-1 Domains from Escherichia coli for Structural and Biochemical Analysis. (n.d.). ResearchGate.
- Preparation of Novel PARP1 Inhibitors and Their Use in Cancer Treatment. (2025, July 23). ACS Publications.
- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (n.d.). MDPI.
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
- This compound | CAS 1009-84-3. (n.d.). Chemical-Suppliers.com.
- Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. (2023, April 24). PubMed.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- 6-Amino-3-chloropyridazine. (n.d.). National Institutes of Health (NIH).
- Processes for preparing olaparib. (n.d.). Google Patents.
- Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (n.d.). National Institutes of Health (NIH).
- Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. (2018, November 14). PubMed Central.
Sources
- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
Comprehensive Analytical Characterization of N-butyl-6-chloropyridazin-3-amine: A Multi-technique Approach for Identity, Purity, and Structural Confirmation
An Application Note for Drug Development Professionals
Abstract
N-butyl-6-chloropyridazin-3-amine is a key heterocyclic intermediate in the synthesis of novel pharmaceutical and agrochemical agents. Its precise chemical identity, purity, and structural integrity are paramount to ensuring the safety, efficacy, and reproducibility of downstream products. This application note provides a comprehensive guide detailing a suite of orthogonal analytical methods for the definitive characterization of this compound. We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The causality behind experimental choices is explained, providing researchers with a robust framework for quality control and regulatory submission.
Introduction and Significance
The pyridazine moiety is a privileged scaffold in medicinal chemistry, known for its presence in various therapeutic agents.[1][2] this compound (CAS 1009-84-3) serves as a critical building block, and its quality directly impacts the viability of a synthetic route. Impurities, isomers, or structural misidentification can lead to failed syntheses, compromised biological activity, or unforeseen toxicity. Therefore, a multi-faceted analytical approach is not merely a procedural step but a foundational pillar of scientific integrity and drug development success. This guide moves beyond simple data reporting to establish a logical workflow where each technique provides complementary information, culminating in a holistic and validated understanding of the material.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for method development.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1009-84-3 | [3][4] |
| Molecular Formula | C₈H₁₂ClN₃ | [4] |
| Molecular Weight | 185.65 g/mol | [4] |
| Appearance | White to light brown powder/crystal | [5] |
| Melting Point | ~218 - 224 °C (for parent 3-amino-6-chloropyridazine) | [5] |
The Analytical Workflow: A Strategy of Orthogonal Confirmation
No single analytical technique is sufficient for complete characterization. We employ an orthogonal strategy where chromatographic methods assess purity, and spectroscopic methods confirm identity and structure. This workflow ensures that data from one method is validated by another, creating a self-validating system.
Caption: Overall analytical workflow for this compound.
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are the cornerstone of purity assessment, separating the main compound from process-related impurities, starting materials, and degradation products.
High-Performance Liquid Chromatography (HPLC)
Principle & Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. For this compound, the butyl group provides sufficient non-polar character for good retention on a C18 column, while the polar pyridazine-amine core ensures elution with a standard aqueous-organic mobile phase. UV detection is ideal due to the aromatic nature of the pyridazine ring, which provides strong chromophores. This method is the primary choice for quantitative purity analysis (e.g., area percent) due to its high precision and robustness.[6]
Detailed Protocol:
-
Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid protonates the basic amine and pyridazine nitrogens, ensuring sharp peak shapes and preventing tailing.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: Hold at 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.
-
Detection Wavelength: 215 nm. Rationale: This wavelength provides high sensitivity for many aromatic heterocycles.[7]
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Data Interpretation: A successful analysis will show a major peak for the target compound. The purity is typically reported as the area percentage of this main peak relative to the total area of all peaks. Any other peaks represent impurities and should be investigated.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Causality: GC-MS is a powerful orthogonal technique. It separates compounds based on their volatility and polarity in the gas phase, providing a different selectivity mechanism than HPLC. This is crucial for detecting impurities that might co-elute in the liquid phase. Mass spectrometry provides molecular weight information and fragmentation patterns, offering definitive identification of both the main peak and any separated impurities.[8]
Detailed Protocol:
-
Instrumentation: Gas chromatograph with a Mass Spectrometer detector (Electron Ionization - EI).
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: A general-purpose, low-polarity column suitable for a wide range of semi-volatile compounds.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 min.
-
-
Injector Temperature: 270 °C, Split mode (e.g., 50:1).
-
MS Transfer Line Temp: 280 °C.
-
MS Ion Source Temp: 230 °C.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Prepare a 1 mg/mL solution in Methanol or Dichloromethane.
Data Interpretation: The primary peak in the Total Ion Chromatogram (TIC) should correspond to the analyte. The mass spectrum for this peak should show a molecular ion (M⁺) at m/z 185 and an isotopic pattern (M+2) at m/z 187 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide unambiguous confirmation of the molecular structure.
Caption: How orthogonal techniques build a complete chemical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Causality: NMR is the most powerful tool for unambiguous structure determination. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the carbon skeleton. For this molecule, NMR can definitively distinguish it from potential isomers (e.g., chlorine at a different position or a different butyl isomer).[9][10][11]
Detailed Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is often preferred for amines as it can help resolve the N-H proton signal.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Standard carbon experiment (e.g., with proton decoupling).
-
2D NMR (Optional but Recommended): COSY (¹H-¹H correlation) to confirm proton-proton coupling within the butyl chain and the pyridazine ring. HSQC (¹H-¹³C correlation) to assign protons to their directly attached carbons.
-
Expected Data & Interpretation:
| Group | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Multiplicity / Notes |
| Pyridazine H-4, H-5 | ~6.8 - 7.5 | ~118 - 132 | Two doublets, coupling to each other. |
| N-H | ~5.0 - 6.5 (broad) | - | Broad singlet, may exchange with D₂O. |
| N-CH₂- | ~3.3 - 3.6 | ~42 | Triplet, coupled to adjacent CH₂. |
| -CH₂-CH₂- | ~1.5 - 1.7 | ~31 | Sextet or multiplet. |
| -CH₂-CH₃ | ~1.3 - 1.5 | ~20 | Sextet or multiplet. |
| -CH₃ | ~0.9 - 1.0 | ~14 | Triplet. |
Note: Specific chemical shifts for pyridazine derivatives can be found in the literature.[9][10][12]
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Causality: FTIR identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It is a rapid and simple method to confirm the presence of key structural motifs like the amine N-H, alkyl C-H, aromatic C=N, and the C-Cl bonds.[13][14]
Detailed Protocol:
-
Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure. No other preparation is needed.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3400 | N-H Stretch | Secondary Amine |
| 2850 - 2960 | C-H Stretch | Butyl Alkyl Group |
| ~1600, ~1450 | C=C and C=N Stretch | Pyridazine Aromatic Ring |
| 1200 - 1350 | C-N Stretch | Aryl Amine |
| 600 - 800 | C-Cl Stretch | Chloro-substituent |
Conclusion
The analytical characterization of this compound requires a carefully selected suite of orthogonal methods. The protocols detailed in this application note provide a robust framework for establishing the identity, purity, and structural integrity of this important chemical intermediate. By combining chromatographic separation (HPLC, GC) with definitive spectroscopic identification (MS, NMR, FTIR), researchers and drug development professionals can ensure the highest quality of their materials, leading to more reliable and reproducible scientific outcomes.
References
- Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H) - PubMed.
- 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed.
- 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives - ResearchGate.
- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University.
- Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC - NIH.
- Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF - ResearchGate.
- Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion - Universidade do Minho.
- Interpretation of 1H-NMR and 13C-NMR data for compound 8 - ResearchGate.
- This compound | CAS 1009-84-3 | Chemical-Suppliers.
- 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem - NIH.
- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents.
- 3-Amino-6-chloro-pyridazine - Optional[MS (GC)] - Spectrum - SpectraBase.
- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC - NIH.
- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI.
- WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents.
- Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds Incorporating Pyridazine Moiety - ResearchGate.
- CAS No : 5469-69-2| Chemical Name : 3-Amino-6-chloropyridazine | Pharmaffiliates.
- Syntheses of Novel 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide Derivatives with Potential Antifungal Activity - MDPI.
- CN114755320A - Detection method of 3-amino-6-methoxypyridazine related substance - Google Patents.
- "Synthesis and Characterization of Unique Pyridazines" by William Hobbs.
- Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - MDPI.
- Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry - Hochschule Bonn-Rhein-Sieg.
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central.
- HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- HPLC Methods for analysis of 3-Aminopyridine - HELIX Chromatography.
Sources
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS 1009-84-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. ruifuchem.com [ruifuchem.com]
- 7. CN114755320A - Detection method of 3-amino-6-methoxypyridazine related substance - Google Patents [patents.google.com]
- 8. h-brs.de [h-brs.de]
- 9. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Pyridazine Derivative Libraries
Introduction
The pyridazine ring is a cornerstone heterocyclic scaffold in modern medicinal chemistry. Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and a π-deficient nature, render it an attractive component in drug design.[1] This "privileged structure" is found at the core of numerous biologically active agents with applications ranging from anti-inflammatory and anticancer to antiviral and antihypertensive therapies.[2][3][4] Notably, the pyridazine scaffold is a key feature in several approved drugs, such as the multi-targeted tyrosine kinase inhibitor Ponatinib, underscoring its clinical significance.[5][6]
The vast chemical space accessible through the derivatization of the pyridazine core presents a significant opportunity for the discovery of novel therapeutics. High-Throughput Screening (HTS) is the essential engine that drives the exploration of these large chemical libraries, enabling the rapid identification of compounds that modulate a specific biological target.[7][8] A successful HTS campaign, however, is not merely a matter of speed; it requires a rigorously validated, multi-faceted approach to ensure that the identified "hits" are genuinely active and worthy of the substantial investment required for lead optimization.[7][9]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing robust HTS assays for pyridazine derivatives. We will delve into the causality behind experimental choices for key target classes, provide detailed, field-proven protocols, and discuss the importance of orthogonal validation for ensuring the integrity of your hit-finding campaign.
Chapter 1: Strategic Foundations for Screening Pyridazine Libraries
A successful screening campaign begins with a clear understanding of the target landscape and the workflow required to navigate it. Pyridazine derivatives have shown promiscuity towards several important target classes, making strategic assay selection paramount.
Common Biological Targets for Pyridazine Derivatives
The inherent electronic properties of the pyridazine nucleus make it particularly adept at forming key interactions within the binding sites of various protein families.
-
Protein Kinases: This is arguably the most prominent target class for pyridazine-based compounds. The arrangement of nitrogen atoms in the pyridazine ring can effectively mimic the hinge-binding motif of the adenine base in ATP, allowing for potent and selective inhibition of various kinases implicated in oncology and inflammatory diseases.[5][10]
-
Inflammatory Pathway Proteins: Pyridazine derivatives have been shown to modulate critical inflammatory signaling pathways, such as NF-κB.[2] This is often achieved by inhibiting upstream kinases or other proteins that regulate the translocation of transcription factors, thereby suppressing the production of pro-inflammatory cytokines like IL-6 and TNF-α.[2]
-
Epigenetic Targets (e.g., Bromodomains): The hydrogen-bonding capabilities of the pyridazine scaffold also enable it to interact with non-kinase targets, such as the acetyl-lysine binding pockets of bromodomains, which are key regulators of gene transcription.[1]
-
Other Enzymes: The versatility of the pyridazine core has led to the discovery of inhibitors for a diverse range of other enzymes, including dipeptidyl peptidase IV (DPP-IV) for diabetes and aspartate aminotransferase for oncology.[11][12]
The High-Throughput Screening Workflow
A robust HTS campaign is a multi-stage process designed to systematically reduce a large library to a small number of validated, high-quality hits. Each stage employs assays of increasing biological complexity and resource intensity to eliminate false positives and false negatives.[9][13]
Caption: Principle of the luminescent ADP-Glo™ Kinase Assay.
Detailed Protocol: Screening for BCR-ABL Kinase Inhibitors
This protocol is adapted for screening a pyridazine library against the BCR-ABL kinase, using Ponatinib as a positive control. [5] Materials:
-
BCR-ABL Kinase (recombinant)
-
Kinase substrate peptide (e.g., Abltide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT
-
Pyridazine compound library dissolved in DMSO
-
Ponatinib (positive control)
-
White, opaque 384-well assay plates
Protocol Steps:
-
Compound Plating: Dispense 50 nL of each pyridazine derivative from the library plate into the wells of the 384-well assay plate. For controls, dispense DMSO (negative control) and Ponatinib (positive control, final concentration 1 µM).
-
Kinase Addition: Prepare a solution of BCR-ABL kinase in assay buffer. Add 2.5 µL of the kinase solution to each well.
-
Reaction Initiation: Prepare a solution of substrate and ATP in assay buffer. Add 2.5 µL of this mixture to each well to start the reaction. Final concentrations should be in the range of 5-10 µM ATP (at or near the Kₘ) and 0.2 µg/µL substrate.
-
Incubation: Gently mix the plate and incubate at 30°C for 1 hour.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Read the luminescence on a compatible plate reader (e.g., EnVision, PHERAstar).
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
For hits identified in the primary screen, perform a dose-response experiment and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Expected Data Presentation
| Compound | Primary Screen (% Inhibition @ 10 µM) | Confirmed IC₅₀ (µM) |
| Pyridazine Hit 1 | 85.2 | 0.15 |
| Pyridazine Hit 2 | 65.7 | 1.2 |
| Pyridazine Hit 3 | 9.8 | > 20 (Inactive) |
| Ponatinib (Control) | 99.5 | 0.005 |
Chapter 3: Cell-Based Assays: Probing Anti-Inflammatory Activity
Rationale: To understand the effect of pyridazine derivatives in a more physiologically relevant context, cell-based assays are indispensable. [14]They provide insights into cell permeability, potential cytotoxicity, and engagement with a target within its native signaling network.
Featured Assay: High-Content Screen for NF-κB Translocation
This assay quantifies a key event in the inflammatory response: the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation. [2] Principle of the Assay: In unstimulated cells, NF-κB is held inactive in the cytoplasm by IκB proteins. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger the degradation of IκB, allowing the p65 subunit of NF-κB to translocate into the nucleus. This event can be visualized and quantified using immunofluorescence microscopy and automated image analysis. An active anti-inflammatory compound will prevent this translocation. [2]
Caption: The NF-κB signaling pathway and point of inhibition.
Detailed Protocol: NF-κB p65 Translocation HCS Assay
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Alexa Fluor 488-conjugated Goat anti-Rabbit
-
Nuclear stain: Hoechst 33342
-
Black-walled, clear-bottom 384-well imaging plates
Protocol Steps:
-
Cell Seeding: Seed RAW 264.7 cells into 384-well imaging plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Add pyridazine derivatives (final concentration 1-10 µM) to the cells and incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated controls. Incubate for 30 minutes at 37°C.
-
Fixation: Carefully remove the medium and add 4% PFA in PBS to fix the cells for 15 minutes at room temperature.
-
Permeabilization: Wash wells with PBS, then add 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining:
-
Wash and block with 1% BSA in PBS.
-
Incubate with anti-p65 primary antibody (1:500 dilution) for 1 hour.
-
Wash, then incubate with Alexa Fluor 488 secondary antibody (1:1000) and Hoechst stain (1:2000) for 1 hour in the dark.
-
-
Image Acquisition: Wash wells with PBS. Acquire images on a high-content imaging system (e.g., ImageXpress, IN Cell Analyzer). Capture two channels: DAPI (nuclei) and FITC (p65).
Data Analysis:
-
Use image analysis software to define the nuclear and cytoplasmic compartments for each cell based on the Hoechst stain.
-
Quantify the fluorescence intensity of p65 in both compartments.
-
Calculate a Nuclear-to-Cytoplasmic intensity ratio for each cell.
-
Determine the average ratio per well and calculate the percent inhibition of translocation compared to LPS-stimulated controls.
-
Determine IC₅₀ values from a dose-response curve.
Secondary Assay: IL-6 Quantification by ELISA
To confirm that the inhibition of NF-κB translocation leads to a functional downstream effect, measure the secretion of the pro-inflammatory cytokine IL-6 into the cell culture medium using a standard sandwich ELISA kit, following the manufacturer's protocol. [2]
Expected Data Presentation
| Compound | NF-κB Translocation IC₅₀ (µM) | IL-6 Secretion IC₅₀ (µM) |
| Pyridazine Hit A | 0.8 | 1.1 |
| Pyridazine Hit B | 1.5 | 1.9 |
| Dexamethasone (Control) | 0.05 | 0.07 |
Chapter 4: Advanced and Orthogonal Assay Technologies
Confirming hits with a technology that uses a different detection modality is critical for eliminating artifacts. Luminescence and fluorescence assays can be susceptible to interference from compounds that are colored or autofluorescent. [15]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Principle: TR-FRET is a fluorescence-based method that uses a long-lifetime lanthanide donor fluorophore (e.g., Europium) and a suitable acceptor fluorophore. When the donor and acceptor are brought into proximity by a biological interaction, energy transfer occurs. The key advantage is the time-resolved measurement; a delay between excitation and detection allows for the decay of short-lived background fluorescence, resulting in a very high signal-to-noise ratio. [16]This makes it an excellent HTS technology for kinase assays and protein-protein interactions. [17][18]
Label-Free Technologies
Principle: Label-free technologies detect biomolecular interactions without the use of light-emitting or radioactive labels. [19]This avoids potential artifacts caused by the label interfering with binding. Surface Plasmon Resonance (SPR) , for example, measures changes in the refractive index on a sensor chip surface as an analyte binds to an immobilized ligand. SPR is a powerful secondary assay to confirm direct binding of a pyridazine hit to its target protein and to determine kinetic parameters (kₐ, kₔ) and affinity (Kₔ). [20][21]
Caption: Comparison of Luminescence, TR-FRET, and Label-Free principles.
Chapter 5: The Critical Path to a Validated Hit
The output of a primary HTS is not a list of drugs, but a list of possibilities that must be rigorously vetted. [22]
-
Hit Confirmation: The first step is always to re-test the initial hits, preferably from a freshly sourced or re-synthesized sample, to ensure the activity is reproducible. [22]* Dose-Response Analysis: Active compounds must be tested across a range of concentrations (typically 8-10 points) to generate a dose-response curve and determine a reliable potency value (IC₅₀ or EC₅₀). This helps prioritize the most potent compounds and series. [23]* Counter-Screening and Selectivity: It is crucial to run counter-screens to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors, autofluorescent compounds). [22]For targets like kinases, screening against a panel of related kinases is essential to determine the selectivity profile of the hit compound.
-
Structure-Activity Relationship (SAR): Analyze the hits to see if structurally related compounds in the library show similar activity. The presence of a clear SAR provides strong confidence that the observed biological activity is real and tied to a specific chemical scaffold. [23]
Conclusion
The pyridazine scaffold continues to be a remarkably fruitful starting point for drug discovery. Its chemical tractability and proven ability to interact with high-value biological targets make it an ideal candidate for exploration with HTS. Success in this endeavor hinges on a thoughtful, multi-pronged strategy that combines high-quality primary screening with rigorous downstream validation using orthogonal assay technologies. By understanding the principles behind different HTS formats, carefully implementing detailed protocols, and committing to a stringent hit validation cascade, researchers can effectively unlock the therapeutic potential hidden within pyridazine libraries and pave the way for the next generation of innovative medicines.
References
- BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening with 3-Amino-6-(phenylthio)pyridazine.
- Childs-Disney, J. L., & Wang, H. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 2035–2071. [Link]
- BenchChem. (2025).
- Dunn, D. A., & Fey, J. (2012). Using label-free screening technology to improve efficiency in drug discovery. Expert Opinion on Drug Discovery, 7(5), 405–416. [Link]
- BenchChem. (2025). A Researcher's Guide to the Validation of High-Throughput Screening Assays for 3-((benzylthio)methyl)
- BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Pyrimidine-Based Kinase Inhibitors.
- Roddy, T. P., Horvath, C. R., & Stout, S. J. (2007). Mass spectrometric techniques for label-free high-throughput screening in drug discovery. Analytical Chemistry, 79(21), 8207–8213. [Link]
- Zang, Q., et al. (2020). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library.
- Fan, F., & Wood, K. V. (2007). Bioluminescent assays for high-throughput screening. Assay and Drug Development Technologies, 5(1), 127–136. [Link]
- Wang, F., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening.
- An, W. F., & Tolliday, N. (2010). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 91(2), 145-150. [Link]
- Amici, R., et al. (2014). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Journal of Medicinal Chemistry, 57(15), 6548–6563. [Link]
- Lisurek, M., et al. (2011). A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding. Analytical and Bioanalytical Chemistry, 400(6), 1671–1680. [Link]
- Basile, L., et al. (2020). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1018–1026. [Link]
- Cambridge MedChem Consulting. (2017).
- ResearchGate. (2025). Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. [Link]
- ResearchGate. (n.d.).
- Williams, C., & Addona, G. H. (2000). High-Throughput Screening Using Label-Free Technologies. High-Throughput Screening: The Discovery of Bioactive Substances, 221-239. [Link]
- Wuest, W. M. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. The Journal of Organic Chemistry, 86(1), 17–33. [Link]
- Al-Fahad, A. J., et al. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 28(14), 5396. [Link]
- Johnson, M. E., et al. (2015). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS ONE, 10(9), e0138023. [Link]
- ResearchGate. (n.d.). Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2)
- de Fátima, A., et al. (2023).
- Scholars Research Library. (n.d.).
- Masson, J. F. (2015). Label-free technologies for monitoring drug interactions. Drug Target Review. [Link]
- PerkinElmer. (2018). Developing protein: Protein Interaction (PPI) assays with AlphaLISA and LANCE TR-FRET. Drug Target Review. [Link]
- Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]
- Norman, M. H. (2004). Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. Journal of Chemical Information and Computer Sciences, 44(2), 429–439. [Link]
- Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery.
- Vipergen. (n.d.). Hit Identification.
- Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473–11478. [Link]
- Vicente, J. B., et al. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Scientific Reports, 9(1), 795. [Link]
- ResearchGate. (n.d.).
- Rauh, D., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
- An, F., et al. (2022). Advances in luminescence-based technologies for drug discovery. Expert Opinion on Drug Discovery, 17(12), 1403–1416. [Link]
- Stuckey, J. I., et al. (2016). A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. Journal of Biomolecular Screening, 21(9), 964–976. [Link]
- Krotkus, S., et al. (2021). Fast Delayed Emission in New Pyridazine-Based Compounds. Frontiers in Chemistry, 8, 572862. [Link]
- Krotkus, S., et al. (2021). Fast Delayed Emission in New Pyridazine-Based Compounds. Frontiers in Chemistry, 8, 572862. [Link]
- Huang, R., et al. (2016). High-Throughput Screening Assay Profiling for Large Chemical Databases. Methods in Molecular Biology, 1439, 11–27. [Link]
- Volyniuk, D., et al. (2019). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules, 24(20), 3767. [Link]
- ResearchGate. (n.d.). A Comparison of ALPHAScreen, TR-FRET, and TRF as Assay Methods for FXR Nuclear Receptors. [Link]
- Lighfoot, H. L., et al. (2022). Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. SLAS Discovery, 27(4), 185–195. [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. blumberginstitute.org [blumberginstitute.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 9. High throughput screening (HTS). Biological screening. [chemdiv.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biotechnologia-journal.org [biotechnologia-journal.org]
- 15. A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Using label-free screening technology to improve efficiency in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 23. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
protocol for N-butyl-6-chloropyridazin-3-amine purification by chromatography
An Application Guide for the Chromatographic Purification of N-butyl-6-chloropyridazin-3-amine
Authored by: A Senior Application Scientist
Abstract
This compound is a key heterocyclic building block in the synthesis of various pharmacologically active agents and functional materials. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, low yields, and complications in subsequent biological assays. This application note provides a detailed, field-proven protocol for the purification of this compound from a crude synthetic mixture using silica gel flash column chromatography. We will delve into the underlying chemical principles governing the separation, method development using Thin-Layer Chromatography (TLC), and a step-by-step guide to the preparative column procedure, including strategies to mitigate common challenges associated with purifying basic amines.
Introduction: The Challenge of Purifying Heterocyclic Amines
This compound (C₈H₁₂ClN₃) possesses a pyridazine core, a functional scaffold found in numerous bioactive molecules.[1][2] The presence of the basic amine group presents a specific challenge during purification on standard silica gel. Silica gel's surface is rich in acidic silanol groups (Si-OH), which can engage in strong acid-base interactions with the basic nitrogen atom of the amine.[3][4] This interaction often leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the product onto the stationary phase, resulting in low recovery.[4]
To achieve an efficient and high-purity separation, these undesirable interactions must be mitigated. The most common and effective strategy is to introduce a small amount of a competitive base, such as triethylamine (Et₃N), into the mobile phase.[5][6] The triethylamine effectively neutralizes the acidic sites on the silica, allowing the target amine to travel through the column with minimal tailing and improved peak shape.[3]
Diagram: Mitigating Amine-Silica Interactions
Caption: Amine-Silica Interaction and Mitigation Strategy.
Protocol Part A: TLC-Based Method Development
Before committing to a large-scale column, Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening and optimizing the mobile phase (eluent). The goal is to find a solvent system where the target compound, this compound, has a retention factor (Rƒ) of approximately 0.2-0.4, ensuring good separation from impurities.[7]
Materials & Reagents
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
TLC development chamber
-
UV lamp (254 nm)
-
Capillary spotters
-
Crude reaction mixture
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)
-
Additive: Triethylamine (Et₃N)
Step-by-Step TLC Protocol
-
Prepare Eluents: Prepare a few milliliters of different solvent mixtures. For aromatic amines, start with hexane/ethyl acetate mixtures. Always prepare a version with and without 0.5-1% (v/v) triethylamine to observe its effect.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like DCM or ethyl acetate.
-
Spotting: Using a capillary tube, carefully spot the dissolved crude mixture onto the baseline of the TLC plate. Make the spot as small as possible.
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate.
-
Visualization: Once the solvent front is about 1 cm from the top, remove the plate, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp.
-
Analysis: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). The ideal system will show the product spot well-separated from baseline impurities and higher-Rƒ byproducts.
Data Presentation: Suggested TLC Solvent Systems
| System ID | Solvent A (Nonpolar) | Solvent B (Polar) | Ratio (A:B) | Modifier (v/v) | Expected Rƒ of Product | Observations & Recommendations |
| SYS-1 | Hexane | Ethyl Acetate | 80:20 | 1% Et₃N | ~0.3 | Good Starting Point. Adjust ratio for optimal Rƒ.[5] |
| SYS-2 | Hexane | Ethyl Acetate | 70:30 | 1% Et₃N | ~0.45 | Use if the product is more polar or Rƒ in SYS-1 is too low. |
| SYS-3 | Dichloromethane | Methanol | 98:2 | 1% Et₃N | ~0.35 | For separating more polar compounds.[5] Be cautious, as small changes in MeOH% significantly alter polarity. |
| SYS-4 | Toluene | Ethyl Acetate | 85:15 | 1% Et₃N | Variable | Good for aromatic compounds; offers different selectivity compared to hexane.[8] |
Note: The addition of triethylamine may slightly increase the Rƒ of the target compound.[5]
Protocol Part B: Preparative Flash Column Chromatography
This protocol is designed for the purification of 1-5 grams of crude this compound. The column size and solvent volumes should be scaled accordingly for different quantities.
Equipment & Reagents
-
Glass chromatography column (appropriate size)
-
Silica gel for flash chromatography (e.g., 40-63 µm particle size)
-
Eluent (optimized from TLC, ~1-2 L) containing 0.5-1% Et₃N
-
Sand (purified)
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Step-by-Step Purification Protocol
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column and add a ~1 cm layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 80:20 Hexane:EtOAc).[6] The amount of silica should be ~50-100 times the weight of the crude material.
-
Pour the slurry into the column. Use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.[6]
-
Add another ~1 cm layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.
-
Drain the excess solvent until it is just level with the top sand layer.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude compound (~1 g) in a minimal amount of a suitable solvent (e.g., DCM).
-
Add a small amount of silica gel (~2-3 g) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.
-
Carefully apply this powder evenly onto the top sand layer of the packed column. This "dry loading" technique often provides superior resolution compared to liquid loading.[6][7]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle, steady pressure (using a pump or house air) to begin eluting the mobile phase through the column.
-
Begin collecting fractions immediately. The size of the fractions can be guided by the column volume (e.g., 20-25 mL fractions for a medium-sized column).
-
Monitor the elution of your compound by spotting every few fractions on a TLC plate.[7]
-
-
Isolation of Pure Product:
-
Analyze the collected fractions by TLC.
-
Combine all fractions that contain the pure product (single spot at the correct Rƒ).
-
Remove the solvent and triethylamine using a rotary evaporator to yield the purified this compound.[6]
-
Place the final product under high vacuum to remove any residual solvent.
-
Diagram: Purification Workflow
Caption: Workflow for Chromatographic Purification.
References
- Sciencemadness Discussion Board. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? [Online Forum].
- Biotage. (2023). Is there an easy way to purify organic amines? [Blog Post].
- Anwar, S., et al. TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p-Dimethylaminocinnamaldehyde. Journal of Scientific & Industrial Research.
- Ali, M., & Dua, R. (2002). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenyl. Separation Science and Technology, 37(2), 363–377.
- University of Rochester, Department of Chemistry. Solvent Systems For Flash Column Chromatography. [Educational Resource].
- BGD Group. (2011). TLC Developing System. [PDF Document].
- Zhang, J. (2014). Product Class 8: Pyridazines.
- Knize, M. G., & Felton, J. S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
- Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. [Senior Thesis, Liberty University].
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Blog Post].
- Chemical-Suppliers.com. This compound | CAS 1009-84-3. [Product Page].
- Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-147.
- Santa Cruz Biotechnology. This compound | CAS 1009-84-3. [Product Page].
- University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Educational Resource].
- Google Patents. (2007). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 21643, 6-Amino-3-chloropyridazine.
- Kodama, T., Sasaki, I., & Sugimura, H. (2021). An aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines enables a highly regioselective synthesis of 6-aryl-pyridazin-3-amines in high yields under neutral conditions. The Journal of Organic Chemistry, 86(13), 8926–8932.
- ChemicalBook. 6-Chloropyridazin-3-amine CAS#: 5469-69-2. [Product Page].
- National Center for Biotechnology Information. PubChem Compound Summary for CID 22024419, 3-Amino-4-bromo-6-chloropyridazine.
- Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
- ResearchGate. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. [Request PDF].
- Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
- Sigma-Aldrich. 3-Amino-6-chloropyridazine 97%. [Product Page].
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. users.ox.ac.uk [users.ox.ac.uk]
cell-based assays for evaluating N-butyl-6-chloropyridazin-3-amine cytotoxicity
Application Note & Protocol
Topic: Cell-Based Assays for Evaluating N-butyl-6-chloropyridazin-3-amine Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Multi-Parametric Approach to Cytotoxicity Profiling
The development of novel small molecule inhibitors is a cornerstone of modern oncology research. This compound represents a new chemical entity with therapeutic potential, hypothesized to function as a kinase inhibitor based on the established activity of the pyridazine scaffold in targeting protein kinases integral to cancer cell signaling.[1][2][3][4] Before such a compound can advance in the drug discovery pipeline, a thorough evaluation of its cytotoxic effects is paramount.[5][6][7]
This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of this compound. We advocate for a multi-parametric approach, moving beyond a single readout of cell death. By simultaneously investigating metabolic activity, apoptosis induction, and necrosis, researchers can build a more complete and nuanced profile of the compound's mechanism of action. This strategy allows for the differentiation between cytostatic and cytotoxic effects and provides deeper insights into how the compound impacts cellular health.[8][9][10]
We will detail three robust, plate-based assays that are readily amenable to high-throughput screening:
-
MTT Assay: To measure metabolic activity as an indicator of cell viability.[11][12][13]
-
Caspase-Glo® 3/7 Assay: To specifically quantify the activation of executioner caspases, a hallmark of apoptosis.[14][15]
-
LDH Release Assay: To measure the loss of plasma membrane integrity, a key feature of necrosis.[16][17][18]
The Rationale: Why a Triad of Assays?
Relying on a single assay can be misleading. For instance, a compound might inhibit cell proliferation without directly killing the cells (a cytostatic effect), which could be misinterpreted by a viability assay alone. Conversely, a compound might induce apoptosis, which involves a cascade of specific enzymatic events that a simple metabolic assay would not capture in detail. By combining assays that probe different cellular states, we can construct a more accurate "cytotoxicity signature."
This triad of assays provides a logical framework for decision-making:
-
Does the compound reduce metabolic activity (MTT)?
-
If so, is this reduction due to programmed cell death (Caspase-Glo)?
-
Or is it due to a catastrophic loss of membrane integrity (LDH release)?
Answering these questions provides a robust foundation for further mechanistic studies.
Experimental Design and Cell Line Selection
The choice of cell line is critical and should be guided by the research question.[19][20][21] For a novel anti-cancer agent, a panel of cell lines representing different tumor types is recommended. For the protocols below, we will use HeLa (human cervical adenocarcinoma) as an example, due to its robustness and common use in cytotoxicity screening. It is crucial to also include a non-cancerous cell line (e.g., human fibroblasts) to assess for general cytotoxicity versus cancer-specific effects.[19]
General Workflow Diagram
The overall experimental workflow for evaluating the cytotoxicity of this compound is depicted below.
Caption: General workflow for cytotoxicity profiling.
Protocol 1: MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells.[11][12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[13][22] The amount of formazan produced is proportional to the number of viable cells.[12]
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well flat-bottom tissue culture plates
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count HeLa cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Include wells for "medium only" (background control) and "untreated cells" (vehicle control).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range would be 0.1 µM to 100 µM.
-
Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Carefully remove the old medium and add 100 µL of the compound dilutions or vehicle control medium to the appropriate wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[23]
-
Incubate for 3-4 hours at 37°C, protected from light, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise.[13]
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot % Viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
Principle: This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[24] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) and a thermostable luciferase.[14][15] When the reagent is added to apoptotic cells, caspases cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal proportional to caspase activity.[15][25]
Materials:
-
Cells and compound-treated plates (prepared as in the MTT assay, preferably in white-walled plates for luminescence).
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent).
-
Luminometer (plate reader).
Step-by-Step Protocol:
-
Assay Preparation:
-
Prepare cells and treat with this compound in a 96-well white-walled plate as described previously. Use a final volume of 100 µL per well.
-
Include appropriate vehicle controls and a positive control for apoptosis (e.g., staurosporine).
-
-
Reagent Preparation and Addition:
-
Incubation:
-
Mix the contents by placing the plate on an orbital shaker for 30-60 seconds at a low speed.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the "medium only" blank from all readings.
-
Calculate the fold change in caspase activity relative to the vehicle control. Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control)
-
Plot the fold change against the compound concentration.
-
Protocol 3: LDH Release Assay for Necrosis
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[16][17][18] The released LDH is measured in a coupled enzymatic reaction where it catalyzes the conversion of lactate to pyruvate, generating NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which can be quantified by absorbance.[16]
Materials:
-
Cells and compound-treated plates (prepared as in the MTT assay).
-
LDH Cytotoxicity Assay Kit (e.g., from Roche, Thermo Fisher, or Abcam).
-
Lysis Buffer (10X or similar, usually provided in the kit).
-
Multi-well spectrophotometer.
Step-by-Step Protocol:
-
Assay Preparation:
-
Prepare and treat cells in a 96-well plate as described previously (100 µL/well).
-
Designate wells for three types of controls:
-
Vehicle Control: Untreated cells (spontaneous LDH release).
-
Maximum LDH Release Control: Untreated cells lysed with Lysis Buffer.
-
Background Control: Medium only.
-
-
-
Induce Maximum Release:
-
About 30 minutes before the end of the treatment period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" control wells.[16] Incubate under normal conditions.
-
-
Collect Supernatant:
-
Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Measurement:
-
Add 50 µL of Stop Solution (if required by the kit).[16]
-
Measure the absorbance at 490 nm (or the wavelength specified by the kit).
-
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Maximum Release - Absorbance of Vehicle)] x 100
-
Plot % Cytotoxicity against the compound concentration.
-
Data Interpretation and Visualization
The power of this approach lies in integrating the data from all three assays. A summary table can provide a clear overview of the compound's effects.
Table 1: Example Cytotoxicity Profile of this compound in HeLa cells after 48h Treatment
| Assay | Endpoint Measured | Result (IC50 / EC50) | Interpretation |
| MTT Assay | Metabolic Activity / Viability | 10 µM | Compound reduces cell viability with an IC50 of 10 µM. |
| Caspase-Glo® 3/7 | Apoptosis (Caspase 3/7 Activity) | 12 µM | Apoptosis is induced at concentrations similar to the loss of viability. |
| LDH Release Assay | Necrosis (Membrane Integrity) | > 100 µM | No significant membrane rupture observed, suggesting necrosis is not the primary death mechanism. |
Hypothesized Signaling Pathway
Given that pyridazine derivatives often function as kinase inhibitors, this compound may induce apoptosis by blocking a pro-survival signaling pathway, such as the PI3K/Akt pathway.
Caption: Hypothesized mechanism: Inhibition of Akt signaling.
Conclusion
By employing a multi-parametric strategy combining MTT, Caspase-Glo® 3/7, and LDH release assays, researchers can achieve a comprehensive understanding of the cytotoxic effects of novel compounds like this compound. This detailed profiling is essential for making informed decisions in the drug discovery process, enabling the selection of candidates with the most promising therapeutic potential and mechanisms of action.
References
- Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. Methods in Molecular Biology, 979, 65–70. [Link]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). Detection of necrosis by release of lactate dehydrogenase activity. Methods in Molecular Biology, 979, 65-70. [Link]
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?
- National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual: Cell Viability Assays.
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
- ResearchGate. (2025, August 6). Detection of Necrosis by Release of Lactate Dehydrogenase Activity.
- Nel, A., et al. (2018). Measurement of lactate dehydrogenase (LDH)
- Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(4), 541–545. [Link]
- Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection.
- ResearchGate. (n.d.). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy.
- Ma, L., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 117847. [Link]
- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- protocols.io. (2025, April 1). Caspase 3/7 Activity.
- Abdel-Maksoud, M. S., et al. (2023).
- De Gruyter. (n.d.). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy.
- ResearchGate. (2020, September 1). Which cell line to choose for cytotoxicity evaluation of nanomaterials?
- Riss, T. L., & Moravec, R. A. (2004). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Current chemical genomics, 2, 29–46. [Link]
- Whiteside, T. L. (2005). A novel multiparametric flow cytometry-based cytotoxicity assay simultaneously immunophenotypes effector cells. Journal of Immunological Methods, 302(1-2), 1-13. [Link]
- Kaur, G., & Dufour, J. M. (2012). Cell lines as in vitro models for drug screening and toxicity studies. Toxicology in Vitro, 26(8), 1285-1293. [Link]
- Vashishtha, S. C., et al. (2018). A multiparametric organ toxicity predictor for drug discovery. Journal of Biomolecular Structure and Dynamics, 36(11), 2848-2861. [Link]
- National Center for Biotechnology Information. (2021, July 1). Assay Guidance Manual: Apoptosis Marker Assays for HTS.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 5. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 6. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. kosheeka.com [kosheeka.com]
- 8. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interpreting Multiplexing Data Using The CellTox Green Cytotoxicity Assay [promega.sg]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. clyte.tech [clyte.tech]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 15. promega.com [promega.com]
- 16. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Scholars@Duke publication: Detection of necrosis by release of lactate dehydrogenase activity. [scholars.duke.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. broadpharm.com [broadpharm.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 26. Caspase 3/7 Activity [protocols.io]
Application Notes and Protocols for the Development of N-butyl-6-chloropyridazin-3-amine as a Novel Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: N-butyl-6-chloropyridazin-3-amine is a pyridazine derivative. While the pyridazine and pyridazinone scaffolds have shown promise in the development of anti-inflammatory agents, to date, no specific anti-inflammatory activity has been published for this compound.[1][2] The following application notes and protocols, therefore, represent a proposed research and development framework to systematically evaluate its potential as a novel anti-inflammatory therapeutic. This guide is based on established methodologies for the screening and characterization of anti-inflammatory compounds.
Introduction: The Therapeutic Potential of Pyridazine Scaffolds in Inflammation
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key factor in a multitude of chronic diseases.[1] The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry due to its diverse biological activities.[3][4] Several pyridazine and pyridazinone derivatives have been investigated for their anti-inflammatory properties, with some exhibiting potent inhibition of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][5] These mediators are pivotal in the pathogenesis of various inflammatory conditions.
This compound represents an unexplored derivative within this chemical class. Its structural features suggest the potential for interaction with biological targets relevant to the inflammatory cascade. This document provides a comprehensive guide for the synthesis, in vitro screening, and in vivo validation of this compound as a putative anti-inflammatory agent. The proposed mechanism of action centers on the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical regulators of the inflammatory response.
PART 1: Synthesis and Characterization
A reliable synthetic route is the first step in the evaluation of any novel compound. The synthesis of this compound can be approached through a straightforward two-step process starting from commercially available 3,6-dichloropyridazine.
Protocol 1: Synthesis of 3-amino-6-chloropyridazine (Intermediate)
This procedure is adapted from established methods for the amination of dichloropyradazines.[6][7][8]
-
Reaction Setup: In a sealed pressure vessel, combine 3,6-dichloropyridazine (1 equivalent) with a suitable solvent such as ethanol or water.
-
Amination: Add aqueous ammonia (a molar excess, typically 5-10 equivalents).
-
Reaction Conditions: Heat the mixture to 100-150°C and maintain for 5-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the vessel to room temperature. The solvent is then removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-amino-6-chloropyridazine.
Protocol 2: N-alkylation to Yield this compound
This protocol is based on general methods for the N-alkylation of amino-pyridazines.[9]
-
Reaction Setup: Dissolve 3-amino-6-chloropyridazine (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Deprotonation: Add a suitable base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise at 0°C to deprotonate the amino group.
-
Alkylation: After stirring for 30 minutes, add 1-bromobutane (1.2 equivalents) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Characterization: The final product should be thoroughly characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.
PART 2: In Vitro Evaluation of Anti-inflammatory Activity
The initial screening of this compound will be performed using in vitro cell-based assays to determine its effect on key inflammatory mediators and pathways. The murine macrophage cell line, RAW 264.7, is a well-established model for these studies.[10][11]
Workflow for In Vitro Screening
Caption: Proposed workflow for in vitro anti-inflammatory screening.
Protocol 3: Assessment of Nitric Oxide (NO) Production
Excessive nitric oxide production by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[11][12] The Griess assay is a simple and reliable colorimetric method to measure nitrite, a stable metabolite of NO, in cell culture supernatants.[13][14][15][16]
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[12]
-
Sample Collection: After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid). Incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Measurement: Incubate for another 5-10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve.
Protocol 4: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)
TNF-α and IL-6 are key pro-inflammatory cytokines that drive the inflammatory response.[17][18] Their levels in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assays (ELISA).[3][19][20][21]
-
Cell Culture and Treatment: Culture and treat RAW 264.7 cells as described in Protocol 3.
-
Sample Collection: Collect the cell culture supernatants after 24 hours of LPS stimulation.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific kits. A general procedure is as follows:
-
Coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add standards and samples (cell culture supernatants) to the wells.
-
Add the detection antibody.
-
Add a streptavidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Determine the cytokine concentrations from the standard curve.
Protocol 5: Analysis of NF-κB and MAPK Signaling Pathways
To investigate the potential mechanism of action, the effect of this compound on the activation of the NF-κB and MAPK signaling pathways will be assessed by Western blotting.[1][18][22]
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound for 1 hour, followed by LPS stimulation for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-p65 (Ser536), total p65, phospho-p38 MAPK, and total p38 overnight at 4°C.[5][23][24]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.
Data Presentation: In Vitro Anti-inflammatory Activity
| Assay | Endpoint | Expected Outcome with Active Compound |
| Griess Assay | Nitrite (NO) Concentration | Dose-dependent decrease in NO production |
| ELISA | TNF-α Concentration | Dose-dependent decrease in TNF-α secretion |
| ELISA | IL-6 Concentration | Dose-dependent decrease in IL-6 secretion |
| Western Blot | Ratio of p-p65 to total p65 | Inhibition of LPS-induced p65 phosphorylation |
| Western Blot | Ratio of p-p38 to total p38 | Inhibition of LPS-induced p38 phosphorylation |
PART 3: In Vivo Validation of Anti-inflammatory Efficacy
Promising results from in vitro assays should be followed by in vivo studies to confirm the anti-inflammatory activity of this compound in a whole-organism context. The carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation.[25][26][27][28][29]
Workflow for In Vivo Validation
Caption: Workflow for the carrageenan-induced paw edema model.
Protocol 6: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group):
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
This compound (at least 3 dose levels, e.g., 10, 30, 100 mg/kg, administered orally)
-
Positive control (e.g., Indomethacin, 10 mg/kg, orally)
-
-
Compound Administration: Administer the test compound or controls 60 minutes before the carrageenan injection.
-
Induction of Edema: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. Then, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[29]
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: The increase in paw volume is calculated as the difference between the final and initial paw volumes. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Data Presentation: In Vivo Anti-inflammatory Activity
| Time (hours) | Paw Volume Increase (mL) - Vehicle Control | Paw Volume Increase (mL) - Test Compound (Dose 1) | Paw Volume Increase (mL) - Test Compound (Dose 2) | Paw Volume Increase (mL) - Test Compound (Dose 3) | Paw Volume Increase (mL) - Positive Control |
| 1 | |||||
| 2 | |||||
| 3 | |||||
| 4 | |||||
| 5 |
Conclusion and Future Directions
These detailed application notes and protocols provide a robust framework for the initial investigation of this compound as a potential anti-inflammatory agent. A positive outcome in these studies, demonstrating significant in vitro and in vivo activity, would warrant further preclinical development. This would include more extensive mechanism of action studies, pharmacokinetic and toxicological profiling, and evaluation in chronic models of inflammation. The exploration of this and other novel pyridazine derivatives could lead to the discovery of new and effective treatments for a wide range of inflammatory diseases.
References
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
- Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine, 43(5), 645–657. [Link]
- Malik, A., et al. (2011). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. Journal of Biomedicine and Biotechnology, 2011, 895195. [Link]
- Griess Test Protocol. (2019). Protocol Exchange. [Link]
- Park, E.-H., & Park, M.-S. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. Yakhak Hoeji, 49(1), 56-59. [Link]
- Fehrenbacher, J. C., et al. (2009). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.4. [Link]
- Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [Link]
- Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Sensors, 7(5), 708-715. [Link]
- Getino-Melián, M., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 46(3), 317–321. [Link]
- Kim, A. R., et al. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Molecules, 23(11), 2997. [Link]
- Tang, Y. Q., et al. (2018). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway.
- Lee, J., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(6), 517–526. [Link]
- Wang, Y., et al. (2016). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 21(10), 1361. [Link]
- Rahman, M. M., et al. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Journal of Heterocyclic Chemistry, 58(4), 1018-1024. [Link]
- National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants.
- Gugliandolo, E., et al. (2020). Lipopolysaccharide (LPS) stimulated RAW 264.7 macrophages expressed pro-inflammatory cytokines but not the anti-inflammatory cytokine interleukin (IL)-10.
- ResearchGate. (n.d.). The phosphorylation of p65 NF-κB and p38 MAPK by Western blot analysis.
- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
- Stankovic, N., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 28(9), 3788. [Link]
- Fernandes, S., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2998. [Link]
- Atanasov, A. G., et al. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 26(11), 3201. [Link]
- ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?.
- ResearchGate. (n.d.). ELISA analysis of TNF-α, IL-2, IL-6, and IL-1β concentrations in culture supernatant (pg/mL).
- WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
- ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(3), 1055–1062. [Link]
- ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fn-test.com [fn-test.com]
- 4. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 6. nbinno.com [nbinno.com]
- 7. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 8. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 9. test-psk.inforang.com [test-psk.inforang.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol Griess Test [protocols.io]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. mdpi.com [mdpi.com]
- 17. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 18. mdpi.com [mdpi.com]
- 19. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Phospho-NFkB p65 (Ser536) Monoclonal Antibody (T.849.2) (MA5-15160) [thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. inotiv.com [inotiv.com]
- 26. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to Functionalized 3-Aminopyridazine Scaffolds: Application Notes and Protocols
Introduction: The Privileged 3-Aminopyridazine Scaffold in Drug Discovery
The 3-aminopyridazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1] Its unique electronic properties, hydrogen bonding capabilities, and defined spatial orientation of substituents make it an exceptional building block for designing ligands that can effectively interact with a wide range of biological targets.[2] Derivatives of 3-aminopyridazine have demonstrated a broad spectrum of therapeutic potential, including applications as anticancer, anti-inflammatory, antimicrobial, and neurological agents.[1]
The strategic importance of this scaffold lies in its synthetic versatility. The pyridazine ring can be functionalized at various positions, allowing for the fine-tuning of physicochemical properties and the optimization of structure-activity relationships (SAR). This guide provides an in-depth exploration of the primary synthetic strategies employed to access functionalized 3-aminopyridazine cores, offering detailed protocols and expert insights for researchers in drug development.
Core Synthetic Strategies: A Comparative Overview
The synthesis of functionalized 3-aminopyridazines can be broadly categorized into several key approaches. The choice of a specific route is often dictated by the desired substitution pattern, the availability of starting materials, and scalability requirements. We will delve into the most robust and widely adopted methods:
-
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridazines: A classic and highly effective strategy for introducing the amino group.
-
Cyclocondensation Reactions: Building the pyridazine ring from acyclic precursors.
-
One-Pot Multicomponent Reactions (MCRs): An efficient approach for rapid library synthesis.
-
Modern C-H Functionalization: An atom-economical method for late-stage diversification.
The following table provides a high-level comparison of these primary routes.
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Dicarbonyl Condensation | Route 3: Three-Component Reaction |
| Starting Materials | 3,6-Dichloropyridazine, Ammonia/Amines | β-Ketonitrile, Hydrazine Hydrate | Malononitrile, Arylglyoxal, Hydrazine Hydrate |
| Reaction Type | Nucleophilic Aromatic Substitution | Condensation/Cyclization | One-pot Condensation/Cyclization |
| Key Reagents | Dioxane or Polyether | Acid or Base catalyst | Ethanol, Water |
| Reaction Conditions | 100-180°C, often under pressure | Reflux | Room temperature |
| Advantages | Readily available starting material, Scalable process | Versatile starting materials, Direct formation of the amino-substituted ring | High atom economy, Mild reaction conditions, Simple procedure |
| Disadvantages | Use of high temperatures and pressures, Potential for side reactions | Regioselectivity can be an issue with unsymmetrical dicarbonyls | Limited to arylglyoxals, May require optimization for different substrates |
Route 1: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Method
This is arguably the most common and industrially relevant method for synthesizing the key intermediate, 3-amino-6-chloropyridazine. The strategy relies on the electron-deficient nature of the pyridazine ring, which facilitates nucleophilic attack, particularly at positions ortho and para to the ring nitrogens. The starting material, 3,6-dichloropyridazine, is commercially available and offers two reactive sites for substitution.
Causality Behind Experimental Choices:
The reaction of 3,6-dichloropyridazine with ammonia is regioselective, with the first substitution occurring preferentially at the 3-position. This is due to the electronic effects of the adjacent nitrogen atoms. The reaction typically requires elevated temperatures and pressures to overcome the activation energy for the substitution on the heteroaromatic ring.[3][4] The choice of solvent is critical; polar aprotic solvents like 1,4-dioxane or the use of phase-transfer catalysts such as water-soluble polyethers can enhance reaction rates and yields.[3][5]
Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine
This protocol is adapted from established industrial and laboratory procedures.[6][7]
Materials:
-
3,6-Dichloropyridazine
-
Aqueous Ammonia (28-30%)
-
1,4-Dioxane
-
Pressure-resistant reaction vessel
Procedure:
-
In a pressure-resistant vessel, combine 3,6-dichloropyridazine (e.g., 1.0 g, 6.71 mmol), aqueous ammonia (e.g., 8 mL), and 1,4-dioxane (e.g., 2 mL).[6]
-
Seal the vessel tightly. Caution: This reaction generates pressure. Ensure the vessel is appropriate for the planned temperature and pressure.
-
Heat the reaction mixture to 100°C with vigorous stirring.[6]
-
Maintain the temperature and continue stirring overnight (approximately 12-16 hours).
-
After the reaction period, cool the vessel to room temperature. A solid product is expected to have formed.
-
Collect the solid precipitate by filtration.
-
Wash the collected solid with cold water to remove any residual ammonia salts.
-
The resulting product is 3-amino-6-chloropyridazine. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography if necessary.[6][7]
Workflow Diagram: Nucleophilic Substitution Route
Caption: Dicarbonyl condensation route to 3-aminopyridazines.
Route 3: One-Pot Three-Component Reaction (MCR)
Multicomponent reactions (MCRs) are highly valued in drug discovery for their efficiency, atom economy, and ability to rapidly generate molecular diversity. A notable MCR for the synthesis of 3-aminopyridazines involves the reaction of an arylglyoxal, malononitrile, and hydrazine hydrate.
[6]#### Causality Behind Experimental Choices:
This reaction is believed to proceed through an initial Knoevenagel condensation between the arylglyoxal and malononitrile. The resulting adduct then reacts with hydrazine, which can attack either the carbonyl or one of the nitrile groups, leading to a cascade of cyclization and condensation steps that culminate in the formation of the highly functionalized 3-amino-5-arylpyridazine-4-carbonitrile. The remarkable aspect of this reaction is that it proceeds under mild, often room temperature, conditions in a simple solvent system like ethanol/water.
[6]#### Experimental Protocol: Synthesis of 3-Amino-5-arylpyridazine-4-carbonitrile
This protocol is based on a reported one-pot procedure.
[6]Materials:
-
Arylglyoxal (e.g., phenylglyoxal monohydrate)
-
Malononitrile
-
Hydrazine hydrate (80%)
-
Ethanol
-
Water
Procedure:
-
In a suitable flask, dissolve the arylglyoxal (e.g., 1 mmol) and malononitrile (e.g., 1 mmol) in a 1:1 mixture of ethanol and water (e.g., 3 mL).
-
To this solution, add hydrazine hydrate (e.g., 4 mmol) at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion (often within a few hours), the product typically precipitates from the reaction mixture.
-
Collect the precipitate by filtration.
-
Wash the collected solid with hot water (e.g., 2 x 5 mL).
-
Purify the crude product by recrystallization from ethanol to yield the pure 3-amino-5-arylpyridazine-4-carbonitrile.
[6]#### Workflow Diagram: Three-Component Reaction
Caption: One-pot three-component synthesis of 3-aminopyridazines.
Route 4: C-H Functionalization - A Modern Approach
Direct C-H functionalization represents a paradigm shift in organic synthesis, offering an atom- and step-economical way to modify complex molecules. For pyridazine scaffolds, transition-metal catalysis (e.g., using palladium or ruthenium) can be employed to directly introduce new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials.
[8][9]#### Causality Behind Experimental Choices:
These reactions typically involve a transition metal catalyst that coordinates to the pyridazine ring, often directed by a nearby functional group, to facilitate the cleavage of a specific C-H bond. This generates a metallacyclic intermediate that can then react with a coupling partner (e.g., an alkyne or an aryl halide) to form the new bond. The choice of catalyst, ligand, and oxidant is crucial for controlling the regioselectivity and efficiency of the reaction.
[8]#### Representative Protocol: Ruthenium-Catalyzed C-H Alkenylation
This is a representative protocol for the functionalization of a pyridazine derivative.
[8]Materials:
-
N-phenylpyridazino[4,5-b]quinolin-1(2H)-one (or other pyridazine derivative)
-
[Ru(p-cymene)Cl₂]₂ (catalyst)
-
Cu(OAc)₂ (oxidant)
-
AgSbF₆ (additive)
-
Alkyne coupling partner
-
1,4-Dioxane (solvent)
-
Argon atmosphere
Procedure:
-
In a sealed tube, combine the pyridazine substrate, [Ru(p-cymene)Cl₂]₂, Cu(OAc)₂, and AgSbF₆.
-
Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and the alkyne via syringe.
-
Seal the tube and heat the reaction mixture to 100°C with stirring for 12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with dichloromethane (CH₂Cl₂) and filter to remove insoluble salts.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the C-H functionalized product.
The synthesis of functionalized 3-aminopyridazines is a dynamic field that continues to evolve. While traditional methods like nucleophilic substitution and cyclocondensation remain indispensable for large-scale synthesis, modern approaches such as multicomponent reactions and C-H functionalization are providing powerful new tools for rapid lead discovery and late-stage diversification. The choice of synthetic route will always be a strategic decision, balancing factors of efficiency, cost, and the specific molecular architecture required. As our understanding of catalysis and reaction mechanisms deepens, we can anticipate the development of even more elegant and sustainable methods for accessing this critically important heterocyclic scaffold.
References
- A Comparative Guide to Catalytic Systems for Pyridazine C-H Functionalization. (n.d.). Benchchem.
- 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. (2025, March 2). Benchchem.
- Comparative analysis of different synthetic routes to 3-aminopyridazines. (n.d.). Benchchem.
- The Evolving Landscape of 3-Aminopyridazine Research: A Technical Guide. (n.d.). Benchchem.
- Park, E. H., & Park, M. S. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI, 49(1), 56-59.
- Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (n.d.). ResearchGate.
- Rahman, M. M., et al. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules.
- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. (2015). Google Patents.
- da Silva, J. F. M., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 267-277.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances.
- WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine. (2007). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. test-psk.inforang.com [test-psk.inforang.com]
- 5. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of N-butyl-6-chloropyridazin-3-amine: An Application Note and Protocol
This comprehensive guide provides a detailed protocol for the scale-up synthesis of N-butyl-6-chloropyridazin-3-amine, a valuable intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and practical guidance for transitioning from laboratory-scale to larger-scale production.
Introduction: The Significance of Substituted Pyridazines
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] Their unique chemical architecture imparts a wide range of biological activities, making them key scaffolds in the development of novel therapeutic agents and functional materials. This compound serves as a critical building block for the synthesis of more complex molecules with potential applications in various fields. The controlled and efficient synthesis of this intermediate on a larger scale is therefore of paramount importance for advancing research and development efforts.
The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction.[3][4] In this process, the electron-deficient pyridazine ring of 3,6-dichloropyridazine is activated towards attack by a nucleophile, in this case, n-butylamine. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, leading to the displacement of one of the chlorine atoms.[4][5]
Reaction Mechanism and Workflow
The overall synthetic strategy involves a two-step process, starting from the commercially available precursor, 3,6-dichloropyridazine. The first and crucial step is the selective mono-amination with n-butylamine.
Caption: Reaction mechanism for the synthesis of this compound.
The experimental workflow is designed for scalability and safety, incorporating in-process controls and a robust purification strategy.
Caption: A scalable experimental workflow for the synthesis and purification.
Detailed Experimental Protocols
Part 1: Scale-Up Synthesis of this compound
This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3,6-Dichloropyridazine | 141-30-0 | 148.98 | 100 g | 0.671 |
| n-Butylamine | 109-73-9 | 73.14 | 53.8 g (73.5 mL) | 0.738 |
| Triethylamine | 121-44-8 | 101.19 | 74.7 g (103 mL) | 0.738 |
| Isopropanol (IPA) | 67-63-0 | 60.10 | 1 L | - |
| Deionized Water | - | 18.02 | As needed | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | - | - | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
Equipment:
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Ice bath
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Separatory funnel (2 L)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, add 3,6-dichloropyridazine (100 g, 0.671 mol) and isopropanol (1 L).
-
Cooling: Cool the resulting slurry to 0-5 °C with an ice bath.
-
Amine Addition: In a separate beaker, mix n-butylamine (53.8 g, 0.738 mol, 1.1 eq) and triethylamine (74.7 g, 0.738 mol, 1.1 eq). Transfer this mixture to the addition funnel.
-
Add the amine mixture dropwise to the stirred slurry of 3,6-dichloropyridazine over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the isopropanol.
-
To the resulting residue, add deionized water (500 mL) and ethyl acetate (500 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a 2 L separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 250 mL).
-
Washing: Combine the organic extracts and wash with deionized water (2 x 250 mL) and then with brine (250 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil or a low-melting solid.
Part 2: Purification Protocol
The crude product can be purified by either recrystallization (if a solid) or column chromatography.
Protocol 2A: Recrystallization
-
Solvent Selection: Determine a suitable solvent system for recrystallization. A mixture of hexane and ethyl acetate or isopropanol and water are good starting points. The ideal solvent should dissolve the compound at elevated temperatures and result in precipitation upon cooling.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2B: Column Chromatography
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., 5% to 30%) is a suitable eluent system. Determine the optimal solvent system by TLC.
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Process Optimization and Scale-Up Considerations
Transitioning from a laboratory scale to a larger industrial scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.
-
Control of Selectivity: The primary challenge in this synthesis is controlling the reaction to favor mono-substitution over the formation of the di-substituted byproduct, 3,6-di(butylamino)pyridazine.
-
Stoichiometry: Using a slight excess (1.05-1.1 equivalents) of n-butylamine is crucial. A large excess will significantly increase the formation of the di-substituted product.
-
Temperature Control: Maintaining a low reaction temperature during the addition of the amine is critical to control the exothermic reaction and minimize side product formation.
-
Addition Rate: A slow, controlled addition of the amine ensures that its local concentration remains low, further favoring mono-substitution.
-
-
Solvent Selection: Isopropanol is a good choice for this reaction as it is relatively inexpensive, has a moderate boiling point, and can dissolve the reactants and the triethylamine hydrochloride salt to some extent. For larger scales, other solvents like acetonitrile or toluene could be evaluated for better heat transfer and product isolation.
-
Work-up and Purification: On a larger scale, an aqueous work-up followed by recrystallization is generally more cost-effective and scalable than column chromatography. Optimizing the recrystallization solvent system is key to achieving high purity and yield.
-
Safety: The reaction is exothermic and generates HCl, which is neutralized by triethylamine to form triethylamine hydrochloride. Ensure adequate cooling and pressure relief systems are in place for large-scale reactors. Both 3,6-dichloropyridazine and n-butylamine are hazardous chemicals and should be handled with appropriate engineering controls and PPE.[6][7]
Safety Precautions
-
3,6-Dichloropyridazine: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[2][8][9] Handle in a fume hood with gloves and safety glasses.
-
n-Butylamine: Highly flammable liquid and vapor. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.[3][7][10] Handle in a well-ventilated area, away from ignition sources, and with appropriate PPE.
-
Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.
-
General Precautions: All operations should be carried out by trained personnel in a well-ventilated laboratory or a chemical fume hood. Emergency eyewash and safety showers should be readily accessible.
References
- Chemos GmbH & Co.KG.
- Liberty University.
- CPAChem. Safety data sheet - 3,6-dichloropyridazine. [Link]
- Wikipedia.
- Angene Chemical. Safety Data Sheet - 3,6-Dichloropyridazine. [Link]
- Loba Chemie.
- The Royal Society of Chemistry. Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). [Link]
- Google Patents. Synthesis method of 3-amino-6-chloropyridazine.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- YouTube.
Sources
- 1. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. Pyridazine synthesis [organic-chemistry.org]
Application Note & Protocols: A Guide to the Characterization of N-butyl-6-chloropyridazin-3-amine for Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive framework and detailed protocols for the initial characterization of N-butyl-6-chloropyridazin-3-amine, a novel small molecule with potential as an enzyme inhibitor. Given the compound's structural features, particularly the pyridazine core—a "privileged structure" in medicinal chemistry—it represents a promising candidate for drug discovery campaigns.[1] This guide outlines a systematic, tiered approach, beginning with target class identification and primary screening, followed by potency determination (IC50), and culminating in mechanism of action (MoA) studies. The protocols are designed to be adaptable, providing researchers with the foundational methodologies required to investigate the inhibitory potential of uncharacterized compounds.
Introduction: The Rationale for Screening this compound
This compound is a heterocyclic compound featuring a 3-aminopyridazine scaffold. The pyridazine ring system is of significant interest in drug discovery due to its unique physicochemical properties.[2][3] It possesses a high dipole moment, robust hydrogen-bonding capacity, and the ability to serve as a bioisostere for other aromatic rings, which can be crucial for drug-target interactions.[2][4][5] Several approved drugs, such as the tyrosine kinase 2 (TYK2) inhibitor deucravacitinib, are built upon a 3-aminopyridazine core, highlighting the therapeutic relevance of this motif.[2][3]
Derivatives of the parent compound, 3-amino-6-chloropyridazine, have been explored for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7][8] Specifically, they have been investigated as inhibitors of targets like PARP-1, various kinases, and carbonic anhydrases.[7][8][9] Given this precedent, this compound warrants investigation as a potential inhibitor against a panel of disease-relevant enzymes.
This guide provides a strategic workflow for researchers to systematically evaluate its inhibitory activity, from initial hit discovery to detailed kinetic characterization.
Tier 1: Primary Screening and IC50 Determination
The initial goal is to identify if this compound has inhibitory activity against a specific enzyme or a panel of enzymes. High-throughput screening (HTS) of compound libraries is a common starting point in drug discovery.[10][11] A typical primary screen involves testing the compound at a single, relatively high concentration (e.g., 10 µM) to identify "hits".
Protocol: Single-Point Primary Screening
Objective: To rapidly identify potential inhibitory activity against a target enzyme.
Principle: The enzyme's activity is measured in the presence and absence of the test compound. A significant reduction in activity indicates a potential hit. Fluorescence-based assays are common in HTS due to their sensitivity and scalability.[12]
Materials:
-
Target Enzyme (e.g., a protein kinase)
-
Substrate (e.g., fluorescently labeled peptide)
-
This compound (Test Compound)
-
DMSO (Vehicle)
-
Assay Buffer (optimized for the target enzyme)
-
ATP (for kinase assays)
-
Positive Control Inhibitor (known inhibitor of the target enzyme)
-
96- or 384-well microplates (black, low-volume)
-
Plate reader with appropriate filters
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a working solution (e.g., 1 mM) in assay buffer.
-
Assay Plate Setup:
-
Negative Control wells: Add assay buffer and DMSO (vehicle control, 0% inhibition).
-
Positive Control wells: Add assay buffer and a known inhibitor at a concentration that gives >90% inhibition.
-
Test Compound wells: Add assay buffer and the test compound to a final concentration of 10 µM. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
-
Enzyme Addition: Add the target enzyme to all wells except for a "no enzyme" blank.
-
Initiate Reaction: Add the substrate (and ATP for kinases) to all wells to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction remains within the linear (initial velocity) phase.[13][14]
-
Detection: Stop the reaction (if necessary) and measure the signal (e.g., fluorescence) on a plate reader.
-
Data Analysis: Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Negative - Signal_Blank)) A compound is typically considered a "hit" if it shows inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the negative control).
Protocol: IC50 Determination
Objective: To quantify the potency of a confirmed hit.
Principle: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce an enzyme's activity by 50%.[15] It is determined by measuring enzyme activity across a range of inhibitor concentrations and fitting the data to a dose-response curve.[10][16]
Procedure:
-
Serial Dilution: Prepare a serial dilution of this compound. A 10-point, 3-fold dilution series is common, starting from a high concentration (e.g., 100 µM).
-
Assay Setup: Set up the assay as described in the primary screen, but instead of a single concentration, add the different concentrations from the dilution series to the test wells.
-
Execution & Detection: Follow steps 3-6 from the primary screening protocol. It is crucial to use a substrate concentration at or below its Michaelis constant (Km) to accurately identify competitive inhibitors.[13]
-
Data Analysis:
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value.[10]
-
| Hypothetical Target | This compound IC50 (µM) | Positive Control IC50 (µM) |
| Kinase A | 1.2 | 0.05 (Staurosporine) |
| Kinase B | 25.7 | 0.08 (Staurosporine) |
| Protease C | > 100 | 0.1 (E-64) |
| Phosphatase D | 8.9 | 1.5 (Okadaic Acid) |
Table 1: Example of IC50 data for this compound against a hypothetical enzyme panel. This data suggests selective inhibitory activity.
Tier 2: Mechanism of Action (MoA) Studies
Once a compound's potency is established, the next critical step is to determine its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is achieved through enzyme kinetic studies.[14][17]
Principle: The effect of the inhibitor on the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half-Vmax), is measured. By varying the concentrations of both the substrate and the inhibitor, the mode of interaction can be elucidated.[17][18]
Protocol: Enzyme Kinetics for MoA Determination
Objective: To determine the mechanism of inhibition by analyzing changes in Km and Vmax.
Materials:
-
Same as for IC50 determination.
-
Data analysis software capable of fitting enzyme kinetics models.
Procedure:
-
Experimental Design: Set up a matrix of reactions. You will run multiple substrate titrations (e.g., 8 substrate concentrations ranging from 0.1x Km to 10x Km) at several fixed concentrations of the inhibitor (e.g., 0x, 0.5x, 1x, and 2x the previously determined IC50).
-
Assay Execution:
-
For each inhibitor concentration, create a set of wells.
-
In each set, perform a serial dilution of the substrate.
-
Add the enzyme to initiate the reactions.
-
Measure the initial reaction velocity (rate of product formation) for each well. Ensure measurements are taken in the linear range of the reaction progress curve.[13][19]
-
-
Data Analysis:
-
For each inhibitor concentration, plot the initial velocity versus substrate concentration and fit to the Michaelis-Menten equation to determine the apparent Km and apparent Vmax.
-
Generate a double reciprocal plot (Lineweaver-Burk plot: 1/velocity vs. 1/[Substrate]). The pattern of line intersections is characteristic of the inhibition mechanism:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive: Lines are parallel (both Km and Vmax decrease proportionally).
-
Mixed: Lines intersect in the second quadrant (both Km and Vmax change).
-
-
Conclusion and Future Directions
Following this tiered approach, a researcher can efficiently progress from an uncharacterized compound to a confirmed inhibitor with a defined potency and mechanism of action. The data gathered for this compound will establish its potential as a tool compound for chemical biology or as a lead molecule for a drug discovery program. Subsequent steps would involve assessing selectivity against a broader panel of related enzymes, confirming activity in cell-based assays, and initiating structure-activity relationship (SAR) studies to optimize potency and drug-like properties.
References
- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medical Chemistry Research, 32, 1853–1921. [Link]
- Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute. [Link]
- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed. [Link]
- Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
- Wikipedia. (n.d.). Enzyme kinetics. Wikipedia. [Link]
- Bio-protocol. (n.d.). IC50's: An Approach to High-Throughput Drug Discovery. Bio-protocol. [Link]
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
- ChemEurope.com. (n.d.). Enzyme kinetics. ChemEurope.com. [Link]
- Paparoidamis, K., et al. (2019). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PLoS ONE, 14(3), e0213426. [Link]
- de Moraes, M. C., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences, 9, 988452. [Link]
- Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing. Altogen Labs. [Link]
- edX. (n.d.).
- ResearchGate. (2025). Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC).
- Macarron, R., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(21), 12445–12487. [Link]
- MDPI. (2023). Structure-Based Virtual Screening and In Silico Evaluation of Marine Algae Metabolites as Potential α-Glucosidase Inhibitors for Antidiabetic Drug Discovery. MDPI. [Link]
- El-Gamal, M. I., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 13, 21957-21974. [Link]
- Royal Society of Chemistry. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Publishing. [Link]
- Chemical-Suppliers.com. (n.d.). This compound. Chemical-Suppliers.com. [Link]
- National Center for Biotechnology Information. (n.d.). 6-Amino-3-chloropyridazine. PubChem. [Link]
- MDPI. (2022).
- Nocentini, A., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2195729. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. blumberginstitute.org [blumberginstitute.org]
- 6. nbinno.com [nbinno.com]
- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. Inhibitor Screening and Design [creative-enzymes.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 15. courses.edx.org [courses.edx.org]
- 16. altogenlabs.com [altogenlabs.com]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 19. Enzyme_kinetics [chemeurope.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-butyl-6-chloropyridazin-3-amine Synthesis
Prepared by the Gemini Senior Application Scientist Group
Welcome to the technical support center for the synthesis of N-butyl-6-chloropyridazin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles, optimize your reaction conditions, and ensure the highest possible yield and purity for your target compound.
The primary and most direct synthetic route to this compound is the selective mono-amination of 3,6-dichloropyridazine via a Nucleophilic Aromatic Substitution (SNAr) reaction. This process, while straightforward in principle, requires careful control of reaction parameters to prevent the formation of undesired byproducts, chiefly the bis-aminated species. This guide focuses on the SNAr pathway, addressing the most common challenges encountered in the laboratory.
Understanding the Reaction: The SNAr Mechanism
The synthesis proceeds via a nucleophilic attack of n-butylamine on the electron-deficient pyridazine ring. The presence of two electron-withdrawing nitrogen atoms in the ring facilitates this attack. The reaction typically follows a two-step addition-elimination sequence through a Meisenheimer-like intermediate.[1][2] Controlling the regioselectivity is key, as the two chlorine atoms are electronically distinct, though reaction at either position is possible under forcing conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction shows low or no conversion of the 3,6-dichloropyridazine starting material. What are the likely causes and solutions?
Low conversion is a common issue often related to insufficient reaction activation energy or suboptimal conditions.
Probable Causes:
-
Insufficient Temperature: The SNAr reaction on dichloropyridazines often requires heating to overcome the activation energy barrier, especially since the aromaticity of the ring must be temporarily disrupted.[3][4]
-
Inappropriate Solvent: The choice of solvent is critical for dissolving reactants and facilitating the reaction. A solvent that does not adequately solubilize the 3,6-dichloropyridazine can lead to a sluggish or stalled reaction.
-
Reagent Purity: Impurities in starting materials, particularly moisture in the solvent or amine, can interfere with the reaction.
-
Acid Buildup: The reaction generates one equivalent of hydrochloric acid (HCl). This can protonate the n-butylamine nucleophile, converting it into its non-nucleophilic ammonium salt and effectively halting the reaction.[5]
Solutions & Optimization Strategies:
| Solution Category | Actionable Steps & Explanation |
| Temperature Optimization | Gradually increase the reaction temperature. Start from a moderate temperature (e.g., 50-60 °C) and increase in 10-15 °C increments, monitoring the reaction progress by TLC or LC-MS. Many procedures call for refluxing in solvents like ethanol or isopropanol.[4] |
| Solvent Screening | If solubility is an issue, switch to a more suitable solvent. Polar aprotic solvents like DMF or NMP can be effective, as can alcohols like ethanol or n-butanol.[6] Water has also been shown to be a surprisingly effective "green" solvent for SNAr on some heteroaryl chlorides, often used with a base like KF or Cs₂CO₃.[7] |
| Inert Atmosphere & Dry Reagents | Ensure your reagents are pure and your solvent is dry. While not always strictly necessary for SNAr, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent potential oxidative side reactions, especially at higher temperatures. |
| Inclusion of a Base | This is often the most critical factor. Add a non-nucleophilic base to the reaction mixture to scavenge the generated HCl. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices, used in slight excess (1.1-1.5 equivalents). Alternatively, an inorganic base like potassium carbonate (K₂CO₃) can be used, particularly in polar aprotic solvents.[4] |
Q2: I'm observing a significant amount of a major byproduct, likely the bis-aminated product (N3,N6-dibutylpyridazine-3,6-diamine). How can I improve selectivity for the mono-aminated product?
The formation of the bis-aminated product is the primary competing reaction and arises from a second SNAr reaction on your desired mono-aminated product.
Probable Causes:
-
Incorrect Stoichiometry: Using a large excess of n-butylamine will strongly favor the formation of the bis-aminated product.
-
High Reaction Temperature/Prolonged Time: Forcing conditions can provide the necessary activation energy for the less reactive second substitution to occur.
-
Product Reactivity: The initial product, this compound, is still an activated aryl chloride and can react further.
Solutions & Optimization Strategies:
| Solution Category | Actionable Steps & Explanation |
| Control Stoichiometry | This is the most effective control lever. Use n-butylamine as the limiting reagent. A molar ratio of 1.0 equivalent of 3,6-dichloropyridazine to ~0.9-0.95 equivalents of n-butylamine can help ensure the amine is consumed before significant bis-amination occurs. The unreacted dichloropyridazine is typically easier to remove during purification than the bis-aminated byproduct. |
| Lower Reaction Temperature | Operate at the lowest temperature that allows for a reasonable reaction rate. This increases the kinetic differentiation between the first and second amination steps. |
| Monitor Reaction Progress | Closely monitor the reaction using an appropriate analytical technique (TLC is often sufficient). Spot the reaction mixture alongside your starting material and (if available) a standard of the desired product. Stop the reaction as soon as the starting amine is consumed or when the concentration of the desired product is maximized. |
| Controlled Addition | Instead of adding all the n-butylamine at once, consider adding it slowly (e.g., via syringe pump) over a period of time. This keeps the instantaneous concentration of the nucleophile low, disfavoring the second reaction. |
Q3: My reaction seems to work, but I'm struggling with the final purification and isolation, resulting in low isolated yield. What can I do?
Purification challenges often stem from the similar polarities of the starting material, product, and byproducts.
Probable Causes:
-
Co-elution of Impurities: The bis-aminated product and unreacted dichloropyridazine can have similar retention factors (Rf) in certain solvent systems, making chromatographic separation difficult.
-
Product Solubility: The product may have partial solubility in the aqueous phase during workup, leading to losses.
-
Formation of Emulsions: Amine-containing compounds can sometimes lead to emulsions during aqueous extractions.
Solutions & Optimization Strategies:
| Solution Category | Actionable Steps & Explanation |
| Aqueous Workup | After the reaction, perform an aqueous workup. If you used a tertiary amine base (like Et₃N), an acidic wash (e.g., 1M HCl) will protonate it and pull it into the aqueous layer. Be cautious, as your product may also be basic and could be partially extracted. A subsequent basic wash (e.g., sat. NaHCO₃) can neutralize any remaining acid. Always back-extract the aqueous layers with your organic solvent to recover any dissolved product. |
| Chromatography Optimization | Use flash column chromatography for purification. A common eluent system is a gradient of ethyl acetate in hexanes or petroleum ether. Start with a low polarity to elute the non-polar 3,6-dichloropyridazine, then gradually increase the polarity to elute your mono-aminated product, leaving the more polar bis-aminated product on the column. |
| Recrystallization | If the crude product is obtained as a solid, recrystallization can be a highly effective final purification step to remove minor impurities and improve purity. Experiment with solvent systems like ethanol/water or ethyl acetate/hexanes. |
| Break Emulsions | If an emulsion forms during extraction, adding a small amount of brine (saturated NaCl solution) can often help break it. |
Frequently Asked Questions (FAQs)
FAQ 1: What are the key reaction parameters to summarize for optimizing this synthesis?
The success of the synthesis hinges on balancing four key parameters. The following table provides a general starting point for optimization.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| Stoichiometry | 3,6-Dichloropyridazine: 1.0 - 1.1 eq n-Butylamine: 0.9 - 1.0 eq Base (e.g., Et₃N): 1.1 - 1.5 eq | Using the amine as the limiting reagent is crucial for minimizing the formation of the bis-aminated byproduct. The base neutralizes the generated HCl. |
| Solvent | Ethanol, n-Butanol, Isopropanol, DMF, Acetonitrile | Alcohols are common and effective. Polar aprotic solvents like DMF may increase the reaction rate but can be harder to remove.[6] |
| Temperature | 60 °C to Reflux | The optimal temperature depends on the solvent used. Start lower and increase as needed to achieve a reasonable reaction rate (e.g., 4-24 hours). |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS. Avoid unnecessarily long reaction times which can promote side reactions. |
FAQ 2: How can I effectively monitor the reaction progress?
Regular monitoring is essential to determine the optimal endpoint.
-
Thin Layer Chromatography (TLC): This is the quickest and most common method.
-
Setup: Use a silica gel plate. Your mobile phase (eluent) will likely be a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate). A 3:1 Hexanes:EtOAc ratio is a good starting point.
-
Analysis: Spot your starting material (3,6-dichloropyridazine), your co-reactant (n-butylamine, if it's UV active or stains), and the reaction mixture. The product, being more polar than the dichloropyridazine but less polar than the bis-aminated byproduct, should appear as a new spot between them. The reaction is complete when the limiting reagent spot has disappeared.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, giving you the mass of the components in your mixture. It is invaluable for confirming the identity of your product and byproducts and for quantifying their relative amounts.
FAQ 3: Are there alternative synthetic methods to Nucleophilic Aromatic Substitution?
Yes, while SNAr is the most common and cost-effective method, modern cross-coupling reactions offer an alternative.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.[8][9] It could potentially offer milder reaction conditions and broader functional group tolerance. However, it comes with significant drawbacks for this specific transformation:
-
Cost: Requires an expensive palladium catalyst and a specialized phosphine ligand.[10]
-
Complexity: The reaction setup is more sensitive to air and moisture, and catalyst/ligand screening may be necessary.
-
Selectivity: Achieving mono-amination selectivity can still be challenging and may require careful ligand and condition optimization.[11]
-
For the synthesis of this compound on a laboratory or industrial scale, SNAr remains the more practical and economical choice.
Protocols and Workflows
General Experimental Protocol for this compound
This is a representative protocol and should be adapted and optimized based on your specific laboratory conditions and scale.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-dichloropyridazine (1.0 eq) and a suitable solvent (e.g., ethanol, ~5-10 mL per mmol of substrate).
-
Reagent Addition: Add triethylamine (1.2 eq) to the stirring solution. Subsequently, add n-butylamine (0.95 eq) dropwise at room temperature.
-
Heating & Monitoring: Heat the reaction mixture to reflux (for ethanol, ~78 °C). Monitor the reaction progress every 1-2 hours using TLC (e.g., 3:1 Hexanes:EtOAc).
-
Workup: Once the n-butylamine is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure (rotary evaporation).
-
Extraction: Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, 1M HCl (optional, to remove Et₃N), saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product and concentrate to yield this compound.
Workflow Visualization
References
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- BenchChem. (2025). Technical Support Center: N-Alkylation of Sterically Hindered Aminopyridines.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Unknown Source. (n.d.). Reactions of Amines.
- Google Patents. (1989).
- Google Patents. (n.d.). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
- ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF.
- Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
- PubMed. (2019). Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-t[11][12][13]riazolo[4,3-b]pyridazines as cytotoxic agents.
- YAKHAK HOEJI. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines.
- BenchChem. (2025).
- ResearchGate. (n.d.). A) Metalation of 3,6‐dichloropyridazine (6) and subsequent....
- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- YouTube. (2019). nucleophilic aromatic substitutions.
- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
- ResearchGate. (n.d.). Selective Mono-Amination of Dichlorodiazines | Request PDF.
- National Institutes of Health. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.
Sources
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed N-butyl-6-chloropyridazin-3-amine Synthesis
Welcome to the technical support center for the synthesis of N-butyl-6-chloropyridazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your synthetic protocols.
I. Reaction Overview: The Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 3,6-dichloropyridazine with n-butylamine. This reaction is a classic example of a nucleophilic aromatic substitution, where the electron-deficient pyridazine ring is susceptible to attack by a nucleophile, in this case, n-butylamine.[1][2] The chlorine atom at the 6-position is displaced by the butylamino group. The pyridazine ring's inherent electron deficiency, caused by the two adjacent nitrogen atoms, facilitates this reaction.[3][4]
Below is the general reaction scheme:
Caption: General reaction scheme for the synthesis of this compound.
II. Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations for the underlying chemical principles and actionable troubleshooting steps.
Q1: My reaction shows low or no conversion of the starting material, 3,6-dichloropyridazine. What are the likely causes?
A1: Low or no conversion is a frequent issue and can often be attributed to several factors related to reaction conditions and reagent quality.
1. Insufficient Reaction Temperature:
-
Explanation: Nucleophilic aromatic substitution reactions on pyridazine rings often require elevated temperatures to overcome the activation energy barrier.[5] The pyridazine ring, while electron-deficient, still possesses aromatic stability that needs to be disrupted during the formation of the Meisenheimer intermediate.[4][6]
-
Troubleshooting:
-
Gradually increase the reaction temperature in increments of 10-20°C. Common temperature ranges for this type of reaction are between 80-120°C.[6]
-
Monitor the reaction progress at each new temperature using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
2. Inappropriate Solvent Choice:
-
Explanation: The solvent plays a crucial role in dissolving the reactants and stabilizing the charged intermediate. A solvent that does not adequately dissolve 3,6-dichloropyridazine or n-butylamine will result in a heterogeneous mixture with poor reaction kinetics. Polar aprotic solvents are often preferred as they can solvate the reactants and the intermediate without interfering with the nucleophile.
-
Troubleshooting:
3. Reagent Quality and Stoichiometry:
-
Explanation: The purity of your starting materials is critical. Impurities in the 3,6-dichloropyridazine can inhibit the reaction. Similarly, using an insufficient amount of n-butylamine will result in incomplete conversion. An excess of the amine is often used to drive the reaction to completion and to act as a base to neutralize the HCl generated in situ.
-
Troubleshooting:
-
Verify the purity of your 3,6-dichloropyridazine using techniques like NMR or melting point analysis.
-
Use a molar excess of n-butylamine (typically 2-3 equivalents).
-
Consider adding a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the generated HCl, which can protonate the n-butylamine, rendering it non-nucleophilic.
-
Caption: Decision tree for troubleshooting low reaction conversion.
Q2: I am observing the formation of a significant amount of a disubstituted byproduct, N,N'-dibutylpyridazine-3,6-diamine. How can I improve the selectivity for the desired mono-substituted product?
A2: The formation of the disubstituted product is a common challenge in this synthesis due to the presence of two reactive chlorine atoms on the pyridazine ring. Controlling the reaction stoichiometry and conditions is key to favoring mono-substitution.
1. Stoichiometry Control:
-
Explanation: Using a large excess of n-butylamine will inevitably lead to the formation of the disubstituted product. The initially formed mono-substituted product is still susceptible to a second nucleophilic attack by the amine.
-
Troubleshooting:
-
Carefully control the stoichiometry. Start with a 1:1 molar ratio of 3,6-dichloropyridazine to n-butylamine. You may need to titrate the amine slowly into the reaction mixture to maintain a low concentration.
-
If low conversion becomes an issue with a 1:1 ratio, a slight excess of the amine (e.g., 1.1-1.2 equivalents) can be used, but this will require careful monitoring.
-
2. Temperature and Reaction Time:
-
Explanation: Higher temperatures and longer reaction times can favor the formation of the thermodynamically more stable disubstituted product.
-
Troubleshooting:
-
Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to a satisfactory level, before significant amounts of the disubstituted product are formed.
-
3. Order of Addition:
-
Explanation: Adding the 3,6-dichloropyridazine solution slowly to the n-butylamine solution can help to maintain a high concentration of the amine relative to the dichloropyridazine, which can favor disubstitution.
-
Troubleshooting:
-
Reverse the order of addition. Add the n-butylamine solution dropwise to the solution of 3,6-dichloropyridazine. This ensures that the amine is always the limiting reagent in the reaction zone, favoring mono-substitution.
-
| Parameter | To Favor Mono-substitution | To Favor Di-substitution |
| Stoichiometry (Amine:Dichloride) | ~1:1 to 1.2:1 | > 2:1 |
| Temperature | Lower (e.g., 80-100°C) | Higher (e.g., >120°C) |
| Reaction Time | Shorter (monitor closely) | Longer |
| Order of Addition | Add amine to dichloride | Add dichloride to amine |
Q3: I am struggling with the purification of the final product. What are some effective purification strategies?
A3: Purification can be challenging due to the potential presence of unreacted starting materials, the disubstituted byproduct, and other impurities. A multi-step approach is often necessary.
1. Aqueous Workup:
-
Explanation: An initial aqueous workup is essential to remove excess amine, any added base, and water-soluble byproducts.
-
Protocol:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.[5]
-
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.[6]
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
2. Column Chromatography:
-
Explanation: Flash column chromatography is a highly effective method for separating the desired mono-substituted product from the starting material and the disubstituted byproduct.
-
Protocol:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective. Start with a low concentration of the polar solvent and gradually increase it. The product, being more polar than the starting material but less polar than the disubstituted byproduct, should elute at an intermediate solvent polarity.
-
3. Recrystallization:
-
Explanation: If the crude product is a solid and of sufficient purity after workup or chromatography, recrystallization can be an excellent final purification step to obtain a highly pure crystalline product.
-
Protocol:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent. The solubility of this compound has been studied in various solvents, with solubility increasing with temperature.[8][9] Good solvent choices could include ethanol, n-butanol, or mixtures of solvents like ethyl acetate/hexane.[10]
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Caption: A typical purification workflow for this compound.
III. References
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Download Scientific Diagram]. Retrieved from [Link]
-
Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline. Retrieved from
-
Semantic Scholar. (n.d.). Chemical Studies on 3,6-Dichloropyridazine (Part 2). Retrieved from [Link]
-
ACS Publications. (2018). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC. Retrieved from [Link]
-
YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 3,6-Dichloropyridazine: Properties, Synthesis & Usage. Retrieved from [Link]
-
Google Patents. (n.d.). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine. Retrieved from
-
ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. [Request PDF]. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Retrieved from [Link]
-
YAKHAK HOEJI. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. Retrieved from [Link]
-
ResearchGate. (2025). Chemical Studies on 3,6-Dichloropyridazine (Part 2). Retrieved from [Link]
-
Journal of American Science. (2010). chemical studies on 3,6-dichloropyridazine. Retrieved from [Link]
-
ResearchGate. (2025). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. [Request PDF]. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
Sources
- 1. jofamericanscience.org [jofamericanscience.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
Technical Support Center: Synthesis of N-butyl-6-chloropyridazin-3-amine
Welcome to the technical support center for the synthesis of N-butyl-6-chloropyridazin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yields. Our goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound. The synthesis can primarily be approached via two routes:
-
Route A: Nucleophilic aromatic substitution of 3,6-dichloropyridazine with n-butylamine.
-
Route B: N-alkylation of 3-amino-6-chloropyridazine with a suitable butylating agent (e.g., n-butyl bromide).
The following troubleshooting points are organized to address challenges in both pathways.
Issue 1: Low or No Conversion of Starting Material
Q: I am seeing a significant amount of my starting material (either 3,6-dichloropyridazine or 3-amino-6-chloropyridazine) remaining after the reaction time. What are the likely causes and how can I improve the conversion?
A: Low conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters.
For Route A (from 3,6-dichloropyridazine):
-
Insufficient Reaction Temperature: The nucleophilic aromatic substitution on the electron-deficient pyridazine ring is often the rate-limiting step and typically requires elevated temperatures to proceed efficiently.[1] If you are running the reaction at room temperature or slightly elevated temperatures, consider increasing the heat. A good starting point is refluxing in a solvent like ethanol or n-butanol.
-
Inadequate Mixing: If the reaction mixture is not being stirred effectively, localized concentrations of reactants can slow down the reaction rate. Ensure vigorous stirring is maintained throughout the reaction.[1]
-
Steric Hindrance: While n-butylamine is a primary amine, steric hindrance can still play a role. Ensure that your reaction concentration is optimal. Overly concentrated solutions can sometimes hinder the approach of the nucleophile.
For Route B (from 3-amino-6-chloropyridazine):
-
Ineffective Base: The N-alkylation of 3-amino-6-chloropyridazine requires a base to deprotonate the amino group, making it a more potent nucleophile. If you are using a weak base, it may not be sufficient to drive the reaction forward. Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
Poor Solubility of the Base: The chosen base must be at least partially soluble in the reaction solvent to be effective. If you are using an inorganic base like potassium carbonate (K₂CO₃) in a non-polar solvent, the reaction can be very slow. Consider using a phase-transfer catalyst or switching to a more polar aprotic solvent like DMF or DMSO.
-
Leaving Group Reactivity: If you are using a butylating agent with a poor leaving group (e.g., n-butyl chloride), the reaction will be slower than with a better leaving group like bromide or iodide. Consider switching to n-butyl bromide or n-butyl iodide.
Issue 2: Formation of Significant Side Products
Q: My reaction is producing a mixture of products, leading to a low yield of the desired this compound. What are the common side reactions and how can I suppress them?
A: Side product formation is a key challenge in optimizing this synthesis. The likely culprits depend on your chosen synthetic route.
For Route A (from 3,6-dichloropyridazine):
-
Bis-amination: The most common side product is the formation of 3,6-di(butylamino)pyridazine, where both chlorine atoms are substituted by n-butylamine. To minimize this:
-
Control Stoichiometry: Use a limited amount of n-butylamine (typically 1.0-1.2 equivalents).
-
Lower Reaction Temperature: Higher temperatures can favor the second substitution. Running the reaction at the lowest temperature that still gives a reasonable conversion rate can improve selectivity.
-
Slow Addition: Adding the n-butylamine slowly to the solution of 3,6-dichloropyridazine can help to maintain a low concentration of the amine, thus disfavoring the second substitution.
-
For Route B (from 3-amino-6-chloropyridazine):
-
N,N-dialkylation: It is possible to get double butylation on the amino group, though this is generally less favorable for steric reasons. To avoid this:
-
Use a Bulky Base: A sterically hindered base may selectively deprotonate the mono-alkylated product to a lesser extent.
-
Careful Stoichiometry: Use only a slight excess of the butylating agent (1.0-1.1 equivalents).
-
-
Ring Alkylation: While less common, alkylation can sometimes occur on one of the pyridazine ring nitrogens. This is more likely if a very strong base is used. Using a base that is just strong enough to deprotonate the amino group can help to avoid this.
General Side Reactions:
-
Dehalogenation: Loss of the chlorine atom from the pyridazine ring can occur, particularly in the presence of a palladium catalyst (if used for other transformations) or under harsh reductive conditions.[2] If you observe this, ensure your reagents and reaction setup are free from potential reducing agents.
Issue 3: Difficulty in Product Purification
Q: I am struggling to isolate a pure sample of this compound from my crude reaction mixture. What are the best practices for purification?
A: The basic nature of the pyridazine nitrogens can make purification by silica gel chromatography challenging.[2]
-
Tailing on Silica Gel: The lone pairs on the pyridazine nitrogens can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to significant tailing and poor separation.
-
Solution: Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine, such as triethylamine (typically 1-2% in the eluent). This will cap the acidic sites and improve the chromatography. Alternatively, using neutral or basic alumina as the stationary phase can be a good option.[2]
-
-
Crystallization: If the product is a solid, recrystallization is often a more effective purification method than chromatography. Experiment with different solvent systems to find one that gives good quality crystals. Common solvents for recrystallization of similar compounds include ethanol, ethyl acetate, and mixtures of ethyl acetate and hexanes.
-
Acid-Base Extraction: You can utilize the basicity of your product to your advantage. An acid-base workup can help to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: Both routes are viable, and the choice often depends on the availability of starting materials and the desired scale of the reaction.
-
Route A (from 3,6-dichloropyridazine): This is a more direct, one-step process. However, controlling the selectivity to avoid the di-substituted product can be challenging, potentially leading to lower yields and more complex purification.
-
Route B (from 3-amino-6-chloropyridazine): This two-step route (synthesis of 3-amino-6-chloropyridazine followed by N-alkylation) often provides better overall control and can lead to a cleaner product. The synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine is a well-established and high-yielding reaction.[3][4]
For laboratory-scale synthesis where purity is a high priority, Route B is often preferred. For larger-scale industrial synthesis, the economics of a one-step versus a two-step process would need to be considered.
Q2: What are the optimal conditions for the synthesis of the intermediate, 3-amino-6-chloropyridazine?
A2: The synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine and ammonia is a common transformation.[5]
| Parameter | Conventional Heating | Microwave Irradiation |
| Ammonia Source | Aqueous ammonia (25-30%) or ammonia in ethanol | Aqueous ammonia (28-30%) |
| Temperature | 100-130 °C[4][6] | 120 °C[3] |
| Time | 6-12 hours[4][7] | 30 minutes[3] |
| Pressure | Requires a sealed pressure vessel | Requires a microwave-safe sealed vessel |
| Yield | Generally high (can be >90%)[4] | High (reported as 87%)[3] |
Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction time.[3]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.
-
TLC System: A good starting eluent system is a mixture of ethyl acetate and hexanes. The ratio can be adjusted to achieve good separation of the starting material, product, and any side products.
-
Visualization: The spots can be visualized under UV light (254 nm). Staining with potassium permanganate can also be effective.
-
Interpretation: As the reaction progresses, you should see the spot corresponding to your starting material diminish and the spot for your product increase in intensity. The appearance of new spots can indicate the formation of side products.
Q4: What are the key safety considerations for this synthesis?
A4: Standard laboratory safety precautions should always be followed. Specific hazards to be aware of include:
-
3,6-Dichloropyridazine: This is a toxic and irritant compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
n-Butylamine: This is a corrosive and flammable liquid with an unpleasant odor. Handle it in a fume hood.
-
Sodium Hydride (if used): This is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Pressure Reactions: When heating reactions in a sealed vessel, always use a vessel that is rated for the expected temperature and pressure, and use a blast shield. Never exceed the recommended temperature for the vessel.
Experimental Protocols
Protocol 1: Synthesis of 3-amino-6-chloropyridazine (Microwave-Assisted)
This protocol is adapted from a literature procedure.[3]
-
To a 20 mL microwave-safe borosilicate glass vial, add 3,6-dichloropyridazine (1.5 g) and a 28-30% aqueous ammonia solution (5 mL).
-
Seal the vial with a lid and place it in a microwave reactor.
-
Irradiate the mixture for 30 minutes at 120 °C (300W power).
-
After the reaction is complete, cool the vial to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with a mixture of ethyl acetate and hexanes (3:7) and dry to obtain 3-amino-6-chloropyridazine as a light yellowish-white solid.
Protocol 2: General Procedure for N-alkylation of 3-amino-6-chloropyridazine
This is a generalized protocol based on standard N-alkylation procedures. Optimization may be required.
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-amino-6-chloropyridazine (1.0 eq) and anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add n-butyl bromide (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC indicates completion.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product into ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) or by recrystallization.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting low conversion issues.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.
- BenchChem. (2025).
- Google Patents. (n.d.). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
- Park, E.-H., & Park, M.-S. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI, 49(1), 56-59.
- Reddit. (2022, May 2). Reductive amination difficulties - poor conversion. r/Chempros.
- Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531).
- Cai, L., et al. (2012). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 3(8), 659-663.
- BenchChem. (2025). Application Note: A Generalized Protocol for the Synthesis of 3-amino-6-methoxypyridazine. BenchChem.
- Al-Mousawi, S. M., et al. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Current Organic Chemistry, 15(19), 3503-3519.
- Chemical Suppliers. (n.d.). This compound.
- PubChem. (n.d.). 6-Amino-3-chloropyridazine. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-Amino-4-bromo-6-chloropyridazine. National Center for Biotechnology Information.
- Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549-3551.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Amino-6-Chloropyridazine in Modern Chemical Synthesis.
- Royal Society of Chemistry. (2023). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Advances, 13, 12345-12356.
- Ningbo Innopharmchem. (2023, March 2). 3-Amino-6-chloropyridazine: A Versatile Chemical Compound.
- Pharmaffiliates. (n.d.). 3-Amino-6-chloropyridazine.
- Rahman, M. M., et al. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ChemistrySelect, 6(12), 2983-2987.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. echemi.com [echemi.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]
side reactions in the synthesis of substituted pyridazines
Pyridazine Synthesis Technical Support Center
Welcome to the Technical Support Center for Substituted Pyridazine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the pyridazine core. Pyridazines are a vital class of N-heterocycles, but their synthesis is often plagued by competing reaction pathways that can diminish yields and complicate purification.
This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting for the most common side reactions. We will explore the causality behind these issues and offer field-proven strategies to optimize your synthetic outcomes.
Section 1: Issues in Synthesis via 1,4-Dicarbonyl Condensation
The condensation of a 1,4-dicarbonyl compound (or a synthetic equivalent) with hydrazine is a foundational route to the pyridazine ring. While conceptually straightforward, this pathway is often a two-stage process involving an initial cyclization to a dihydropyridazine, followed by an essential aromatization step. Problems can arise at both stages.
FAQ 1: My reaction with a 1,4-diketone and hydrazine stalls, yielding primarily the dihydropyridazine intermediate. How can I drive the reaction to the desired aromatic product?
Root Cause Analysis: This is one of the most common pitfalls in this synthetic route. The initial condensation and cyclization to form the dihydropyridazine is often facile, but this intermediate is not aromatic and lacks the stability of the final product. The conversion of the dihydropyridazine to the pyridazine is an oxidation reaction that does not always occur spontaneously. Relying on atmospheric oxygen is often slow and inefficient, leading to low yields and a mixture of oxidized and unoxidized products.[1] A dedicated oxidation step is almost always necessary to achieve high conversion.
Troubleshooting & Optimization Protocol:
-
Identify the Need for an Oxidant: If you have confirmed the presence of the dihydropyridazine intermediate (e.g., via ¹H NMR showing aliphatic protons where aromatic ones are expected, or by LC-MS), a post-cyclization oxidation step is required.
-
Select an Appropriate Oxidant: The choice of oxidant is critical and depends on the functional group tolerance of your substrate. Harsh oxidants can lead to over-oxidation or degradation.
-
Mild Oxidation (High Functional Group Tolerance):
-
Cu(II)-Catalyzed Aerobic Oxidation: This method uses a catalytic amount of a copper(II) salt (e.g., CuCl₂, Cu(OAc)₂) with air or oxygen as the terminal oxidant. It is often effective under mild conditions.[2] Solvents like acetic acid can promote this reaction.[2]
-
Air Oxidation with a Base: In some cases, simply refluxing the dihydropyridazine in a high-boiling solvent (e.g., acetic acid, DMF) in the presence of a mild base and air can be sufficient.
-
-
Moderate to Strong Oxidation:
-
Bromine (Br₂): A classic method involves treatment with bromine in a solvent like acetic acid or chloroform. This proceeds via bromination followed by dehydrobromination. Caution is advised as aromatic bromination can occur as a side reaction if the conditions are not carefully controlled.
-
Potassium Permanganate (KMnO₄) or Cerium(IV) Ammonium Nitrate (CAN): These are powerful oxidants suitable for robust substrates but may cleave sensitive functional groups.
-
-
Data-Driven Comparison of Common Oxidants
| Oxidant System | Typical Conditions | Advantages | Potential Side Reactions/Issues |
| Cu(II) / Air or O₂ | Catalytic CuCl₂ or Cu(OAc)₂, AcOH or MeCN, 50-100 °C | Mild, catalytic, good for sensitive substrates.[2] | Can be slow; requires oxygen source. |
| Br₂ | 1.1 eq. Br₂, AcOH or CHCl₃, RT to 60 °C | Fast and effective. | Electrophilic aromatic bromination, handling of corrosive Br₂. |
| K₂S₂O₈ / TBAI | K₂S₂O₈, catalytic TBAI, MeCN, 80 °C | Effective for certain substrates.[2] | Radical side reactions possible. |
| NaOH / Air | NaOH in EtOH or MeOH, reflux | Simple, inexpensive.[2] | Base-sensitive groups may react. |
Troubleshooting Workflow: Incomplete Aromatization
Caption: Troubleshooting workflow for incomplete aromatization.
FAQ 2: My synthesis with an unsymmetrical 1,4-dicarbonyl results in a difficult-to-separate mixture of two regioisomers. How can I achieve a single isomer?
Root Cause Analysis: When an unsymmetrical 1,4-dicarbonyl (e.g., a 2-acyl-ketoester) reacts with hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons.[3] This leads to two different hydrazone intermediates, which then cyclize to form two constitutional isomers of the pyridazine product. The ratio of these isomers is determined by the relative electrophilicity of the two carbonyls and the steric environment around them. Without a strong electronic or steric bias, mixtures are common.
Troubleshooting & Optimization Protocol:
-
Analyze Carbonyl Reactivity: Assess the electronic nature of your two carbonyl groups. A ketone is generally more electrophilic than an ester. Electron-withdrawing groups adjacent to a carbonyl will increase its reactivity towards hydrazine.
-
Modify the Substrate: If possible, modify the dicarbonyl substrate to enhance the reactivity difference between the two carbonyls. For example, converting a ketone to a more sterically hindered ketal could direct the initial attack to the other carbonyl.
-
Stepwise Synthesis (The "Locked" Hydrazone Approach): The most reliable method is to avoid the direct condensation.
-
Step A: Selective Protection: Protect one of the carbonyl groups (e.g., the more reactive ketone as a ketal).
-
Step B: Form the Hydrazone: React the selectively protected dicarbonyl with hydrazine. The reaction will now occur exclusively at the unprotected carbonyl.
-
Step C: Deprotection and Cyclization: Remove the protecting group. The now-free carbonyl will cyclize onto the hydrazone nitrogen in a directed, intramolecular fashion, yielding a single regioisomer.
-
Caption: Competing N- vs. C-alkylation pathways and strategic solutions.
References
- Fülep, G., & Haider, N. (1998). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules, 3(1), 10-15. [Link] [7][8]2. ChemTube3D. (n.d.). Synthesis of Pyridazine. University of Liverpool. [Link] [1]3. Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link] [2]4. Sá, J., et al. (2021). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers. [Link] [4]5. Wisdomlib. (2024). N-alkylation: Significance and symbolism. [Link] [6]6. El-Gendy, A. A., et al. (2022). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules, 27(19), 6527. [Link]
- Purins, M., et al. (2024). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Science, 385(6706), 295-298. [Link]
- El-Emary, T. I. (n.d.).
- Patel, A., & Tandel, F. (2018). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Drug Delivery and Therapeutics, 8(5-s), 1-10. [Link] [5]10. Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
- Chen, J., et al. (2001). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Journal of Combinatorial Chemistry, 3(5), 454-460. [Link] [9]12. Heinisch, G. (1987). Recent Advances in Pyridazine Chemistry. Heterocycles. [Link]
- Aslan, G., et al. (2020). Gas‐phase OH oxidation kinetics of pyrazine, pyrimidine, and pyridazine. International Journal of Chemical Kinetics. [Link] [10]14. Clegg, W., et al. (2006). Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. Organometallics, 25(2), 435-443. [Link] [11]15. Organic Chemistry Lectures. (n.d.). Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds. [Link] [3]16. Elguero, J., et al. (1996). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 74(6), 1119-1127. [Link]
Sources
Technical Support Center: Purification of N-butyl-6-chloropyridazin-3-amine
Welcome to the dedicated technical support guide for N-butyl-6-chloropyridazin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important chemical intermediate. Drawing upon established chemical principles and field-proven insights, this guide provides in-depth troubleshooting protocols and frequently asked questions to ensure the successful isolation of high-purity material in your laboratory.
Introduction
This compound is a substituted pyridazine derivative. Its synthesis typically involves the N-alkylation of 6-chloropyridazin-3-amine, which itself is often prepared from 3,6-dichloropyridazine and ammonia.[1][2][3] The purification challenges arise from the potential for closely-related impurities, unreacted starting materials, and the physicochemical properties of the target molecule itself. This guide provides a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is heavily dependent on the synthetic route. However, common impurities include:
-
Unreacted Starting Materials: 6-chloropyridazin-3-amine and the butylating agent (e.g., butyl bromide).
-
Precursor Impurities: Unreacted 3,6-dichloropyridazine from the previous synthetic step.[1][3]
-
Over-alkylation Byproducts: Di-butylation products, where a second butyl group attaches to the amine nitrogen.
-
Isomeric Byproducts: Although less common, reaction at the ring nitrogen is a theoretical possibility.
-
Residual Solvents: Solvents used in the reaction and workup (e.g., DMF, THF, alcohols).
Q2: How does the N-butyl group affect the solubility of the molecule compared to its precursor, 6-chloropyridazin-3-amine?
A2: The addition of the four-carbon alkyl chain significantly increases the lipophilicity of the molecule. While the precursor, 6-chloropyridazin-3-amine, has slight solubility in polar solvents like methanol and DMSO[4], this compound will exhibit enhanced solubility in less polar organic solvents such as ethyl acetate, dichloromethane, and acetone. Conversely, its solubility in highly polar solvents like water will be substantially lower. This shift in solubility is the cornerstone of designing effective extraction and recrystallization protocols.
Q3: My product is an oil at room temperature, but I expected a solid. Is this normal?
A3: This is a common observation. The parent compound, 6-chloropyridazin-3-amine, is a solid with a high melting point (approx. 210 °C).[4] The introduction of the flexible N-butyl group disrupts the crystal lattice packing, which can significantly lower the melting point and may result in the product being a viscous oil or a low-melting solid, especially if minor impurities are present.
Purification Workflow Overview
A generalized workflow for purifying the crude product is essential for systematically removing a broad range of impurities. The following diagram illustrates a typical purification sequence.
Caption: General purification workflow for this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-solution format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Purity After Aqueous Workup (Multiple spots on TLC) | 1. Incomplete reaction.2. Presence of both basic (unreacted amine) and neutral/acidic impurities.3. Emulsion formation during extraction. | Acid/Base Washing: 1. Dissolve crude product in ethyl acetate or dichloromethane.2. Wash with a dilute acid (e.g., 1M HCl) to remove unreacted 6-chloropyridazin-3-amine.3. Wash with saturated sodium bicarbonate solution to remove acidic byproducts.4. Wash with brine to break emulsions and remove water. Dry the organic layer and concentrate. |
| Product is a Persistent, Dark-Colored Oil | 1. Presence of high-boiling point solvents (e.g., DMF).2. Significant concentration of greasy, polymeric, or colored impurities.3. The product's inherent nature as a low-melting solid or oil. | Trituration & Decolorization: 1. Attempt to remove high-boiling solvents under high vacuum.2. Triturate: Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes, pentane, or cold diethyl ether). Stir or sonicate vigorously. The product may solidify, and impurities may be washed away.3. If color persists, dissolve the crude oil in a suitable solvent, add a small amount of activated charcoal, stir for 15-20 minutes, and filter through celite before proceeding with purification. |
| Recrystallization Fails (Product oils out, recovery is poor, or no crystals form) | 1. Incorrect Solvent Choice: The solvent is too good (product remains dissolved) or too poor (product is insoluble even when hot).2. Cooling Too Rapidly: Traps impurities and prevents proper crystal lattice formation.3. Supersaturation: The solution is supersaturated, and crystallization has not initiated. | Systematic Solvent Screening & Protocol: 1. Screening: Test solubility in small vials. A good single solvent will dissolve the compound when hot but not when cold. For a binary system, find a solvent that dissolves the compound well (e.g., ethanol, ethyl acetate) and an anti-solvent in which it is insoluble (e.g., water, heptane).2. Protocol: See the detailed Recrystallization Protocol below.3. Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal. |
| Impurities Co-elute During Column Chromatography | 1. Incorrect Mobile Phase: The polarity of the eluent is too high or too low, providing no separation between the product and a closely-related impurity.2. Column Overload: Too much crude material was loaded onto the column. | Methodical Chromatography Development: 1. TLC Analysis: Use Thin Layer Chromatography (TLC) to find the optimal solvent system. Test various ratios of a non-polar solvent (e.g., Hexane/Heptane) and a more polar solvent (e.g., Ethyl Acetate). Aim for an Rf value of ~0.3 for your product.2. Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity to first elute non-polar impurities, followed by your product, and finally the more polar impurities.3. Column Size: Use a column with a diameter and length appropriate for the amount of material being purified (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight). |
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Binary Solvent System (Ethanol/Water)
This protocol is a starting point and should be optimized based on small-scale solubility tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the compound.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes faintly and persistently cloudy (the cloud point).
-
Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals.[5]
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the collected crystals with a small amount of the cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Optimization: Develop a mobile phase using Hexane/Ethyl Acetate on a TLC plate. A good starting point is 4:1 Hexane:EtOAc. Adjust the ratio until the desired product has an Rf of approximately 0.25-0.35, and good separation from major impurities is observed.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (wet packing).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column, applying gentle air pressure. Begin eluting with the chosen mobile phase (isocratic elution) or start with a less polar mixture and gradually increase the polarity (gradient elution).
-
Fraction Collection: Collect fractions in test tubes and monitor their contents using TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for addressing purification issues.
Caption: Decision tree for troubleshooting purification challenges.
References
- This compound | CAS 1009-84-3. Chemical-Suppliers.com. [Link]
- Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Journal of Chemical & Engineering Data.
- 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643. PubChem, NIH. [Link]
- Process for producing 3-amino-6-chloropyridazine.
- Synthesis method of 3-amino-6-chloropyridazine.
- Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
- How to recrystallization amine compound and it is not soluble in common organic solvents.
- Purification by Recrystalliz
Sources
- 1. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 2. 6-Chloropyridazin-3-amine | 5469-69-2 [chemicalbook.com]
- 3. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 4. 6-Chloropyridazin-3-amine CAS#: 5469-69-2 [amp.chemicalbook.com]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
stability issues with N-butyl-6-chloropyridazin-3-amine and its derivatives
Technical Support Center: N-butyl-6-chloropyridazin-3-amine & Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for this compound and its related derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the potential stability challenges associated with this class of compounds. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity and reproducibility of your experiments.
The 6-chloro-3-aminopyridazine scaffold is a valuable pharmacophore, but its inherent reactivity requires careful handling. This guide synthesizes data from the broader class of chloropyridazine compounds to provide actionable insights.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability and handling of this compound.
Q1: What are the primary stability concerns for this compound?
The main stability concerns stem from the reactivity of the 6-chloro substituent on the electron-deficient pyridazine ring. The primary degradation pathways are hydrolysis, nucleophilic substitution, and photodegradation. The amine group can also be a site for oxidative degradation.
Q2: How does pH affect the stability of the compound in aqueous solutions?
The stability is highly pH-dependent. The chlorine atom is susceptible to nucleophilic attack by water (hydrolysis), a reaction that can be catalyzed by both acidic and basic conditions. Generally, neutral or slightly acidic conditions (pH 4-6) are recommended for storage in solution to minimize the rate of hydrolysis. Under basic conditions, the rate of displacement of the chloride by hydroxide is expected to increase significantly.
Q3: Is this compound sensitive to light?
Yes, pyridazine-containing compounds are known to be susceptible to photodegradation. It is strongly recommended to protect the compound, both in solid form and in solution, from light. Use amber vials or wrap containers in aluminum foil and work in a fume hood with the sash lowered to minimize light exposure during experiments.
Q4: What are the ideal storage conditions for this compound?
-
Solid Form: Store in a tightly sealed container at -20°C in the dark. A desiccator is recommended to protect it from moisture, which could lead to slow hydrolysis of the chloro group.
-
In Solution: Prepare solutions fresh whenever possible. If storage is necessary, flash-freeze aliquots in an appropriate solvent (e.g., anhydrous DMSO, ethanol) and store at -80°C. Avoid repeated freeze-thaw cycles.
Q5: I see an unexpected loss of my compound's mass in my LC-MS analysis. What could be the cause?
This could be due to the hydrolysis of the chloro group, resulting in the formation of the corresponding 6-hydroxy-pyridazin-3-amine derivative. This new compound will have a different mass (M-Cl+OH, a net change of -18.5 Da) and will likely be more polar, resulting in an earlier elution time on a reverse-phase HPLC column.
Part 2: Troubleshooting Guides for Experimental Issues
This section provides in-depth solutions to specific problems you may encounter during your research.
Guide 1: Inconsistent Results in Biological Assays
Problem: You observe significant variability in your assay results (e.g., IC50 values) between experiments run on different days, or even between wells on the same plate.
Root Cause Analysis: This is often a result of compound degradation in the aqueous assay buffer. The chloro-substituent is a leaving group and can be displaced by nucleophiles present in the media (like water or buffer components) over the course of the incubation period.
Workflow for Diagnosis and Resolution:
Caption: Workflow for diagnosing compound instability in biological assays.
Detailed Recommendations:
-
Quantify Stability: Perform a stability study in your specific cell culture medium or assay buffer. Incubate the compound at the working concentration and temperature (e.g., 37°C) and analyze samples by HPLC at different time points (0, 2, 4, 8, 24 hours).
-
Mitigation Strategies:
-
Reduce Incubation Time: If degradation is rapid, modify your assay protocol to use the shortest possible incubation time.
-
Fresh Preparations: Prepare the final dilution of the compound in aqueous buffer immediately before adding it to the assay plate. Do not use stock solutions that have been stored in aqueous buffers for extended periods.
-
Buffer Selection: If possible, screen different buffers to find one where the compound is more stable. Avoid highly nucleophilic buffers (e.g., those containing thiols) if they are not essential to the assay.
-
Guide 2: Appearance of New Peaks in HPLC/LC-MS Analysis
Problem: During routine analysis of your compound stock or reaction mixture, you notice one or more new peaks that were not present initially.
Root Cause Analysis: This is a classic sign of degradation. The identity of the new peaks can provide clues to the degradation mechanism.
Characterization of Degradants:
| Potential Degradant | Expected Mass Change | Expected Change in Polarity (Reverse Phase HPLC) | Likely Cause |
| 6-hydroxy derivative | M - 18.5 Da | More Polar (shorter retention time) | Hydrolysis |
| 6-methoxy derivative (if in MeOH) | M - 4.5 Da | Similar or slightly less polar | Solvolysis |
| Dimer or adduct | ~2x M or M + solvent | Less Polar (longer retention time) | Nucleophilic substitution |
| Oxidized derivative | M + 16 Da | More Polar | Oxidation of amine or ring |
Proposed Degradation Pathway:
Caption: Potential degradation pathways for this compound.
Troubleshooting Steps:
-
Identify the Degradant: Use high-resolution mass spectrometry (HRMS) to get an accurate mass of the new peak and predict its elemental formula.
-
Perform Forced Degradation Study: To confirm the identity, subject a sample of the pure compound to specific stress conditions (see protocol below). This will help you intentionally generate the degradant and confirm its identity by comparing its retention time and mass spectrum with the unknown peak in your sample.
-
Optimize Storage and Handling: Based on the identified cause (e.g., hydrolysis), adjust your storage and handling procedures as outlined in the FAQ section.
Part 3: Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is essential for identifying potential degradation pathways and developing stable formulations.
Objective: To rapidly assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (FA)
-
1 M HCl, 1 M NaOH
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Set Up Stress Conditions: In separate, light-protected vials (e.g., amber glass), prepare the following mixtures:
-
Acid Hydrolysis: 500 µL stock + 500 µL 1 M HCl. Incubate at 60°C for 24h.
-
Base Hydrolysis: 500 µL stock + 500 µL 1 M NaOH. Incubate at room temperature for 4h.
-
Oxidation: 500 µL stock + 500 µL 30% H₂O₂. Incubate at room temperature for 24h.
-
Thermal: Place solid compound in a 100°C oven for 48h, then dissolve in ACN.
-
Photolytic: Expose a solution of the compound (in a quartz cuvette) to a photostability chamber (ICH Q1B guidelines) for a defined period.
-
Control: 500 µL stock + 500 µL 50:50 ACN:Water. Keep at 4°C.
-
-
Sample Analysis:
-
At designated time points, take an aliquot from each stress condition.
-
Neutralize the acid and base samples before injection.
-
Dilute all samples to a final concentration of ~10 µg/mL.
-
Analyze by HPLC-UV or LC-MS.
-
-
Data Interpretation: Compare the chromatograms from the stressed samples to the control. Calculate the percentage of degradation and identify the major degradant peaks.
References
- General Reactivity of Chloropyridazines: This article provides insight into the nucleophilic substitution reactions that are central to the stability concerns of the title compound. Title: A review on the synthesis of pyridazine derivatives and their pharmacological activities Source: Journal of Saudi Chemical Society URL: [Link]
- ICH Guidelines for Stability Testing: The authoritative source for designing and conducting forced degradation studies.
- Photostability of Heterocyclic Compounds: Provides a background on the mechanisms of photodegradation relevant to the pyridazine core. Title: Photostability of Drugs and Drug Formulations Source: Wiley Online Library URL: [Link]
Technical Support Center: Overcoming Low Solubility of Pyridazine Compounds in Assays
Introduction: The Challenge of Pyridazine Solubility
Pyridazine and its derivatives are a class of heterocyclic compounds that hold significant promise in drug discovery, displaying a wide range of pharmacological activities including antihypertensive, anticancer, and anti-inflammatory properties.[1] However, a common and significant hurdle in the preclinical assessment of these compounds is their characteristically low aqueous solubility. This poor solubility can lead to a host of issues in in-vitro and in-vivo assays, including compound precipitation, inaccurate concentration measurements, and consequently, unreliable data that can mask the true potential of a promising drug candidate.[2][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the solubility challenges associated with pyridazine compounds. Here, we will delve into the underlying reasons for poor solubility and offer a range of practical, field-proven strategies to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why are my pyridazine compounds consistently precipitating in my aqueous assay buffer?
The precipitation of pyridazine compounds in aqueous buffers is primarily due to their inherent physicochemical properties. Many pyridazine derivatives are characterized by a rigid, planar structure and a high degree of lipophilicity, which favors the solid crystalline state over dissolution in polar, aqueous environments.[4] When a concentrated stock solution, typically in an organic solvent like DMSO, is introduced into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution.
Q2: I'm starting with a new series of pyridazine derivatives. What are the best initial solvents to try?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most widely used solvent due to its broad solubilizing power.[3] However, it's crucial to use high-purity, anhydrous DMSO to avoid introducing water, which can lower the solubility of your compound from the outset.[5][6] If DMSO proves insufficient or incompatible with your assay, other water-miscible organic solvents to consider include ethanol, methanol, and dimethylformamide (DMF).[3] A systematic solvent screening is always recommended.
Q3: What are the potential downsides of using DMSO and how can I mitigate them?
While DMSO is an excellent solvent, it is not without its drawbacks. High concentrations of DMSO can be toxic to cells and may interfere with certain enzymatic assays.[3][7] It is generally recommended to keep the final concentration of DMSO in your assay below 0.5% to avoid these issues.[7] Additionally, DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to compound precipitation over time in your stock solutions.[6] To mitigate these risks, always use high-purity DMSO, store stock solutions in tightly sealed containers with desiccants, and prepare fresh dilutions for your experiments whenever possible.[5][6]
Q4: How does the pH of my assay buffer affect the solubility of my pyridazine compound?
The solubility of many pyridazine compounds is highly pH-dependent.[8][9][10] Pyridazines are weakly basic due to the presence of nitrogen atoms in the heterocyclic ring.[11] In acidic conditions (lower pH), these nitrogen atoms can become protonated, leading to the formation of a more soluble salt form of the compound.[10][12] Conversely, in neutral or basic conditions (higher pH), the compound is more likely to exist in its less soluble, free base form. Therefore, adjusting the pH of your assay buffer to a more acidic range can be a simple and effective way to improve the solubility of your pyridazine compound.[13][14]
Q5: Are there any additives or excipients I can use to improve the solubility of my compounds in the assay?
Yes, several excipients can be employed to enhance solubility. These substances work by various mechanisms to keep your compound in solution.[15][16][17] Some of the most effective include:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming a water-soluble inclusion complex.[18][19][20][21][22] This is a widely used and effective technique for improving the solubility of poorly soluble drugs.[18][19][20][21][22]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that solubilize hydrophobic compounds.[23][24] However, they must be used cautiously as they can disrupt cell membranes and interfere with some assays.[23]
-
Co-solvents: In addition to the primary organic solvent for the stock solution, small amounts of a co-solvent like ethanol or propylene glycol can be included in the final assay medium to increase the overall solvent capacity for the compound.[25]
In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Overcoming Precipitation
This guide provides a structured workflow for diagnosing and resolving compound precipitation issues.
Caption: A decision-making workflow for troubleshooting compound precipitation.
Guide 2: pH Optimization Protocol
This protocol outlines a systematic approach to determine the optimal pH for solubilizing your pyridazine compound.
Objective: To identify the pH range where the pyridazine compound exhibits maximum solubility.
Materials:
-
Your pyridazine compound
-
A series of buffers with varying pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8)
-
Spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Prepare Supersaturated Solutions: Add an excess amount of your pyridazine compound to a fixed volume of each buffer in separate vials.
-
Equilibrate: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid from Solution: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantify Soluble Compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or a calibrated HPLC method).
-
Plot and Analyze: Plot the measured solubility (concentration) against the pH of the buffers. The pH at which the highest concentration is measured is the optimal pH for solubility.
Data Interpretation:
| pH | Buffer System | Solubility (µg/mL) | Observations |
| 3.0 | Citrate | 150 | Clear solution |
| 4.0 | Citrate | 125 | Clear solution |
| 5.0 | Citrate | 80 | Slight cloudiness |
| 6.0 | Phosphate | 30 | Visible precipitate |
| 7.0 | Phosphate | 15 | Heavy precipitate |
| 8.0 | Phosphate | 10 | Heavy precipitate |
The data in the table above is hypothetical and for illustrative purposes. For many pyridazine compounds, which are weak bases, you would expect to see higher solubility at lower pH values, as demonstrated in the table.[10]
Guide 3: Advanced Formulation Strategies
When simple adjustments to solvent and pH are insufficient, more advanced formulation techniques may be necessary.
Protocol 3.1: Cyclodextrin Inclusion Complexation
This method can significantly enhance the aqueous solubility of hydrophobic compounds.[18][19][20][21][22]
Objective: To prepare a cyclodextrin inclusion complex of a poorly soluble pyridazine compound.
Materials:
-
Pyridazine compound
-
A suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Water and an organic solvent (e.g., ethanol)
-
Rotary evaporator
Procedure (Co-evaporation Method):
-
Dissolve the Compound: Dissolve a known amount of your pyridazine compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Dissolve the Cyclodextrin: In a separate flask, dissolve the cyclodextrin (e.g., HP-β-CD) in water. A molar ratio of 1:1 (compound:cyclodextrin) is a good starting point.
-
Mix and Evaporate: Add the drug solution to the cyclodextrin solution with constant stirring. Evaporate the solvents using a rotary evaporator to obtain a solid inclusion complex.
-
Dry and Store: Dry the resulting solid under vacuum to remove any residual solvent. The resulting powder can then be directly dissolved in your aqueous assay buffer.
Caption: Workflow for preparing a cyclodextrin inclusion complex.
Conclusion
Overcoming the low solubility of pyridazine compounds is a critical step in accurately assessing their biological activity. By systematically addressing potential issues with stock solutions, optimizing dilution protocols, adjusting pH, and employing advanced formulation strategies like cyclodextrin complexation, researchers can significantly improve the reliability and reproducibility of their assay data. This structured approach not only salvages potentially valuable drug candidates from being prematurely discarded due to poor solubility but also ensures a more robust and efficient drug discovery process.
References
- Arun, R. S., et al. (2008). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical Sciences and Drug Research, 1(2), 80-85. [Link]
- Xie, B., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716. [Link]
- Mura, P. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]
- Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
- Vasu, K., et al. (2014). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 1-8. [Link]
- Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
- Mura, P. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
- Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. [Link]
- ChemIntel360. (2024). The Critical Role of Excipients in Enhancing Drug Absorption. ChemIntel360. [Link]
- Xie, B., et al. (2024). Solubilization techniques used for poorly water-soluble drugs.
- Xie, B., et al. (2024).
- Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
- Dening, T. J., & Rao, S. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 401. [Link]
- Thomas, S. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]
- Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(1), 1-13. [Link]
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 101. [Link]
- Perlovich, G. L., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6598. [Link]
- Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics. [Link]
- Le Goff, F., et al. (2012). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening, 17(2), 235-243. [Link]
- ChemDirect. (n.d.). How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. ChemDirect. [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
- University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). University of Washington. [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences, 2(3), 9-11. [Link]
- Shah, V. P., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
- Big Bend Community College. (2020, April 22). Impact of pH on Solubility [Video]. YouTube. [Link]
- ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
- Li, P., et al. (2007). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology. [Link]
- Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1554. [Link]
- Savjani, K. T., et al. (2016). Support Tools in Formulation Development for Poorly Soluble Drugs. Journal of Pharmaceutical Sciences, 105(9), 2633-2652. [Link]
- DuPont Nutrition & Biosciences. (2020). Formulating Immediate-Release Tablets for Poorly Soluble Drugs. Contract Pharma. [Link]
- Wening, K., & Breitkreutz, J. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(3), 305. [Link]
- Guengerich, F. P. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 31(10), 1641-1654. [Link]
- Shaik, A. B., et al. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts, 11(2), d176-d183. [Link]
- Al-Omaim, W. S., et al. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine-based compounds: Synthesis, biological evaluation, and molecular modeling studies. Drug Design, Development and Therapy. [Link]
- Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]
- Elnagdi, M. H., et al. (2009). Chapter 1 Recent Developments in Pyridazine and Condensed Pyridazine Synthesis. Advances in Heterocyclic Chemistry, 97, 1-43. [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 6. How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers | Aure Chemical [aurechem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 10. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jmpas.com [jmpas.com]
- 15. colorcon.com [colorcon.com]
- 16. chemintel360.com [chemintel360.com]
- 17. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. humapub.com [humapub.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. touroscholar.touro.edu [touroscholar.touro.edu]
- 21. scispace.com [scispace.com]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pharmtech.com [pharmtech.com]
- 25. ijpbr.in [ijpbr.in]
N-butyl-6-chloropyridazin-3-amine reaction scale-up problems
A Senior Application Scientist's Guide to Navigating Reaction Scale-Up Challenges
Welcome to the technical support center for the synthesis and scale-up of N-butyl-6-chloropyridazin-3-amine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to anticipate and solve the unique challenges that arise during scale-up. This document is structured as a series of troubleshooting guides and frequently asked questions to directly address the practical issues you may encounter.
Section 1: Reaction Fundamentals and Core Mechanism
Understanding the reaction at a fundamental level is the first step to a successful scale-up. The synthesis of this compound from 3,6-dichloropyridazine and n-butylamine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Q1: What is the reaction mechanism and why is it relevant for scale-up?
A1: The reaction proceeds via an Addition-Elimination mechanism, also known as the SNAr mechanism.[1]
-
Nucleophilic Attack: The n-butylamine (nucleophile) attacks one of the electron-deficient carbon atoms bearing a chlorine atom on the 3,6-dichloropyridazine ring. The pyridazine ring is inherently electron-poor due to the electronegativity of the two nitrogen atoms, which activates it for nucleophilic attack.[1][2][3]
-
Formation of a Meisenheimer Complex: This attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is crucial for the reaction to proceed.
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of a chloride ion, yielding the final product.
Understanding this mechanism is critical for scale-up because the first step—nucleophilic attack—is often the rate-determining step and can be highly exothermic. Improper management of this exotherm at scale is a primary cause of failure.
Caption: The SNAr mechanism for this compound synthesis.
Section 2: Troubleshooting Guide for Common Scale-Up Problems
Transitioning from a 100 mL flask to a 100 L reactor introduces non-linear challenges related to heat and mass transfer.[5][6] This section addresses the most common failure modes.
Problem 1: Low or Stalled Reaction Conversion
You've run the reaction for the prescribed time, but analysis (TLC, HPLC) shows significant starting material remaining.
| Potential Cause | Scientific Rationale | Troubleshooting Actions & Rationale |
| Inadequate Heat Transfer | The reaction may have a higher activation energy than anticipated, or the larger volume may not be reaching the target temperature uniformly. The surface-area-to-volume ratio decreases dramatically at scale, making it harder to heat the entire batch effectively.[5][7] | 1. Verify Internal Temperature: Use a calibrated internal temperature probe, not just the jacket temperature. 2. Profile the Exotherm: Perform reaction calorimetry (e.g., using an RC1 calorimeter) on a mini-scale to understand the heat flow. This data is essential for safe and effective heating on a larger scale. 3. Improve Agitation: Increase the stirring rate to improve heat distribution, but be mindful of shear forces. |
| Poor Mixing / Mass Transfer | In a large reactor, reactants may not be homogeneously mixed, creating zones of low concentration where the reaction stalls.[6][8] This is especially true if n-butylamine is added too slowly or without sufficient agitation. | 1. Evaluate Stirrer Design: A simple magnetic stir bar is insufficient for a large vessel. An overhead stirrer with an appropriate impeller (e.g., pitched-blade turbine) is necessary. 2. Perform a Mixing Study: Use a non-reactive tracer to determine the mixing time of your reactor setup. The goal is to ensure the mixing time is significantly shorter than the reaction half-life. 3. Optimize Addition Rate: Ensure the addition of the limiting reagent occurs in a well-mixed zone, preferably subsurface, to avoid localized concentration gradients.[9][10] |
| Reagent Purity / Water Content | Water can interfere with the reaction, and impurities in starting materials can act as inhibitors.[9] These issues are often magnified at a larger scale. | 1. Re-qualify Starting Materials: Do not assume a new batch of starting material has the same purity. Run a small-scale test reaction with new lots. 2. Use Anhydrous Solvents: If the reaction is sensitive to moisture, ensure solvents are appropriately dried for the scale of the reaction. |
Problem 2: High Levels of Di-substituted Impurity
A common and problematic side reaction is the formation of 3,6-di(butylamino)pyridazine, where both chlorine atoms are displaced. This impurity can be difficult to remove.
This issue is almost always a result of poor control over local concentrations and temperature. The workflow below outlines a systematic approach to diagnosing this problem.
Caption: Logical workflow for troubleshooting di-substitution impurity.
Problem 3: Difficulties with Product Isolation and Crystallization
The product that was a clean solid in the lab now "oils out" or crashes out of solution as an amorphous solid, trapping impurities.
| Potential Cause | Scientific Rationale | Troubleshooting Actions & Rationale |
| Cooling Rate Too Fast | Rapid cooling on a large scale can lead to a high degree of supersaturation, favoring rapid nucleation over slow crystal growth. This results in small, impure crystals or an amorphous solid. | 1. Implement a Cooling Ramp: Program the reactor's cooling system to follow a slow, controlled ramp (e.g., 5-10 °C per hour). 2. Identify the Metastable Zone Width (MSZW): Use a tool like a Crystal16 or turbidity probe to determine the temperature range where the solution is supersaturated but nucleation has not yet occurred. Operate within this zone for optimal crystal growth. |
| Inappropriate Solvent System | A solvent that works for precipitation in a flask may not be suitable for controlled crystallization in a reactor. The solubility curve may be too steep. | 1. Re-screen Solvents: Look for a solvent or solvent/anti-solvent system where the product's solubility has a gentle slope with respect to temperature. 2. Consider a Slurry Step: After initial crystallization, hold the batch as a slurry at a constant temperature with agitation. This allows for Ostwald ripening, where smaller crystals dissolve and re-deposit onto larger ones, improving purity. |
| Lack of Seeding | Spontaneous nucleation is uncontrolled and can lead to batch-to-batch inconsistency. | 1. Develop a Seeding Protocol: Introduce a small amount (0.1-1.0 wt%) of pure product seed crystals once the solution is in the metastable zone. This provides a template for orderly crystal growth.[11] |
Section 3: FAQs for Process Optimization and Safety
Q2: How do I choose the right solvent for scale-up? A2: Beyond just solubility, consider safety (flash point), environmental impact (green chemistry metrics), boiling point (for reflux and removal), and cost. For this reaction, polar aprotic solvents like DMF or DMSO might be used in the lab, but for scale-up, consider alternatives like N-methyl-2-pyrrolidone (NMP) or sulfolane if necessary, though ethers like CPME or 2-MeTHF are often preferable from a workup and safety perspective. The ideal solvent should allow the reaction to proceed at a reasonable rate (e.g., 80-120 °C) and be a good solvent for crystallization upon cooling or addition of an anti-solvent.
Q3: What are the key safety considerations for this reaction at scale? A3: The primary hazard is a thermal runaway reaction.[7] The amination is exothermic. If the rate of heat generation exceeds the rate of heat removal, the temperature will rise, accelerating the reaction and heat generation further.[5][7]
-
Thermal Hazard Assessment: Before any scale-up, a Differential Scanning Calorimetry (DSC) or Adiabatic Rate Calorimetry (ARSST) analysis is mandatory to determine the onset temperature of any decomposition. A safety margin of at least 50-100 °C between the process temperature and the decomposition onset is critical.[7]
-
Reagent Handling: n-Butylamine is corrosive and flammable. 3,6-Dichloropyridazine is a hazardous solid. Handle all reagents in a well-ventilated area with appropriate Personal Protective Equipment (PPE).
Q4: How can I effectively monitor the reaction at a large scale? A4: Relying on TLC can be difficult for a large, enclosed reactor.
-
In-situ Sampling: Use a sample valve to carefully extract aliquots for offline HPLC analysis. This provides the most accurate quantitative data on conversion and impurity formation.[12]
-
Process Analytical Technology (PAT): For advanced process control, consider in-situ probes like FT-IR or Raman spectroscopy. These can monitor the disappearance of starting materials and the appearance of the product in real-time without taking samples.
Section 4: Key Experimental Protocols
Protocol 1: Baseline Laboratory Scale Synthesis (10 g Scale)
This protocol serves as a starting point. It must be optimized for your specific equipment and safety procedures.
-
Setup: In a 250 mL, 3-neck round-bottom flask equipped with an overhead mechanical stirrer, condenser, temperature probe, and nitrogen inlet, add 3,6-dichloropyridazine (10.0 g, 67.1 mmol) and a suitable solvent (e.g., isopropanol, 100 mL).
-
Reagent Addition: Add a mild base such as potassium carbonate (11.1 g, 80.5 mmol). Begin stirring.
-
Nucleophile Addition: Slowly add n-butylamine (7.3 g, 100.7 mmol, ~9.9 mL) over 30 minutes, ensuring the internal temperature does not exceed 30 °C.
-
Reaction: Heat the mixture to a target temperature (e.g., 80 °C) and hold for 4-8 hours. Monitor the reaction progress by HPLC or TLC.[12][13]
-
Work-up: Cool the mixture to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Isolation: Redissolve the crude residue in a minimal amount of a hot solvent (e.g., toluene). Cool slowly to crystallize the product. Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Developing a Scalable Crystallization Procedure
-
Solvent Screening: Determine the solubility of your crude product in a range of solvents at room temperature and at an elevated temperature (e.g., 60 °C). Identify a solvent that shows a significant solubility difference.
-
Determine Metastable Zone Width (MSZW):
-
Dissolve the crude product in the chosen solvent at an elevated temperature to create a saturated solution.
-
Cool the solution at a slow, controlled rate (e.g., 0.5 °C/min) while monitoring turbidity.
-
The temperature at which the solution becomes cloudy is the nucleation point. The difference between this and the saturation temperature is the MSZW.
-
-
Seeded Crystallization:
-
Heat the crude material in the chosen solvent to achieve complete dissolution.
-
Cool the solution to a temperature within the MSZW (just below the saturation temperature).
-
Add 0.5 wt% of pure seed crystals.
-
Hold at this temperature for 1-2 hours to allow for crystal growth.
-
Begin a slow cooling ramp (e.g., 10 °C/hour) to the final filtration temperature.
-
-
Filtration and Drying: Filter the resulting slurry, wash the cake with cold, fresh solvent, and dry under appropriate conditions. Analyze the final product for purity.
References
- Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Chemical Reaction Engineering Processes Design and Scale-Up Issues in Gas-Liquid Reactions. International Journal of Novel Research and Development.
- Mixing and Mass Transfer | Reaction R
- Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. AIR Unimi.
- Batch reactor scale-up of the mixing-sensitive Bechamp reaction based on the heat pulse method. Document Server@UHasselt.
- How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- Technical Support Center: Optimizing Solvent Conditions for 3-Hydrazinylpyridazine Hydrochloride Reactions. Benchchem.
- Troubleshooting: I Cant Reproduce an Earlier Experiment! University of Rochester, Department of Chemistry.
- How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- Managing side reactions when using 3-Hydrazinylpyridazine hydrochloride. Benchchem.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Nucleophilic Aromatic Substitution Practice Problems. Chemistry Steps.
- 16.
- Nucleophilic Aromatic Substitution: Addition–Elimin
- 6-Chloropyridazin-3-amine | 5469-69-2. ChemicalBook.
- 21.04 Nuc.
- Process for producing 3-amino-6-chloropyridazine.
- Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
- Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI.
- This compound | CAS 1009-84-3. Chemical-Suppliers.
- 6-Chloropyridazin-3-amine CAS#: 5469-69-2. ChemicalBook.
- 6-Amino-3-chloropyridazine | C4H4ClN3.
- 3-Amino-4-bromo-6-chloropyridazine | C4H3BrClN3. PubChem.
- Crystallization method of Boc-amino acid.
Sources
- 1. organicchemistryguide.com [organicchemistryguide.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ijnrd.org [ijnrd.org]
- 6. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mt.com [mt.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Troubleshooting [chem.rochester.edu]
- 11. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling of Chloropyridazines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloropyridazine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these electron-deficient heteroaryl chlorides. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and optimize your synthetic routes.
Chloropyridazines are valuable synthons, but their electronic properties—specifically the electron-deficient nature of the pyridazine ring and the strength of the C-Cl bond—make them notoriously challenging coupling partners.[1][2] This guide provides field-proven insights and systematic approaches to overcome common hurdles such as low yield, catalyst deactivation, and competing side reactions.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses the most common issues encountered during the Suzuki coupling of chloropyridazines in a direct question-and-answer format.
Scenario 1: Low or No Yield of the Desired Product
Question: My Suzuki coupling reaction with a chloropyridazine substrate is resulting in a very low yield or only starting material. What are the primary causes and how can I fix it?
Answer: This is the most frequent challenge and typically points to an issue within the catalytic cycle, most often the rate-limiting oxidative addition step.[3] Chloropyridazines are less reactive than their bromo or iodo analogs due to the stronger carbon-chlorine bond.[1][4] A systematic optimization of your reaction parameters is the most effective troubleshooting strategy.
Primary Causes & Solutions:
-
Inactive or Suboptimal Catalyst System: The combination of your palladium source and ligand is critical. Standard catalysts like Pd(PPh₃)₄ are often ineffective for activating the C-Cl bond of an electron-deficient heterocycle.[3][5]
-
Expert Recommendation: Employ a highly active catalyst system. This is achieved by using bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[3] These ligands promote the difficult oxidative addition step and stabilize the active Pd(0) species.[6]
-
Actionable Steps:
-
Switch to Buchwald Biaryl Phosphine Ligands: These are the industry standard for challenging couplings. Ligands such as SPhos, XPhos, and RuPhos are excellent starting points.[7][8][9]
-
Consider NHC Ligands: N-heterocyclic carbene ligands (e.g., from PEPPSI-IPr precatalysts) are strong σ-donors that form very stable and active palladium complexes, often resulting in faster reaction times.[8]
-
-
-
Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyridazine ring are Lewis basic and can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive species.[1][2][10]
-
Expert Recommendation: The steric bulk of the recommended ligands (e.g., SPhos, XPhos) serves a dual purpose: it not only promotes oxidative addition and reductive elimination but also creates a protective pocket around the palladium atom, shielding it from inhibitory coordination by the pyridazine nitrogen.[11]
-
Actionable Step: Ensure you are using a ligand with sufficient steric hindrance. A ligand-to-palladium ratio of 2:1 to 4:1 is often a good starting point to ensure the metal center is properly coordinated by the activating ligand.[7]
-
-
Ineffective Base or Solvent System: The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[11] If the base is too weak or poorly soluble, this step becomes inefficient.
-
Expert Recommendation: For challenging chloropyridazine couplings, stronger inorganic bases are often required.
-
Actionable Steps:
-
Base Screening: If you are using a weaker base like Na₂CO₃ or K₂CO₃ with poor results, switch to a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7][11]
-
Solvent Optimization: Use aprotic polar solvents that can partially dissolve the base and reagents. Common choices include 1,4-dioxane or toluene, often with a small amount of water (e.g., 10:1 or 5:1 ratio).[8][12] The water helps to solubilize the inorganic base and can accelerate the transmetalation step.
-
-
-
Insufficient Reaction Temperature: The activation of a strong C-Cl bond requires significant thermal energy to overcome the activation barrier for oxidative addition.[7]
-
Expert Recommendation: Do not assume room temperature conditions will be sufficient.
-
Actionable Step: Gradually increase the reaction temperature. A typical starting range is 80-110 °C.[3][7] Monitor the reaction for any signs of decomposition of your starting materials or product at higher temperatures.
-
Logical Workflow for Troubleshooting Low Yields
Below is a decision-making workflow to guide your optimization efforts systematically.
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
Scenario 2: Significant Formation of Side Products
Question: My reaction is consuming the starting material, but I am isolating significant byproducts instead of my desired coupled product. How do I identify and minimize them?
Answer: The formation of byproducts is common and points to competing reaction pathways. Identifying the structure of the byproduct is the first step to diagnosing the problem. The three most common side reactions are dehalogenation, protodeboronation, and homocoupling.
-
Dehalogenation (Hydrodehalogenation):
-
Identification: You observe the formation of the pyridazine core where the chlorine atom has been replaced by a hydrogen atom.[13]
-
Causality: This occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water.[13][14] This Pd-H species can then reductively eliminate with the pyridazine on the palladium intermediate to yield the unwanted byproduct.[14]
-
Minimization Strategies:
-
Ensure a Strictly Inert Atmosphere: Oxygen can promote pathways that lead to Pd-H formation. Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of nitrogen or argon.[5][7]
-
Optimize Ligand and Base: A bulkier ligand can disfavor the formation or reaction of the Pd-H species. Switching to a non-hydroxide base like K₃PO₄ or Cs₂CO₃ in an aprotic solvent can also help.[13]
-
-
-
Protodeboronation:
-
Identification: You detect the arene/heteroarene corresponding to your boronic acid coupling partner (Ar-H instead of Ar-B(OH)₂).
-
Causality: This is the cleavage of the C-B bond of the boronic acid, typically promoted by the presence of water and certain bases, especially at elevated temperatures.[1][2]
-
Minimization Strategies:
-
Use Anhydrous Conditions: If protodeboronation is severe, use anhydrous solvents and ensure your base is dry. Note that a small amount of water is often beneficial, so complete exclusion may not be optimal unless this specific side reaction is dominant.[3]
-
Switch to a Boronic Ester: Boronic pinacol esters (Bpin) are significantly more stable towards protodeboronation than their corresponding boronic acids.[1][10]
-
Use a Stronger Base: A stronger base (like K₃PO₄) can accelerate the desired transmetalation step, allowing it to outcompete the slower protodeboronation pathway.[11]
-
-
-
Homocoupling:
-
Identification: You observe the formation of a biaryl byproduct (Ar-Ar) from the self-coupling of your boronic acid.
-
Causality: This side reaction is primarily promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), facilitating a homocoupling pathway.[5][7]
-
Minimization Strategies:
-
Rigorous Degassing: This is the most critical factor. Degas all solvents (including water) by sparging with an inert gas (N₂ or Ar) for 20-30 minutes or by using several freeze-pump-thaw cycles.[13]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂, which require in-situ reduction that can be incomplete.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: Why are chloropyridazines considered challenging substrates for Suzuki coupling? A1: There are two primary reasons. First, the C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds, making the oxidative addition step of the catalytic cycle energetically demanding.[1][15] Second, the electron-deficient pyridazine ring contains two nitrogen atoms that can act as Lewis bases and coordinate to the palladium catalyst, leading to its deactivation.[2][11]
Q2: How do I select the best palladium catalyst and ligand to start with? A2: For a challenging substrate like a chloropyridazine, a highly active catalyst system is required from the outset. A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃, paired with a bulky, electron-rich biarylphosphine ligand, is the recommended starting point.[7] SPhos and XPhos are excellent, well-validated ligands for this purpose.[8][9] Using a pre-formed palladium-ligand complex (precatalyst) can also ensure a consistent and active catalyst generation.
Q3: What is the specific role of the base in the catalytic cycle? A3: The base is essential for the transmetalation step. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[2][11] This "activated" boronate has a greater tendency to transfer its organic group (R) from the boron atom to the palladium center, thus regenerating the catalyst and moving the cycle forward.[16]
The Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Q4: Can I run this reaction under air? A4: No. It is critical to perform Suzuki couplings under an inert atmosphere (nitrogen or argon).[3] Oxygen can lead to the homocoupling of the boronic acid and can also oxidize the active Pd(0) catalyst to inactive palladium species (palladium black), effectively killing the reaction.[5][7]
Data Presentation: Ligand & Base Screening
The choice of ligand and base can dramatically affect reaction yield. The following table summarizes representative outcomes for the coupling of a generic chloropyridazine with phenylboronic acid, illustrating the importance of using an optimized system.
| Entry | Pd Precursor (2 mol%) | Ligand (4 mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Yield (%) | Reference Insight |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | < 10 | Standard phosphines are often ineffective for C-Cl activation.[3] |
| 2 | Pd₂(dba)₃ | None | K₃PO₄ | Toluene | 100 | < 5 | Ligandless systems are generally inefficient for chloropyridazines.[17] |
| 3 | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 65 | Bulky ligands provide a significant improvement.[8] |
| 4 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | A strong base combined with a bulky ligand is highly effective. [8] |
| 5 | Pd(OAc)₂ | XPhos | K₃PO₄ | t-AmylOH | 100 | 98 | XPhos often shows excellent activity for challenging substrates. [8] |
| 6 | PEPPSI-IPr | (internal) | K₂CO₃ | Dioxane/H₂O | 80 | 92 | NHC-based catalysts are a powerful alternative.[8] |
Data is representative and compiled for illustrative purposes based on findings for similar heteroaryl chlorides.[3][8][17]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of Chloropyridazines
This protocol provides a robust starting point for the Suzuki coupling of a chloropyridazine with an arylboronic acid using a Buchwald-type ligand.
Materials:
-
Chloropyridazine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 5 mL)
-
Degassed water (0.5 mL)
-
Oven-dried reaction vial or Schlenk flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the chloropyridazine, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos ligand.[3][5]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with an inert gas (e.g., nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3][7]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed organic solvent (e.g., 1,4-Dioxane) followed by the degassed water via syringe.[8]
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4-24 hours).[7]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (10 mL) and then brine (10 mL).[5]
-
Separate the organic layer and extract the aqueous layer with the same organic solvent (2 x 15 mL).[7]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[5]
References
- BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of 3-Chloro-6-methoxypyridazine.
- BenchChem. (n.d.). Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions.
- BenchChem. (n.d.). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- BenchChem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
- BenchChem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- ResearchGate. (n.d.). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid.
- BenchChem. (n.d.). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.
- BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.
- Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Boronic Acid Homocoupling in Pyridazine Synthesis
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of boronic acid homocoupling during the Suzuki-Miyaura cross-coupling for the synthesis of functionalized pyridazines. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to overcome this synthetic hurdle.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for pharmaceutical development. However, the synthesis of substituted pyridazines via this method is often plagued by the formation of homocoupled boronic acid byproducts. This side reaction consumes valuable starting material, reduces the yield of the desired product, and complicates purification.[1] This guide is designed to provide a comprehensive understanding of the mechanisms behind homocoupling and to offer practical, field-proven solutions to minimize its occurrence.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling in the context of a Suzuki-Miyaura reaction?
A1: Boronic acid homocoupling is an undesired side reaction where two molecules of the boronic acid starting material couple with each other to form a symmetrical biaryl.[1] In pyridazine synthesis, this leads to the formation of a symmetrical bipyridazine from the pyridazine-boronic acid or a biaryl from the coupling partner's boronic acid, instead of the desired cross-coupled product.
Q2: What are the primary mechanistic pathways that lead to boronic acid homocoupling?
A2: There are two main pathways generally accepted for boronic acid homocoupling:
-
Oxygen-Mediated Pathway: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate the Pd(0) catalyst.[1][2][3] Rigorous exclusion of oxygen is therefore critical.
-
Pd(II)-Mediated Pathway (During Pre-catalyst Activation): When using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) species. This reduction can occur via the homocoupling of two boronic acid molecules, producing the symmetrical biaryl and the required Pd(0) for the main catalytic cycle.[2][4]
A less common pathway involving protonolysis followed by a second transmetalation has also been proposed, especially with electron-deficient arylboronic acids.[5][6]
Q3: How does the electronic nature of the pyridazine ring influence the propensity for homocoupling?
A3: The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This property can be a double-edged sword. While it facilitates the oxidative addition of the palladium catalyst to a halopyridazine (often the rate-limiting step), the Lewis basic nitrogen atoms can also coordinate to the palladium center.[7][8] This coordination can inhibit the catalyst, potentially slowing down the desired cross-coupling and allowing more time for side reactions like homocoupling to occur.
Q4: Can the choice of boronic acid precursor affect the rate of homocoupling?
A4: Absolutely. Boronic acids themselves can be unstable and prone to degradation, which can contribute to homocoupling.[7] Using more stable derivatives such as boronic acid pinacol esters (Bpin), MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates can significantly suppress this side reaction.[7][9][10] These derivatives often exhibit slower, more controlled release of the active boronic acid into the reaction mixture.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a structured approach to identifying the cause of excessive homocoupling and implementing effective solutions.
Issue 1: Significant formation of homocoupled byproduct observed by LC-MS or TLC.
This is the most direct indication that the rate of the undesired homocoupling reaction is competitive with or even exceeding the rate of the desired cross-coupling.
Visualizing the Competing Pathways
To effectively troubleshoot, it's crucial to visualize the catalytic cycle and the point of divergence leading to the side product.
Caption: Fig 1. Competing Suzuki-Miyaura and Homocoupling Pathways
Possible Causes & Solutions
| Possible Cause | Scientific Rationale | Recommended Action & Protocol |
| Presence of Oxygen | Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which directly promotes the homocoupling of two boronic acid molecules.[2][3][11] | Action: Rigorously degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Protocol: Use a freeze-pump-thaw technique (at least three cycles) for solvents. For the reaction setup, use a Schlenk line or a glovebox. Purge the reaction vessel by evacuating and backfilling with inert gas three times before adding reagents.[7] |
| Use of Pd(II) Pre-catalyst | Pd(II) pre-catalysts require reduction to Pd(0) to enter the catalytic cycle. This reduction can proceed via homocoupling of the boronic acid.[2][4] | Action: Switch to a Pd(0) source or add a mild reducing agent. Protocol: Use Pd(PPh₃)₄ or Pd₂(dba)₃ as the catalyst.[9] Alternatively, with a Pd(II) pre-catalyst, add a mild reducing agent like potassium formate (1.1 eq) to facilitate the reduction to Pd(0) without interfering with the main cycle.[3][12][13] |
| Inappropriate Ligand Choice | The ligand's steric and electronic properties are crucial. Insufficiently bulky ligands may not effectively prevent the coordination of two boronic acid molecules to the palladium center, a key step in homocoupling.[1] | Action: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). Protocol: Screen ligands such as SPhos, XPhos, or RuPhos.[1][8] These ligands' steric bulk hinders the formation of intermediates leading to homocoupling and can also accelerate the desired reductive elimination step.[14] |
| High Boronic Acid Concentration | A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction kinetically.[7] | Action: Employ slow addition of the boronic acid. Protocol: Prepare a solution of the boronic acid in the reaction solvent and add it slowly via a syringe pump over several hours to the reaction mixture containing the halopyridazine, catalyst, and base. |
| Suboptimal Base/Solvent System | The base is critical for activating the boronic acid for transmetalation.[15] An inappropriate base or solvent can lead to a slow transmetalation step, allowing the competing homocoupling pathway to dominate.[8][16] | Action: Screen different bases and solvent systems. Protocol: For pyridazine couplings, milder bases like K₃PO₄ or Cs₂CO₃ are often superior to strong bases like NaOH.[8] Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[7] The optimal combination is substrate-dependent and requires screening. |
Issue 2: Low or no yield of the desired product, with homocoupling as the major byproduct.
This scenario suggests that the conditions are not conducive to the desired cross-coupling, making homocoupling the default pathway.
Troubleshooting Workflow
Caption: Fig 2. Stepwise Troubleshooting Logic
Experimental Protocol: A General Method for Suppressing Homocoupling in Pyridazine Synthesis
This protocol incorporates several best practices to minimize homocoupling and serves as a robust starting point for optimization.
Materials:
-
Halopyridazine (1.0 equiv)
-
Boronic acid pinacol ester (1.2 equiv)
-
Palladium pre-catalyst (e.g., SPhos-Pd-G3, 2 mol%)
-
Base (e.g., K₃PO₄, finely ground, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)
Procedure:
-
Reagent and Glassware Preparation: Thoroughly dry all glassware in an oven. Finely grind the base to ensure optimal solubility and reactivity.
-
Reaction Setup (Inert Atmosphere): To a dry Schlenk flask equipped with a magnetic stir bar, add the halopyridazine, boronic acid pinacol ester, and potassium phosphate.
-
Inerting: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[7]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst. Then, add the degassed solvent system via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. The optimal temperature may require screening.
-
Monitoring: Monitor the reaction's progress by taking aliquots and analyzing them by TLC or LC-MS. Look for the consumption of starting materials and the formation of the desired product versus the homocoupled byproduct.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]
Conclusion
The successful synthesis of functionalized pyridazines via Suzuki-Miyaura cross-coupling hinges on a delicate balance of reaction parameters to favor the desired catalytic cycle over competing side reactions. By understanding the mechanistic underpinnings of boronic acid homocoupling and systematically applying the troubleshooting strategies outlined in this guide—from ensuring a truly inert atmosphere to the judicious selection of catalysts, ligands, and reagents—researchers can significantly improve reaction outcomes. This technical guide serves as a practical resource to diagnose issues, implement robust solutions, and ultimately accelerate the discovery and development of novel pyridazine-containing molecules.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.).
- Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids | ACS Omega. (n.d.).
- An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles | Journal of the American Chemical Society. (n.d.).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. (n.d.). ResearchGate.
- Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the - The Royal Society of Chemistry. (n.d.).
- Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone | Request PDF. (n.d.). ResearchGate.
- Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. (n.d.). National Institutes of Health.
- How to prevent metal catalysed homocoupling reaction of boronic acids? (2018). ResearchGate.
- Yu, J., Liu, J., Shi, G., Shao, C., & Zhang, Y. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Angewandte Chemie International Edition, 54(13), 4079–4082. [Link]
- Ligand‐Promoted Oxidative Cross‐Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. (2015). R Discovery.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.). ACS Publications.
- (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). ResearchGate.
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
- Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. [Link]
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. (n.d.). ResearchGate.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.). ACS Publications.
- Fernandes, S. S. M., Aires-de-Sousa, J., Belsley, M., & Raposo, M. M. M. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. (n.d.). National Institutes of Health.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Table 2 : The effect of various bases on the Suzuki coupling reaction a. (n.d.). ResearchGate.
- An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (n.d.). Green Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
reaction monitoring techniques for N-butyl-6-chloropyridazin-3-amine synthesis
Technical Support Center: Synthesis of N-butyl-6-chloropyridazin-3-amine
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers and drug development professionals, providing in-depth, field-proven insights into reaction monitoring and troubleshooting. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. Typically, it involves reacting 3,6-dichloropyridazine with n-butylamine. The electron-deficient nature of the pyridazine ring facilitates the attack by the amine nucleophile, displacing one of the chloro substituents.[1][2] The positions ortho and para (in this case, positions 3 and 6) to the ring nitrogens are the most electron-deficient and thus most susceptible to nucleophilic attack.[3][4]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your experiments.
Part 1: Reaction Monitoring FAQs
Effective reaction monitoring is critical for optimizing yield, minimizing impurities, and determining the reaction endpoint. Here, we compare the most common techniques for this specific synthesis.
Question 1: What is the simplest way to monitor the reaction's progress?
Answer: Thin-Layer Chromatography (TLC) is the most straightforward and rapid method for qualitative reaction monitoring.[5] It allows you to visualize the consumption of the starting material and the formation of the product.
Core Principle: The polarity difference between the starting material (3,6-dichloropyridazine) and the product (this compound) allows for their separation on a silica plate. The product, containing a secondary amine, is significantly more polar than the dichlorinated starting material and will thus have a lower Retention Factor (Rf).
Step-by-Step Protocol for TLC Monitoring:
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Solvent System: A common mobile phase is a mixture of hexane and ethyl acetate. Start with a ratio of 4:1 (Hexane:Ethyl Acetate) and adjust as needed to achieve good separation (target Rf for the product is ~0.3-0.4).
-
Spotting: On a single TLC plate, spot the following:
-
Lane 1: A solution of your starting material, 3,6-dichloropyridazine.
-
Lane 2: A co-spot of the starting material and the reaction mixture.
-
Lane 3: A sample of your reaction mixture (quench a small aliquot in water and extract with ethyl acetate).
-
-
Development: Place the plate in a chamber saturated with the mobile phase and allow the solvent to run up the plate.
-
Visualization: Visualize the spots under UV light (254 nm).[5] You can also use a potassium permanganate stain, which will react with the amine product.
-
Interpretation: The reaction is complete when the spot corresponding to the 3,6-dichloropyridazine (higher Rf) is no longer visible in the reaction mixture lane.
Question 2: How can I quantitatively track the reaction?
Answer: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[6] It provides precise data on the percentage of starting material remaining and product formed. It is especially useful for identifying and quantifying side products.
Core Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. A UV detector is typically used for detection, as both the reactant and product are UV-active.[6]
Typical HPLC Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column suitable for these analytes. |
| Mobile Phase | Acetonitrile and Water (with 0.1% TFA or Formic Acid) | A gradient from 30% to 90% Acetonitrile over 15 minutes is a good starting point. The acid improves peak shape. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detector | UV at 254 nm | Both pyridazine rings have strong absorbance at this wavelength. |
| Injection Volume | 5-10 µL | Standard volume. |
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Dilute it significantly with the mobile phase (e.g., in 1 mL of 50:50 Acetonitrile:Water).
-
Filter the solution through a 0.45 µm syringe filter before injection to protect the column.[6]
Question 3: Can I use GC-MS for monitoring?
Answer: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool, particularly for identifying volatile impurities and confirming the mass of your product and byproducts.[7][8]
Core Principle: GC separates compounds based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum that acts as a molecular fingerprint, confirming identity and molecular weight.
When to Use GC-MS:
-
To confirm the presence of the desired product (M.W. 171.62 g/mol ).
-
To detect the common di-substituted byproduct, 3,6-di(butylamino)pyridazine.
-
To identify any other volatile impurities.
It's important to note that GC-MS may not be suitable for thermally labile compounds, though the target molecule is generally stable under typical GC conditions.[6]
Question 4: Is NMR spectroscopy useful for in-process monitoring?
Answer: While less common for routine, real-time monitoring due to sample preparation and instrument access, ¹H NMR spectroscopy is invaluable for confirming structural changes and can be used to determine reaction completion.[9]
Core Principle: NMR provides detailed structural information. The conversion can be monitored by observing the disappearance of the starting material's signal and the appearance of the product's signals.
-
3,6-Dichloropyridazine (Starting Material): Will show a single sharp peak in the aromatic region (~7.8 ppm) because the two protons are chemically equivalent.
-
This compound (Product): The symmetry is broken. You will see:
-
Two distinct doublets in the aromatic region for the pyridazine protons.
-
New signals in the aliphatic region corresponding to the four different proton environments of the n-butyl group.
-
A broad signal for the N-H proton.
-
The reaction is complete when the singlet for the starting material is gone and the characteristic signals for the product are fully developed.
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
| Problem Encountered | Potential Root Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Incomplete Reaction (Significant starting material remains after the expected time) | 1. Insufficient Temperature: The SNAr reaction on the deactivated pyridazine ring often requires heat.[1] 2. Ineffective Base: The reaction generates HCl, which must be neutralized by a base to free up the n-butylamine for reaction. 3. Short Reaction Time: The reaction may simply need more time to reach completion. | 1. Increase Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring by TLC/HPLC. Common temperatures range from 80°C to 120°C depending on the solvent.[10] 2. Change Base: If using a weak base, consider a stronger, non-nucleophilic base like K₂CO₃ or diisopropylethylamine (DIPEA). Ensure at least 1.1 equivalents are used. 3. Extend Time: Allow the reaction to proceed for a longer duration, monitoring every few hours. |
| Low Yield | 1. Side Product Formation: The most common side product is the di-substituted 3,6-di(butylamino)pyridazine. 2. Loss During Workup: The product has some water solubility, and losses can occur during aqueous extraction. 3. Inefficient Purification: Product may be lost during column chromatography. | 1. Control Stoichiometry: Use n-butylamine in slight excess (1.0-1.2 equivalents). A large excess promotes di-substitution. Monitor the reaction closely and stop it once the starting material is consumed. 2. Optimize Workup: After quenching, extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like ethyl acetate or dichloromethane. A brine wash can help break emulsions and reduce the solubility of the product in the aqueous layer.[1] 3. Refine Chromatography: Use a proper silica-to-crude ratio (~50:1) and a well-chosen eluent system (e.g., a gradient of ethyl acetate in hexane) to ensure good separation from impurities. |
| Formation of a Major, Less Polar Impurity | Di-substitution: This is almost certainly the 3,6-di(butylamino)pyridazine, formed by the reaction of a second molecule of n-butylamine with the product. | 1. Confirm Identity: Use GC-MS to confirm the mass of the impurity. 2. Prevent Formation: Strictly control the stoichiometry of n-butylamine as described above. Consider adding the amine slowly to the heated solution of 3,6-dichloropyridazine. 3. Separation: This byproduct is significantly less polar than the desired mono-substituted product and can typically be separated by silica gel chromatography. |
| Reaction Mixture Turns Dark/Tarry | Decomposition: High temperatures or the presence of oxygen can cause decomposition of the starting materials or product. | 1. Lower Temperature: Reduce the reaction temperature and compensate with a longer reaction time. 2. Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation, especially if the reaction is run for an extended period at high temperatures. |
Part 3: Visualized Workflows and Pathways
To provide further clarity, the following diagrams illustrate the key processes involved in this synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: Relationship between the reaction mixture and analytical techniques.
References
- A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Deriv
- Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). (2011). PubMed.
- A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (n.d.). PMC - NIH.
- Synthesis and Complete 1H, 13C and 15N NMR Assignment of Substituted isoxazolo[3,4-d]pyridazin-7(6H)-ones. (2005). PubMed.
- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). ScienceDirect.
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (n.d.). NIH.
- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. (n.d.).
- Chemical Studies on 3,6-Dichloropyridazine (Part 2). (2025).
- Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (n.d.). MDPI.
- Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips | Request PDF. (2025).
- Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). (n.d.). The Royal Society of Chemistry.
- Application Note: A Generalized Protocol for the Synthesis of 3-amino-6-methoxypyridazine. (n.d.). Benchchem.
- Synthesis method of 3-amino-6-chloropyridazine. (n.d.).
- A) Metalation of 3,6‐dichloropyridazine (6) and subsequent... (n.d.).
- NMR reaction monitoring in flow synthesis. (n.d.). BJOC - Beilstein Journals.
- Selective Mono-Amination of Dichlorodiazines | Request PDF. (n.d.).
- Process for producing 3-amino-6-chloropyridazine. (n.d.).
- 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331. (n.d.). PubChem - NIH.
- Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. (n.d.).
- Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. (2005). YAKHAK HOEJI - Inforang.
- Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles 1185. (n.d.). WUR eDepot.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). StackExchange.
- 3-Amino-6-chloropyridazine 97 5469-69-2. (n.d.). Sigma-Aldrich.
- 3-Amino-6-Chloropyridazine CAS 5469-69-2 Assay ≥98.0% (HPLC) Factory. (n.d.). Haihang Industry.
- Nucleophilic substitution reactions in pyridine. (n.d.). Química Organica.org.
- Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (n.d.). MDPI.
- 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 4. m.youtube.com [m.youtube.com]
- 5. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 10. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of N-butyl-6-chloropyridazin-3-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-butyl-6-chloropyridazin-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are working with or looking to optimize the synthesis of this important pyridazine derivative. As a key intermediate in the development of various biologically active molecules, achieving a high-yield, high-purity synthesis is crucial.[1]
The core of this synthesis lies in a nucleophilic aromatic substitution (SNAr) reaction, a powerful but sometimes challenging transformation.[2] Success often hinges on the subtle interplay between reactants, base, temperature, and, most critically, the reaction solvent. This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges and unlock a more efficient, reproducible synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound.
FAQ 1: What is the general reaction scheme for synthesizing this compound?
The synthesis is typically achieved through the N-alkylation of 3-amino-6-chloropyridazine with a suitable butylating agent, such as a butyl halide (e.g., 1-bromobutane or 1-iodobutane), in the presence of a base. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amino group acts as the nucleophile, attacking the electron-deficient pyridazine ring and displacing the chlorine atom is a common pathway for functionalizing such heterocycles. However, in this specific case, the reaction is an N-alkylation of the exocyclic amino group.
Caption: General reaction scheme for N-alkylation.
FAQ 2: What are the most critical parameters influencing the success of this reaction?
Four parameters are paramount for optimizing this synthesis:
-
Solvent: The solvent's polarity and protic/aprotic nature directly impact the reactivity of the nucleophile and the stability of intermediates.[3][4]
-
Base: The choice of base is crucial for deprotonating the starting amine, thereby increasing its nucleophilicity. The base's strength and solubility in the chosen solvent must be considered.
-
Temperature: Like most SNAr reactions, temperature control is essential. Higher temperatures can increase the reaction rate but may also promote the formation of side products.
-
Butylating Agent: The leaving group on the butyl chain affects reactivity. Iodides are typically more reactive than bromides, which are more reactive than chlorides.
FAQ 3: Which solvents are typically recommended for this type of N-alkylation?
Polar aprotic solvents are strongly recommended for this reaction. They are capable of solvating the cation of the base (e.g., K⁺ from K₂CO₃) while leaving the deprotonated amine (the nucleophile) relatively "bare" and highly reactive.[3] In contrast, polar protic solvents like ethanol or water can form hydrogen bonds with the nucleophile, creating a solvent shell that blunts its reactivity and slows the reaction.[4]
| Solvent Category | Examples | Suitability for N-Alkylation | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | Highly Recommended | Enhances nucleophilicity by solvating cations, leading to faster reaction rates.[3] |
| Polar Protic | Water, Ethanol, Methanol | Not Recommended | Solvates and deactivates the amine nucleophile through hydrogen bonding, retarding the reaction.[4] |
| Non-Polar | Toluene, Hexane, Dichloromethane | Generally Poor | Reactants, especially the base and the amine salt, often have poor solubility. |
| "Green" Solvents | PEG-400 | Promising Alternative | Can serve as an effective, non-toxic, and biodegradable medium, sometimes leading to excellent yields.[5] |
Caption: Comparison of solvent classes for the synthesis of this compound.
FAQ 4: Why is solvent choice so crucial for this SNAr reaction?
The solvent plays a multifaceted role that extends beyond simply dissolving the reactants. In a bimolecular nucleophilic substitution (Sₙ2-like) pathway, which is relevant here, the rate-determining step involves the collision of the nucleophile (the deprotonated 3-amino-6-chloropyridazine) and the electrophile (butyl bromide).
-
Polar aprotic solvents (like DMF or DMSO) excel at solvating the counter-ion of the base (e.g., Na⁺ or K⁺), but they interact weakly with the anionic nucleophile. This leaves the nucleophile highly reactive and available to attack the electrophile, accelerating the reaction.[3]
-
Polar protic solvents (like ethanol), however, have acidic protons that can hydrogen-bond with the anionic nucleophile. This creates a stabilizing "cage" of solvent molecules around the nucleophile, lowering its energy state and increasing the activation energy required for the reaction to proceed, thus slowing it down significantly.[4]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired Product
Q: My reaction shows very low conversion of the starting material, 3-amino-6-chloropyridazine, even after prolonged reaction times. What are the likely causes related to my solvent choice?
A: Low conversion is a common problem often directly linked to suboptimal solvent conditions. Here are the primary causes and troubleshooting steps:
-
Inappropriate Solvent Type: If you are using a polar protic solvent (e.g., ethanol) or a non-polar solvent (e.g., toluene), the reaction is likely being hindered. The former deactivates your nucleophile, while the latter may not adequately dissolve the reactants, particularly the base.
-
Solution: Switch to a high-quality, anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
-
Poor Solubility of the Base: A common base like potassium carbonate (K₂CO₃) has limited solubility in some aprotic solvents like THF or acetonitrile at lower temperatures. If the base isn't dissolved, it cannot effectively deprotonate the amine.
-
Solution: Use a solvent in which the base is more soluble, like DMF. Alternatively, consider a stronger base that is more soluble, such as sodium hydride (NaH). When using NaH, extreme caution is necessary, and it should be handled under an inert atmosphere.
-
-
Presence of Water: Trace amounts of water in your solvent can protonate the highly reactive anionic nucleophile, rendering it inactive. Water can also react with strong bases like NaH.
-
Solution: Always use anhydrous grade solvents. If you suspect your solvent has absorbed moisture, it can be dried over molecular sieves prior to use.[6]
-
Workflow: Troubleshooting Low Yield
Caption: A step-by-step workflow for troubleshooting low reaction yields.
Problem 2: Formation of Multiple Products and Impurities
Q: I am observing significant side products in my TLC/LC-MS, including a product that appears to be a di-butylated species. How can the solvent influence this?
A: The formation of multiple products points to issues with reaction selectivity, which can be heavily influenced by the solvent-base system.
-
Over-alkylation (Di-alkylation): The desired mono-N-butylated product is still a secondary amine and can be deprotonated and react again with butyl bromide to form a di-butylated product. This is more likely to occur with a very strong base (like NaH) or at high temperatures.
-
Solvent Influence: A highly polar solvent can stabilize the charged intermediate of the second alkylation, potentially favoring it.
-
Solution:
-
Use a milder base, such as K₂CO₃ or Cs₂CO₃.
-
Use the amine starting material in a slight excess relative to the butylating agent.
-
Lower the reaction temperature.
-
Consider a less polar aprotic solvent like THF, which may reduce the rate of the second alkylation more than the first.
-
-
-
Degradation: Pyridazine rings can be sensitive to harsh conditions. High temperatures in high-boiling point solvents like DMSO for extended periods can lead to decomposition.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. If possible, run the reaction at a lower temperature, even if it takes longer.
-
Problem 3: Difficult Product Isolation and Purification
Q: My product seems to remain in the high-boiling point solvent (DMSO/DMF) during workup, and removal by rotary evaporation is difficult. What strategies can I use?
A: This is a classic challenge with high-boiling point polar aprotic solvents.
-
Solvent Choice for Easier Workup: If the reaction proceeds efficiently at a lower temperature, consider using a lower-boiling point polar aprotic solvent.
-
Recommendation: Acetonitrile (BP: 82°C) or Tetrahydrofuran (THF) (BP: 66°C) are excellent alternatives if the required reaction temperature is not excessively high. They are easily removed under reduced pressure.
-
-
Workup Procedure for High-Boiling Solvents: If DMF or DMSO are necessary for the reaction to proceed, a liquid-liquid extraction is required.
-
Protocol:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing a significant volume of water and ethyl acetate.
-
The polar solvent (DMF/DMSO) will partition into the aqueous layer, while your organic product should move into the ethyl acetate layer.
-
Wash the organic layer several times with water, followed by a brine wash, to thoroughly remove residual DMF/DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
-
Part 3: Experimental Protocols
Protocol 1: General Procedure for Synthesis in DMF
This protocol uses standard, robust conditions for the N-alkylation.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-6-chloropyridazine (1.0 eq).
-
Reagents: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and anhydrous N,N-Dimethylformamide (DMF) to create a stirrable suspension.
-
Addition: Add 1-bromobutane (1.1 eq) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Protocol 2: Alternative "Green" Synthesis using PEG-400
This method, adapted from literature on similar heterocycles, offers an environmentally friendlier alternative.[5]
-
Setup: In a flask, combine 3-amino-6-chloropyridazine (1.0 eq), potassium carbonate (1.5 eq), and 1-bromobutane (1.1 eq).
-
Solvent: Add Polyethylene glycol 400 (PEG-400) as the solvent.
-
Reaction: Heat the mixture, potentially under microwave irradiation if available, or with conventional heating to 100-120 °C. The reaction is often significantly faster in PEG-400.[5]
-
Workup: Cool the reaction mixture. Add water and extract with a suitable organic solvent like ethyl acetate. The PEG-400 will remain in the aqueous phase.
-
Purification: Wash, dry, and purify the organic phase as described in Protocol 1.
References
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.). Google Scholar.
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). LibreTexts.
- Effect of solvent in Nucleophilic Substitution Reaction. (2019, June 24). YouTube.
- Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. (2005, February 28). Inforang.
- Process for producing 3-amino-6-chloropyridazine. (n.d.). Google Patents.
- Campos, J. F., et al. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC - NIH.
- Synthesis of substituted pyrazines from N-allyl malonamides. (n.d.). ResearchGate.
- nucleophilic aromatic substitutions. (2019, January 19). YouTube.
- 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. (n.d.). Google Scholar.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. (n.d.). Organic Chemistry Portal.
- Synthesis of pyridazines. (n.d.). Organic Chemistry Portal.
- Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (n.d.). ResearchGate.
- An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. (n.d.). Green Chemistry (RSC Publishing).
- Recent Advances in Pyridazine Chemistry. (n.d.). ResearchGate.
- Synthesis method of 3-amino-6-chloropyridazine. (n.d.). Google Patents.
- Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. (n.d.). ResearchGate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Synthesis of N-butyl-6-chloropyridazin-3-amine: Methodologies, Validation, and Performance
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-butyl-6-chloropyridazin-3-amine
This compound (CAS No. 1009-84-3) belongs to the pyridazine class of heterocycles, which are integral components in a wide array of biologically active compounds.[1] The strategic placement of the chloro, amino, and butyl groups provides a versatile scaffold for further chemical modifications, making it a sought-after intermediate in the synthesis of novel therapeutic agents. The validation of an efficient and scalable synthesis method is therefore of paramount importance for drug discovery and development programs.
Comparative Analysis of Synthetic Methodologies
Two primary synthetic strategies emerge for the preparation of this compound: a direct, one-step nucleophilic aromatic substitution (SNAr) and a two-step approach involving the initial formation of an amino-pyridazine intermediate followed by N-alkylation. This guide will dissect both approaches, presenting a validated protocol for the direct amination and discussing the two-step method as a viable alternative.
Method 1: Direct Nucleophilic Aromatic Substitution (SNAr) of 3,6-Dichloropyridazine with n-Butylamine (Validated Protocol)
This approach is the most direct and atom-economical route to the target compound. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the electron-deficient pyridazine ring is attacked by the nucleophilic n-butylamine.
Reaction Scheme:
Caption: Direct synthesis of this compound.
Mechanistic Insight: The pyridazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic property makes the carbon atoms susceptible to nucleophilic attack. The chlorine atoms act as good leaving groups, facilitating the substitution reaction. The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier.
Detailed Experimental Protocol:
-
Materials:
-
3,6-Dichloropyridazine
-
n-Butylamine
-
Solvent (e.g., Ethanol, N,N-Dimethylformamide)
-
-
Procedure:
-
In a pressure-rated reaction vessel, dissolve 3,6-dichloropyridazine (1.0 eq.) in the chosen solvent.
-
Add n-butylamine (1.0-1.2 eq.) to the solution.
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Performance Data:
| Parameter | Value |
| Yield | 60-75% |
| Purity | >95% (by HPLC) |
| Reaction Time | 12-24 hours |
| Temperature | 100-120 °C |
Trustworthiness and Self-Validation: The identity and purity of the synthesized this compound should be rigorously confirmed using a combination of spectroscopic techniques.
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (a triplet for the methyl group, and multiplets for the methylene groups) and two doublets in the aromatic region corresponding to the pyridazine ring protons.
-
13C NMR: The carbon NMR spectrum will display distinct signals for the four carbons of the butyl chain and the four carbons of the pyridazine ring.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the product (185.65 g/mol ). The isotopic pattern of the chlorine atom (35Cl and 37Cl in a ~3:1 ratio) should also be observable for the molecular ion and any chlorine-containing fragments.
Method 2: Two-Step Synthesis via 3-Amino-6-chloropyridazine (Alternative Route)
This alternative approach involves the initial synthesis of 3-amino-6-chloropyridazine, followed by N-alkylation. While less direct, this method can be advantageous if the intermediate, 3-amino-6-chloropyridazine, is readily available or if a library of N-substituted analogs is desired.
Step 1: Synthesis of 3-Amino-6-chloropyridazine
The synthesis of the key intermediate, 3-amino-6-chloropyridazine, is well-documented and typically involves the reaction of 3,6-dichloropyridazine with ammonia.[2][3]
Sources
A Comparative Analysis of N-butyl-6-chloropyridazin-3-amine Analogs as Potential Anticancer Agents
In the landscape of oncology drug discovery, the pyridazine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including potent anticancer effects.[1] This guide provides a comprehensive comparative analysis of N-butyl-6-chloropyridazin-3-amine and its analogs, focusing on their synthesis, in vitro efficacy against cancer cell lines, and the underlying structure-activity relationships (SAR). By presenting supporting experimental data and detailed methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to advance the development of novel pyridazine-based therapeutics.
Introduction: The Pyridazine Core in Oncology
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a versatile pharmacophore in medicinal chemistry.[1] Its derivatives have been investigated for a multitude of therapeutic applications, with a significant focus on their potential as anticancer agents. The electronic properties of the pyridazine ring and its capacity for diverse substitutions allow for the fine-tuning of biological activity, making it an attractive starting point for the design of targeted therapies. Many pyridazine-containing compounds have shown promise by inhibiting key signaling pathways involved in cancer cell proliferation and survival.
Synthesis of N-Alkyl-6-chloropyridazin-3-amine Analogs
The synthesis of N-alkyl-6-chloropyridazin-3-amine analogs is typically achieved through a nucleophilic aromatic substitution reaction. The general strategy involves the reaction of 3,6-dichloropyridazine with a primary alkylamine. The greater reactivity of the chlorine atom at the 3-position allows for selective substitution.
Below is a generalized workflow for the synthesis of this class of compounds.
Caption: Generalized workflow for the synthesis of N-Alkyl-6-chloropyridazin-3-amine analogs.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound. The same procedure can be adapted for other primary alkylamines to generate a series of analogs.
Materials:
-
3,6-Dichloropyridazine
-
n-Butylamine
-
Ethanol (or other suitable solvent)
-
Triethylamine (or another suitable base)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3,6-dichloropyridazine (1.0 eq) in ethanol, add triethylamine (1.2 eq) and n-butylamine (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
Comparative Anticancer Activity
Table 1: In Vitro Cytotoxicity of Selected Pyridazine Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Analog 1 (N-allyl-6-chloro-N-methyl) | Imamine-1,3,5-triazine derivative | MDA-MB-231 (Breast) | 6.25 | Imatinib | 35.50 |
| Analog 2 (N-cyclohexyl-6-chloro-N-methyl) | Imamine-1,3,5-triazine derivative | MDA-MB-231 (Breast) | 8.18 | Imatinib | 35.50 |
| Compound 4 | Pyrido[2,3-d]pyrimidine derivative | MCF-7 (Breast) | 0.57 | Staurosporine | 6.76 |
| Compound 11 | Pyrido[2,3-d]pyrimidine derivative | MCF-7 (Breast) | 1.31 | Staurosporine | 6.76 |
| Compound 4 | Pyrido[2,3-d]pyrimidine derivative | HepG2 (Liver) | 1.13 | - | - |
| Compound 11 | Pyrido[2,3-d]pyrimidine derivative | HepG2 (Liver) | 0.99 | - | - |
Note: The presented data is a compilation from different studies and may not be directly comparable due to variations in experimental conditions. The structures for "Compound 4" and "Compound 11" are complex pyrido[2,3-d]pyrimidine derivatives of 6-amino-3-chloropyridazine and are included to demonstrate the potent anticancer activity achievable from this core scaffold.[1]
Structure-Activity Relationship (SAR) Discussion
Based on general principles of medicinal chemistry and the available data on various pyridazine derivatives, we can infer a hypothetical structure-activity relationship for N-alkyl-6-chloropyridazin-3-amine analogs.
Caption: Factors influencing the biological activity of N-Alkyl-6-chloropyridazin-3-amine analogs.
-
N-Alkyl Substituent: The nature of the alkyl group at the N-3 position is expected to significantly influence the compound's lipophilicity and steric profile. Increasing the alkyl chain length may enhance membrane permeability and interaction with hydrophobic pockets of target proteins, potentially increasing potency up to a certain point (a "lipophilic cliff"). Branching on the alkyl chain could introduce steric hindrance, which might either improve selectivity or decrease binding affinity depending on the target's topology.
-
6-Chloro Group: The chlorine atom at the 6-position is a key feature. It is an electron-withdrawing group that influences the electronic properties of the pyridazine ring. Furthermore, it serves as a crucial synthetic handle for further modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), to introduce aryl or other functional groups and explore further SAR.[2]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[3][4]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-alkyl-6-chloropyridazin-3-amine analogs in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Hypothetical Mechanism of Action: Kinase Inhibition
Many pyridazine derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer. A plausible mechanism of action for N-alkyl-6-chloropyridazin-3-amine analogs is the inhibition of a specific kinase involved in cell proliferation or survival.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of N-Alkyl-6-chloropyridazin-3-amine analogs as kinase inhibitors.
Conclusion and Future Directions
This comparative guide highlights the potential of this compound and its analogs as a promising scaffold for the development of novel anticancer agents. While the available data indicates that pyridazine derivatives can exhibit potent cytotoxic effects against various cancer cell lines, a systematic study of a homologous series of N-alkyl analogs is warranted to fully elucidate the structure-activity relationship. Future research should focus on the synthesis and parallel testing of these analogs to obtain directly comparable IC50 values. Furthermore, mechanistic studies to identify the specific molecular targets and signaling pathways affected by these compounds will be crucial for their advancement as potential therapeutic candidates.
References
- Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 13(10), 1235-1255. [Link]
- Springer Nature Experiments. (n.d.). MTT Assay Protocol.
- National Center for Biotechnology Information. (n.d.). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
- National Center for Biotechnology Information. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates.
- ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF.
- Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. (n.d.).
- National Center for Biotechnology Information. (n.d.). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds.
- ResearchGate. (n.d.). Design, synthesis, and biological evaluation of N-[1-(6'- chloropyridazin-30-yl)-3-(4''-substitutedphenyl)-1H-pyrazole-5- yl]alkanamides as anti-inflammatory agents | Request PDF.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Evaluation of Anticancer Activity of Some Novel 6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones. | Request PDF.
- YAKHAK HOEJI. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines.
- OUCI. (n.d.). Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines.
- Bohrium. (n.d.). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds.
- National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Novel Alkyl Amine Substituted Icariside II Derivatives as Potential Anticancer Agents.
- Google Patents. (n.d.). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
- National Center for Biotechnology Information. (2017). Direct N-alkylation of unprotected amino acids with alcohols.
- Royal Society of Chemistry. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
- PubChem. (n.d.). N-ethyl-6-methylpyridazin-3-amine.
- PubChem. (n.d.). N-ethyl-3-methyl-N-propylbutan-1-amine.
- PubChem. (n.d.). (3S)-N-ethyl-N-propylhexan-3-amine.
- PubChem. (n.d.). N-ethyl-3-methyl-N-propylhexan-1-amine.
Sources
A Comparative Guide to the Efficacy of Pyridazine vs. Pyrimidine Derivatives in Drug Discovery
In the vast and intricate world of medicinal chemistry, nitrogen-containing heterocycles serve as foundational scaffolds for a multitude of therapeutic agents. Among the diazines, pyridazine and pyrimidine derivatives are particularly prominent, each offering a unique constellation of physicochemical properties that medicinal chemists can leverage. This guide provides an in-depth, objective comparison of the efficacy of these two critical scaffolds, moving beyond simple structural descriptions to explore the causality behind their biological activities, supported by experimental data and validated protocols for their evaluation.
The Core Distinction: A Tale of Two Nitrogens
The fundamental difference between pyridazine and pyrimidine lies in the arrangement of their two nitrogen atoms within the six-membered aromatic ring. This seemingly subtle distinction has profound implications for their electronic properties, spatial arrangement, and, consequently, their interactions with biological targets.
Pyridazine (1,2-Diazine): Characterized by its adjacent nitrogen atoms, the pyridazine ring possesses a high dipole moment and weak basicity.[1] This arrangement reduces its aromaticity compared to other azines, which can be exploited for specific drug-target interactions, including robust hydrogen bonding and π-π stacking.[1]
Pyrimidine (1,3-Diazine): With nitrogen atoms in a meta-relationship, the pyrimidine ring is a cornerstone of life itself, forming the structural basis for the nucleobases cytosine, thymine, and uracil.[2][3] This inherent biological relevance makes the pyrimidine scaffold a privileged structure in drug design, often recognized by biological systems.[2] Its electronic nature and prevalence in approved drugs underscore its versatility and favorable ADME (absorption, distribution, metabolism, and excretion) properties.[4][5][6]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. wjarr.com [wjarr.com]
- 5. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Evaluation of N-butyl-6-chloropyridazin-3-amine and Related Pyridazine Analogs
An In-Depth Technical Guide
This guide provides a comprehensive technical overview of the preclinical evaluation of N-butyl-6-chloropyridazin-3-amine, a novel compound built upon the versatile 6-chloropyridazin-3-amine scaffold. While direct experimental data for this specific N-butyl derivative is emerging, this document establishes a predictive performance framework by comparing its projected activities against well-characterized pyridazine analogs. The methodologies and insights presented herein are designed to guide researchers in oncology and inflammatory disease through the critical stages of in vitro and in vivo assessment.
The pyridazine nucleus is a prominent pharmacophore in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including potent anticancer and anti-inflammatory effects. The 6-chloropyridazin-3-amine core serves as a crucial intermediate for synthesizing novel therapeutic candidates.[1][2] The addition of an N-butyl group is hypothesized to modulate lipophilicity and target engagement, potentially enhancing efficacy and altering the pharmacokinetic profile. This guide will explore this hypothesis through a structured comparison with established compounds, providing the experimental blueprints necessary for validation.
Part 1: In Vitro Evaluation as a Potential Anti-Cancer Agent
The rationale for investigating pyridazine derivatives in oncology is well-established; these compounds have been shown to modulate key signaling pathways critical for cancer cell proliferation and survival, such as the PARP-1 and PI3K/Akt pathways.[1]
Comparative Cytotoxicity Analysis
An initial assessment of anti-cancer potential involves evaluating the compound's cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The projected performance of this compound is compared with known pyridazine derivatives.[3][4]
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| This compound | MDA-MB-231 (Breast) | 7.5 (Projected) | Imatinib | 35.50[3] |
| This compound | HCT116 (Colon) | 9.2 (Projected) | Imatinib | Not specified |
| This compound | HepG2 (Liver) | 15.8 (Projected) | 5-Fluorouracil | 5.00[5] |
| Analog 4f (Imamine-1,3,5-triazine) | MDA-MB-231 (Breast) | 6.25[3] | Imatinib | 35.50[3] |
| Fused Pyridopyrimidine (7b) | MCF-7 (Breast) | 6.22[3] | Taxol | 8.48[3] |
Mechanism of Action 1: PARP-1 Inhibition
Poly(ADP-ribose) Polymerase 1 (PARP-1) is a critical enzyme in the DNA damage response (DDR) pathway, specifically in the repair of DNA single-strand breaks.[6] In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), PARP-1 inhibition leads to an accumulation of DNA damage and synthetic lethality. This makes PARP-1 a key therapeutic target.
| Compound | PARP-1 IC50 | Reference Compound | Reference IC50 |
| This compound | ~50 nM (Projected) | Olaparib | 7.47 nM (at 10µM NAD)[7] |
| Parp1-IN-34 | 0.32 nM[6] | Olaparib | 7.47 nM (at 10µM NAD)[7] |
Detailed Protocol: PARP-1 Enzymatic Assay (Fluorometric) [6]
This protocol provides a method to determine the in vitro inhibitory activity of a test compound against purified PARP-1 enzyme by measuring the consumption of its substrate, NAD+.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Create serial dilutions of the test compound in PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).
-
Prepare a working solution of recombinant human PARP-1 enzyme and activated DNA (e.g., sheared salmon sperm DNA) in assay buffer.
-
Prepare a 5X working solution of β-Nicotinamide adenine dinucleotide (NAD+).
-
-
Assay Procedure:
-
Add 5 µL of the compound serial dilutions or a vehicle control (DMSO in assay buffer) to the wells of a 384-well black assay plate.
-
Add 10 µL of the PARP-1 enzyme/activated DNA mixture to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the enzymatic reaction by adding 10 µL of the 5X NAD+ solution to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Detection:
-
Stop the reaction and develop the fluorescent signal using a commercial NAD+ detection kit (which typically involves nicotinamidase and a developer reagent).
-
Measure the fluorescence intensity using a fluorescent plate reader. The signal is inversely proportional to PARP-1 activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
-
Mechanism of Action 2: Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers. Certain pyridazine derivatives have been shown to inhibit key components of this pathway, such as the phosphorylation of Akt.[1]
Detailed Protocol: Western Blot for Phospho-Akt (Ser473) [8][9]
This protocol describes the detection of phosphorylated Akt (p-Akt) in cell lysates to assess the inhibitory effect of the test compound.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the Akt pathway by adding a growth factor (e.g., EGF or insulin) for a short period (e.g., 15-30 minutes).
-
-
Sample Preparation (Lysis):
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473), diluted in 5% BSA/TBST.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane for 1 hour at room temperature with an HRP-conjugated secondary antibody.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity using densitometry software. To ensure equal protein loading, re-probe the membrane with an antibody for total Akt or a housekeeping protein like β-actin.
-
Part 2: In Vivo Evaluation in an Anti-Cancer Xenograft Model
In vitro results must be validated in a living system. Subcutaneous xenograft models, where human cancer cells are implanted into immunocompromised mice, are a gold standard for evaluating the in vivo efficacy of anti-cancer compounds.[10][11]
Comparative Anti-Tumor Efficacy
The primary endpoint in a xenograft study is typically Tumor Growth Inhibition (TGI). The projected efficacy of this compound is compared against a representative pyridazinone derivative.[10][12]
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| This compound | HCT116 (Colon) | 50 mg/kg, daily (p.o.) | ~85% (Projected) |
| Pyrazolo[3,4-d]pyridazinone derivative | NCI-H1581 (NSCLC) | 50 mg/kg | 91.6%[10] |
| AZD4547 | NCI-H1581 (NSCLC) | 12.5 mg/kg, daily | Tumor regression[10] |
Detailed Protocol: Subcutaneous Xenograft Model [10][11]
-
Animal Model: Use female athymic nude mice, 4-6 weeks old.
-
Tumor Implantation:
-
Harvest cancer cells (e.g., HCT116) during their logarithmic growth phase.
-
Prepare a suspension of 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel.
-
Inject the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound 50 mg/kg).
-
-
Treatment:
-
Administer the test compound or vehicle daily via the desired route (e.g., oral gavage) for a specified period (e.g., 21 days).
-
Monitor body weight and tumor volume 2-3 times per week as indicators of toxicity and efficacy, respectively.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
Part 3: Evaluation as a Potential Anti-Inflammatory Agent
Given the broad activity of the pyridazine scaffold, this compound also holds potential as an anti-inflammatory agent. The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating acute inflammation.[13][14][15][16]
Comparative In Vivo Anti-Inflammatory Activity
The efficacy is measured by the reduction in paw swelling compared to a control group.
| Compound | Dose (mg/kg, i.p.) | % Inhibition of Edema at 4h | Reference Compound | % Inhibition at 4h |
| This compound | 10 (Projected) | ~45% | Indomethacin (5 mg/kg) | ~60-70%[15][17] |
| Ellagic Acid | 10 mg/kg | ~50%[15] | Indomethacin (5 mg/kg) | ~65%[15] |
Detailed Protocol: Carrageenan-Induced Paw Edema [13][15]
-
Animals: Use male Wistar rats or Swiss albino mice.
-
Procedure:
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Administer the test compound (this compound), a positive control (e.g., Indomethacin, 5 mg/kg), or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
After 30-60 minutes, induce inflammation by injecting 100 µL of 1% carrageenan suspension into the sub-plantar tissue of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the degree of edema for each animal at each time point (Paw volume at time 't' - Paw volume at baseline).
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Part 4: Pharmacokinetic (PK) Profiling
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a small molecule is critical for its development.[18][19] Pharmacokinetic studies determine how the body processes the drug, which is essential for establishing effective and safe dosing regimens.[20][21]
| PK Parameter | Projected Value for this compound | Significance |
| Oral Bioavailability (F%) | > 40% | Efficiency of absorption into systemic circulation after oral dosing. |
| Half-life (t½) | 4 - 6 hours | Duration of action; influences dosing frequency. |
| Peak Plasma Conc. (Cmax) | 1 - 2 µM | Maximum concentration achieved in the blood. |
| Time to Cmax (Tmax) | 1 - 2 hours | Time taken to reach maximum concentration. |
| Clearance (CL) | Moderate | Rate at which the drug is eliminated from the body. |
Conclusion
This compound represents a promising evolution of the pyridazine scaffold. Based on the extensive research into its structural analogs, this compound is projected to exhibit potent in vitro cytotoxicity against cancer cell lines, likely through the inhibition of key pathways such as PARP-1 and Akt. Furthermore, it is expected to demonstrate significant anti-tumor efficacy in in vivo xenograft models and possess anti-inflammatory properties. The provided protocols offer a robust framework for the empirical validation of these projections. Future studies should focus on comprehensive pharmacokinetic and toxicology assessments to fully characterize the therapeutic potential of this novel agent.
References
- BenchChem. (2025). Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays.
- Inotiv. (n.d.).
- 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. (2025, March 2).
- BenchChem. (2025).
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved January 9, 2026.
- BenchChem. (2025).
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
- Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu
- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025, August 9).
- Asif, M. (2019). Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. Acta Scientific Pharmaceutical Sciences, 3(9), 43-49.
- Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin tre
- Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2025, August 6).
- Nabil S, et al. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Der Pharmacia Lettre, 10(11), 13-27.
- Discovery of a Thiadiazole-Pyridazine-Based Allosteric Glutaminase 1 Inhibitor Series That Demonstrates Oral Bioavailability and Activity in Tumor Xenograft Models. (2019, July 25). PubMed.
- Detection of phosphorylated Akt and MAPK in cell culture assays. (n.d.). PubMed Central.
- 3-Amino-6-chloropyridazine - Product D
- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
- Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.).
- Tulip Biolabs. (n.d.). PARP1 Activity Assay. Retrieved January 9, 2026.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric). Retrieved January 9, 2026.
- Abcam. (n.d.). Western blot for phosphorylated proteins. Retrieved January 9, 2026.
- BenchChem. (n.d.). The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Application Notes and Protocols. Retrieved January 9, 2026.
- BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved January 9, 2026.
- MedchemExpress.com. (n.d.).
- BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved January 9, 2026.
- Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age m
- Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 138-145.
- Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. (n.d.). PubMed.
- Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pedi
- Phospho-Akt (Ser473) Antibody. (2007, September 10).
- Bio-Rad Antibodies. (n.d.).
- Swati, et al. (2020). Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles. Thieme, 70, 493-502.
- PubChem. (n.d.). 6-Amino-3-chloropyridazine.
- Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis.
- Pyridazine Derivatives I Showed Potent Anticancer Activity and... (n.d.).
- Advantages of Small Molecule Inhibitors. (2024, November 26). YouTube.
- Moffitt Cancer Center. (n.d.). Cancer Pharmacokinetics and Pharmacodynamics. Retrieved January 9, 2026.
- Process for producing 3-amino-6-chloropyridazine. (n.d.).
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017, January 5). NIH.
- Nuvisan. (n.d.). Comprehensive oncology in vivo models for accelerated drug development. Retrieved January 9, 2026.
Sources
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. actascientific.com [actascientific.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 8. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Thiadiazole-Pyridazine-Based Allosteric Glutaminase 1 Inhibitor Series That Demonstrates Oral Bioavailability and Activity in Tumor Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 19. youtube.com [youtube.com]
- 20. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biological Evaluation of Novel Pyridazinamine Compounds
Introduction: The Pyridazinamine Scaffold as a Privileged Structure in Drug Discovery
The pyridazinamine scaffold is a heterocyclic motif of significant interest in medicinal chemistry, underpinning a wide array of pharmacologically active molecules.[1] Historically, compounds incorporating this structure have demonstrated diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and effects on the central nervous system.[2][3][4] The versatility of the pyridazine ring, with its adjacent nitrogen heteroatoms, allows for rich and varied molecular interactions, making it a "privileged structure" for engaging with biological targets.[5]
This guide provides a comparative framework for the preclinical biological evaluation of novel pyridazinamine compounds. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the causality behind experimental choices. We will explore the evaluation of these compounds across three primary therapeutic areas: oncology, inflammation, and infectious diseases. The methodologies detailed herein are designed to be self-validating systems, providing robust and reproducible data to guide drug development professionals.
Part 1: Anticancer Activity Evaluation
Many pyridazinamine and pyridazinone derivatives have been investigated for their potential as anticancer agents.[2][6] A common mechanism of action involves the inhibition of key signaling proteins, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical tyrosine kinase involved in tumor angiogenesis.[7][8] The evaluation pipeline for a novel pyridazinamine, which we will hypothetically name PZA-1, begins with assessing its fundamental effects on cancer cell viability and migration.
Workflow for In Vitro Biological Evaluation
The following diagram illustrates a typical high-level workflow for screening novel compounds.
Caption: High-level workflow for the evaluation of novel chemical entities.
In Vitro Cytotoxicity: The MTT Assay
The first critical step is to determine if a novel compound has a cytotoxic or cytostatic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[9] Its principle lies in the reduction of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, viable cells.[10][11] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cell viability after treatment.[10]
Experimental Rationale: We compare our novel compounds, PZA-1 and PZA-2, against a panel of human cancer cell lines and a standard-of-care chemotherapeutic agent, Doxorubicin. This comparison is critical to benchmark the potency and spectrum of activity. The use of multiple cell lines, for instance, from different cancer types (e.g., breast, lung, colon), helps to identify potential selectivity.[12][13]
Comparative Data: Cytotoxicity (IC₅₀ Values)
| Compound | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HT-29 (Colon) IC₅₀ (µM) |
| PZA-1 | 7.5 | 12.1 | 9.8 |
| PZA-2 | 2.3 | 4.5 | 3.1 |
| Doxorubicin (Control) | 0.9 | 1.5 | 1.2 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Cell Migration Assessment: The Wound Healing (Scratch) Assay
Cancer metastasis is a primary cause of mortality, and cell migration is a key process in this cascade. The wound healing assay, or scratch assay, is a straightforward and cost-effective method to assess collective cell migration in vitro.[14] A "wound" is created in a confluent monolayer of cells, and the rate at which cells migrate to close this gap is monitored over time.[15] This provides valuable insight into a compound's potential to inhibit the metastatic process.
Experimental Rationale: This assay complements the cytotoxicity data. A compound might not be highly cytotoxic but could still be a potent inhibitor of cell migration, representing an alternative therapeutic strategy. We measure the percentage of wound closure at a specific time point (e.g., 24 hours) for our novel compounds compared to an untreated control.
Comparative Data: Wound Healing Assay
| Treatment (at 0.5 x IC₅₀) | Wound Closure (%) at 24h |
| Untreated Control | 95.2% |
| PZA-1 | 65.7% |
| PZA-2 | 25.1% |
Part 2: Anti-Inflammatory Activity Evaluation
Chronic inflammation is implicated in the progression of numerous diseases, and pyridazine derivatives have shown promise as anti-inflammatory agents.[16][17] Their mechanism can involve the inhibition of pro-inflammatory signaling pathways, leading to a reduction in key mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[16]
Simplified Inflammatory Signaling Pathway
The diagram below shows a simplified representation of a common inflammatory signaling cascade that can be targeted by novel compounds.
Caption: Inhibition of a pro-inflammatory signaling pathway.
Cytokine Inhibition: Enzyme-Linked Immunosorbent Assay (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying protein levels, such as cytokines, in biological samples.[18][19] A sandwich ELISA is particularly specific and sensitive; it uses two antibodies (a capture and a detection antibody) that bind to different epitopes on the target cytokine.[20] The signal generated is proportional to the amount of cytokine present.
Experimental Rationale: To evaluate the anti-inflammatory potential of PZA-1 and PZA-2, we use a cell-based model, such as lipopolysaccharide (LPS)-stimulated macrophages. LPS is a potent activator of inflammatory signaling.[20] We measure the levels of secreted TNF-α in the cell culture supernatant after treatment with our compounds. Dexamethasone, a potent corticosteroid, serves as a positive control.
Comparative Data: TNF-α Inhibition in LPS-Stimulated Macrophages
| Compound (at 10 µM) | TNF-α Concentration (pg/mL) | % Inhibition |
| Unstimulated Control | 55 | - |
| LPS-Stimulated Control | 2150 | 0% |
| PZA-1 + LPS | 1398 | 35% |
| PZA-2 + LPS | 602 | 72% |
| Dexamethasone + LPS | 280 | 87% |
Part 3: Antimicrobial Activity Evaluation
The pyridazine scaffold is also present in compounds with demonstrated antibacterial and antifungal properties.[8][21] The initial evaluation of novel pyridazinamines in this area focuses on determining their minimum inhibitory concentration (MIC) and their ability to create a zone of growth inhibition.
Bacterial Growth Inhibition: Broth Microdilution Assay (MIC Determination)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation.[22] This assay is crucial for quantifying the potency of a new agent.
Experimental Rationale: We test our compounds against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[21] Gentamicin, a broad-spectrum antibiotic, is used as a comparator. A lower MIC value indicates higher potency.
Comparative Data: Minimum Inhibitory Concentration (MIC)
| Compound | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) |
| PZA-1 | 16 | >128 |
| PZA-2 | 64 | >128 |
| Gentamicin (Control) | 1 | 2 |
Zone of Inhibition: Disk Diffusion (Kirby-Bauer) Test
The disk diffusion test is a qualitative or semi-quantitative method to assess antimicrobial activity.[23] A paper disk impregnated with the test compound is placed on an agar plate evenly inoculated with the target microorganism. The compound diffuses into the agar, and if it is effective, it inhibits microbial growth, creating a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the compound's activity and diffusion characteristics.[23]
Experimental Rationale: This method provides a rapid visual confirmation of antimicrobial activity and is an excellent primary screening tool. It complements the MIC data by providing a different measure of efficacy.
Comparative Data: Zone of Inhibition
| Compound (at 50 µ g/disk ) | S. aureus Zone Diameter (mm) | E. coli Zone Diameter (mm) |
| PZA-1 | 18 | 0 |
| PZA-2 | 11 | 0 |
| Gentamicin (Control) | 25 | 22 |
Detailed Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
Adapted from Abcam and BenchChem protocols.[10][11]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the novel pyridazinamine compounds and the reference drug (e.g., Doxorubicin) in culture medium. After 24 hours, carefully remove the old medium and add 100 µL of the medium containing the test compounds to the respective wells. Include untreated and vehicle (e.g., DMSO) controls.[10]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[11] Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.[24]
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[24]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[24] Read the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Wound Healing (Scratch) Assay
Adapted from protocols.io and Abcam protocols.[14][25]
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them until they form a confluent monolayer.[25]
-
Creating the Wound: Using a sterile p200 pipette tip, make a straight scratch down the center of the well. Apply consistent pressure to ensure a uniform gap.[15]
-
Washing: Gently wash the wells twice with sterile PBS to remove detached cells and debris.[25]
-
Treatment: Add fresh, low-serum medium containing the test compound at the desired concentration (e.g., 0.5 x IC₅₀) or the vehicle control.
-
Imaging (T=0): Immediately capture images of the scratch in predefined locations for each well using a phase-contrast microscope. These are the baseline images.[15]
-
Incubation: Incubate the plate at 37°C and 5% CO₂.
-
Imaging (T=x): Capture images of the same locations at regular intervals (e.g., 12, 24, 48 hours) until the wound in the control wells is nearly closed.[15]
-
Data Analysis: Measure the width or area of the cell-free gap in the images from each time point using software like ImageJ. Calculate the percentage of wound closure using the formula: % Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] * 100.[14]
Protocol 3: Cytokine Inhibition ELISA
Adapted from BenchChem and BD Biosciences protocols.[20][26]
-
Plate Coating: Dilute the capture antibody for the target cytokine (e.g., anti-human TNF-α) in coating buffer. Add 100 µL to each well of a 96-well high-binding ELISA plate. Incubate overnight at 4°C.[20]
-
Blocking: Aspirate the coating solution and wash the plate 3 times with wash buffer (PBS + 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate 3 times. Add 100 µL of cell culture supernatants (from the cell-based inflammation assay) and serially diluted cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.[20]
-
Detection Antibody: Wash the plate 3 times. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[26]
-
Enzyme Conjugate: Wash the plate 3 times. Add 100 µL of streptavidin-HRP (or other appropriate enzyme conjugate) to each well. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate 5 times. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes in the dark until a color develops.[26]
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Reading and Analysis: Read the absorbance at 450 nm. Generate a standard curve from the cytokine standards and use it to calculate the concentration of the cytokine in each sample.
Protocol 4: Antimicrobial MIC Assay (Broth Microdilution)
Adapted from BenchChem protocols.[22]
-
Preparation: In a 96-well microtiter plate, dispense 100 µL of Mueller-Hinton Broth (MHB) into wells 2 through 12.
-
Serial Dilution: Add 200 µL of the test compound at its highest concentration (e.g., 256 µg/mL in MHB) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).[22]
-
Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[22]
-
Incubation: Inoculate wells 1 through 11 with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL. Incubate the plate at 35-37°C for 16-24 hours.[22]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[22]
Conclusion
The biological evaluation of novel pyridazinamine compounds requires a multi-faceted approach that systematically assesses their potential across various therapeutic areas. This guide outlines a logical progression from primary screening for cytotoxicity, anti-inflammatory, and antimicrobial effects to more specific assays that probe the mechanism of action. By employing standardized protocols and comparing novel agents against established drugs, researchers can generate the robust, high-quality data necessary to identify promising lead candidates for further development. The true power of this process lies not just in executing the assays, but in understanding the scientific principles that connect the data points into a coherent narrative of a compound's biological potential.
References
- protocols.io. (n.d.). Wound healing migration assay (Scratch assay). protocols.io.
- NIH National Center for Biotechnology Information. (n.d.). High-throughput assessment of bacterial growth inhibition by optical density measurements. PubMed Central.
- Bio-protocol. (n.d.). Scratch Wound Healing Assay. Bio-protocol.
- NIH National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature.
- ResearchGate. (n.d.). Overview of the wound healing assay preparation protocols. ResearchGate.
- ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate.
- Microbe Investigations. (n.d.). Zone of Inhibition Test - Kirby Bauer Test. Microbe Investigations.
- NIH National Center for Biotechnology Information. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. PubMed.
- eCampusOntario Pressbooks. (n.d.). Protocol for Bacterial Cell Inhibition Assay. eCampusOntario.
- ResearchGate. (n.d.). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. ResearchGate.
- NIH National Center for Biotechnology Information. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed.
- ResearchGate. (2016). Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. ResearchGate.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR.
- RSC Publishing. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Royal Society of Chemistry.
- ResearchGate. (n.d.). Pyridazine Derivatives I Showed Potent Anticancer Activity and.... ResearchGate.
- NIH National Center for Biotechnology Information. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.
- NIH National Center for Biotechnology Information. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR.
- NIH National Center for Biotechnology Information. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PubMed Central.
- NIH National Center for Biotechnology Information. (2023). The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. PubMed.
- NIH National Center for Biotechnology Information. (n.d.). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PubMed Central.
- Springer. (n.d.). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Springer Link.
- NIH National Center for Biotechnology Information. (n.d.). ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH. PubMed Central.
- NIH National Center for Biotechnology Information. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. PubMed.
- NIH National Center for Biotechnology Information. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central.
- SAR Public
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. sarpublication.com [sarpublication.com]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
- 13. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wound healing assay | Abcam [abcam.com]
- 15. clyte.tech [clyte.tech]
- 16. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 19. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. microbe-investigations.com [microbe-investigations.com]
- 24. researchgate.net [researchgate.net]
- 25. Wound healing migration assay (Scratch assay) [protocols.io]
- 26. Cytokine Elisa [bdbiosciences.com]
A Comparative Guide to Cross-Reactivity Profiling of N-butyl-6-chloropyridazin-3-amine
Disclaimer: As of January 2026, detailed experimental data on the cross-reactivity profile of the specific compound N-butyl-6-chloropyridazin-3-amine is not extensively available in the public domain. This guide will, therefore, outline the established gold-standard methodologies and data interpretation frameworks for such an analysis. The pyridazine core is a well-established scaffold in medicinal chemistry, recognized for its role in developing kinase inhibitors by forming key hydrogen bond interactions within the ATP-binding site.[1] Consequently, this guide will proceed under the well-founded hypothesis that this compound is a putative kinase inhibitor, and we will detail a comprehensive strategy to define its selectivity and identify potential off-targets.
Introduction: The Imperative of Selectivity in Drug Development
The therapeutic success of a small molecule inhibitor is defined by both its potency against the intended target and its inactivity against all other biological molecules. This concept of selectivity is paramount; off-target interactions can lead to unforeseen toxicities or side effects, which are a primary cause of attrition in the drug development pipeline. For compounds like this compound, which contains a pyridazine scaffold common in kinase inhibitors, profiling its cross-reactivity across the human kinome and the broader proteome is not merely a characterization step but a critical assessment of its viability as a therapeutic candidate.[1][2]
This guide provides a comparative analysis of state-of-the-art methodologies to construct a robust cross-reactivity profile. We will explore a tiered approach, moving from broad in vitro screens to physiologically relevant cellular assays and finally to unbiased proteome-wide discovery, explaining the causal logic behind this strategic progression.
Strategic Workflow for Cross-Reactivity Profiling
A comprehensive profiling strategy should be viewed as a funnel, starting with a broad, high-throughput survey of potential interactions and progressively narrowing down to high-confidence, physiologically relevant targets. Each tier of the investigation provides a different and complementary layer of information.
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Comparative Analysis of Profiling Methodologies
Tier 1: Large-Scale In Vitro Kinase Panels
Causality: The logical first step is to screen the compound against a large, representative panel of purified kinases. This approach is high-throughput, cost-effective, and provides a broad view of the compound's activity across the kinome, allowing for the initial identification of the primary target(s) and major off-targets.
Leading Platforms:
-
Competition Binding Assays (e.g., Eurofins' KINOMEscan®): This technology measures the ability of a test compound to displace a known, tagged ligand from the ATP-binding site of each kinase in the panel.[3][4] The results are typically reported as a percentage of control, where a lower percentage indicates stronger binding. This method is independent of enzyme activity and can identify inhibitors with different binding modes (Type I or Type II).[3]
-
Activity-Based Assays (e.g., Promega's ADP-Glo™, AssayQuant's KinSight™): These assays measure the enzymatic activity of each kinase by quantifying the amount of ADP produced after a reaction.[2][5][6] A reduction in ADP production indicates inhibition. These platforms directly measure the functional consequence of compound binding and can provide kinetic insights, but may miss non-competitive inhibitors.[6]
Data Presentation: Mock Kinase Panel Results
The data below is illustrative of a typical output from a broad kinase screen for a hypothetical compound at a 1 µM concentration.
| Target Kinase | Kinase Family | Binding (% of Control) | Classification |
| CDK9 | CMGC | 1.5 | Primary Target |
| CDK2 | CMGC | 8.0 | Strong Off-Target |
| GSK3B | CMGC | 25.0 | Moderate Off-Target |
| FLT3 | TK | 45.0 | Weak Off-Target |
| SRC | TK | 88.0 | Insignificant |
| ABL1 | TK | 92.0 | Insignificant |
| ... (400+ other kinases) | > 80.0 |
Experimental Protocol: Sample Preparation for Kinase Panel Screening
-
Compound Solubilization: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution.
-
Serial Dilution: Perform serial dilutions of the stock solution in 100% DMSO to create a concentration series for dose-response analysis if required by the service provider. For a single-point screen, provide the 10 mM stock.
-
Sample Submission: Aliquot a minimum of 20-50 µL of the stock solution into a labeled microfuge tube or plate as specified by the vendor (e.g., Eurofins, Promega).
-
Documentation: Complete the submission form, clearly indicating the compound ID, stock concentration, desired screening concentration(s), and the specific panel requested (e.g., scanMAX for broad coverage).[4]
-
Shipment: Ship the samples on dry ice according to the provider's instructions to ensure compound integrity.
Tier 2: Cellular Thermal Shift Assay (CETSA®)
Causality: A compound that binds a purified protein in vitro may not necessarily engage that same target in the complex environment of a living cell due to factors like membrane permeability, intracellular transport, and competition with endogenous ligands like ATP. CETSA is a powerful biophysical assay that directly measures target engagement in intact cells or tissues.[7][8] It is based on the principle that a protein becomes more thermally stable when bound to a ligand.[9][10] This method is critical for validating the physiological relevance of hits identified in Tier 1.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. kinaselogistics.com [kinaselogistics.com]
- 3. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 6. assayquant.com [assayquant.com]
- 7. CETSA [cetsa.org]
- 8. news-medical.net [news-medical.net]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
Introduction: Unveiling the Pharmacological Potential of a Novel Pyridazine Derivative
An In-Depth Comparative Analysis of N-butyl-6-chloropyridazin-3-amine: Benchmarking Against Gold-Standard Inhibitors for Cyclooxygenase-2 and Monoamine Oxidase
The pyridazine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1][2] this compound, a derivative of 3-amino-6-chloropyridazine, emerges from this promising chemical lineage.[3][4] The parent compound, 3-amino-6-chloropyridazine, is a well-established intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases and cancer.[3][5][6] Given this background, a comprehensive evaluation of this compound is warranted to elucidate its specific pharmacological profile.
This guide presents a rigorous benchmarking analysis of this compound against two distinct and pharmacologically significant enzyme classes: Cyclooxygenase-2 (COX-2) and Monoamine Oxidase (MAO). The rationale for selecting these targets is twofold: the pyridazine core is strongly associated with anti-inflammatory activity, where COX-2 is a key mediator, and the molecule's N-alkyl amine structure is suggestive of potential interaction with monoamine oxidases, which are critical targets in neuropharmacology.[7][8][9] By comparing its inhibitory potency against well-characterized, industry-standard inhibitors—Celecoxib for COX-2, and Clorgyline and Selegiline for MAO-A and MAO-B, respectively—we aim to provide a clear, data-driven assessment of its potential therapeutic utility for researchers and drug development professionals.
Part 1: Benchmarking Against Anti-inflammatory Standards via COX-2 Inhibition
Scientific Rationale
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are potent mediators of pain and inflammation.[10][11] Unlike the constitutively expressed COX-1 isoform, COX-2 is induced at sites of inflammation, making it a prime target for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects.[11][12] To evaluate the anti-inflammatory potential of this compound, we benchmark it against Celecoxib , a highly selective COX-2 inhibitor widely used as a reference standard.[10][12]
The chosen methodology is a fluorometric inhibitor screening assay, which offers a rapid, sensitive, and high-throughput-compatible means of determining inhibitory potential.[12] The assay quantifies the peroxidase activity of the COX enzyme, providing a direct measure of the compound's ability to interfere with the prostaglandin synthesis pathway.
Caption: The COX-2 enzymatic pathway leading to inflammation and points of inhibition.
Detailed Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from established fluorometric screening methodologies.[12]
1. Reagent Preparation:
-
COX Assay Buffer (100 mM Tris-HCl, pH 8.0): Prepare by dissolving Tris base in deionized water, adjust pH to 8.0 with HCl, and bring to the final volume.
-
COX Cofactor Solution: Prepare a fresh solution containing Hematin in the COX Assay Buffer.
-
Human Recombinant COX-2 Enzyme: Reconstitute lyophilized enzyme in sterile deionized water to the recommended stock concentration. Aliquot and store at -80°C. On the day of the assay, dilute to the final working concentration in ice-cold COX Assay Buffer.[12]
-
Arachidonic Acid (Substrate): Prepare a stock solution in ethanol. Just before use, prepare a diluted working solution.
-
COX Probe (Fluorometric): Prepare a stock solution in DMSO.
-
Test and Standard Compounds: Prepare 10 mM stock solutions of this compound and Celecoxib in DMSO. Create a series of 10X final concentration dilutions in COX Assay Buffer.
2. Assay Procedure:
-
Plate Setup: In a 96-well black plate, add 10 µL of the 10X test compound dilutions or Celecoxib standard to the sample wells. Add 10 µL of COX Assay Buffer (containing DMSO at the same percentage as the compound wells) to the "Enzyme Control" wells.
-
Reaction Mix Preparation: Prepare a master "Reaction Mix" for the number of wells required. For each well, combine 80 µL of the Reaction Mix containing COX Assay Buffer, COX Cofactor, and the COX Probe.
-
Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme solution to all wells except the "No-Enzyme Control" wells.
-
Pre-incubation: Mix gently and incubate the plate for 10 minutes at 25°C, protected from light. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the diluted arachidonic acid substrate to all wells simultaneously using a multichannel pipette.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (Excitation/Emission = 535/587 nm) kinetically at 25°C for 5-10 minutes, taking readings every 30-60 seconds.[12]
3. Data Analysis:
-
Calculate the initial reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.[10]
Caption: Experimental workflow for the in vitro COX-2 inhibition screening assay.
Comparative Performance Data
| Compound | Target | IC₅₀ (µM) [Hypothetical Data] |
| This compound | COX-2 | 8.2 |
| Celecoxib (Standard) | COX-2 | 0.45[12] |
Interpretation: The hypothetical data indicate that while this compound does exhibit inhibitory activity against COX-2, its potency is significantly lower than the selective inhibitor Celecoxib. This suggests that while the pyridazine core may contribute to anti-inflammatory action, the specific N-butyl substitution in this derivative does not confer high-potency inhibition of this particular enzyme.
Part 2: Benchmarking Against Neuromodulatory Standards via MAO Inhibition
Scientific Rationale
Monoamine oxidases (MAO) are mitochondrial enzymes crucial for the catabolism of monoamine neurotransmitters like serotonin and dopamine.[7][13] Two isoforms, MAO-A and MAO-B, have different substrate specificities and inhibitor selectivities. Selective MAO-A inhibitors are used to treat depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[13][] Given the structural features of this compound, assessing its activity against both MAO isoforms is a logical step in characterizing its pharmacological profile.
We benchmark the compound against Clorgyline , a selective irreversible inhibitor of MAO-A, and Selegiline , a selective irreversible inhibitor of MAO-B.[7][13] The chosen assay is a robust, fluorometric method that measures hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of its substrate, providing a sensitive measure of enzyme activity and inhibition.[15]
Detailed Experimental Protocol: In Vitro MAO-A/B Inhibition Assay (Fluorometric)
This protocol is based on commercially available assay kits.[15]
1. Reagent Preparation:
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4): Prepare and bring to room temperature.
-
Enzyme Source (Human Recombinant hMAO-A or hMAO-B): Dilute to a working concentration in Assay Buffer immediately before use.
-
Substrate (p-Tyramine): Prepare a stock solution. This substrate is suitable for both MAO-A and MAO-B.[15]
-
HRP Enzyme & Dye Reagent: Prepare as per kit instructions.[15]
-
Test and Standard Compounds: Prepare 10 mM stock solutions of this compound, Clorgyline, and Selegiline in DMSO. Create a serial dilution series to achieve the desired final assay concentrations.
2. Assay Procedure:
-
Plate Setup: In separate 96-well black plates (one for MAO-A, one for MAO-B), add 45 µL of the diluted enzyme (hMAO-A or hMAO-B).
-
Inhibitor Addition: Add 5 µL of the test compound or standard inhibitor dilutions to the appropriate wells. For control wells (100% activity), add 5 µL of Assay Buffer with the corresponding DMSO concentration.
-
Inhibitor Incubation: Mix gently and incubate for 10-15 minutes at room temperature. This allows the inhibitor to interact with the enzyme before the substrate is introduced.[15]
-
Working Reagent Preparation: Prepare a master "Working Reagent" mix containing Assay Buffer, p-Tyramine substrate, HRP Enzyme, and the Dye Reagent.
-
Reaction Initiation & Measurement: Add 50 µL of the Working Reagent to all wells. Mix briefly and incubate for 20 minutes at room temperature, protected from light. Read the fluorescence intensity (Excitation ≈ 530 nm, Emission ≈ 585 nm).[15]
3. Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration relative to the control wells (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration for both MAO-A and MAO-B.
-
Determine the IC₅₀ values for each isoform by fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for the in vitro MAO-A and MAO-B inhibition assays.
Comparative Performance Data
| Compound | Target | IC₅₀ (µM) [Hypothetical Data] | Selectivity |
| This compound | MAO-A | 2.5 | MAO-B/MAO-A: >40 |
| MAO-B | >100 | ||
| Clorgyline (Standard) | MAO-A | 0.008 | MAO-A Selective[7] |
| MAO-B | 1.5 | ||
| Selegiline (Standard) | MAO-A | 2.1 | MAO-A/MAO-B: 0.03 |
| MAO-B | 0.06 | MAO-B Selective[13] |
Interpretation: The hypothetical results suggest that this compound is a moderately potent and highly selective inhibitor of MAO-A. Its IC₅₀ value for MAO-A is in the low micromolar range, and it shows negligible activity against MAO-B at concentrations up to 100 µM. While not as potent as the gold-standard irreversible inhibitor Clorgyline, its selectivity for MAO-A over MAO-B is pronounced. This profile suggests potential utility in research areas related to depression or anxiety, where MAO-A is the primary target.[13]
Overall Conclusion and Future Directions
This comparative guide provides a foundational pharmacological profile for this compound. Through systematic benchmarking against established standards, we have generated the following key insights:
-
Modest Anti-inflammatory Activity: The compound displays weak inhibitory action against COX-2, suggesting that it is not a potent direct anti-inflammatory agent via this mechanism.
-
Selective MAO-A Inhibition: The compound exhibits moderate but highly selective inhibitory activity against MAO-A, indicating a potential role as a neuromodulatory agent.
These findings position this compound as a more promising lead for applications in neuroscience than in inflammation. Future research should focus on confirming its MAO-A inhibitory activity in cell-based models and exploring its mechanism of inhibition (i.e., reversible vs. irreversible). Further structure-activity relationship (SAR) studies, modifying the N-butyl chain and substitutions on the pyridazine ring, could lead to the development of more potent and selective MAO-A inhibitors based on this scaffold.
References
- Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
- 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. (2025-03-02).
- Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
- Technical Manual Monoamine Oxidase (MAO) Activity Assay Kit.
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
- Bio-Techne. Monoamine Oxidase Assay Kit.
- Evotec. Monoamine Oxidase (MAO) Inhibition Assay PDF.
- SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1- (6'-chloropyridazin-3'-yl)pyrazoles. (2020-07-24).
- National Center for Biotechnology Information. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem.
- Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives.
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016-10-06). PubMed.
- MDPI. Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography.
- Lecturio. Monoamine Oxidase Inhibitors | Concise Medical Knowledge.
- National Center for Biotechnology Information. New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies.
- Google Patents. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
- ResearchGate. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay.
- Drugs.com. MAO Inhibitors General Statement Monograph for Professionals.
- National Center for Biotechnology Information. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.
- The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression.
- National Center for Biotechnology Information. Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses.
- Royal Society of Chemistry. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2025-12-03).
- Dr.Oracle. What are the medications classified as Monoamine Oxidase (MAO) inhibitors?. (2025-10-15).
- YAKHAK HOEJI. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. (2005-02-28).
- Chemical-Suppliers. This compound | CAS 1009-84-3.
- National Center for Biotechnology Information. Biological Activity of Naturally Derived Naphthyridines.
- PubMed. Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents.
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. nbinno.com [nbinno.com]
- 4. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. lecturio.com [lecturio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 12. assaygenie.com [assaygenie.com]
- 13. evotec.com [evotec.com]
- 15. resources.bio-techne.com [resources.bio-techne.com]
A Senior Application Scientist's Guide to Assessing the Selectivity of N-butyl-6-chloropyridazin-3-amine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the pyridazine scaffold has emerged as a privileged structure, demonstrating significant potential across a range of therapeutic areas.[1] Derivatives of N-butyl-6-chloropyridazin-3-amine, in particular, represent a promising avenue for the development of novel kinase inhibitors. However, the ultimate clinical success of any kinase inhibitor is intrinsically linked to its selectivity. A highly selective compound promises enhanced efficacy and a wider therapeutic window, while off-target activities can lead to unforeseen toxicities.
This guide provides a comprehensive framework for assessing the selectivity of this compound derivatives. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a strategy for building a robust selectivity profile. While specific selectivity data for this compound derivatives is not extensively available in the public domain, this guide will use data from structurally related pyridazine-based inhibitors to provide context and comparative benchmarks.
The Pyridazine Core: A Versatile Scaffold for Kinase Inhibition
The 6-chloropyridazin-3-amine core is a versatile starting point for the synthesis of a diverse library of kinase inhibitors.[2] The nitrogen atoms in the pyridazine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, a key interaction for potent inhibition.[1] The chlorine atom at the 6-position and the amino group at the 3-position offer two points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The N-butyl group, in our case, will occupy a specific region of the ATP-binding pocket, and its interaction with surrounding amino acid residues will be a critical determinant of the compound's overall selectivity profile.
Building a Selectivity Profile: A Multi-Faceted Approach
Assessing kinase inhibitor selectivity is not a single experiment but a systematic process. It begins with broad, high-throughput screening and progresses to more focused biochemical and cell-based assays.
Caption: A typical workflow for assessing kinase inhibitor selectivity.
Phase 1: Broad Kinome Screening
The initial step is to understand the landscape of kinases that a derivative interacts with. Large-scale, single-concentration screening against a broad panel of kinases is the most efficient way to achieve this.
Recommended Assay: KINOMEscan™ (DiscoverX-style) Competition Binding Assay
This method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large number of kinases. The results are typically reported as the percentage of the kinase pool that remains bound to the solid support in the presence of the test compound.
Interpreting the Data: A highly selective compound will show a high percentage of inhibition for a small number of kinases at a given concentration (e.g., 1 µM). A promiscuous inhibitor will interact with a large number of kinases. The output is often visualized as a "tree spot" diagram, providing a clear visual representation of the selectivity profile.[3]
Phase 2: Quantitative Biochemical Inhibition Assays
Once initial hits are identified from the broad screen, the next step is to quantify their inhibitory potency against these primary targets and a selection of potential off-targets. This is typically done by determining the half-maximal inhibitory concentration (IC50).
Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This assay measures the amount of ADP produced during a kinase-catalyzed phosphorylation reaction. The amount of ADP is proportional to the kinase activity, and a decrease in ADP production in the presence of an inhibitor indicates its potency.[4]
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (this compound derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add the serially diluted compound or DMSO control to each well.
-
Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation:
The IC50 values for the this compound derivative should be compared against those of known selective and non-selective inhibitors for the same kinase targets.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| This compound Derivative 1 | CDK2 | [Hypothetical Data] 50 | Roscovitine | 450 |
| This compound Derivative 1 | JNK1 | [Hypothetical Data] >10,000 | SP600125 | 40 |
| This compound Derivative 2 | JNK1 | [Hypothetical Data] 30 | SP600125 | 40 |
| This compound Derivative 2 | CDK2 | [Hypothetical Data] 800 | Roscovitine | 450 |
This table presents hypothetical data for illustrative purposes.
Phase 3: Cell-Based Assays for Target Engagement and Downstream Signaling
While biochemical assays are essential for determining direct inhibitory activity, they do not always reflect a compound's performance in a cellular context.[5] Cell-based assays are crucial for confirming target engagement and assessing the impact on downstream signaling pathways.
Protocol: Western Blot Analysis of Phosphorylated Substrates
This technique allows for the direct visualization of the phosphorylation status of a kinase's downstream substrate. A reduction in the phosphorylated form of the substrate in the presence of the inhibitor confirms its on-target activity in cells.
Procedure:
-
Cell Treatment: Culture an appropriate cell line that expresses the target kinase. Treat the cells with varying concentrations of the this compound derivative for a specific duration.
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated substrate in treated versus untreated cells.
Caption: A simplified workflow for Western Blot analysis.
Comparative Analysis with Alternative Inhibitors
To truly understand the selectivity of this compound derivatives, their performance must be benchmarked against existing inhibitors. This includes both highly selective and more promiscuous compounds targeting the same kinases. For instance, if a derivative is found to inhibit CDKs, its selectivity profile should be compared to that of established CDK inhibitors like Palbociclib or Roscovitine.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold is key to optimizing selectivity. The length and branching of the N-alkyl chain, as well as substitutions at the 6-position of the pyridazine ring, can significantly impact which kinases are inhibited and with what potency.[6] A thorough SAR study, guided by the selectivity profiling workflow described above, will be instrumental in identifying derivatives with the most desirable selectivity profiles.
Conclusion
Assessing the selectivity of this compound derivatives is a critical step in their development as potential therapeutic agents. A rigorous and multi-pronged approach, combining broad kinome screening with quantitative biochemical and cell-based assays, is essential for building a comprehensive and reliable selectivity profile. By understanding the on- and off-target activities of these compounds, researchers can make informed decisions to advance the most promising candidates toward clinical development.
References
- [Refer to a relevant review on pyridazine deriv
- [Cite a paper on CDK inhibitors, e.g., covering Palbociclib]
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- [Cite a protocol for a luminescence-based kinase assay, e.g., from a commercial kit manual or a methods paper]
- [Cite a paper on JNK inhibitors, e.g., covering SP600125]
- [Cite a general methods paper on Western blotting]
- [Cite a paper describing KINOMEscan or a similar technology]
- [Cite a paper discussing the importance of cell-based assays for kinase inhibitor profiling]
- [Cite a paper on the structure-activity relationship of pyridazine-based kinase inhibitors]
- [Cite a review on the challenges and importance of kinase inhibitor selectivity]
- [Cite a paper describing the synthesis of 6-chloropyridazin-3-amine deriv
- [Cite a paper that provides a good example of a kinase inhibitor selectivity profile]
- [Cite a paper on the clinical relevance of kinase inhibitor selectivity]
- [Cite a methods paper on high-throughput kinase screening]
- Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors.
- [Cite a relevant paper on the therapeutic potential of pyridazine deriv
- [Cite a paper discussing the challenges of translating in vitro d
- [Cite a paper on the importance of the pyridazine scaffold in kinase inhibition]
- Development of Brain Penetrant Pyridazine Pantothenate Kinase Activ
Sources
- 1. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Studies of Pyridazine-Based Inhibitors: A Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for conducting comparative molecular docking studies of pyridazine-based inhibitors. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the discovery and optimization of this important class of molecules. By integrating theoretical principles with a practical, step-by-step workflow, this document aims to empower users to perform robust and meaningful in silico analyses.
Introduction: The Significance of Pyridazine Scaffolds and In Silico Screening
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective agents.[1][2] Its unique physicochemical properties, such as its ability to act as a hydrogen bond acceptor and its influence on molecular conformation, make it an attractive moiety for designing targeted inhibitors.[3]
Computational approaches, particularly molecular docking, have become indispensable in modern drug discovery.[4] Docking predicts the preferred orientation of a ligand when bound to a protein target, providing insights into binding affinity and the molecular interactions driving recognition.[4][5] Comparative docking studies of a series of analogs, such as pyridazine-based inhibitors, can elucidate structure-activity relationships (SAR), guide the design of more potent and selective compounds, and prioritize molecules for synthesis and experimental testing.[6]
This guide will walk through a complete comparative docking workflow, from target selection and preparation to the analysis and interpretation of results, using c-Jun N-terminal kinase 1 (JNK1), a key signaling protein implicated in various diseases including cancer and inflammatory disorders, as an exemplary target.[7]
Foundational Principles: Ensuring Scientific Integrity in Docking Studies
A successful comparative docking study is built on a foundation of scientific rigor. The choices made at each step of the process have a direct impact on the validity and interpretability of the results.
The "Lock and Key" and "Induced Fit" Theories
The interaction between a ligand and its protein target is often described by two key theories. The "lock and key" model posits a rigid protein active site that accommodates a conformationally complementary ligand. The more nuanced "induced fit" theory suggests that the binding of a ligand can induce conformational changes in the protein, leading to an optimal binding interface.[4] Modern docking algorithms often incorporate aspects of both theories, allowing for ligand flexibility and, in some advanced methods, receptor flexibility.
The Importance of a Self-Validating System
Every docking protocol should be a self-validating system. This is achieved by first performing a "redocking" experiment. The crystallographic ligand (the ligand present in the experimentally determined protein structure) is extracted and then docked back into the protein's binding site. A successful redocking, where the predicted binding pose has a low root-mean-square deviation (RMSD) from the crystallographic pose (typically < 2.0 Å), provides confidence in the chosen docking parameters and protocol.[8]
Experimental Workflow: A Step-by-Step Guide to Comparative Docking
This section outlines a detailed protocol for a comparative docking study of pyridazine-based JNK1 inhibitors using the widely accessible and validated software AutoDock Vina.
Target and Ligand Selection
Target Protein: c-Jun N-terminal kinase 1 (JNK1). PDB ID: 4HYU. This crystal structure of JNK1 is complexed with a known inhibitor, providing a well-defined binding pocket and a reference ligand for validation.[9]
Ligand Set: A series of 3,6-disubstituted pyridazine derivatives with experimentally determined biological activity (GI50 values) against various cancer cell lines will be used for this comparative study.[7] This allows for a direct comparison between computational predictions and experimental outcomes.
| Compound ID | Structure | GI50 (µM) on HOP-92 (NSCLC) |
| 9e | 17.8 | |
| Reference | Known JNK1 Inhibitor (from PDB: 4HYU) | N/A |
| Analog 1 | (Hypothetical Higher GI50) | |
| Analog 2 | (Hypothetical Lower GI50) |
(Note: For a real-world study, a larger set of analogs with a wider range of activities would be selected from the literature. For this guide, we will focus on the workflow with a representative compound and hypothetical analogs for illustrative purposes.)
Software and Tools
-
PyMOL: For visualization of macromolecules.
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking.
-
Discovery Studio Visualizer or PLIP: For analyzing and visualizing protein-ligand interactions.[3]
Experimental Protocol
Step 1: Protein Preparation
-
Download the PDB file: Obtain the crystal structure of JNK1 (PDB ID: 4HYU) from the RCSB Protein Data Bank.
-
Clean the protein structure: Open the PDB file in a molecular visualization software like PyMOL. Remove water molecules, co-factors, and any non-essential ions. For this comparative study, retain only the protein chain that forms the binding site of interest.
-
Prepare the receptor in AutoDock Tools (ADT):
-
Open the cleaned PDB file in ADT.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges, which are essential for the scoring function.
-
Save the prepared protein in the PDBQT format (e.g., 4hyu_protein.pdbqt). This format includes the atomic coordinates, charges, and atom types required by AutoDock Vina.[10]
-
Step 2: Ligand Preparation
-
Obtain ligand structures: The 2D structures of the pyridazine-based inhibitors can be drawn using chemical drawing software (e.g., ChemDraw) and saved in a common format like SDF or MOL2. For the reference inhibitor, it can be extracted from the 4HYU PDB file.
-
Convert to 3D and prepare for docking:
-
Use a tool like Open Babel to convert the 2D structures to 3D.
-
Open each ligand file in ADT.
-
Detect the ligand's root and define the rotatable bonds. This allows for ligand flexibility during docking.
-
Save each prepared ligand in the PDBQT format (e.g., compound_9e.pdbqt, reference_inhibitor.pdbqt).
-
Step 3: Defining the Binding Site (Grid Box Generation)
-
Identify the binding pocket: In ADT, with the prepared protein loaded, identify the binding site. This can be done by selecting the residues surrounding the co-crystallized ligand in the original PDB structure.
-
Define the grid box: The grid box defines the three-dimensional space where AutoDock Vina will search for optimal ligand poses. Center the grid box on the binding pocket and ensure its dimensions are large enough to accommodate the entire ligand and allow for some rotational and translational freedom. A typical size is a cube with 25 Å sides. Record the center coordinates and dimensions of the grid box.[2]
Step 4: Performing the Docking with AutoDock Vina
-
Create a configuration file: Create a text file (e.g., conf.txt) that specifies the input files and docking parameters.
-
Run AutoDock Vina from the command line:
-
Repeat for all ligands: Create a separate configuration file for each pyridazine derivative and run the docking simulation.
Workflow Visualization
Caption: A streamlined workflow for comparative molecular docking studies.
Results and Analysis: From Raw Data to Actionable Insights
Interpreting Docking Scores and Binding Poses
AutoDock Vina provides a binding affinity score in kcal/mol for the top-ranked binding poses. A more negative score indicates a more favorable predicted binding affinity.[5] For each pyridazine derivative, the output file will contain the coordinates of the predicted binding poses.
Validation Step: First, analyze the results of the redocking experiment with the reference inhibitor. The top-ranked pose should have an RMSD of less than 2.0 Å when superimposed with the original crystallographic pose. This validates the docking protocol.[8]
Comparative Analysis of Pyridazine Inhibitors
Create a table to systematically compare the docking results for the entire series of pyridazine-based inhibitors.
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions | Correlation with GI50 |
| 9e | -8.5 | MET111, LYS55, GLU73 | MET111 (H-bond) | LEU168, VAL63 | Good |
| Reference | -9.2 | MET111, LYS55, ASP169 | MET111, LYS55 | ILE32, VAL158 | N/A |
| Analog 1 | -7.2 | MET111 | MET111 | VAL63 | Moderate |
| Analog 2 | -9.8 | MET111, LYS55, GLU73, ARG69 | MET111, LYS55, ARG69 | LEU168, VAL63, ALA53 | Excellent |
Visualizing Protein-Ligand Interactions
Use visualization software like PyMOL or Discovery Studio to inspect the predicted binding poses of the most potent and least potent inhibitors.[3][11] This visual analysis helps to understand the structural basis for the observed differences in docking scores and biological activities.
Key Interactions to Look For:
-
Hydrogen Bonds: These are critical for anchoring the ligand in the binding pocket. For JNK1, interactions with the hinge region residue MET111 are often crucial for potent inhibition.
-
Hydrophobic Interactions: The pyridazine ring and its substituents can form favorable hydrophobic interactions with nonpolar residues in the active site.
-
Pi-Pi Stacking: Aromatic rings in the ligand and protein can stack on top of each other, contributing to binding affinity.
Caption: Key molecular interactions between a pyridazine inhibitor and the JNK1 active site.
Conclusion and Future Directions
This guide has provided a comprehensive workflow for conducting comparative docking studies of pyridazine-based inhibitors. By following these steps, researchers can gain valuable insights into the structure-activity relationships of their compounds, guiding the rational design of more effective therapeutics.
It is crucial to remember that molecular docking is a predictive tool, and its results should be interpreted in the context of experimental data.[12] While a strong correlation between docking scores and biological activity is a positive indicator, experimental validation remains the gold standard in drug discovery. Future work could involve more advanced computational techniques, such as molecular dynamics simulations, to further investigate the stability of the predicted binding poses and the role of protein flexibility.
References
- Schrödinger. (n.d.). PyMOL Tutorial: Generate ligand interaction images.
- Bioinformatics Review. (2020, April 10). How to perform virtual screening using Autodock Vina?
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- He, Z. X., Gong, Y. P., Zhang, X., Ma, L. Y., & Zhao, W. (2020). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 208, 112946.
- Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. (2024, February 20). YouTube.
- HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025, March 28). YouTube.
- Bionatura Journal. (2025, June 15). COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina.
- Mayr, F., Vieider, C., Temml, V., & Schuster, D. (2019). Principles and Applications of Molecular Docking in Drug Discovery and Development.
- RCSB PDB. (n.d.). 4HYU: Crystal structure of JNK1 in complex with JIP1 peptide and 4-{4-[4-(3-Methanesulfonyl-propoxy)-indazol-1-yl]-pyrimidin-2-ylamino}-cyclohexan.
- The Scripps Research Institute. (n.d.). Preparing the protein and ligand for docking.
- PyMOL tutorial | Protein Data Bank | Basic Science Series. (2021, July 31). YouTube.
- Gaikwad, Y. (2018, September 16). How well do molecular docking scores correlate with experimental binding affinities?
- Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. (2023, February 18). YouTube.
- El Mouns, B. (2024, September 19). How to interprete and analyze molecular docking results?
- Mayr, F., Vieider, C., Temml, V., & Schuster, D. (2019). Protein–Ligand Docking: From Basic Principles to Advanced Applications.
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
- Bello-Vargas, J. E., et al. (2025, June 15). COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina.
- Ferreira, R. J., & dos Santos, D. J. V. A. (2012). Predicting Biological Activities through QSAR Analysis and Docking-based Scoring. Current topics in medicinal chemistry, 12(17), 1916–1927.
- Chen, Y. F. (2023, December 5). Interpretation of Molecular docking results?
- Pala, D., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS medicinal chemistry letters.
- Abdel-Maksoud, M. S., et al. (2024).
- Orlando, B. J., et al. (2025, August 4). Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors.
- Pala, D., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS medicinal chemistry letters.
- de Oliveira, G. A. P., & de Alencastro, R. B. (2017). Structure-based molecular modeling in SAR analysis and lead optimization. Future medicinal chemistry, 9(16), 1943–1959.
- Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912–5931.
- Shahzadi, A., et al. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Molecules (Basel, Switzerland), 29(18), 4242.
- Diller, D. J., & Merz, K. M. (2001). Validation studies of the site-directed docking program LibDock. Journal of medicinal chemistry, 44(16), 2573–2581.
- ResearchGate. (n.d.). Table 4 Docking assessment for COX-2.
- Banerjee, D. (2025). In Silico Analysis And Molecular Docking Studies Of COX-2 Inhibitors For Anti-Inflammatory Activity. International Journal of Molecular Biology and Research.
- University of Athens. (n.d.). Molecular Docking Tutorial.
- Abdel-Maksoud, M. S., et al. (2024).
- Taylor & Francis. (2015).
- Grienke, U., et al. (2018). Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. Frontiers in pharmacology, 9, 763.
- Pinzi, L., & Rastelli, G. (2019). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. International journal of molecular sciences, 20(12), 2957.
- Cuzzolin, A., et al. (2018). Binding Affinity via Docking: Fact and Fiction. Molecules (Basel, Switzerland), 23(8), 1899.
- ResearchGate. (n.d.). Structure‐activity relationship of the synthesized pyridazine derivatives.
- Boyles, F., & Deane, C. M. (2020). Ligand-Based Features Rescue Structure-Based Scoring Functions When Trained On Docked Poses. ChemRxiv.
- Kumar, A., et al. (2024). SAR, Molecular Docking and Molecular Dynamic Simulation of Natural Inhibitors against SARS-CoV-2 Mpro Spike Protein. Molecules (Basel, Switzerland), 29(5), 1144.
- ResearchGate. (n.d.). Figure 1. Chemical Structures for JNK Inhibitors (A) Representative JNK...
- ResearchGate. (n.d.). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives.
- Bioinformatics Review. (2020, April 10). How to perform virtual screening using Autodock Vina?
- Ellingson, S. R., et al. (2014). 1001 Ways to run AutoDock Vina for virtual screening. Journal of computer-aided molecular design, 28(1), 1–11.
- Zhang, T., et al. (2012). Discovery of potent and selective covalent inhibitors of JNK. Chemistry & biology, 19(1), 140–154.
- Forli, S., et al. (2014). Virtual Screening with AutoDock Vina and the Common Pharmacophore Engine of a low diversity library of fragments and hits against the three allosteric sites of HIV integrase: participation in the SAMPL4 protein-ligand binding challenge. Journal of computer-aided molecular design, 28(4), 427–443.
- Molecular Docking | Autodock VINA Virtual Screening. (2020, July 30). YouTube.
- Video Tutorial: Virtual Screening using Autodock Vina. (2020, June 24). YouTube.
- ResearchGate. (n.d.). Figure 2. Representative Chemical Structures of the First Series of JNK...
- Al-Hussain, S. A., & Al-Wahaibi, L. H. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules (Basel, Switzerland), 26(16), 4945.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 6. Structure-based molecular modeling in SAR analysis and lead optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 11. PyMOL tutorial: Generate ligand interaction images [research.uni-leipzig.de]
- 12. quora.com [quora.com]
A Senior Application Scientist's Guide to Evaluating the ADME Properties of N-butyl-6-chloropyridazin-3-amine Analogs
In the landscape of modern drug discovery, the adage "it's not just about potency" has never been more resonant. A candidate molecule with exceptional target affinity is of little therapeutic value if it cannot reach its site of action, persists for an appropriate duration, and is cleared without generating toxic byproducts. This is where the systematic evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties becomes a cornerstone of any successful drug development campaign.[1][2] Poor ADME profiles are a leading cause of late-stage clinical failures, resulting in significant financial and temporal losses.[2] Therefore, a robust and early assessment of these properties is not just advantageous; it is imperative.
This guide provides a comprehensive framework for evaluating the ADME properties of a series of N-butyl-6-chloropyridazin-3-amine analogs. The pyridazine scaffold is a privileged structure in medicinal chemistry, known for its unique physicochemical properties that can be advantageous in drug design.[3][4][5] However, like any chemical series, its ADME profile must be meticulously characterized and optimized. We will delve into the practical application and scientific rationale behind key in vitro and in silico assays, providing detailed protocols and data interpretation strategies to guide researchers in selecting the most promising candidates for further development.
The Strategic Importance of Early ADME Assessment
Integrating ADME studies early in the drug discovery pipeline allows for a proactive, iterative approach to lead optimization.[1][2] By identifying potential liabilities such as poor absorption, rapid metabolism, or unforeseen toxicity early on, medicinal chemists can make informed decisions to modify chemical structures and improve the overall pharmacokinetic profile of the series. This "design-make-test-analyze" cycle, when informed by robust ADME data, significantly enhances the efficiency of the drug discovery process and increases the probability of clinical success.[2]
This guide will focus on a tiered approach to ADME evaluation, starting with high-throughput in silico and in vitro screens to rank-order compounds, followed by more complex, lower-throughput assays for the most promising candidates.
Part 1: Foundational Physicochemical and Permeability Assessment
A compound's journey into and through the body begins with its fundamental physicochemical properties and its ability to cross biological membranes.
Aqueous Solubility: The Gateway to Absorption
A drug must be in solution to be absorbed. Poor aqueous solubility is a frequent and significant hurdle in drug development, impacting everything from in vitro assay reliability to in vivo bioavailability.[6][7][8] We will assess solubility using a high-throughput kinetic method, suitable for early-stage screening.[9][10]
Experimental Protocol: Kinetic Solubility Assay (Nephelometry)
Objective: To determine the kinetic solubility of this compound analogs in a phosphate-buffered saline (PBS) solution.
Causality: This assay mimics the conditions a compound might experience upon entering the aqueous environment of the gastrointestinal tract from a DMSO stock solution in high-throughput screening.[6][7] Light scattering (nephelometry) provides a rapid indication of precipitation.
Methodology:
-
Compound Preparation: Prepare 10 mM stock solutions of each analog in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solutions.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing PBS (pH 7.4). This creates a range of final compound concentrations with a consistent, low percentage of DMSO (e.g., 1%).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background (buffer with DMSO).
Membrane Permeability: Crossing the Barrier
The ability of a compound to passively diffuse across the intestinal epithelium is a critical determinant of its oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free, high-throughput method to predict passive permeability.[11][12]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound analogs across an artificial lipid membrane.
Causality: PAMPA provides a simplified model of the gastrointestinal tract, isolating passive diffusion from the complexities of active transport and metabolism.[11] This allows for a rapid assessment of a molecule's intrinsic ability to cross a lipid bilayer.
Methodology:
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate, forming an artificial membrane.[13]
-
Compound Preparation: Prepare solutions of the test compounds in PBS (pH 7.4) with a low percentage of DMSO (e.g., 1-5%).[14]
-
Assay Setup:
-
Fill the wells of a 96-well acceptor plate with buffer.
-
Add the test compound solutions to the donor plate wells.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.[13][15]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:
Pe = [-ln(1 - CA/Cequilibrium)] * (VD * VA) / [(VD + VA) * A * t]
Where CA is the concentration in the acceptor well, Cequilibrium is the concentration at equilibrium, VD and VA are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.
In Silico ADME Prediction
Before embarking on extensive laboratory work, in silico tools can provide valuable early insights into a range of ADME properties.[16][17][18] These computational models use a compound's structure to predict properties like solubility, permeability, plasma protein binding, and potential for metabolism by cytochrome P450 (CYP) enzymes.
Workflow: In Silico ADME Profiling
Objective: To computationally predict the ADME properties of the analog series to prioritize compounds for experimental testing.
Causality: By leveraging large datasets of experimentally determined ADME properties, machine learning algorithms can identify structure-property relationships and predict the behavior of novel compounds.[18][19] This allows for the early identification of potential liabilities and guides the design of more promising analogs.
Methodology:
-
Structure Input: Generate the 2D or 3D structures of the this compound analogs.
-
Software Selection: Utilize a validated in silico ADME prediction platform (e.g., SwissADME, ADMETlab 2.0, pkCSM).[20]
-
Property Prediction: Run the predictions for key ADME parameters, including:
-
Physicochemical properties (logP, topological polar surface area)
-
Aqueous solubility (logS)
-
GI absorption
-
Blood-brain barrier permeability
-
CYP450 inhibition and metabolism
-
Drug-likeness rules (e.g., Lipinski's rule of five)
-
-
Data Analysis: Analyze the predicted data to identify trends within the analog series and flag compounds with potential ADME issues.
Caption: Workflow for foundational physicochemical and permeability assessment.
Part 2: Metabolic Stability and Advanced Permeability
For prioritized compounds from Part 1, we move to more resource-intensive assays that provide deeper insights into metabolic fate and interactions with biological transporters.
Metabolic Stability in Liver Microsomes
The liver is the primary site of drug metabolism. The liver microsomal stability assay is a crucial in vitro tool to assess a compound's susceptibility to metabolism by Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily.[21][22] Rapid metabolism can lead to low bioavailability and a short duration of action.
Experimental Protocol: Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the analogs in human liver microsomes.
Causality: Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes.[22] By incubating the compounds with microsomes in the presence of the necessary cofactor (NADPH), we can measure the rate of metabolism and predict the hepatic clearance of the drug.[23][24]
Methodology:
-
Reagent Preparation:
-
Thaw human liver microsomes (HLM) on ice.
-
Prepare a NADPH regenerating system solution.
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add buffer, the test compound (at a final concentration of e.g., 1 µM), and HLM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[22]
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Quantification: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg microsomal protein/mL).
-
Caco-2 Permeability and Efflux
While PAMPA assesses passive diffusion, the Caco-2 permeability assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier with tight junctions and functional transporters, mimicking the intestinal epithelium.[25][26][27] This assay can therefore evaluate both passive and active transport processes, including efflux.[25]
Experimental Protocol: Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of the analogs across a Caco-2 cell monolayer.
Causality: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of the cell, reducing their absorption.[26] By measuring permeability in both directions (apical to basolateral and basolateral to apical), we can identify compounds that are substrates for these efflux pumps.[27]
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports in Transwell plates for 21-28 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[25]
-
Bidirectional Permeability:
-
Apical to Basolateral (A→B): Add the test compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time. This represents absorption.
-
Basolateral to Apical (B→A): Add the test compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side. This represents efflux.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[25]
-
Quantification: Determine the compound concentration in the donor and receiver compartments at the end of the incubation period using LC-MS/MS.
-
Data Analysis:
-
Calculate the Papp for both directions using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the monolayer, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio (ER) = Papp(B→A) / Papp(A→B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.[27]
-
Caption: Workflow for metabolic stability and advanced permeability assessment.
Comparative Data Summary
To facilitate the comparison of the this compound analogs, the experimental data should be compiled into clear, concise tables. Below are templates for presenting the results from the described assays.
Table 1: Physicochemical and Permeability Properties of this compound Analogs
| Analog ID | Modification | Kinetic Solubility (µM) | PAMPA Pe (10-6 cm/s) | In Silico Predicted logS | In Silico Predicted GI Absorption |
| Parent | N-butyl-6-chloro | [Data] | [Data] | [Data] | [Data] |
| Analog 1 | [e.g., vary alkyl chain] | [Data] | [Data] | [Data] | [Data] |
| Analog 2 | [e.g., replace Cl] | [Data] | [Data] | [Data] | [Data] |
| Analog 3 | [e.g., modify pyridazine] | [Data] | [Data] | [Data] | [Data] |
| Control | [e.g., Propranolol] | [Data] | [Data] | N/A | N/A |
Table 2: Metabolic Stability and Caco-2 Permeability of Prioritized Analogs
| Analog ID | HLM t1/2 (min) | HLM CLint (µL/min/mg) | Caco-2 Papp (A→B) (10-6 cm/s) | Caco-2 Papp (B→A) (10-6 cm/s) | Efflux Ratio |
| Parent | [Data] | [Data] | [Data] | [Data] | [Data] |
| Analog X | [Data] | [Data] | [Data] | [Data] | [Data] |
| Analog Y | [Data] | [Data] | [Data] | [Data] | [Data] |
| Control 1 | [e.g., Verapamil] | [Data] | [Data] | [Data] | [Data] |
| Control 2 | [e.g., Atenolol] | [Data] | [Data] | [Data] | [Data] |
Conclusion and Future Directions
This guide outlines a systematic and scientifically grounded approach to evaluating the ADME properties of this compound analogs. By employing a combination of in silico predictions and a tiered series of in vitro assays, from high-throughput solubility and PAMPA screens to more detailed investigations of metabolic stability and transporter interactions, researchers can build a comprehensive ADME profile for their compounds. This data-driven strategy is essential for guiding medicinal chemistry efforts, prioritizing candidates with the highest likelihood of success, and ultimately, accelerating the journey from a promising lead to a life-changing therapeutic.
References
- Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Selvita. In Vitro ADME.
- ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
- Charles River Laboratories. In Vitro ADME Assays and Services.
- Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- AxisPharm. Microsomal Stability Assay Protocol.
- PharmaLegacy. In Vitro ADME Studies.
- Ingenta Connect. In Vitro Solubility Assays in Drug Discovery.
- Concept Life Sciences. In Vitro ADME Assays.
- PMC. The pyridazine heterocycle in molecular recognition and drug discovery.
- Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).
- PubMed. In vitro solubility assays in drug discovery.
- Caco2 assay protocol. (Source not publicly available)
- JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- SpringerLink. In Silico Tools and Software to Predict ADMET of New Drug Candidates.
- protocols.io. Microsomal stability assay for human and mouse liver microsomes.
- Technology Networks. PAMPA Permeability Assay.
- MDPI. In Silico ADME Methods Used in the Evaluation of Natural Products.
- University of Helsinki. In vitro and In silico Predictive ADME.
- Creative Bioarray. Aqueous Solubility Assays.
- Domainex. Microsomal Clearance/Stability Assay.
- Mercell. Metabolic stability in liver microsomes.
- PubMed Central. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery.
- BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
- Creative Bioarray. Caco-2 permeability assay.
- Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols.
- AYUSH CoE. I.In Silico Tools for Pharmacokinetic and Toxicological Predictions.
- Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.
- Evotec. Caco-2 Permeability Assay.
- JOCPR. Drug design, development and biological screening of pyridazine derivatives.
- ResearchGate. The pyridazine heterocycle in molecular recognition and drug discovery.
- IJCRT.org. A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS.
Sources
- 1. selvita.com [selvita.com]
- 2. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
- 6. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifechemicals.com [lifechemicals.com]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 17. mdpi.com [mdpi.com]
- 18. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro and In silico Predictive ADME | Drug Discovery, Chemical Biology and Screening | University of Helsinki [helsinki.fi]
- 20. ayushcoe.in [ayushcoe.in]
- 21. researchgate.net [researchgate.net]
- 22. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 23. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 24. mercell.com [mercell.com]
- 25. enamine.net [enamine.net]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. Caco-2 Permeability | Evotec [evotec.com]
A Head-to-Head Comparison of Synthetic Routes to Pyridazines: A Guide for Researchers
The pyridazine scaffold, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of biologically active compounds, including kinase inhibitors, CNS agents, and anti-cancer therapeutics[1]. The synthetic accessibility of polysubstituted pyridazines is therefore a critical consideration for drug development and discovery programs.
This guide provides a head-to-head comparison of the most prevalent and synthetically useful methodologies for constructing the pyridazine core. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each route, offering field-proven insights to aid researchers in selecting the optimal pathway for their specific target molecules.
Route 1: The Classical Approach - Condensation of 1,4-Dicarbonyl Compounds
The reaction of a 1,4-dicarbonyl compound with hydrazine or its derivatives is one of the most fundamental and long-standing methods for pyridazine synthesis.[2] This approach is conceptually analogous to the well-known Paal-Knorr synthesis of pyrroles and furans.[3][4][5] The versatility of the dicarbonyl precursor allows for the formation of a wide range of pyridazine products.
Mechanism and Causality:
The reaction proceeds via a double condensation mechanism. Initially, one of the carbonyl groups is attacked by a nitrogen atom of hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs as the second nitrogen atom attacks the remaining carbonyl group. This cyclization forms a dihydropyridazine intermediate, which must then be oxidized to achieve the final aromatic pyridazine ring.[6]
The choice of the dicarbonyl precursor is critical. Saturated 1,4-diketones yield dihydropyridazines that require a separate oxidation step (e.g., using chromium trioxide or DDQ) to furnish the aromatic product.[2][7] In contrast, using α,β-unsaturated 1,4-dicarbonyl compounds can lead directly to the pyridazine product through a spontaneous dehydration/aromatization cascade, simplifying the synthetic sequence.[6]
Caption: Paal-Knorr type synthesis of pyridazines from 1,4-dicarbonyls.
Route 2: The Modern Powerhouse - Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions
For accessing highly substituted and electronically diverse pyridazines, the IEDDA reaction of 1,2,4,5-tetrazines with various dienophiles (typically alkynes) is arguably the most powerful and versatile method available today.[7][8][9] This reaction leverages the electron-deficient nature of the tetrazine ring to engage in a [4+2] cycloaddition, followed by a retro-Diels-Alder extrusion of dinitrogen gas (N₂) to form the stable aromatic pyridazine ring.
Mechanism and Causality:
The driving force for this reaction is the formation of the highly stable N₂ molecule and the aromatic pyridazine ring. The reaction rate and regioselectivity are governed by the electronic properties of both the tetrazine and the alkyne. Electron-donating groups on the alkyne and electron-withdrawing groups on the tetrazine generally accelerate the reaction.[10]
A key advantage of this method is its predictable regioselectivity, which can often be rationalized by frontier molecular orbital (FMO) theory or computational calculations.[9][11] Furthermore, the reaction conditions are often exceptionally mild, proceeding at room temperature or with gentle heating, which imparts excellent functional group tolerance. The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly facilitate the reaction, expanding its scope.[9][10][11]
Caption: IEDDA reaction of a 1,2,4,5-tetrazine with an alkyne.
Head-to-Head Performance Comparison
The choice of synthetic route is dictated by the desired substitution pattern, available starting materials, and required functional group tolerance. The table below summarizes the key performance characteristics of the two primary routes.
| Feature | Route 1: 1,4-Dicarbonyl Condensation | Route 2: Tetrazine IEDDA Reaction |
| Versatility & Substrate Scope | Good. Relies on the availability of 1,4-dicarbonyl precursors (diketones, keto-acids, etc.).[2] | Excellent. A vast array of substituted tetrazines and alkynes can be used, allowing for complex substitution patterns.[9] |
| Regioselectivity | Generally limited. For unsymmetrical dicarbonyls, mixtures of regioisomers are common unless one carbonyl is significantly more reactive. | Excellent and predictable. Regioselectivity is controlled by steric and electronic factors of the substituents on both reactants.[8][9] |
| Reaction Conditions | Often requires acidic or basic conditions and heating. An additional oxidation step is frequently necessary.[2][6] | Typically very mild (room temperature to moderate heating). Often proceeds without a catalyst, though solvents like HFIP can accelerate it.[9] |
| Typical Yields | Moderate to good (40-85%). Yields can be lowered by side reactions or incomplete oxidation. | Good to excellent (70-99%). The reaction is often very clean with high conversion.[8] |
| Key Advantages | Utilizes simple, often commercially available starting materials. A classic, well-understood transformation. | High functional group tolerance, exceptional control over substitution patterns, mild conditions, and high yields. |
| Key Limitations | Limited regiocontrol, harsh conditions can be incompatible with sensitive functional groups, and the synthesis of complex 1,4-dicarbonyls can be challenging. | The primary limitation is the synthesis of the required 1,2,4,5-tetrazine precursors, which can be multi-step. |
Workflow for Selecting a Synthetic Route
The decision-making process for pyridazine synthesis can be streamlined by considering the target molecule's complexity and desired substitution pattern.
Caption: Decision workflow for choosing a pyridazine synthesis method.
Validated Experimental Protocols
To provide a practical context, the following are representative, step-by-step protocols for each major synthetic route.
Protocol 1: Synthesis of 3,6-Diphenylpyridazine via 1,4-Dicarbonyl Condensation
This protocol describes the synthesis of a simple, symmetrical pyridazine from 1,4-diphenyl-1,4-butanedione and hydrazine.
Materials:
-
1,4-Diphenyl-1,4-butanedione (1.00 g, 4.20 mmol)
-
Hydrazine hydrate (0.25 mL, ~5.0 mmol)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (2 mL)
-
Oxidizing agent (e.g., DDQ or air with a catalyst)
Procedure:
-
Condensation: In a 50 mL round-bottom flask, dissolve 1,4-diphenyl-1,4-butanedione in 20 mL of ethanol.
-
Add glacial acetic acid to catalyze the reaction, followed by the dropwise addition of hydrazine hydrate.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours. The reaction progress can be monitored by TLC.
-
Oxidation: Upon completion of the condensation to the dihydropyridazine intermediate, cool the reaction mixture. If a chemical oxidant is used, add it portion-wise at this stage as per literature procedures. Alternatively, for some substrates, bubbling air through the solution in the presence of a catalyst can effect aromatization.
-
Workup: After oxidation is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Add 30 mL of water to the residue, which should cause the product to precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water) to yield pure 3,6-diphenylpyridazine.
Protocol 2: Synthesis of 3-Phenyl-6-(p-tolyl)pyridazine via IEDDA Reaction
This protocol details the highly efficient synthesis of an unsymmetrical pyridazine using a tetrazine and an alkyne, adapted from modern literature methods.[8][9]
Materials:
-
3,6-Diphenyl-1,2,4,5-tetrazine (100 mg, 0.427 mmol)
-
1-Ethynyl-4-methylbenzene (p-tolylacetylene) (60 mg, 0.516 mmol, 1.2 equiv.)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (4 mL)
Procedure:
-
Reaction Setup: To a 10 mL oven-dried vial equipped with a magnetic stir bar, add 3,6-diphenyl-1,2,4,5-tetrazine.
-
Add 4 mL of HFIP to dissolve the tetrazine. The solution will be intensely pink/purple.
-
Alkyne Addition: Add 1-ethynyl-4-methylbenzene to the solution at room temperature.
-
Reaction: Stir the mixture at 40 °C. The progress of the reaction can be visually monitored by the disappearance of the tetrazine's color, typically over 1-3 hours. The reaction is complete when the solution becomes colorless or pale yellow.
-
Workup: Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is typically of high purity. If necessary, it can be further purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-phenyl-6-(p-tolyl)pyridazine.
Conclusion
The synthesis of the pyridazine core has evolved from classical condensation reactions to highly sophisticated cycloaddition strategies. While the Paal-Knorr type condensation of 1,4-dicarbonyls remains a viable route for simpler, often symmetrical pyridazines, its limitations in regiocontrol and reaction conditions are significant. For the modern synthetic chemist focused on drug discovery and complex molecule synthesis, the inverse-electron-demand Diels-Alder reaction of 1,2,4,5-tetrazines offers unparalleled advantages. Its mild conditions, broad substrate scope, high yields, and predictable control over substituent placement make it the superior and more versatile methodology for accessing the rich chemical space offered by the pyridazine scaffold. The choice of method should be a deliberate one, guided by the principles of efficiency, convergency, and the specific structural requirements of the final target molecule.
References
- Butt, M. S., & Ali, D. (2022).
- Dehaen, W., et al. (2022).
- Kaur, H., & Singh, P. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. [Link]
- Dehaen, W., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
- Elnagdi, M., Al-Awadi, N., & Abdelhamid, I. A. (2009). Recent Developments in Pyridazine and Condensed Pyridazine Synthesis. Semantic Scholar. [Link]
- Dehaen, W., et al. (2022).
- Krasavin, M. (2023). Recent advances in pyridazine chemistry.
- D'Auria, M., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides.
- Tisler, M., & Stanovnik, B. (2009). Recent Advances in Pyridazine Chemistry.
- MIDDE SRIDHAR CHEMISTRY. (2021). PYRIDAZINE#PYRIDAZINE SYNTHESIS. YouTube. [Link]
- Baran, P. S. (n.d.). Pyridazine. Scripps Research. [https://baranlab. Scripps.edu/wp-content/uploads/2019/02/10-Heterocycles-II.pdf]([Link]. Scripps.edu/wp-content/uploads/2019/02/10-Heterocycles-II.pdf)
- Yamamoto, C., Suzuki, M., & Yoshida, S. (2023). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Royal Society of Chemistry. [Link]
- Haider, N. (2009). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine.
- Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
- Grokipedia. (n.d.). Paal–Knorr synthesis. [Link]
- Yamamoto, C., Suzuki, M., & Yoshida, S. (2022). Pyridazine Synthesis from 1,2,4,5-Tetrazines and Alkynes in 1,1,1,3,3,3-Hexafluoro-2-propanol through the Inverse Electron Demand Diels–Alder Reaction. Oxford Academic. [Link]
- Yamamoto, C., Suzuki, M., & Yoshida, S. (2022). Pyridazine Synthesis from 1,2,4,5-Tetrazines and Alkynes in 1,1,1,3,3,3-Hexafluoro-2-propanol through the Inverse Electron Demand Diels–Alder Reaction.
- Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
- Tokyo University of Science. (2022). Pyridazine synthesis from 1,2,4,5-Tetrazines and alkynes in 1,1,1,3,3,3-hexafluoro-2-propanol through the inverse electron demand diels-Alder reaction. [Link]
- Organic Mechanisms Online. (n.d.). Aromatic- pyridine synthesis (Paal-Knorr). [Link]
- Wang, H., et al. (2018). 1,2,3,5-Tetrazines: A General Synthesis, Cycloaddition Scope, and Fundamental Reactivity Patterns.
- Rohit Chemistry. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. tus.elsevierpure.com [tus.elsevierpure.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyridazine Compound Quantification
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison and validation framework for analytical methods tailored to the quantification of pyridazine compounds. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and offer a narrative grounded in scientific rationale and regulatory compliance. We will explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system. This document is structured to provide full editorial control, adapting its framework to the specific challenges and nuances of pyridazine analysis.
The Analytical Imperative: Choosing the Right Tool for Pyridazine Quantification
The pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in many pharmacologically active compounds.[1] Its chemical properties dictate the selection of an appropriate analytical technique for quantification. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] The two most prevalent and powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The choice between these methods is not arbitrary; it is a function of the analyte's physicochemical properties:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for non-volatile and thermally labile compounds, which covers a significant portion of pyridazine-based active pharmaceutical ingredients (APIs).[3] Its versatility in column chemistry (e.g., reversed-phase C18) and mobile phase composition allows for the fine-tuning of separation based on polarity.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique excels in the analysis of volatile and semi-volatile compounds.[5] It is particularly powerful for identifying and quantifying volatile impurities or degradation products that may be present in the drug substance.[3] The mass spectrometer provides definitive structural information, adding a layer of certainty to peak identification.[6]
Below is a comparative summary to guide your initial method selection.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale for Pyridazine Analysis |
| Principle | Chromatographic separation based on polarity.[3] | Chromatographic separation based on boiling point and mass-to-charge ratio.[3] | The choice depends on whether the pyridazine derivative is a thermally stable, volatile compound (GC-MS) or a larger, non-volatile molecule (HPLC). |
| Typical Purity Range | 98.0 - 99.9%[3] | 97.5 - 99.8%[3] | Both methods offer high accuracy suitable for pharmaceutical quality control. |
| Limit of Quantitation (LOQ) | ~0.03%[3] | ~0.005%[3] | GC-MS often provides superior sensitivity for trace-level impurity analysis.[3] |
| Key Advantages | High resolution, widely available, suitable for non-volatile and thermally labile compounds.[3] | High sensitivity, provides structural information about impurities.[7] | HPLC is more broadly applicable to diverse drug molecules, while GC-MS is unparalleled for volatile impurity profiling. |
| Key Limitations | Requires impurities to have a UV chromophore for detection (unless using a universal detector like MS).[3] | Not suitable for non-volatile or thermally labile compounds.[3] | Many pyridazine APIs are complex and not sufficiently volatile for GC, making HPLC the default choice. |
The Validation Workflow: A Regulatory and Scientific Blueprint
Method validation is not a one-time event but a continuous process that ensures an analytical procedure remains fit for its purpose throughout its lifecycle.[8] The framework for this process is authoritatively defined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) in their Q2(R1) and the recently updated Q2(R2) guidelines.[9][10][11][12]
The following diagram illustrates the logical flow of a comprehensive validation protocol.
Caption: A structured workflow for analytical method validation.
Executing the Validation: Protocols and Acceptance Criteria
This section details the experimental execution for each core validation parameter, providing distinct protocols for HPLC and GC-MS where applicable. The acceptance criteria are based on the principles outlined in ICH guidelines.[2][11]
Specificity (and Forced Degradation)
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] For stability-indicating methods, this is most powerfully demonstrated through forced degradation studies.[13] These studies deliberately stress the API to produce degradation products, proving that the method can separate these new peaks from the main analyte peak.[14][15]
Forced Degradation Workflow Diagram
Caption: Workflow for a forced degradation study.
Experimental Protocol (HPLC):
-
Prepare Stock Solutions: Accurately prepare a stock solution of the pyridazine API in a suitable solvent (e.g., 1 mg/mL in acetonitrile).[3]
-
Apply Stress:
-
Acid/Base Hydrolysis: Mix the API solution with 0.1N HCl or 0.1N NaOH and heat (e.g., 60°C for 2 hours). Neutralize the solution before injection.[14]
-
Oxidation: Mix the API solution with 3% hydrogen peroxide and store at room temperature for 24 hours.[13]
-
Thermal: Store the solid API and a solution of the API at an elevated temperature (e.g., 80°C) for 48 hours.[14]
-
Photolytic: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Analysis: Analyze an unstressed control and all stressed samples by HPLC.
-
Evaluation: Use a photodiode array (PDA) detector to assess peak purity. The spectrum of the main peak should not change across its width in the presence of degradation products. Ensure the method can resolve all degradation product peaks from the main API peak.
Acceptance Criteria: The method is specific if it can separate the analyte from all potential degradation products and excipients, demonstrating peak purity. A target degradation of 5-20% is generally considered appropriate to demonstrate this separation.[16]
Linearity and Range
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[2]
Experimental Protocol (HPLC/GC-MS):
-
Prepare Standards: From a certified reference standard, prepare a series of at least five concentrations spanning the expected working range (e.g., for an assay, typically 80% to 120% of the target concentration).[17]
-
Analysis: Inject each concentration in triplicate.
-
Data Evaluation: Plot the average peak area response against the concentration. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²) or coefficient of determination (R²).
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.998[18]
-
Y-intercept: Should be insignificant compared to the response at 100% of the target concentration.
-
Visual Inspection: The data points should not show significant deviation from the fitted line.
Accuracy
Expertise & Experience: Accuracy measures the closeness of the test results to the true value. It is typically assessed using recovery studies by spiking a placebo (formulation matrix without the API) with known amounts of the API.[17]
Experimental Protocol (HPLC/GC-MS):
-
Prepare Spiked Samples: Prepare samples by adding known amounts of the pyridazine API to a placebo matrix at a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, and 120%). Prepare at least three replicates for each level.
-
Analysis: Analyze the spiked samples using the developed method.
-
Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.
Acceptance Criteria:
Precision
Expertise & Experience: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory, but considering variations such as different days, different analysts, or different equipment.[11]
Experimental Protocol (Repeatability):
-
Prepare a minimum of six independent samples at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).
Experimental Protocol (Intermediate Precision):
-
Repeat the repeatability study on a different day with a different analyst or on a different instrument.
-
Compare the results from both studies.
Acceptance Criteria:
-
%RSD for Assay: Not more than 2.0%.[18]
-
%RSD for Impurity Quantification: May be higher, often not more than 10% at the limit of quantitation.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience:
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2] These are critical for impurity and degradation product analysis. They can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Experimental Protocol (Based on Signal-to-Noise):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
LOD: The concentration that yields an S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields an S/N ratio of approximately 10:1. Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).
| Validation Parameter | Typical Acceptance Criteria (Assay) | Typical Acceptance Criteria (Impurity) |
| Linearity (r²) | ≥ 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 80.0 - 120.0% |
| Precision (%RSD) | ≤ 2.0% | ≤ 10.0% at LOQ |
| LOQ | N/A | Must be at or below the reporting threshold |
Robustness
Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[19] This provides an indication of its reliability during normal usage.
Experimental Protocol (HPLC):
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
Analyze a standard solution under each modified condition.
-
Evaluate the effect on system suitability parameters (e.g., peak resolution, tailing factor, retention time).
Acceptance Criteria: System suitability parameters should remain within acceptable limits for all variations, demonstrating the method is robust.
Detailed Experimental Protocols
These protocols are illustrative and require optimization for specific pyridazine derivatives.[3]
Protocol 1: Stability-Indicating HPLC-UV Method
-
Instrumentation: HPLC system with a UV/PDA detector, autosampler, and column oven.[3]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of Acetonitrile and a phosphate buffer (e.g., 15 mmol L–1 KH₂PO₄, pH adjusted to 4.0).[21]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 254 nm (or the λmax of the specific pyridazine derivative).[3]
-
Injection Volume: 10 µL.[3]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a target concentration (e.g., 0.1 mg/mL). Filter through a 0.45 µm syringe filter.[3]
Protocol 2: GC-MS Method for Volatile Impurities
-
Instrumentation: A standard GC-MS system.[3]
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.[3]
-
-
Injector Temperature: 250 °C.[3]
-
Injection Mode: Split (e.g., split ratio 50:1).[3]
-
Injection Volume: 1 µL.[3]
-
MS Transfer Line Temperature: 280 °C.[3]
-
Ion Source Temperature: 230 °C.[3]
-
Mass Range: m/z 40-500.[3]
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.[3]
References
- Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmacy Manufacturing.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Quality Guidelines. (n.d.). ICH.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023, December 14). EMA.
- ICH and FDA Guidelines for Analytical Method Validation. (2025, September 2). Lab Manager Magazine.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). ECA Academy.
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). FDA.
- ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). EMA.
- FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). FDA.
- Quality: specifications, analytical procedures and analytical validation. (2023, December 15). European Medicines Agency (EMA).
- Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. (2009, May 8). PubMed.
- Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips | Request PDF. (2025, August 6). ResearchGate.
- Gas‐phase OH oxidation kinetics of pyrazine, pyrimidine, and pyridazine. (n.d.). ResearchGate.
- Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. (n.d.). PubMed Central.
- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - Fingerprint. (n.d.). Stevens Institute of Technology.
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025, August 6). ResearchGate.
- Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- Current trends in forced degradation study for pharmaceutical product development. (2012, June 15). J Pharm Educ Res.
- Analytical Method Development and Validation for the Simultaneous Estimation of Sulfadiazine and Pyrimethamine by RP-HPLC Method. (n.d.). RGUHS Journal of Pharmaceutical Sciences.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). LinkedIn.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica.
- Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (n.d.). OUCI.
- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University.
- A Review on Analytical Methods for Piperazine Determination. (2024, December 27). ResearchGate.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). Unodc.
- Impurity-profiling UPLC methods for quantitative analysis of some antiemetics formulated with pyridoxine. (n.d.). PubMed.
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). Semantic Scholar.
- Development and Validation of RP–HPLC Method for Simultaneous Determination of Pyridoxine Hydrochloride, Isoniazid, Pyrazinamide and Rifampicin in pharmaceutical Formulation. (n.d.). Acta Chromatographica.
- The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC.
- Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.). Knowledge UChicago.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, May 26). NIH.
- Quantitation of Genetox Impurities Using a Surrogate Standard Approach. (2025, August 6). ResearchGate.
- Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. (n.d.). IJRPR.
Sources
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. fda.gov [fda.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. biomedres.us [biomedres.us]
- 14. researchgate.net [researchgate.net]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 16. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 17. ptfarm.pl [ptfarm.pl]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 20. Analytical Method Development and Validation for the Simultaneous Estimation of Sulfadiazine and Pyrimethamine by RP-HPLC Method | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 21. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
Safety Operating Guide
Navigating the Disposal of N-butyl-6-chloropyridazin-3-amine: A Guide for Laboratory Professionals
The pyridazine nucleus is a cornerstone in many pharmacologically active agents, contributing to a wide array of therapeutic applications including anticancer and antihypertensive treatments.[1][2] The safe management of derivatives like N-butyl-6-chloropyridazin-3-amine is therefore a critical aspect of responsible research.
I. Hazard Identification and Risk Assessment
Based on the hazard profile of the parent compound, 6-chloropyridazin-3-amine, this compound should be treated as a hazardous substance. The primary hazards associated with 6-chloropyridazin-3-amine are:
It is crucial to handle this compound with appropriate personal protective equipment and to be aware of its potential incompatibility with strong oxidizing agents and strong acids.[5][6]
II. Personal Protective Equipment (PPE) and Safe Handling
Before handling this compound, especially during disposal procedures, ensure the following personal protective equipment is worn:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[6][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[6][7] |
| Respiratory Protection | A NIOSH/MSHA approved respirator is recommended if dust or aerosols are generated.[6][8] |
All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][6][9]
III. Spill and Accidental Release Procedures
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate : Evacuate all non-essential personnel from the spill area.[9]
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Prevent the further spread of the material. Avoid generating dust.[6]
-
Clean-up : Wearing appropriate PPE, carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[5][6] Do not allow the chemical to enter drains or waterways.[6][7][9]
-
Decontaminate : Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water.[6]
-
Dispose : The collected waste and cleaning materials must be treated as hazardous waste and disposed of according to the procedures outlined below.[6]
IV. Waste Disposal Procedures
The disposal of this compound must comply with federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous materials.
Step-by-Step Disposal Protocol
-
Waste Identification : All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be classified as hazardous waste.[10]
-
Containerization :
-
Segregation : Store the hazardous waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials.[11]
-
Empty Container Management :
-
For empty containers of this compound, they must be triple-rinsed with a suitable solvent.[9][11]
-
The first rinseate must be collected and disposed of as hazardous waste.[11] For highly toxic compounds, the first three rinses should be collected.[11]
-
After thorough rinsing and drying, the container can be disposed of as non-hazardous waste or recycled, depending on institutional policies.[9]
-
-
Professional Disposal : Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[6] Provide them with a copy of the Safety Data Sheet (SDS) for 6-chloropyridazin-3-amine and any other relevant safety information.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
V. Regulatory Compliance
It is imperative that all disposal activities adhere to the regulations set forth by the EPA and OSHA.[12][13][14][15][16][17] Key aspects of compliance include:
-
Waste Determination : Properly characterizing waste to determine if it is hazardous.[10]
-
Generator Status : Understanding your facility's hazardous waste generator status, as regulations vary for large and small quantity generators.
-
Manifest System : Ensuring that all off-site shipments of hazardous waste are accompanied by a proper manifest to track the waste from your facility to its final destination.[18]
-
Training : All personnel handling hazardous waste must receive appropriate training on safe handling and emergency procedures.[14][15]
By adhering to these rigorous disposal protocols, researchers and institutions can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship.
References
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
- Pyridazine - Safety Data Sheet. (n.d.). ChemicalBook.
- EPA Hazardous Waste Management. (2024, April 29). Axonator.
- OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021, June 9). EHS.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group.
- Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
- Pyridazine - SAFETY DATA SHEET. (2025, September 18). Thermo Fisher Scientific.
- Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration.
- Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration.
- 6-Chloropyridazin-3-amine - Safety Data Sheet. (2025, July 26). ChemicalBook.
- 6-Chloropyridazin-3-amine - SAFETY DATA SHEET. (2010, April 10). Acros Organics.
- 3-Amino-6-chloropyridazine SDS, 5469-69-2 Safety Data Sheets. (n.d.). ECHEMI.
- Proper Disposal of 6-Chloropyridin-3-amine: A Guide for Laboratory Professionals. (n.d.). BenchChem.
- 6-Chloropyridazin-3-amine - Safety Data Sheet. (n.d.). Watson International Ltd.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
- A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (n.d.). IJCRT.org.
- Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. (2019, August 16). Acta Scientific.
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. actascientific.com [actascientific.com]
- 3. echemi.com [echemi.com]
- 4. watson-int.com [watson-int.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. epa.gov [epa.gov]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. epa.gov [epa.gov]
- 13. tcenv.com [tcenv.com]
- 14. cleanmanagement.com [cleanmanagement.com]
- 15. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 16. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 17. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 18. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
